Mepiquat
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1-dimethylpiperidin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N/c1-8(2)6-4-3-5-7-8/h3-7H2,1-2H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCAWEWCFVZOGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCCC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24307-26-4 (chloride) | |
| Record name | Mepiquat [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015302917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9042122 | |
| Record name | Mepiquat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15302-91-7 | |
| Record name | Mepiquat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15302-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mepiquat [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015302917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mepiquat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MEPIQUAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2SFZ0Z4TW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Laboratory Synthesis of Mepiquat Chloride
Introduction
This compound chloride, chemically known as N,N-dimethylpiperidinium chloride, is a quaternary ammonium (B1175870) salt widely utilized as a plant growth regulator.[1][2] Its primary function is to inhibit the biosynthesis of gibberellic acid, thereby controlling excessive vegetative growth and promoting reproductive growth in various crops, most notably cotton.[1][2][3] This technical guide provides a detailed overview of two primary laboratory-scale synthesis pathways for this compound chloride, offering comprehensive experimental protocols, comparative data, and visual representations of the chemical processes. The information is intended to equip researchers and chemists with the necessary knowledge to replicate and potentially optimize these syntheses.
Synthesis Pathways
Two principal routes for the laboratory synthesis of this compound chloride are prevalent: a one-step synthesis directly from piperidine (B6355638) and a two-step approach via the intermediate N-methylpiperidine.
Pathway 1: One-Step Synthesis from Piperidine
This pathway involves the direct dimethylation of piperidine using methyl chloride in the presence of a base. This method is often favored for its procedural simplicity.
Reaction Scheme:
Piperidine reacts with two equivalents of methyl chloride in the presence of a base to yield this compound chloride. The base neutralizes the hydrogen chloride byproduct formed during the reaction.
Experimental Protocol:
A representative one-step synthesis using potassium carbonate as the base is detailed below, based on methodologies found in the patent literature.[4][5]
-
Materials:
-
Piperidine (hexahydropyridine)
-
Potassium Carbonate (K₂CO₃)
-
Methyl Chloride (CH₃Cl)
-
-
Procedure:
-
In a suitable reaction vessel equipped with a stirrer and a gas inlet, dissolve 0.85 kg of piperidine in 9.26 kg of ethanol.
-
Add 1.38 kg of potassium carbonate to the solution and stir the mixture at room temperature for 30 minutes.
-
Introduce 1.06 kg of methyl chloride gas into the reaction mixture.
-
Allow the reaction to proceed at room temperature for 6 hours with continuous stirring.
-
After the reaction is complete, filter the mixture to separate the solid potassium bicarbonate (KHCO₃) byproduct from the this compound chloride solution in ethanol.
-
The ethanol is removed from the filtrate by evaporation under reduced pressure to yield the high-purity this compound chloride product. The ethanol can be recycled.
-
The collected KHCO₃ can be calcined to regenerate K₂CO₃ for future use.[4][5]
-
Alternative One-Step Aqueous Synthesis:
A traditional method involves an aqueous solution with sodium hydroxide (B78521) (NaOH) as the base.[6]
-
Procedure Overview:
-
An aqueous solution of piperidine is treated with methyl chloride in a molar ratio of approximately 1:2 (piperidine to methyl chloride).
-
The reaction is maintained under basic conditions with NaOH at a pressure of about 95-100 psi.[6]
-
This process typically yields an aqueous solution of this compound chloride. The byproduct, sodium chloride (NaCl), is removed by washing.[6]
-
Pathway 2: Two-Step Synthesis via N-Methylpiperidine
This pathway first involves the synthesis of N-methylpiperidine from piperidine, followed by its quaternization with methyl chloride to form this compound chloride. This route can offer higher purity of the final product.
Step 1: Synthesis of N-Methylpiperidine
Reaction Scheme:
Piperidine can be methylated using various reagents. One documented method involves the use of formaldehyde (B43269) and a reducing agent. Another approach utilizes paraformaldehyde and potassium dihydrogen phosphite.
Experimental Protocol (using Paraformaldehyde and Potassium Dihydrogen Phosphite): [7]
-
Materials:
-
Piperidine
-
Paraformaldehyde
-
Potassium Dihydrogen Phosphite
-
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, heat 170 g of piperidine to 80°C in an oil bath.
-
In a separate container, mix 72 g of paraformaldehyde and 144 g of potassium dihydrogen phosphite.
-
Add the solid mixture to the heated piperidine in batches over a period of 1 hour.
-
After the addition is complete, continue the reaction for another 1.5 hours.
-
Monitor the reaction completion using thin-layer chromatography.
-
Cool the reaction mixture to room temperature and filter to separate the solid residue from the filtrate containing N-methylpiperidine.
-
The filtrate is then distilled to purify the N-methylpiperidine.
-
Step 2: Synthesis of this compound Chloride from N-Methylpiperidine
Reaction Scheme:
N-methylpiperidine is reacted with methyl chloride in an anhydrous solvent to precipitate high-purity this compound chloride.
Experimental Protocol (in Anhydrous Acetone): [6][8]
-
Materials:
-
N-methylpiperidine
-
Anhydrous Acetone (B3395972)
-
Methyl Chloride (CH₃Cl)
-
-
Procedure:
-
In a pressure reactor, charge 4 liters of anhydrous acetone.
-
Add 1000 g of N-methylpiperidine to the solvent and seal the reactor.
-
Introduce 510 g of methyl chloride (a 10% molar excess) below the surface of the liquid over a period of 2-6 hours, ensuring the pressure does not exceed 70 psi.[6][8]
-
The reaction is allowed to proceed overnight (approximately 24 hours).
-
The precipitated solid this compound chloride is separated from the acetone by filtration under a moisture-free atmosphere.[6] The acetone can be recovered and reused.
-
The solid product is washed with acetone to remove any adsorbed impurities.
-
The final product is dried under vacuum filtration to yield high-purity this compound chloride.[6]
-
Data Presentation
The following tables summarize the quantitative data for the described synthesis pathways.
Table 1: Comparison of this compound Chloride Synthesis Pathways
| Parameter | Pathway 1 (One-Step) | Pathway 2 (Two-Step) |
| Starting Material | Piperidine | N-Methylpiperidine |
| Key Reagents | Methyl Chloride, Base (K₂CO₃ or NaOH) | Methyl Chloride |
| Solvent | Ethanol, Water, or n-Butanol | Anhydrous Acetone, Isopropanol, etc.[6] |
| Typical Yield | 50-60% (aqueous NaOH process)[6] | >95% conversion of N-methylpiperidine[6] |
| Purity of Final Product | Lower, requires significant purification | High purity (>99.5%)[6] |
| Byproducts | KHCO₃ or NaCl | Minimal |
| Complexity | Simpler, one-pot reaction | More complex, involves intermediate isolation |
Table 2: Quantitative Data for Pathway 2 (Synthesis from N-Methylpiperidine)
| Reactant/Product | Molecular Weight ( g/mol ) | Amount Used | Molar Ratio (N-Methylpiperidine:Methyl Chloride) |
| N-Methylpiperidine | 99.17 | 1000 g | 1 |
| Methyl Chloride | 50.49 | 510 g | ~1.1 |
| Anhydrous Acetone (Solvent) | 58.08 | 4 L | - |
| This compound Chloride (Product) | 149.66 | - | - |
Mandatory Visualizations
Diagram 1: One-Step Synthesis of this compound Chloride
References
- 1. guidechem.com [guidechem.com]
- 2. This compound Chloride | C7H16N.Cl | CID 62781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of high-purity this compound chloride serving as plant growth regulator with one-step method | Semantic Scholar [semanticscholar.org]
- 5. CN102584681A - Synthesis of high-purity this compound chloride serving as plant growth regulator with one-step method - Google Patents [patents.google.com]
- 6. US5705648A - this compound chloride - Google Patents [patents.google.com]
- 7. Synthetic method of N-methylpiperidine - Eureka | Patsnap [eureka.patsnap.com]
- 8. RU2124507C1 - Method of preparing n,n-dimethylpiperidinium chloride - Google Patents [patents.google.com]
The Physiological Effects of Mepiquat on Plant Cell Elongation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the physiological effects of mepiquat chloride on plant cell elongation. This compound chloride, a widely used plant growth regulator, primarily functions by inhibiting the biosynthesis of gibberellins (B7789140), a class of hormones crucial for cell elongation. This document details its mechanism of action, summarizes quantitative data from various studies, outlines experimental protocols, and visualizes the key signaling pathways involved.
Mechanism of Action: Inhibition of Gibberellin Biosynthesis
This compound chloride (N,N-dimethylpiperidinium chloride) is classified as an onium compound that acts as a plant growth retardant.[1][2] Its primary mode of action is the inhibition of the early steps of gibberellic acid (GA) biosynthesis.[1][2] Gibberellins are diterpenoid hormones that play a critical role in various developmental processes, most notably stem and internode elongation through the promotion of cell elongation and, to a lesser extent, cell division.[3][4][5]
This compound chloride specifically targets and blocks the activity of two key enzymes in the GA biosynthesis pathway:
-
Copalyl-diphosphate synthase (CPS)
-
ent-Kaurene synthase (KS)
These enzymes are responsible for the cyclization of geranylgeranyl diphosphate (B83284) (GGPP) to ent-kaurene, a crucial precursor for all gibberellins.[1][2] By inhibiting these early stages, this compound chloride effectively reduces the endogenous pool of active gibberellins, such as GA3 and GA4, within the plant.[6] This reduction in active GAs leads to a cascade of physiological effects, with the most prominent being the inhibition of cell elongation, resulting in reduced plant height and a more compact plant architecture.[3][6][7] While cell elongation is significantly inhibited, cell division is largely unaffected.[8][9]
Quantitative Data on the Effects of this compound Chloride
The application of this compound chloride leads to measurable changes in plant morphology, hormone levels, and gene expression. The following tables summarize quantitative data from various studies.
Table 1: Effects of this compound Chloride on Plant Growth Parameters
| Plant Species | Treatment Details | Observed Effect | Quantitative Change | Citation(s) |
| Cotton (Gossypium hirsutum) | Foliar spray | Reduction in plant height | Statistically significant reduction compared to untreated controls. | [8][10][11] |
| Cotton (Gossypium hirsutum) | Foliar spray at 70 DAS | Increase in opened bolls per plant | 60% increase compared to application at 50 DAS. | [12] |
| Cotton (Gossypium hirsutum) | Foliar spray at 70 DAS | Increase in boll weight | 32% increase compared to application at 50 DAS. | [12] |
| Cotton (Gossypium hirsutum) | Foliar spray at 70 DAS | Increase in lint yield | 27% increase compared to application at 50 DAS. | [12] |
| Green Gram (Vigna radiata) | Double application of 250 ppm MC at 35 and 45 DAS | Increase in straw yield | Highest straw yield (40.12) compared to control (35.52). | [7] |
| 'Shine Muscat' Grapevines | Foliar spray (100-700 mg/L) | Reduction in shoot length growth rate | Statistically significant reductions, with a concentration-dependent effect. | [9] |
| Soybean (Glycine max) | Foliar spray | Inhibition of plant growth | Significant downregulation of genes related to cell wall synthesis. | [13][14] |
Table 2: Effects of this compound Chloride on Endogenous Gibberellin Levels and Gene Expression in Cotton (Gossypium hirsutum)
| Parameter | Treatment Details | Tissue Analyzed | Observed Effect | Quantitative Change | Citation(s) |
| Endogenous GA3 and GA4 levels | MC treatment of seedlings | Elongating internode | Significant decrease | Data not specified in abstract. | [6] |
| GA biosynthetic and metabolic genes | 2-10 days of MC treatment | Not specified | Marked suppression | Data not specified in abstract. | [6] |
| GhEXP and GhXTH2 gene expression | MC treatment of seedlings | Elongating internode | Downregulation | Data not specified in abstract. | [6] |
| DELLA-like genes expression | 2-10 days of MC treatment | Not specified | Downregulation | Data not specified in abstract. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols as described in the cited literature.
Analysis of this compound Chloride Effects on Cotton Growth and Gibberellin Metabolism
-
Plant Material and Growth Conditions: Cotton (Gossypium hirsutum L.) seedlings are typically grown under controlled environmental conditions (e.g., greenhouse or growth chamber) in pots containing a suitable growth medium.
-
This compound Chloride Application: A solution of this compound chloride at a specified concentration is applied to the seedlings, often as a foliar spray until runoff is achieved. Control plants are treated with a mock solution (e.g., water with a surfactant if used in the treatment).
-
Measurement of Growth Parameters: Plant height and the length of specific internodes are measured at various time points after treatment.
-
Hormone Extraction and Quantification: The elongating internodes are harvested, frozen in liquid nitrogen, and ground to a fine powder. Endogenous gibberellins (GA3, GA4) are extracted using appropriate solvents (e.g., methanol), purified using techniques like solid-phase extraction, and quantified using high-performance liquid chromatography-mass spectrometry (HPLC-MS).
-
Gene Expression Analysis: Total RNA is extracted from the elongating internodes using a suitable kit. The RNA is then reverse-transcribed to cDNA. The expression levels of target genes (e.g., GA biosynthetic genes, GhEXP, GhXTH2, DELLA-like genes) are quantified using quantitative real-time PCR (qRT-PCR) with gene-specific primers. Relative gene expression is often calculated using the 2-ΔΔCt method with a reference gene for normalization.
Investigation of this compound Chloride Effects on Grapevine Shoot Growth
-
Experimental Setup: The study is conducted on mature 'Shine Muscat' grapevines in a field or vineyard setting.
-
Treatment Application: Different concentrations of this compound chloride (e.g., 100, 300, 500, 700 mg/L) are applied as a foliar spray at specific growth stages, such as before flowering. A control group is sprayed with water.
-
Data Collection: The length of new shoots is measured at regular intervals after each treatment to determine the growth rate. Other parameters like leaf area and chlorophyll (B73375) content may also be measured.
-
Statistical Analysis: The collected data is subjected to statistical analysis, such as analysis of variance (ANOVA), to determine the significance of the treatment effects.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the key pathways and relationships involved in the physiological effects of this compound chloride.
Gibberellin Biosynthesis Pathway and this compound Chloride Inhibition
Caption: Inhibition of GA biosynthesis by this compound Chloride.
Signaling Pathway of this compound Chloride's Effect on Cell Elongation
Caption: this compound's signaling cascade to inhibit cell elongation.
Hormonal Crosstalk Influenced by this compound Chloride
Caption: Hormonal crosstalk modulated by this compound Chloride.
Conclusion
This compound chloride is a potent inhibitor of plant cell elongation due to its targeted disruption of the gibberellin biosynthesis pathway. By blocking the enzymes CPS and KS, it effectively lowers the levels of active gibberellins, leading to reduced stem and internode elongation. This primary effect is accompanied by alterations in the expression of cell wall modifying genes and interactions with other hormonal pathways, including those of auxin and abscisic acid. The quantitative data and experimental protocols summarized herein provide a solid foundation for further research into the precise molecular mechanisms of this compound chloride and for the development of new plant growth regulators. The visualized pathways offer a clear conceptual framework for understanding the complex physiological responses initiated by this compound.
References
- 1. GROWTH RETARDANTS: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jkip.kit.edu [jkip.kit.edu]
- 3. researchgate.net [researchgate.net]
- 4. The Roles of Mepiquate Chloride and Melatonin in the Morpho-Physiological Activity of Cotton under Abiotic Stress [mdpi.com]
- 5. The Roles of Mepiquate Chloride and Melatonin in the Morpho-Physiological Activity of Cotton under Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of this compound chloride on elongation of cotton (Gossypium hirsutum L.) internode is associated with low concentration of gibberellic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. lsuagcenter.com [lsuagcenter.com]
- 9. mdpi.com [mdpi.com]
- 10. cotton.org [cotton.org]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | this compound chloride inhibits soybean growth but improves drought resistance [frontiersin.org]
- 14. This compound chloride inhibits soybean growth but improves drought resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Mepiquat's Role in Modulating Plant Hormone Homeostasis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mepiquat chloride (MC) is a widely utilized plant growth regulator renowned for its ability to control vegetative growth and enhance reproductive development in various crops, most notably cotton. Its primary mechanism of action involves the inhibition of gibberellin (GA) biosynthesis, leading to a cascade of effects on the intricate network of plant hormones. This technical guide provides a comprehensive overview of the multifaceted role of this compound in modulating plant hormone homeostasis. It delves into its inhibitory effects on the gibberellin pathway and explores the subsequent crosstalk with auxins, cytokinins, and abscisic acid. This guide summarizes key quantitative data from scientific literature, presents detailed experimental protocols for hormone analysis, and provides visual representations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's physiological and molecular impacts on plants.
Introduction
This compound chloride (1,1-dimethylpiperidinium chloride) is a synthetic organic compound classified as a quaternary ammonium (B1175870) salt.[1] It functions as a plant growth retardant by interfering with the biosynthesis of gibberellins, a class of hormones crucial for cell elongation.[1][2] This inhibition leads to a more compact plant stature, characterized by shorter internodes and reduced leaf area, which can be advantageous in agricultural settings to prevent lodging, improve light penetration into the canopy, and shift assimilate partitioning towards reproductive organs, ultimately enhancing crop yield and quality.[3][4] Beyond its primary effect on gibberellins, this compound instigates a complex interplay with other key phytohormones, including auxins, cytokinins, and abscisic acid, thereby orchestrating a comprehensive reprogramming of plant growth and development.[5][6][7] Understanding these intricate hormonal modulations is paramount for optimizing the application of this compound in agriculture and for exploring its potential in developing new plant growth regulators.
Mechanism of Action: Inhibition of Gibberellin Biosynthesis
The primary mode of action of this compound is the competitive inhibition of specific enzymes in the early stages of the gibberellin biosynthesis pathway.[1] Gibberellins are terpenoids, and their synthesis originates from the terpenoid biosynthesis pathway.[8][9] this compound specifically targets the cyclization of geranylgeranyl diphosphate (B83284) (GGDP) to ent-kaurene (B36324), a critical precursor for all gibberellins.[1][10]
This compound acts as a structural mimic of the carbocationic intermediates in the cyclization reactions catalyzed by ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS).[1][10] By binding to the active sites of these enzymes, this compound effectively blocks the production of ent-kaurene, leading to a significant reduction in the downstream pool of bioactive gibberellins, such as GA₃ and GA₄.[4][11] This reduction in active GAs alleviates the repression of DELLA proteins, which are key negative regulators of GA signaling.[6] The accumulation of DELLA proteins, in turn, restricts cell elongation and division, resulting in the characteristic dwarfing phenotype observed in this compound-treated plants.[6][11]
Crosstalk with Other Plant Hormones
The reduction in gibberellin levels triggered by this compound initiates a hormonal cascade, influencing the homeostasis of auxins, cytokinins, and abscisic acid. This hormonal crosstalk is crucial in mediating the full spectrum of this compound's effects on plant physiology.
Auxin Homeostasis and Lateral Root Development
This compound treatment has been consistently shown to promote lateral root formation, a phenomenon tightly linked to alterations in auxin homeostasis.[5][12] Studies have demonstrated a significant increase in the endogenous levels of indole-3-acetic acid (IAA), the primary auxin in plants, in the roots of this compound-treated seedlings.[12] This increase in free IAA is attributed to the enhanced hydrolysis of IAA-amide conjugates, which serve as storage forms of auxin. This compound upregulates the expression of IAA amidohydrolase genes (e.g., IAR3, ILR1), leading to the release of active IAA.
The elevated IAA levels in the roots subsequently activate auxin signaling pathways, leading to the upregulation of key transcription factors involved in lateral root initiation, such as AUXIN RESPONSE FACTOR 7 (ARF7), ARF19, and LATERAL ORGAN BOUNDARIES DOMAIN (LBD) proteins.[13] This signaling cascade ultimately promotes the cell division and differentiation required for the formation and elongation of lateral roots.
Modulation of Cytokinin Levels and Signaling
This compound also exerts a significant influence on cytokinin homeostasis, although the effects can be complex and tissue-specific.[13][14] Research in cotton seedlings has shown that this compound treatment leads to a decrease in the levels of active cytokinins, such as trans-zeatin (B1683218) (tZ) and isopentenyladenine (iP), in the roots.[13][14] Conversely, the levels of their less active riboside forms, trans-zeatin riboside (tZR) and isopentenyladenine riboside (iPR), were found to increase.[13][14]
This shift in the cytokinin profile is associated with changes in the expression of genes involved in cytokinin metabolism. This compound treatment has been observed to upregulate cytokinin biosynthesis genes (IPTs) and genes involved in the catabolism of active cytokinins (CKXs), while downregulating genes responsible for activating cytokinins (LOGs).[13] The resulting decrease in active cytokinin levels in the roots appears to contribute to the promotion of lateral root initiation, likely through crosstalk with auxin signaling pathways.[13]
Interplay with Abscisic Acid and Stress Responses
The interaction between this compound and abscisic acid (ABA), a key hormone in stress responses, is an area of growing interest.[6][7] Some studies suggest that this compound application can lead to an increase in ABA content, particularly under stress conditions such as drought.[7][11] This elevation in ABA may contribute to enhanced stress tolerance in this compound-treated plants by promoting stomatal closure and other adaptive physiological responses.[7] The crosstalk between GA and ABA signaling is well-established, with DELLA proteins (stabilized by low GA levels) known to interact with components of the ABA signaling pathway.[5] By inhibiting GA biosynthesis, this compound may sensitize the plant to ABA signaling, thereby improving its resilience to environmental stressors.
Quantitative Data on Hormonal Changes
The following tables summarize the quantitative effects of this compound chloride on the levels of various plant hormones as reported in the scientific literature. It is important to note that the magnitude of these changes can vary depending on the plant species, tissue type, developmental stage, and environmental conditions.
Table 1: Effect of this compound Chloride on Gibberellin Levels in Cotton
| Plant Tissue | Gibberellin | Treatment | Change | Reference |
| Elongating Internode | GA₃ | This compound Chloride | Significantly Decreased | [4] |
| Elongating Internode | GA₄ | This compound Chloride | Significantly Decreased | [4] |
| Root | Gibberellin | This compound Chloride + Drought | -25% | [11] |
| Root | Gibberellin | This compound Chloride | -40% | [11] |
Table 2: Effect of this compound Chloride on Auxin Levels in Cotton Seedlings
| Time After Treatment | IAA Content Change | Reference |
| 12 - 60 hours | +3.5% to +38.7% | [12] |
Table 3: Effect of this compound Chloride on Cytokinin Levels in Cotton Seedling Roots
| Cytokinin | Treatment | Change | Reference |
| trans-Zeatin (tZ) | This compound Chloride | Decreased | [13][14] |
| Isopentenyladenine (iP) | This compound Chloride | Decreased | [13][14] |
| trans-Zeatin Riboside (tZR) | This compound Chloride | Increased | [13][14] |
| Isopentenyladenine Riboside (iPR) | This compound Chloride | Increased | [13][14] |
Table 4: Effect of this compound Chloride on Abscisic Acid Levels in Cotton
| Condition | Plant Tissue | Treatment | ABA Content Change | Reference |
| Drought Stress | Leaf | This compound Chloride | +73% | [11] |
| Drought Stress | Leaf | This compound Chloride (Interaction) | +183% | [11] |
Experimental Protocols
Accurate quantification of plant hormones is essential for understanding the effects of this compound chloride. The following sections provide detailed methodologies for the extraction and analysis of gibberellins, auxins, cytokinins, and abscisic acid.
General Experimental Workflow
The general workflow for studying the impact of this compound on plant hormone homeostasis involves several key steps, from plant treatment to data analysis.
Gibberellin (GA) Quantification by GC-MS
1. Extraction:
-
Homogenize 1-2 g of fresh plant tissue in liquid nitrogen.
-
Extract the homogenized tissue with 80% methanol (B129727) containing an appropriate internal standard (e.g., [²H₂]GA₄).
-
Shake overnight at 4°C.
-
Centrifuge and collect the supernatant.
2. Purification:
-
Pass the supernatant through a C18 Sep-Pak cartridge to remove pigments and other non-polar compounds.
-
Elute the GAs with 80% methanol.
-
Further purify the eluate using an anion-exchange column (e.g., DEAE-Sephadex).
-
Elute the acidic GAs with methanol containing 1% acetic acid.
3. Derivatization:
-
Dry the purified GA fraction under a stream of nitrogen.
-
Methylate the carboxyl groups using diazomethane.
-
Silylate the hydroxyl groups using a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide).
4. GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Use a suitable capillary column (e.g., DB-1) for separation.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to quantify the specific GAs based on their characteristic ions and the ions of the internal standard.[5]
Auxin (IAA) Quantification by LC-MS/MS
1. Extraction:
-
Grind 50-100 mg of fresh plant tissue in liquid nitrogen.
-
Add extraction buffer (e.g., 2-propanol/H₂O/HCl) and an internal standard (e.g., [¹³C₆]IAA).
-
Shake for 30 minutes at 4°C.
-
Add dichloromethane (B109758) and shake for another 30 minutes at 4°C.
-
Centrifuge and collect the lower organic phase.
2. Purification:
-
Evaporate the organic phase to dryness.
-
Re-dissolve the residue in a small volume of methanol.
-
Purify using a solid-phase extraction (SPE) C18 cartridge.
3. LC-MS/MS Analysis:
-
Inject the purified sample into a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Use a reverse-phase C18 column for separation.
-
Employ a gradient elution with solvents such as acetonitrile (B52724) and water, both containing a small amount of formic acid.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for IAA and its internal standard for accurate quantification.[10]
Cytokinin (CK) Quantification by UPLC-MS/MS
1. Extraction:
-
Freeze-dry and homogenize 10-20 mg of plant tissue.
-
Extract with a modified Bieleski buffer (methanol/water/formic acid) containing a cocktail of deuterated cytokinin internal standards (e.g., [²H₅]tZ, [²H₃]DZ, [²H₆]iP).
-
Incubate at -20°C for 1 hour.
-
Centrifuge and collect the supernatant.
2. Purification:
-
Use a mixed-mode cation exchange SPE cartridge.
-
Condition the cartridge with methanol and water.
-
Load the sample and wash with methanol and water.
-
Elute the cytokinins with a solution of ammonium hydroxide (B78521) in methanol.
3. UPLC-MS/MS Analysis:
-
Dry the eluate and re-dissolve in a small volume of mobile phase.
-
Inject into an ultra-performance liquid chromatograph (UPLC) coupled to a tandem mass spectrometer.
-
Use a C18 column for rapid separation.
-
Perform quantification using MRM mode, monitoring the specific transitions for each cytokinin and its corresponding internal standard.[3][13][14]
Abscisic Acid (ABA) Quantification by LC-MS/MS
1. Extraction:
-
Homogenize 50-100 mg of fresh plant tissue in liquid nitrogen.
-
Extract with a solution of acetone (B3395972)/water/acetic acid containing a deuterated ABA internal standard (e.g., [²H₆]ABA).
-
Shake for 1 hour at 4°C.
-
Centrifuge and collect the supernatant.
2. Purification:
-
Evaporate the acetone from the supernatant.
-
Adjust the pH of the aqueous residue to ~3.0 with acetic acid.
-
Partition twice against ethyl acetate (B1210297).
-
Combine the ethyl acetate fractions and evaporate to dryness.
-
Re-dissolve the residue in a small amount of methanol and purify using a C18 SPE cartridge.
3. LC-MS/MS Analysis:
-
Analyze the purified sample by LC-MS/MS using a C18 column and a gradient of acetonitrile and water with formic acid.
-
Quantify ABA using MRM by monitoring the transition of the precursor ion to a specific product ion for both endogenous ABA and the deuterated internal standard.
Conclusion
This compound chloride's role in plant hormone homeostasis is far more intricate than its primary function as a gibberellin biosynthesis inhibitor. By reducing GA levels, this compound sets off a chain of events that rebalances the entire hormonal network, with significant consequences for auxin, cytokinin, and abscisic acid signaling. These hormonal modulations are the underlying basis for this compound's diverse physiological effects, from controlling plant height to promoting lateral root growth and potentially enhancing stress tolerance. The continued investigation into these complex interactions, aided by the advanced analytical techniques detailed in this guide, will undoubtedly lead to a more refined and effective use of this compound in agriculture and pave the way for the development of novel plant growth regulators with targeted modes of action.
References
- 1. cotton.org [cotton.org]
- 2. This compound chloride promotes cotton lateral root formation by modulating plant hormone homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Foliar application of this compound chloride and nitrogen improves yield and fiber quality traits of cotton (Gossypium hirsutum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Roles of Mepiquate Chloride and Melatonin in the Morpho-Physiological Activity of Cotton under Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. xisdxjxsu.asia [xisdxjxsu.asia]
Transcriptomic Reprogramming in Plants Treated with Mepiquat Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mepiquat chloride (MC), a widely utilized plant growth regulator, is known for its ability to control vegetative growth and enhance crop yields. The application of MC induces significant alterations in the plant transcriptome, leading to a cascade of molecular and physiological changes. This technical guide provides an in-depth analysis of the transcriptomic shifts observed in plants following MC treatment, with a primary focus on cotton (Gossypium hirsutum) and soybean (Glycine max). We summarize key quantitative data on differentially expressed genes (DEGs), detail the experimental protocols for transcriptomic analysis, and present visual representations of the core signaling pathways affected. This document is intended to serve as a comprehensive resource for researchers and professionals investigating the molecular mechanisms of plant growth regulation and developing novel agricultural chemistries.
Introduction
This compound chloride (1,1-dimethylpiperidinium chloride) is a quaternary ammonium (B1175870) compound that acts as a gibberellin (GA) biosynthesis inhibitor.[1][2] By suppressing the synthesis of GAs, which are crucial for stem elongation, MC effectively reduces plant height and promotes a more compact plant architecture.[1][3][4] This growth regulation is particularly beneficial in crops like cotton, where excessive vegetative growth can lead to reduced boll set and yield.[3] Transcriptomic studies have revealed that the effects of MC extend beyond GA biosynthesis, influencing a wide array of hormonal signaling pathways and metabolic processes.[1][5] This guide delves into the specifics of these transcriptomic changes to provide a clearer understanding of MC's mode of action at the molecular level.
Quantitative Transcriptomic Data
The application of this compound chloride leads to substantial changes in gene expression. The number of differentially expressed genes (DEGs) can vary depending on the plant species, tissue type, time point after treatment, and the concentration of MC applied. Below are summary tables of DEGs identified in key studies.
Table 1: Differentially Expressed Genes (DEGs) in Cotton (Gossypium hirsutum) Seedling Internodes Following this compound Chloride Treatment. [6]
| Time After Treatment | Upregulated DEGs | Downregulated DEGs | Total DEGs |
| 48 hours | 645 | 733 | 1378 |
| 72 hours | 1086 | 1665 | 2751 |
| 96 hours | 1479 | 1980 | 3459 |
| Data represents DEGs with | log2(fold change) | ≥ 1 and FDR ≤ 0.05 compared to control (0h).[6] |
Table 2: Differentially Expressed Genes (DEGs) in Soybean (Glycine max) Leaves Following this compound Chloride (DPC) Treatment. [5]
| Soybean Variety | Upregulated DEGs | Downregulated DEGs | Total DEGs |
| Heinong44 (HN44) | 219 | 418 | 717 |
| Heinong65 (HN65) | 828 | 2052 | 2880 |
| Data from soybean seedlings at the V3 stage, 7 days after DPC treatment.[5] |
Table 3: Differentially Expressed Genes (DEGs) in Cotton Roots Following this compound Chloride Seed Treatment. [7]
| Time and Tissue | Total DEGs |
| 12 hours (Whole Root) | 6113 |
| 48 hours (Root Middle) | 586 |
| 48 hours (Root Tip) | 413 |
| 72 hours (Root Middle) | 1548 |
| 72 hours (Root Tip) | 874 |
| *Data represents DEGs with FDR < 5% and | log2Fc |
Key Signaling Pathways Modulated by this compound Chloride
Transcriptomic analyses have consistently shown that this compound chloride treatment impacts several key phytohormone signaling pathways. The primary effect is on the gibberellin pathway, but significant crosstalk with auxin, cytokinin, and brassinosteroid pathways is also observed.
Gibberellin (GA) Biosynthesis and Signaling
MC is a known inhibitor of GA biosynthesis, specifically targeting the early steps catalyzed by ent-copalyl diphosphate (B83284) synthase (CPS) and ent-kaurene (B36324) synthase (KS).[7][8] This leads to a reduction in the levels of bioactive GAs.[1][2] Transcriptomic data confirms the downregulation of genes involved in GA biosynthesis and the upregulation of genes involved in GA catabolism, such as GA2ox.[3]
Crosstalk with Other Phytohormone Pathways
The reduction in GA levels triggers a complex hormonal crosstalk. Transcriptomic evidence points to the modulation of auxin, cytokinin (CK), and brassinosteroid (BR) signaling pathways. In cotton, MC treatment has been shown to suppress genes related to auxin and BR metabolism and signaling, while inducing genes associated with CK metabolism.[1] This hormonal imbalance contributes to the observed growth inhibition.[1] In soybean, MC also inhibits the synthesis of zeatin (a cytokinin) and brassinolide.[5][9]
Flavonoid and Phenylpropanoid Biosynthesis
In addition to hormone signaling, MC treatment has been found to influence secondary metabolism, particularly the flavonoid and phenylpropanoid biosynthesis pathways. In soybean, while overall growth is inhibited, the expression of genes involved in isoflavonoid (B1168493) and flavonoid biosynthesis is significantly upregulated, leading to an accumulation of these compounds.[5][10] This suggests a potential role for MC in enhancing plant stress responses, as flavonoids are known to have antioxidant properties.[10] In contrast, a study on an MC-insensitive cotton variety showed downregulation of genes in the phenylpropanoid pathway, which provides precursors for lignin (B12514952) and flavonoid biosynthesis.[4]
Experimental Protocols for Transcriptomic Analysis
The following section outlines a generalized experimental workflow for analyzing transcriptomic changes in plants treated with this compound chloride, based on methodologies reported in the literature.[1][3][4][5][6]
Plant Material and MC Treatment
-
Plant Species and Growth: Cotton (Gossypium hirsutum) or soybean (Glycine max) seeds are typically germinated and grown under controlled greenhouse or growth chamber conditions (e.g., 28°C/25°C day/night temperature, 14h/10h light/dark photoperiod).[1][3][5]
-
MC Application: At a specific developmental stage (e.g., three-leaf stage for cotton seedlings), plants are treated with a foliar spray of this compound chloride solution at a defined concentration (e.g., 80 mg/L for cotton, 100 mg/L for soybean).[3][6][11] Control plants are sprayed with water.[3]
-
Tissue Sampling: Specific tissues (e.g., elongating internodes, leaves, or roots) are harvested at various time points post-treatment (e.g., 0, 48, 72, 96 hours).[1][6] Samples are immediately frozen in liquid nitrogen and stored at -80°C until RNA extraction.[12]
RNA Extraction, Library Preparation, and Sequencing
-
RNA Extraction: Total RNA is extracted from the collected tissue samples using a commercial kit, such as the RNAprep Pure Plant Kit, following the manufacturer's instructions.[4][6] RNA integrity and quality are assessed using agarose (B213101) gel electrophoresis and a bioanalyzer.[4]
-
Library Construction: mRNA is enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and first-strand cDNA is synthesized using random hexamer primers, followed by second-strand cDNA synthesis.
-
Sequencing: The constructed cDNA libraries are sequenced on a high-throughput sequencing platform, such as the Illumina HiSeq platform, to generate paired-end reads.[12][13]
Bioinformatics Analysis
-
Data Quality Control: Raw sequencing reads are filtered to remove low-quality reads, adapter sequences, and reads with a high percentage of unknown bases to obtain clean reads.[6]
-
Read Mapping: The clean reads are aligned to the reference genome of the respective plant species using alignment software like HISAT2 or TopHat2.
-
Gene Expression Quantification: The expression level of each gene is quantified as Fragments Per Kilobase of exon model per Million mapped fragments (FPKM).[6]
-
Differential Expression Analysis: Differentially expressed genes (DEGs) between MC-treated and control samples are identified using packages like DESeq2 or edgeR. Genes with a |log2(fold change)| ≥ 1 and a false discovery rate (FDR) or adjusted p-value < 0.05 are typically considered as significant DEGs.[6]
-
Functional Annotation and Enrichment Analysis: The identified DEGs are subjected to Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses to identify the biological processes and metabolic pathways that are significantly affected by MC treatment.[5][6]
Conclusion
Transcriptomic analysis provides a powerful lens through which to view the molecular underpinnings of this compound chloride's effects on plant growth and development. The primary mechanism of action is the inhibition of the gibberellin biosynthesis pathway, which is clearly reflected in the downregulation of key biosynthetic genes. However, the transcriptomic data reveal a more complex picture, where MC orchestrates a broad reprogramming of hormonal signaling networks, including auxin, cytokinin, and brassinosteroid pathways. Furthermore, its influence on secondary metabolic pathways, such as flavonoid biosynthesis, suggests a multifaceted role that may also involve the modulation of plant stress responses. The detailed quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers to further explore the intricate molecular responses of plants to this important growth regulator and to inform the development of next-generation agricultural technologies.
References
- 1. Frontiers | Transcriptome Profiling of the Elongating Internode of Cotton (Gossypium hirsutum L.) Seedlings in Response to this compound Chloride [frontiersin.org]
- 2. The effect of this compound chloride on elongation of cotton (Gossypium hirsutum L.) internode is associated with low concentration of gibberellic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Transcriptome Profiling Provides New Insights into the Molecular Mechanism Underlying the Sensitivity of Cotton Varieties to this compound Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound chloride inhibits soybean growth but improves drought resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptome Profiling of the Elongating Internode of Cotton (Gossypium hirsutum L.) Seedlings in Response to this compound Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound chloride promotes cotton lateral root formation by modulating plant hormone homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zwxb.chinacrops.org [zwxb.chinacrops.org]
- 9. This compound chloride inhibits soybean growth but improves drought resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound chloride inhibits soybean growth but improves drought resistance [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Global transcriptome changes of elongating internode of sugarcane in response to this compound chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Global transcriptome changes of elongating internode of sugarcane in response to this compound chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Mepiquat Chloride's Impact on the Metabolic Profile of Cotton: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mepiquat chloride (MC), a synthetic plant growth regulator, is widely utilized in cotton (Gossypium hirsutum L.) cultivation to manage vegetative growth and improve yield. Its primary mode of action is the inhibition of gibberellic acid (GA) biosynthesis, leading to a more compact plant architecture. However, the influence of MC extends beyond morphological changes, inducing a cascade of alterations in the cotton plant's metabolic profile. This technical guide provides a comprehensive overview of the metabolic shifts in cotton upon treatment with this compound chloride, with a focus on phytohormones, carbohydrates, and amino acids. Detailed experimental protocols for metabolic analysis and visualizations of key pathways are included to facilitate further research and application in crop improvement and development.
Introduction
Cotton, a cornerstone of the global textile industry, is a perennial plant with an indeterminate growth habit. Unchecked, this can lead to excessive vegetative growth, which can negatively impact lint yield and quality by causing shading, increasing boll rot, and impeding mechanical harvesting[1]. This compound chloride (1,1-dimethylpiperidinium chloride) is a quaternary ammonium (B1175870) compound that acts as a gibberellin biosynthesis inhibitor[2]. By suppressing the production of GAs, MC effectively reduces cell elongation, resulting in shorter internodes and a more compact plant stature[2]. This alteration in growth redirects the plant's resources from vegetative growth to reproductive structures, potentially enhancing boll retention and yield[1].
Beyond these visible morphological effects, the application of this compound chloride instigates significant changes at the metabolic level. These changes are complex and involve crosstalk between various phytohormone signaling pathways, alterations in carbon and nitrogen metabolism, and the induction of secondary metabolite production. Understanding this intricate metabolic response is crucial for optimizing the use of MC in cotton production and for developing new strategies for crop improvement. This guide summarizes the current knowledge on the metabolic impact of this compound chloride on cotton, presents quantitative data on these changes, details relevant experimental methodologies, and provides visual representations of the underlying biochemical pathways.
Core Mechanism of Action: Inhibition of Gibberellin Biosynthesis
The primary molecular target of this compound chloride is the gibberellin (GA) biosynthesis pathway. Specifically, MC inhibits the activity of ent-copalyl diphosphate (B83284) synthase (CPS) and ent-kaurene (B36324) synthase (KS), two key enzymes in the early stages of GA synthesis. This blockage prevents the conversion of geranylgeranyl diphosphate (GGPP) to ent-kaurene, a critical precursor for all gibberellins. The resulting decrease in the pool of active GAs, such as GA3 and GA4, leads to a reduction in cell elongation, a hallmark effect of MC application[3].
dot
Caption: Inhibition of Gibberellin Biosynthesis by this compound Chloride.
Quantitative Metabolic Profile Changes
The application of this compound chloride induces measurable changes in the concentrations of various metabolites in cotton tissues. These alterations are a direct consequence of the inhibition of GA biosynthesis and the subsequent hormonal and metabolic readjustments.
Phytohormone Profile
The most pronounced effect of MC is on the phytohormone balance. While gibberellin levels decrease, there are significant changes in other hormone classes, indicating a complex crosstalk.
| Phytohormone Class | Specific Metabolite | Tissue | Treatment | Change Relative to Control | Reference |
| Gibberellins | Gibberellin A4 (GA4) | Young Stem | 80 mg/L MC | Significant Decrease | [1] |
| Auxins | Indole-3-acetic acid (IAA) | Young Stem | 80 mg/L MC | Significant Reduction at 6 days post-spray | [1] |
| Cytokinins | Cytokinin (CTK) | Young Stem | 80 mg/L MC | Significant Increase at 6 days post-spray | [1] |
Carbohydrate Profile
This compound chloride influences carbon partitioning, which is reflected in the carbohydrate profile of cotton leaves. This is often linked to changes in photosynthetic activity and the source-sink dynamics of the plant.
| Carbohydrate Class | Specific Metabolite | Tissue | Treatment | Change Relative to Control | Reference |
| Monosaccharides | Glucose | Leaves | Field Application | No significant change | |
| Disaccharides | Sucrose | Leaves | Field Application | No significant change | |
| Polysaccharides | Starch | Leaves | Field Application | Accumulation observed |
Note: Quantitative data for specific concentrations of carbohydrates under MC treatment were not available in the reviewed literature. The table reflects the qualitative changes reported.
Amino Acid Profile
Changes in nitrogen metabolism have also been observed following this compound chloride application, which can be seen in the amino acid profile.
| Amino Acid | Tissue | Treatment | Change Relative to Control | Reference |
| Proline | Leaves | Field Application | Increase | |
| Total Amino Acids | - | - | General increase often observed | [4] |
Note: Specific quantitative data for individual amino acid concentrations under MC treatment were not available in the reviewed literature. The table reflects the general trends reported.
Experimental Protocols
Accurate and reproducible quantification of metabolic changes is paramount for understanding the effects of this compound chloride. Below are detailed methodologies for the analysis of phytohormones and other metabolites in cotton tissues.
Phytohormone Analysis via LC-MS/MS
This protocol is adapted for the targeted quantification of gibberellins, auxins, and cytokinins.
1. Sample Preparation and Extraction:
-
Harvest approximately 100 mg of fresh cotton tissue (e.g., young stem, leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powder to a 2 mL microcentrifuge tube.
-
Add 1 mL of pre-chilled extraction solvent (methanol:isopropanol:acetic acid, 20:79:1, v/v/v).
-
Vortex vigorously for 1 minute.
-
Incubate on a shaker at 4°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Re-extract the pellet with 0.5 mL of the same extraction solvent, vortex, and centrifuge again.
-
Pool the supernatants and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 50% methanol.
2. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over 15-20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for each targeted phytohormone.
dot
Caption: Experimental Workflow for Phytohormone Analysis by LC-MS/MS.
General Metabolite Profiling via GC-MS
This protocol is suitable for the analysis of primary metabolites such as amino acids, organic acids, and sugars.
1. Sample Preparation and Extraction:
-
Follow the same initial steps of harvesting and grinding as in the phytohormone analysis protocol.
-
To 50 mg of powdered tissue, add 1 mL of a pre-chilled extraction solvent (e.g., 80% methanol).
-
Add an internal standard (e.g., ribitol) for quantification.
-
Vortex and incubate on a shaker at 70°C for 15 minutes.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
2. Derivatization:
-
The dried extract must be derivatized to increase the volatility of the metabolites.
-
Step 1: Methoximation. Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) and incubate at 37°C for 90 minutes.
-
Step 2: Silylation. Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 37°C for 30 minutes.
3. GC-MS Analysis:
-
GC System: A gas chromatograph equipped with an autosampler.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 70°C, hold for 1 minute, then ramp to 310°C at a rate of 5°C/min, and hold for 10 minutes.
-
MS System: A single quadrupole or time-of-flight (TOF) mass spectrometer.
-
Ionization Mode: Electron ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 600.
-
Metabolite Identification: Compare mass spectra and retention indices with a reference library (e.g., NIST, Golm Metabolome Database).
// Nodes Sample_Prep [label="Sample Preparation\n(Harvesting and Grinding)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Metabolite Extraction\n(e.g., 80% Methanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; Drying [label="Evaporation to Dryness", fillcolor="#F1F3F4", fontcolor="#202124"]; Derivatization [label="Two-Step Derivatization\n(Methoximation and Silylation)", fillcolor="#FBBC05", fontcolor="#202124"]; GC_Separation [label="GC Separation (Capillary Column)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS_Detection [label="MS Detection (EI Source)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Processing [label="Data Processing and Metabolite Identification", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Sample_Prep -> Extraction; Extraction -> Drying; Drying -> Derivatization; Derivatization -> GC_Separation; GC_Separation -> MS_Detection; MS_Detection -> Data_Processing; }
References
- 1. Transcriptome Profiling Provides New Insights into the Molecular Mechanism Underlying the Sensitivity of Cotton Varieties to this compound Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound Chloride on Phenology, Yield and Quality of Cotton as a Function of Application Time Using Different Sowing Techniques [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Foliar application of this compound chloride and nitrogen improves yield and fiber quality traits of cotton (Gossypium hirsutum L.) | PLOS One [journals.plos.org]
Gene Expression Analysis in Response to Mepiquat Application: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mepiquat chloride (MC), a piperidinium (B107235) compound, is a widely utilized plant growth regulator engineered to curtail excessive vegetative growth and optimize plant architecture, thereby enhancing crop yields. Its primary mode of action involves the inhibition of gibberellin (GA) biosynthesis.[1][2][3] This targeted disruption of a key phytohormone pathway precipitates a cascade of transcriptomic alterations, influencing a spectrum of physiological processes including cell elongation, division, and differentiation. Understanding the nuanced molecular responses to this compound application is paramount for its effective and strategic deployment in agricultural systems and for elucidating fundamental principles of plant hormone signaling.
This technical guide provides an in-depth overview of the gene expression analysis following this compound treatment, with a principal focus on cotton (Gossypium hirsutum), a model organism for studying the effects of this growth regulator. We will delve into the key signaling pathways modulated by this compound, present quantitative data from transcriptome profiling studies, and provide detailed experimental protocols for the replication and extension of these findings.
Data Presentation: Differentially Expressed Genes in Response to this compound Chloride
Transcriptome analysis, primarily through RNA sequencing (RNA-seq), has been instrumental in identifying genes that are differentially expressed upon this compound application. The following tables summarize the quantitative data on differentially expressed genes (DEGs) in cotton seedlings at various time points after treatment.
Table 1: Summary of Differentially Expressed Genes (DEGs) in Cotton Varieties Treated with this compound Chloride.
| Variety | Time Post-Spray (dps) | Upregulated DEGs | Downregulated DEGs | Total DEGs |
| XLZ74 (MC-insensitive) | 1 | 200 | 598 | 798 |
| 3 | 2335 | 1384 | 3719 | |
| 6 | 1708 | 1299 | 3007 | |
| SD1068 (MC-sensitive) | 1 | 581 | 666 | 1247 |
| 3 | 1209 | 1025 | 2234 | |
| 6 | 1628 | 1778 | 3406 |
Data compiled from a comparative transcriptome analysis of two Upland cotton varieties with different sensitivities to this compound chloride.[1]
Table 2: Key Genes Modulated by this compound Chloride in Phytohormone Signaling Pathways.
| Phytohormone Pathway | Key Genes/Gene Families | General Expression Trend after MC Treatment |
| Gibberellin (GA) | GA2ox (GA catabolism) | Upregulated |
| CPS, KAO1, GA3ox (GA biosynthesis) | Downregulated | |
| Auxin (IAA) | AUX/IAA, SAUR | Upregulated (with varied timing between varieties) |
| GH3 | Downregulated initially, then upregulated | |
| Cytokinin (CTK) | CKX (CTK degradation) | Upregulated |
| LOG (CTK biosynthesis) | Downregulated | |
| Brassinosteroids (BRs) | CYP genes (BR biosynthesis) | Downregulated (more pronounced in sensitive varieties) |
| BZR1 (BR signaling) | Upregulated in insensitive varieties |
This table summarizes general trends observed in transcriptome studies.[1][3]
Experimental Protocols
Plant Material and this compound Chloride Treatment
-
Plant Growth: Cotton (Gossypium hirsutum) seeds are germinated and grown in a controlled environment (e.g., greenhouse or growth chamber) with standardized conditions of temperature, humidity, and photoperiod.
-
Treatment Application: At a specific developmental stage (e.g., when the third true leaf is fully expanded), seedlings are treated with a foliar spray of this compound chloride solution at a designated concentration (e.g., 80 mg/L).[1] Control plants are sprayed with water.
-
Sample Collection: Young stem or other relevant tissues are harvested at various time points post-treatment (e.g., 1, 3, and 6 days post-spray).[1] Samples are immediately frozen in liquid nitrogen and stored at -80°C until RNA extraction.
RNA Extraction and Quality Control
-
RNA Isolation: Total RNA is extracted from the frozen plant tissues using a commercially available kit, such as the EASYspin Plus Plant RNA Rapid Extraction Kit, following the manufacturer's instructions.[4]
-
RNA Quality and Quantity Assessment: The integrity and quality of the extracted RNA are crucial for downstream applications. This is assessed using:
-
Agarose Gel Electrophoresis: To visualize the integrity of ribosomal RNA bands.
-
Spectrophotometry: To determine the purity of the RNA by measuring the A260/A280 and A260/A230 ratios.
-
Agilent 2100 Bioanalyzer (or similar): To obtain an RNA Integrity Number (RIN), which provides a quantitative measure of RNA integrity.
-
RNA Sequencing (RNA-seq) Library Preparation and Sequencing
-
Library Construction: RNA-seq libraries are prepared from the high-quality total RNA. This process typically involves:
-
mRNA Enrichment: Poly(A) containing mRNA is isolated from the total RNA using oligo(dT)-attached magnetic beads.
-
Fragmentation: The purified mRNA is fragmented into smaller pieces.
-
cDNA Synthesis: The fragmented mRNA is reverse transcribed into first-strand cDNA, followed by second-strand cDNA synthesis.
-
Adapter Ligation: Sequencing adapters are ligated to the ends of the double-stranded cDNA fragments.
-
PCR Amplification: The adapter-ligated cDNA is amplified by PCR to generate a sufficient amount of library for sequencing.
-
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as the Illumina NovaSeq platform, to generate paired-end reads.[4]
Bioinformatic Analysis of RNA-seq Data
-
Quality Control of Raw Reads: Raw sequencing reads are processed to remove low-quality reads, adapter sequences, and reads with a high percentage of unknown bases.
-
Read Mapping: The clean reads are aligned to a reference genome for the organism under study (e.g., Gossypium hirsutum reference genome) using a splice-aware aligner like HISAT2.
-
Gene Expression Quantification: The number of reads mapping to each gene is counted. Gene expression levels are typically normalized and reported as Fragments Per Kilobase of transcript per Million mapped reads (FPKM) or Transcripts Per Million (TPM).
-
Differential Gene Expression Analysis: Statistical analysis is performed to identify genes that are significantly differentially expressed between the this compound-treated and control samples. Software packages like DEGseq or DESeq2 are commonly used for this purpose. Genes with a significant p-value (or adjusted p-value/q-value) and a fold change above a certain threshold are considered DEGs.
-
Functional Annotation and Enrichment Analysis: The identified DEGs are subjected to Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis to understand the biological processes and pathways that are significantly affected by this compound treatment.
Validation of RNA-seq Data by RT-qPCR
-
Primer Design: Gene-specific primers for selected DEGs and a stable internal reference gene (e.g., actin) are designed.
-
cDNA Synthesis: First-strand cDNA is synthesized from the same RNA samples used for RNA-seq using a reverse transcription kit.
-
Quantitative PCR (qPCR): The relative expression levels of the selected genes are quantified using a real-time PCR system with SYBR Green or probe-based detection.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with the reference gene for normalization. The results are then compared with the RNA-seq data to validate the findings.
Visualizations: Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and processes involved in the response to this compound, the following diagrams have been generated using the Graphviz DOT language.
Figure 1: Experimental workflow for gene expression analysis in response to this compound application.
Figure 2: Simplified signaling pathway of this compound's effect on plant gene expression.
Conclusion
The application of this compound chloride initiates a significant reprogramming of the plant transcriptome, primarily by inhibiting gibberellin biosynthesis. This primary effect triggers a complex network of downstream changes in other phytohormone signaling pathways, including auxin, cytokinin, and brassinosteroids. The resulting alterations in gene expression collectively contribute to the observed phenotype of reduced vegetative growth. The methodologies and data presented in this guide offer a comprehensive framework for researchers to investigate the molecular underpinnings of this compound's action and to explore its broader implications in plant science and agricultural biotechnology. Further research, including the functional characterization of the identified differentially expressed genes, will continue to deepen our understanding of these intricate regulatory networks.
References
- 1. Transcriptome Profiling Provides New Insights into the Molecular Mechanism Underlying the Sensitivity of Cotton Varieties to this compound Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of this compound chloride on elongation of cotton (Gossypium hirsutum L.) internode is associated with low concentration of gibberellic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Roles of Mepiquate Chloride and Melatonin in the Morpho-Physiological Activity of Cotton under Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Transcriptome Time-Course Analysis in the Whole Period of Cotton Fiber Development [frontiersin.org]
Mepiquat's Influence on Root System Architecture and Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mepiquat chloride (MC), a synthetic plant growth regulator, is widely recognized for its role in managing the canopy architecture of various crops by inhibiting gibberellin (GA) biosynthesis.[1][2] Beyond its well-documented effects on shoot growth, MC exerts a significant and complex influence on the root system. This technical guide synthesizes current research to provide an in-depth understanding of how this compound alters root system architecture and development. It details the underlying molecular mechanisms, presents quantitative data from key studies, outlines experimental protocols for further research, and visualizes the involved signaling pathways. The primary effect of this compound on roots involves the promotion of a more robust root system, particularly through the enhancement of lateral root formation, which has profound implications for nutrient and water uptake, plant stability, and overall crop resilience.[3][4]
Quantitative Effects of this compound on Root System Parameters
This compound chloride application has been shown to quantitatively alter several key root system architecture parameters. The extent of these changes is often dose-dependent and can vary with the plant species and cultivar.[3][5]
| Parameter | Crop | This compound Chloride (MC) Treatment | Observed Effect | Reference |
| Lateral Root Number | Cotton (Gossypium hirsutum) | 200 mg/L seed soaking | 28.5–37.7% increase | [3] |
| Cotton (Gossypium hirsutum) | 400 mg/L seed soaking | 30.1–45.8% increase | [3] | |
| Cotton (Gossypium hirsutum) | 400 mg/L seed soaking | Significant increase from day 5 onwards | [3] | |
| Soybean | Specific concentration range | Promoted growth of lateral roots | [6] | |
| Primary Root Length | Cotton (Gossypium hirsutum) | 400 mg/L seed soaking | Significantly increased | [3] |
| Total Root Length | Cotton (Gossypium hirsutum) | 400 mg/L seed soaking | Significantly increased | [3] |
| Oilseed Rape (cv. Bellevue) | Not specified | 64% increase | [4] | |
| Oilseed Rape (cv. ES Cesario F1) | Not specified | 83% increase | [4] | |
| Root Dry Weight | Cotton (Gossypium hirsutum) | Foliar spray (up to 1800 mg/L) | Increased | [7][8] |
| Root Volume | Oilseed Rape (cv. Bellevue) | Not specified | 68% increase | [4] |
| Oilseed Rape (cv. ES Cesario F1) | Not specified | 86% increase | [4] | |
| Root Neck Thickness | Oilseed Rape (cv. Bellevue) | Not specified | 11% increase | [4] |
| Oilseed Rape (cv. ES Cesario F1) | Not specified | 13% increase | [4] | |
| Root-to-Shoot Ratio | Cotton (Gossypium hirsutum) | Seed treatment | Significant increase | [9] |
Core Mechanism of Action: Hormonal Crosstalk
This compound's primary mode of action is the inhibition of gibberellin (GA) biosynthesis.[10][11] It specifically blocks the early steps involving ent-copalyl diphosphate (B83284) synthase (CPS) and ent-kaurene (B36324) synthase (KS).[3] This reduction in endogenous GA levels triggers a cascade of hormonal signaling events that ultimately reshape the root architecture. The current understanding suggests that MC orchestrates a complex interplay between GA, abscisic acid (ABA), and auxin (indole-3-acetic acid, IAA).[3][12]
The reduction in GA levels leads to an increase in endogenous auxin levels in the roots.[3][13] This is achieved by modulating the expression of genes involved in both GA and ABA signaling pathways, which in turn influences auxin biosynthesis, transport, and signaling.[3][12] The elevated auxin levels, a key promoter of lateral root formation, then stimulate the expression of downstream genes related to the cell cycle and division, leading to increased lateral root initiation and development.[3][13]
Furthermore, MC treatment has been shown to upregulate the expression of certain IAA amidohydrolase genes (e.g., GhIAR3a, GhILR1). These enzymes are responsible for releasing free, active IAA from its conjugated forms, thereby increasing the pool of available auxin in the root tissues to promote lateral root initiation.[13]
dot
Caption: this compound's influence on root development via hormonal crosstalk.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, serving as a guide for reproducing and extending these findings.
Seed Treatment and Seedling Culture for Root Architecture Analysis
This protocol is adapted from studies investigating the effect of this compound seed treatment on cotton seedling root development.[3][12][14]
Objective: To assess the impact of this compound chloride on early root system development when applied as a seed treatment.
Materials:
-
High-quality seeds (e.g., Gossypium hirsutum L. cv. K638)
-
This compound chloride (MC) stock solution (e.g., 1000 mg/L)
-
Deionized water
-
Germination paper or glass plates
-
Growth chamber with controlled temperature and light conditions
-
Digital scanner or camera for root imaging
-
Root analysis software (e.g., Smart Root, WinRHIZO)
Procedure:
-
Seed Sterilization (Optional but Recommended): Surface sterilize seeds to prevent microbial contamination. A common method is a brief rinse in 70% ethanol (B145695) followed by soaking in a 1-2% sodium hypochlorite (B82951) solution and then rinsing thoroughly with sterile deionized water.
-
MC Treatment: Prepare working solutions of MC at desired concentrations (e.g., 100, 200, 400 mg/L) by diluting the stock solution with deionized water. A control group should be prepared using only deionized water.
-
Immerse seeds in the respective MC solutions or control solution for a specified duration (e.g., 12 hours) at a controlled temperature (e.g., 30°C).
-
Germination and Growth: Place the treated seeds on moist germination paper or between glass plates.
-
Transfer the setup to a growth chamber with controlled conditions (e.g., 28°C/25°C day/night temperature, 14/10 hour light/dark cycle).
-
Data Collection: After a set number of days (e.g., 8-12 days after treatment), carefully remove the seedlings.
-
Scan or photograph the root systems against a contrasting background.
-
Image Analysis: Use root analysis software to quantify parameters such as primary root length, lateral root number, total root length, and root surface area.
dot
Caption: Workflow for analyzing this compound's effect via seed treatment.
Dynamic Root Growth Monitoring
This protocol describes the use of a high-throughput platform to dynamically monitor root growth, as detailed by Wu et al. (2019).[3]
Objective: To continuously monitor and quantify root system growth dynamics in response to this compound treatment.
Materials:
-
Customized high-throughput robotic platform (e.g., RhizoChamber-Monitor)
-
Seeds treated with MC as described in Protocol 3.1.
-
Growth medium (e.g., nutrient solution, agar) suitable for the platform.
Procedure:
-
Prepare MC-treated and control seeds as outlined in Protocol 3.1.
-
Place individual seeds into the growth containers (rhizotrons or chambers) of the monitoring platform.
-
Configure the platform's imaging system to capture images of the developing root systems at regular intervals (e.g., daily).
-
The platform's software automatically acquires and stores the images over the course of the experiment (e.g., 5-10 days).
-
Data Analysis: Utilize the platform's integrated software or external image analysis tools to extract dynamic growth parameters over time. This includes the rate of primary root elongation and the rate of lateral root emergence and elongation.
-
Plot the growth parameters against time to visualize the dynamic effects of the MC treatment compared to the control.
Hormone Quantification
Objective: To measure the endogenous levels of auxin (IAA), gibberellins (B7789140) (GA), and abscisic acid (ABA) in root tissues following this compound treatment.
Materials:
-
Root tissue from MC-treated and control plants.
-
Liquid nitrogen.
-
Extraction buffer.
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system.
-
Hormone standards for calibration.
Procedure:
-
Sample Collection: Harvest root tissues at specific time points after MC treatment. Immediately flash-freeze the samples in liquid nitrogen to halt metabolic activity and store them at -80°C.
-
Extraction: Homogenize the frozen root tissue and extract the hormones using an appropriate buffer (e.g., an acidic methanol (B129727) or isopropanol-based buffer).
-
Purification: Purify and concentrate the hormone extracts, often using solid-phase extraction (SPE) cartridges to remove interfering compounds.
-
Quantification: Analyze the purified samples using an HPLC-MS/MS system. The hormones are separated by HPLC and then detected and quantified by mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.
-
Data Analysis: Calculate the concentration of each hormone in the original tissue sample by comparing the results to a standard curve generated from known concentrations of hormone standards.
Broader Physiological Implications
The this compound-induced alteration of the root system has several important physiological consequences:
-
Enhanced Nutrient and Water Uptake: A more extensive network of lateral roots increases the total surface area of the root system, enhancing the plant's capacity to absorb water and essential nutrients from the soil.[3] This is particularly beneficial under conditions of nutrient or water limitation.
-
Improved Plant Anchorage: A more developed root system provides stronger mechanical support, reducing the risk of lodging, especially in cereal crops.
-
Increased Stress Resistance: By promoting a more robust root system, this compound can improve a plant's resilience to various abiotic stresses, including drought.[13][15] this compound treatment has also been linked to enhanced potassium (K+) uptake by modulating the activity of plasma membrane H+-ATPases in roots, which is crucial for maintaining cellular turgor and overall plant health.[16][17]
Conclusion and Future Directions
This compound chloride fundamentally alters root system architecture by inhibiting gibberellin synthesis, which in turn modulates auxin and ABA signaling pathways to promote lateral root development. This results in a more robust and extensive root system, with significant benefits for nutrient acquisition and stress tolerance. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers in plant science and agronomy.
Future research should aim to further elucidate the downstream molecular players in the this compound-induced signaling cascade. Investigating the specific transcription factors and cell cycle genes that are direct targets of the altered hormonal balance will provide a more complete picture of this regulatory network. Additionally, exploring the efficacy of this compound in a wider range of crop species and under various environmental stress conditions will be crucial for optimizing its application in sustainable agriculture.
References
- 1. This compound chloride Plant Growth Regulator 98ï¼ TC 25ï¼ SL, 25ï¼ SP, 10ï¼ SL manufacturer & supplier & wholesaler [kingquenson.com]
- 2. lsuagcenter.com [lsuagcenter.com]
- 3. This compound chloride promotes cotton lateral root formation by modulating plant hormone homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of this compound chloride on root development system in oilseed rape - IOBC-WPRS [iobc-wprs.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Physiology and proteomics analyses reveal the regulatory mechanism of this compound chloride in soybean [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. chemijournal.com [chemijournal.com]
- 9. The effects of this compound chloride on the lateral root initiation of cotton seedlings are associated with auxin and auxin-conjugate homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pomais.com [pomais.com]
- 11. The effect of this compound chloride on elongation of cotton (Gossypium hirsutum L.) internode is associated with low concentration of gibberellic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The effects of this compound chloride on the lateral root initiation of cotton seedlings are associated with auxin and auxin-conjugate homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound chloride promotes cotton lateral root formation by modulating plant hormone homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound chloride inhibits soybean growth but improves drought resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Gibberellin biosynthesis inhibitor this compound chloride enhances root K+ uptake in cotton by modulating plasma membrane H+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
Mepiquat Chloride's Effect on Plant Carbon and Nitrogen Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mepiquat chloride (MC), a synthetic plant growth regulator, is widely utilized in agriculture to manage plant architecture, primarily by inhibiting excessive vegetative growth.[1] Its primary mode of action is the inhibition of gibberellin (GA) biosynthesis, which leads to a more compact plant structure with shorter internodes.[2][3] This alteration in growth habit has profound implications for the plant's overall physiology, significantly impacting carbon and nitrogen metabolism. By redirecting resources from vegetative growth towards reproductive structures, this compound chloride can influence photosynthetic efficiency, nutrient uptake, and the intricate balance between carbon and nitrogen assimilation.[4][5] This technical guide provides a comprehensive overview of the mechanisms by which this compound chloride influences these critical metabolic pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling networks and workflows.
This compound Chloride's Impact on Carbon Metabolism
This compound chloride application generally leads to thicker, darker green leaves with increased chlorophyll (B73375) content.[6] This is often associated with an enhanced photosynthetic capacity. However, the effect on the primary enzyme of carbon fixation, Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), can be complex and dependent on factors such as plant species, application rate, and environmental conditions. Some studies report an increase in RuBisCO activity, while others show a decrease.[7]
Quantitative Effects on Carbon Metabolism
| Parameter | Plant Species | This compound Chloride Treatment | Observed Effect | Reference |
| RuBisCO Activity | Upland Cotton | 82.5 g·ha⁻¹ | 2.6% - 53.2% higher at flowering and boll setting stages | |
| RuBisCO Activity | Cotton | Not specified | Reduced activity | [7] |
| Net Photosynthetic Rate | Cotton | Not specified | Decreased by 25% | [7] |
| Starch Content in Roots | Upland Cotton | 82.5 g·ha⁻¹ | Increased at the first flowering stage | |
| Total Nonstructural Carbohydrates (TNC) in Roots | Upland Cotton | 82.5 g·ha⁻¹ | Increased at the first flowering stage |
This compound Chloride's Impact on Nitrogen Metabolism
This compound chloride has been shown to improve nutrient uptake and assimilation, partly by promoting lateral root growth.[4] This enhanced root system allows for more efficient acquisition of soil nutrients, including nitrogen. The influence of MC extends to the key enzymes involved in nitrogen assimilation.
Key Enzymes in Nitrogen Assimilation
-
Nitrate (B79036) Reductase (NR): This enzyme catalyzes the first step in nitrate assimilation, converting nitrate to nitrite (B80452). Studies have shown that this compound chloride application can significantly increase nitrate reductase activity.[8]
-
Glutamine Synthetase (GS): GS is a central enzyme in nitrogen metabolism, responsible for assimilating ammonia (B1221849) into glutamine. The regulation of GS is complex and can be influenced by various factors, including the availability of carbon skeletons derived from photosynthesis.
Quantitative Effects on Nitrogen Metabolism
| Parameter | Plant Species | This compound Chloride Treatment | Observed Effect | Reference |
| Nitrate Reductase Activity | Cotton (var. Suraj) | 1200 mg/L | Significantly higher compared to control | [8] |
| Nitrogen Uptake | Cotton | Not specified | Increased in MC-treated plants | [4] |
| C/N Ratio | Cotton | Combined with high nitrogen | Data on specific C/N ratio changes is limited, but improved N uptake suggests a potential shift. | [4][9][10] |
Hormonal Signaling and Crosstalk
The primary effect of this compound chloride is the inhibition of the gibberellin (GA) biosynthesis pathway.[2][3] This reduction in active GAs triggers a cascade of changes in other hormonal signaling pathways, most notably auxin and cytokinin, which in turn regulate various aspects of carbon and nitrogen metabolism.
Signaling Pathway of this compound Chloride's Influence on C and N Metabolism
Caption: this compound chloride signaling cascade and its impact on carbon and nitrogen metabolism.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound chloride on plant carbon and nitrogen metabolism.
Overall Experimental Workflow
Caption: General experimental workflow for studying this compound chloride's metabolic effects.
RuBisCO Activity Assay (Spectrophotometric Method)
This protocol is adapted from established spectrophotometric assays.
a. Materials:
-
Extraction Buffer: 100 mM HEPES-KOH (pH 7.8), 1 mM EDTA, 5 mM MgCl₂, 10 mM DTT, 1% (w/v) PVPP, 1% (v/v) Triton X-100, and protease inhibitors.
-
Assay Buffer: 100 mM HEPES-KOH (pH 8.0), 20 mM MgCl₂, 1 mM EDTA, 5 mM DTT.
-
Coupling Enzymes: 3-phosphoglycerate (B1209933) kinase, glyceraldehyde-3-phosphate dehydrogenase.
-
Substrates: Ribulose-1,5-bisphosphate (RuBP), ATP, NADH.
-
Liquid nitrogen, mortar, and pestle.
-
Spectrophotometer capable of reading at 340 nm.
b. Procedure:
-
Harvest leaf tissue and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Homogenize the powder in ice-cold extraction buffer.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (crude enzyme extract) and keep it on ice.
-
To determine total RuBisCO activity, pre-incubate the extract in assay buffer containing NaHCO₃ (to provide CO₂) for 10 minutes to fully carbamylate the enzyme.
-
Initiate the reaction by adding RuBP, ATP, NADH, and the coupling enzymes.
-
Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm.
-
Calculate RuBisCO activity based on the rate of NADH oxidation, using the extinction coefficient for NADH.
Nitrate Reductase (NR) Activity Assay (In Vivo)
This protocol is based on the in vivo assay that measures the production of nitrite.[11]
a. Materials:
-
Incubation Buffer: 0.1 M phosphate (B84403) buffer (pH 7.5), 0.2 M KNO₃, 1% (v/v) n-propanol.
-
Colorimetric Reagents: 1% (w/v) sulfanilamide (B372717) in 3 M HCl and 0.02% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NEDD).
-
Nitrite standard solution (e.g., NaNO₂).
b. Procedure:
-
Excise fresh leaf tissue into small pieces (approx. 1-2 mm).
-
Incubate the leaf pieces in the incubation buffer in the dark at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by boiling the mixture for 5 minutes.
-
Take an aliquot of the incubation medium and add the sulfanilamide solution, followed by the NEDD solution.
-
Allow the color to develop for 15-20 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the amount of nitrite produced by comparing the absorbance to a standard curve prepared with known concentrations of nitrite.
-
Express NR activity as µmol of nitrite produced per gram of fresh weight per hour.[12]
Glutamine Synthetase (GS) Activity Assay (Transferase Assay)
This protocol describes the widely used γ-glutamyltransferase assay.[12]
a. Materials:
-
Extraction Buffer: 50 mM Tris-HCl (pH 7.6), 1 mM EDTA, 10 mM MgSO₄, 10 mM glutamate, 1 mM DTT.
-
Assay Mixture: 100 mM Tris-HCl (pH 7.0), 20 mM sodium arsenate, 2 mM MnCl₂, 0.4 mM ADP, 60 mM hydroxylamine.
-
Substrate: 100 mM L-glutamine.
-
Stop Solution: 10% (w/v) FeCl₃ and 24% (w/v) trichloroacetic acid in 6 M HCl.
-
γ-glutamyl hydroxamate standard.
b. Procedure:
-
Extract the enzyme from fresh plant tissue as described for the RuBisCO assay.
-
Add the enzyme extract to the assay mixture and pre-incubate at 30°C for 5 minutes.
-
Start the reaction by adding L-glutamine and incubate for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Centrifuge to pellet the precipitated protein.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of γ-glutamyl hydroxamate formed.
-
Calculate GS activity by comparing the absorbance to a standard curve of γ-glutamyl hydroxamate.
Total Carbon and Nitrogen Determination
This is typically performed using an elemental analyzer based on combustion.
a. Materials:
-
Dried and finely ground plant tissue samples.
-
Elemental Analyzer (e.g., CHN analyzer).
-
Acetanilide or other suitable standard for calibration.
b. Procedure:
-
Dry the plant tissue samples in an oven at 60-70°C to a constant weight.
-
Grind the dried samples to a very fine, homogenous powder.
-
Accurately weigh a small amount of the powdered sample (typically 1-5 mg) into a tin capsule.
-
Place the capsule in the autosampler of the elemental analyzer.
-
The sample is combusted at a high temperature (around 1000°C) in the presence of oxygen.
-
The resulting gases (CO₂, N₂, H₂O, SO₂) are separated by gas chromatography and quantified by a thermal conductivity detector.
-
The instrument's software calculates the percentage of carbon and nitrogen in the original sample based on the detector's response and calibration with a known standard.
Integrated Effects and Conclusion
This compound chloride's primary action of inhibiting gibberellin biosynthesis sets off a hormonal cascade that re-engineers plant growth and metabolism. The resulting shift from vegetative to reproductive growth is a consequence of the complex interplay between carbon and nitrogen assimilation, which is orchestrated by the altered hormonal balance.
Logical Relationship Diagram of this compound Chloride's Integrated Effects
Caption: Integrated effects of this compound chloride on plant physiology and metabolism.
References
- 1. Signalling Overlaps between Nitrate and Auxin in Regulation of The Root System Architecture: Insights from the Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Auxin's Role in Nitrate-Regulated Plant Growth and Development | Encyclopedia MDPI [encyclopedia.pub]
- 3. scispace.com [scispace.com]
- 4. Foliar application of this compound chloride and nitrogen improves yield and fiber quality traits of cotton (Gossypium hirsutum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ripe.illinois.edu [ripe.illinois.edu]
- 7. Glutamine synthetase activity in leaves of Zea mays L. as influenced by magnesium status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytokinin depends on GA biosynthesis and signaling to regulate different aspects of vegetative phase change in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. Frontiers | Plant Nitrate Reductases Regulate Nitric Oxide Production and Nitrogen-Fixing Metabolism During the Medicago truncatula–Sinorhizobium meliloti Symbiosis [frontiersin.org]
- 12. Measurement of glutamine synthetase activity in rat muscle by a colorimetric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Mepiquat Chloride in Enhancing Plant Abiotic Stress Tolerance: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Mepiquat chloride (MC), a synthetic plant growth regulator, is widely recognized for its role in controlling vegetative growth, primarily through the inhibition of gibberellin biosynthesis. Emerging research has illuminated a significant secondary function: the enhancement of plant tolerance to a range of abiotic stresses, including drought, salinity, and temperature extremes. This technical guide provides a comprehensive overview of the mechanisms by which this compound chloride confers stress resilience. It details the physiological, biochemical, and molecular responses elicited by MC treatment, focusing on the modulation of hormonal signaling pathways, enhancement of the antioxidant defense system, and promotion of osmotic adjustment. This document synthesizes quantitative data from key studies, presents detailed experimental protocols for assessing stress tolerance markers, and provides visual representations of the core signaling pathways and experimental workflows.
Core Mechanisms of Action
This compound chloride's primary mode of action is the inhibition of ent-kaurene (B36324) synthase, a key enzyme in the gibberellic acid (GA) biosynthesis pathway[1]. This reduction in endogenous GA levels leads to a more compact plant architecture, characterized by shorter internodes and reduced leaf area, which can itself be a water-conserving trait[2]. However, its role in stress tolerance is far more complex, involving an integrated network of hormonal crosstalk, antioxidant defense, and metabolic adjustments.
Hormonal Signaling and Crosstalk
MC application initiates a cascade of changes in plant hormone homeostasis that extends beyond gibberellins. By reducing GA levels, MC alters the balance with abscisic acid (ABA), a critical stress-response hormone. Evidence suggests that MC treatment can lead to an accumulation of ABA and the upregulation of ABA biosynthesis and signaling genes, which in turn regulate stomatal closure and the expression of stress-responsive genes[3][4][5].
Furthermore, MC-induced modulation of GA and ABA signaling pathways influences auxin (IAA) biosynthesis and transport[4]. This altered auxin homeostasis has been directly linked to enhanced lateral root formation, a key adaptive trait that improves water and nutrient uptake under drought conditions[4].
Enhancement of the Antioxidant Defense System
Abiotic stresses invariably lead to the overproduction of reactive oxygen species (ROS), causing oxidative damage to cellular components. MC treatment has been shown to bolster the plant's antioxidant defense system. This is achieved by increasing the activity of key ROS-scavenging enzymes, including superoxide (B77818) dismutase (SOD), peroxidase (POD), and catalase (CAT)[3][6]. Proteomic studies have further revealed that MC enhances the glutathione-ascorbate (GSH-ASA) cycle, a crucial pathway for detoxifying ROS and regenerating antioxidants[5][7]. The result is a reduction in lipid peroxidation, often quantified by lower levels of malondialdehyde (MDA), a marker of oxidative stress[7][8].
Osmotic Adjustment and Accumulation of Secondary Metabolites
To maintain cellular turgor and function under osmotic stress (caused by drought or salinity), plants accumulate compatible solutes. MC application promotes the synthesis and accumulation of osmolytes such as proline and soluble sugars[4][9][10]. In some cases, an increase in glycine (B1666218) betaine (B1666868) has also been observed[11]. Beyond primary osmolytes, MC treatment can significantly increase the production of secondary metabolites, particularly flavonoids[3][8][12]. Flavonoids not only contribute to osmotic adjustment but also possess strong antioxidant properties, further protecting the plant from stress-induced damage.
Quantitative Data on MC-Induced Stress Tolerance
The following tables summarize quantitative findings from various studies, illustrating the impact of this compound chloride on key physiological and biochemical markers of abiotic stress tolerance.
Table 1: Effect of this compound Chloride on Antioxidant Enzyme Activity under Drought Stress
| Plant Species | MC Concentration (mg/L) | Stress Treatment | SOD Activity (% Change vs. Stress Control) | POD Activity (% Change vs. Stress Control) | CAT Activity (% Change vs. Stress Control) | Reference |
| Soybean | 100 | 15% PEG-6000 | +131.3% (APX) | Increased | Increased | [6] |
| Soybean | 100 | PEG-6000 | No significant change | Decreased | - | [7] |
| Soybean | 50, 200, 400, 800 | Drought | Up to +71.9% | Up to +93.5% | - | [10] |
| Cotton | Seed Priming | Salt Stress | Increased | Increased | Increased | [13] |
Note: Data represents the most effective concentrations reported in the respective studies. APX (Ascorbate Peroxidase) is another key antioxidant enzyme.
Table 2: Effect of this compound Chloride on Osmolytes and Oxidative Damage under Abiotic Stress
| Plant Species | MC Concentration | Stress Type | Proline Content (% Change vs. Stress Control) | MDA Content (% Change vs. Stress Control) | Reference |
| Soybean | 100 mg/L | Drought | Increased | -21.5% to -22.8% | [7][12] |
| Cotton | 10 g/L (Seed Priming) | Salinity | Increased | - | [11] |
| Soybean | 200 - 400 mg/L | Drought | Up to +71.5% | Decreased | [10] |
| Sweet Pepper | Not Specified | Cold Stress | Increased | Lowered | [9] |
Table 3: Effect of this compound Chloride on Phytohormone Levels under Stress Conditions
| Plant Species | MC Treatment | Stress Type | Gibberellic Acid (GA) | Abscisic Acid (ABA) | Auxin (IAA) | Reference |
| Soybean | Foliar Spray | Drought | Decreased | Increased | Increased | [6] |
| Cotton | Seed Treatment | None | Decreased | Increased | Increased | [4] |
| Soybean | Foliar Spray | None | Inhibited synthesis | Increased | - | [5][8] |
| Cotton | Foliar Spray | None | Decreased | Increased | Decreased | [14][15] |
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate assessment of this compound chloride's effects on plant stress tolerance. The following sections provide protocols for key experiments.
Protocol for Determination of Antioxidant Enzyme Activity
This protocol describes the spectrophotometric measurement of Superoxide Dismutase (SOD), Peroxidase (POD), and Catalase (CAT) activities.
-
Enzyme Extraction:
-
Homogenize 0.5 g of fresh plant tissue in a pre-chilled mortar and pestle with liquid nitrogen.
-
Add 5 mL of ice-cold 50 mM sodium phosphate (B84403) buffer (pH 7.8, containing 1 mM EDTA and 1% PVPP).
-
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant as the crude enzyme extract for all assays.
-
-
Superoxide Dismutase (SOD) Activity Assay (NBT method):
-
Prepare a reaction mixture containing 50 mM sodium phosphate buffer (pH 7.8), 13 mM methionine, 75 µM nitroblue tetrazolium (NBT), 2 µM riboflavin, and 0.1 mM EDTA.
-
In a test tube, add 1.5 mL of the reaction mixture and 100 µL of the enzyme extract.
-
Illuminate the reaction tubes for 15 minutes under a fluorescent lamp (15 W).
-
Measure the absorbance at 560 nm. A control reaction without the enzyme extract represents maximum photoreduction of NBT.
-
One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT photoreduction rate[16][17].
-
-
Peroxidase (POD) Activity Assay (Guaiacol method):
-
The assay mixture contains 50 mM sodium phosphate buffer (pH 6.0), 20 mM guaiacol, and 40 mM H₂O₂.
-
To 2.9 mL of the assay mixture, add 100 µL of the enzyme extract to start the reaction.
-
Record the increase in absorbance at 470 nm for 3 minutes due to the formation of tetraguaiacol.
-
Enzyme activity is expressed as the change in absorbance per minute per milligram of protein[18].
-
-
Catalase (CAT) Activity Assay:
-
The reaction mixture consists of 50 mM sodium phosphate buffer (pH 7.0) and 15 mM H₂O₂.
-
Initiate the reaction by adding 100 µL of enzyme extract to 2.9 mL of the reaction mixture.
-
Measure the decrease in absorbance at 240 nm for 3 minutes as H₂O₂ is decomposed.
-
Enzyme activity is calculated using the extinction coefficient of H₂O₂ (43.6 M⁻¹ cm⁻¹) and expressed as units per milligram of protein[17].
-
Protocol for Free Proline Estimation
This protocol is based on the ninhydrin-based colorimetric method[1][11][19].
-
Extraction:
-
Homogenize 0.5 g of fresh plant tissue in 10 mL of 3% (w/v) aqueous sulfosalicylic acid.
-
Filter the homogenate through Whatman No. 2 filter paper.
-
-
Reaction:
-
To 2 mL of the filtrate, add 2 mL of acid-ninhydrin reagent (1.25 g ninhydrin (B49086) warmed in 30 mL glacial acetic acid and 20 mL 6 M phosphoric acid) and 2 mL of glacial acetic acid.
-
Incubate the mixture in a boiling water bath for 1 hour.
-
Terminate the reaction by placing the tubes in an ice bath.
-
-
Measurement:
-
Add 4 mL of toluene (B28343) to the reaction mixture and vortex vigorously for 20-30 seconds.
-
Separate the upper toluene layer and allow it to warm to room temperature.
-
Measure the absorbance of the red chromophore at 520 nm, using toluene as a blank.
-
Calculate the proline concentration by comparing the absorbance to a standard curve prepared with known concentrations of L-proline.
-
Protocol for ABA and GA Quantification by LC-MS/MS
This protocol provides a general workflow for the extraction and analysis of abscisic acid and gibberellic acid[2][20][21].
-
Extraction:
-
Freeze-dry approximately 100 mg of plant tissue and grind to a fine powder.
-
Add 1 mL of pre-chilled extraction solvent (e.g., methanol (B129727)/water/formic acid, 80:19:1, v/v/v) containing deuterated internal standards (e.g., D6-ABA).
-
Sonicate or shake the mixture at 4°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C and collect the supernatant.
-
-
Purification (Solid-Phase Extraction - SPE):
-
Condition a mixed-mode SPE cartridge (e.g., Oasis MCX) with methanol and then with the extraction solvent.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., 1% formic acid in water) to remove interferences.
-
Elute the hormones with a suitable solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Perform chromatographic separation on a C18 reversed-phase column.
-
Use a gradient elution with mobile phases typically consisting of water and acetonitrile (B52724) or methanol, both containing a small percentage of formic acid.
-
Operate the mass spectrometer in negative ion mode with an electrospray ionization (ESI) source.
-
Use Selective Reaction Monitoring (SRM) for quantification, monitoring specific precursor-to-product ion transitions for each hormone and its internal standard (e.g., ABA: 263→153; GA₃: 345→239)[20].
-
Conclusion
This compound chloride serves as a potent tool for enhancing plant resilience to abiotic stresses. Its primary action of inhibiting gibberellin biosynthesis triggers a favorable hormonal cascade that upregulates ABA and modulates auxin signaling, leading to adaptive morphological and physiological changes. Critically, MC fortifies the plant's cellular defense mechanisms by enhancing the antioxidant system and promoting the accumulation of compatible solutes and protective secondary metabolites. The quantitative data and protocols provided in this guide offer a robust framework for researchers to further investigate and leverage the stress-mitigating properties of this compound chloride in developing more resilient crop varieties.
References
- 1. scribd.com [scribd.com]
- 2. Plant hormone -Plant biochemistry -Plant Science-BIO-PROTOCOL [bio-protocol.org]
- 3. Comprehensive Evaluation and Transcriptome Analysis Reveal the Salt Tolerance Mechanism in Semi-Wild Cotton (Gossypium purpurascens) [mdpi.com]
- 4. This compound chloride promotes cotton lateral root formation by modulating plant hormone homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound chloride inhibits soybean growth but improves drought resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of this compound Chloride Regulating Soybean Response to Drought Stress Revealed by Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound chloride inhibits soybean growth but improves drought resistance [frontiersin.org]
- 9. The Roles of Mepiquate Chloride and Melatonin in the Morpho-Physiological Activity of Cotton under Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for determination of proline in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Regulation of soybean drought response by this compound chloride pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Transcriptome Profiling of the Elongating Internode of Cotton (Gossypium hirsutum L.) Seedlings in Response to this compound Chloride [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. prometheusprotocols.net [prometheusprotocols.net]
- 17. researchgate.net [researchgate.net]
- 18. CN101870998B - Method for detecting activity of plant superoxide dismutase, catalase and peroxidase - Google Patents [patents.google.com]
- 19. Estimation of proline | PPTX [slideshare.net]
- 20. Simultaneous determination of gibberellic acid, indole-3-acetic acid and abscisic acid in wheat extracts by solid-phase extraction and liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protocol for abscisic acid (ABA) extraction from plant seeds [protocols.io]
Unraveling the Fate of Mepiquat in Plants: A Technical Guide to Its Degradation and Persistence
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide has been developed to provide researchers, scientists, and drug development professionals with an in-depth understanding of the degradation and persistence of Mepiquat in plant tissues. This whitepaper offers a detailed examination of the plant growth regulator's metabolic fate, its persistence across various plant species, and standardized protocols for its detection and quantification.
This compound, a quaternary ammonium (B1175870) compound, is widely used in agriculture to control plant growth by inhibiting the biosynthesis of gibberellins.[1] Its application helps in managing plant height, promoting reproductive growth, and improving crop yields.[2] Understanding its behavior within the plant is crucial for assessing its efficacy, potential for residue accumulation, and overall environmental impact.
Persistence of this compound in Plant Tissues
The persistence of this compound in plants is a critical factor in determining pre-harvest intervals and ensuring that residue levels in food and feed crops remain below established maximum residue limits (MRLs). The half-life of this compound can vary depending on the plant species, environmental conditions, and the specific tissue analyzed.
Recent studies have provided quantitative data on the dissipation of this compound in several important crops. In cotton plants, the half-life of this compound has been reported to be in the range of 2.51 to 3.85 days.[3][4] For wheat and potato plants, the dissipation half-lives were observed to be 3.0-5.6 days and 2.4-3.2 days, respectively.[5] These relatively short half-lives suggest a rapid dissipation of the compound within these plants.
| Plant Species | Tissue | Half-Life (days) | Reference |
| Cotton (Gossypium hirsutum) | Whole Plant | 2.51 - 3.85 | [3][4] |
| Wheat (Triticum aestivum) | Whole Plant | 3.0 - 5.6 | [5] |
| Potato (Solanum tuberosum) | Whole Plant | 2.4 - 3.2 | [5] |
Degradation and Metabolic Fate of this compound
Current research indicates that this compound chloride exhibits a high degree of stability within plant tissues and does not appear to undergo significant biotransformation.[6] Studies have not detected common metabolic products such as 1-methylpiperidine (B42303) or piperidine, suggesting that the parent compound is the primary residue of concern.[6] The primary mechanism of dissipation from the plant is likely a combination of dilution due to plant growth and potential translocation, rather than enzymatic degradation.
The primary mode of action of this compound is the inhibition of the gibberellin (GA) biosynthesis pathway.[7][8] This interference leads to a cascade of effects on other plant hormone signaling pathways, including those of auxins, cytokinins, and abscisic acid, ultimately resulting in the observed changes in plant growth and development.[8]
This compound's Impact on Plant Signaling Pathways
This compound application directly impacts the intricate network of plant hormone signaling. By blocking key enzymes in the gibberellin biosynthesis pathway, it reduces the levels of active gibberellins, which are responsible for stem elongation. This primary action triggers a series of downstream effects on other hormonal pathways, influencing a wide range of physiological processes from root development to fruit maturation.
Experimental Protocols for this compound Residue Analysis
Accurate quantification of this compound residues is essential for regulatory compliance and research purposes. The following outlines a consolidated experimental protocol based on modern analytical techniques.
1. Sample Preparation (QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted and efficient technique for the extraction of pesticide residues from various food matrices.[9]
-
Homogenization: Weigh a representative portion (e.g., 10-15 g) of the plant tissue sample into a 50 mL centrifuge tube. For dry samples, rehydration may be necessary.
-
Extraction: Add an appropriate volume of acidified methanol (B129727) and internal standards. Shake vigorously for 1 minute to ensure thorough mixing.
-
Salting Out: Add a mixture of anhydrous magnesium sulfate (B86663) and sodium chloride to induce phase separation. Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tubes at a specified force (e.g., 4000 rpm) for a set time (e.g., 5 minutes) to separate the organic and aqueous layers.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, and anhydrous magnesium sulfate). This step removes interfering matrix components.
-
Final Centrifugation and Filtration: Vortex the d-SPE tube and centrifuge again. Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for analysis.
2. Analytical Determination (HPLC-MS/MS)
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for the sensitive and selective determination of this compound residues.[4]
-
Chromatographic Separation:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the retention and separation of the highly polar this compound cation.
-
Mobile Phase: A typical mobile phase consists of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate (B1220265) with formic acid).
-
Gradient Elution: A gradient elution program is typically employed to achieve optimal separation from matrix components.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used to generate the protonated this compound molecule.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for quantification and confirmation of this compound, ensuring high selectivity and minimizing the risk of false positives.
-
This technical guide provides a foundational understanding of the behavior of this compound in plants. Further research is warranted to expand the knowledge of its persistence in a wider variety of crops and to definitively confirm its metabolic stability across different plant species. The provided protocols offer a standardized approach for researchers to accurately assess this compound residues, contributing to the safe and effective use of this important plant growth regulator.
References
- 1. This compound Chloride Effect On Crop Production [doraagri.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination of this compound chloride in cotton crops and soil and its dissipation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shop.fera.co.uk [shop.fera.co.uk]
- 6. This compound Chloride | C7H16N.Cl | CID 62781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. Mechanism of this compound Chloride Regulating Soybean Response to Drought Stress Revealed by Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
Mepiquat's Influence on Floral Development and Reproductive Success: A Technical Guide
Introduction
Mepiquat chloride (MC), chemically known as 1,1-dimethylpiperidinium chloride, is a widely utilized plant growth regulator (PGR) in modern agriculture.[1][2] Its primary function is to manage plant stature by inhibiting excessive vegetative growth, thereby redirecting the plant's energy and resources towards reproductive development.[3][4] As a synthetic compound, MC acts as an antagonist to gibberellic acid (GA), a key phytohormone responsible for cell elongation.[1][3][5] By blocking specific steps in the GA biosynthesis pathway, this compound chloride induces a more compact plant architecture, which can lead to significant improvements in floral development, fruit retention, and overall reproductive success, particularly in indeterminate crops like cotton.[3][6] This guide provides an in-depth technical overview of the molecular mechanisms, physiological impacts, and experimental methodologies related to this compound's role in enhancing floral and reproductive outcomes.
Core Mechanism of Action: Inhibition of Gibberellin Biosynthesis
The principal mode of action for this compound chloride is the direct inhibition of the gibberellin (GA) biosynthesis pathway.[5][7] GAs are diterpenoid hormones that regulate crucial developmental processes, including stem elongation, seed germination, and flowering. This compound is classified as an "onium-type" inhibitor, which specifically targets the early stages of GA metabolism.[5][7] It blocks the activity of two key cyclases: copalyl-diphosphate synthase (CPS) and ent-kaurene (B36324) synthase (KS).[5][7][8] This inhibition prevents the conversion of geranylgeranyl diphosphate (B83284) (GGDP) into ent-kaurene, a critical precursor for all active gibberellins.[5][7] The resulting reduction in endogenous active GA levels, particularly GA3 and GA4, leads to decreased cell elongation and a subsequent reduction in internode length and overall plant height.[1][9]
Caption: Gibberellin Biosynthesis Inhibition by this compound Chloride.
Influence on Floral Development and Reproductive Success
By curbing vegetative growth, this compound chloride alters the source-sink dynamics within the plant, favoring the allocation of photoassimilates to reproductive organs.[6][10] This shift has a pronounced impact on both the timing of floral development and the ultimate reproductive output.
2.1 Effects on Floral Phenology Application of this compound chloride can lead to earlier flowering.[10] Studies have shown a significant reduction in the number of days to first flower, which is attributed to the inhibition of vegetative growth, prompting the plant to transition more rapidly to the reproductive phase.[6][11]
Table 1: Quantitative Effects of this compound Chloride on Cotton Floral Phenology
| Parameter | Treatment Details | Observed Effect | Reference |
|---|---|---|---|
| Days to Flowering | Application at 70 Days After Sowing (DAS) | 8% reduction compared to application at 50 DAS | [6][10] |
| Days to Flowering | Bed sowing technique vs. flat field | 10% reduction (sowing technique enhanced MC effect) |[6][10] |
2.2 Effects on Reproductive Components and Yield The primary benefit of this compound chloride application is often seen in the enhancement of yield components. By reducing competition from vegetative sinks, more resources are available for developing flowers and fruits, leading to increased retention, size, and number.[4][6] However, yield responses can be variable and are highly dependent on environmental conditions and application strategy.[3][12][13]
Table 2: Quantitative Effects of this compound Chloride on Cotton Reproductive Success
| Parameter | Treatment Details | Observed Effect | Reference |
|---|---|---|---|
| Opened Bolls | Application at 70 DAS vs. 50 DAS | 60% increase | [6][10] |
| Boll Weight | Application at 70 DAS vs. 50 DAS | 32% increase | [6][10] |
| Seed Cotton Yield | Application at 70 DAS vs. 50 DAS | 27% increase in lint yield | [6][10] |
| Number of Open Bolls | Application 2 weeks after first flower | 14.1% increase over untreated control | [13] |
| Sympodial Branches | 3 sprays @ 0.4 ml/litre (45, 60, 75 DAS) | Significant increase in fruit-bearing branches | [14] |
| Seed Cotton Yield | 3 sprays @ 0.4 ml/litre (45, 60, 75 DAS) | 28.8% increase over control |[14] |
Broader Hormonal and Metabolic Influence
The effects of this compound chloride extend beyond gibberellin inhibition, influencing a network of other phytohormones and metabolic pathways that collectively regulate plant development and stress response.
3.1 Crosstalk with Other Phytohormones Transcriptomic and metabolomic studies reveal that MC modulates the biosynthesis and signaling of several key hormones:
-
Auxin (IAA): MC treatment can induce endogenous auxin levels, which plays a critical role in regulating root development and fruit formation.[8][15][16]
-
Abscisic Acid (ABA): An increase in ABA content has been observed following MC application, which is associated with improved drought resistance.[17][18]
-
Cytokinins (Zeatin) and Brassinosteroids: The synthesis of these growth-promoting hormones is often inhibited by MC, contributing to the overall reduction in vegetative growth.[17][18]
-
Jasmonic Acid (JA) & Ethylene (B1197577): MC can modulate JA and ethylene signaling pathways, which are involved in both stress responses and developmental processes like fruit maturation.[8][19]
Caption: this compound Chloride's Influence on Phytohormone Signaling.
3.2 Impact on Secondary Metabolism Metabolomic analyses have shown that this compound chloride treatment can significantly increase the accumulation of flavonoids and isoflavonoids.[17][18] These secondary metabolites are crucial for plant defense against biotic and abiotic stresses and can also play roles in signaling and development.[17] The upregulation of flavonoid biosynthesis pathways may contribute to the enhanced drought resistance observed in MC-treated plants.[17]
Caption: this compound Chloride's Effect on Flavonoid Biosynthesis.
Experimental Protocols
4.1 Protocol for Field Application and Phenotypic Analysis This protocol outlines a generalized methodology for assessing the impact of this compound chloride on crop phenology and yield under field conditions.
-
Experimental Design: Employ a randomized complete block or split-plot design with multiple replications (typically 3-4).[6][10][20] Main plots could be sowing techniques or varieties, while sub-plots are MC application timings and rates.[6]
-
Treatments:
-
Control: Untreated plots (water spray only).
-
MC Rates: Apply a range of rates based on crop and environmental conditions (e.g., 0.05 to 0.1 kg a.i. ha⁻¹ for cotton).[12]
-
Application Timing: Apply at distinct growth stages such as early squaring, first bloom, or specific days after sowing (e.g., 50, 60, 70 DAS).[6][10][12]
-
-
Application Method: Use a calibrated sprayer to deliver a consistent volume of solution as a foliar spray.
-
Data Collection:
-
Phenology: Record days to first square, first flower, and first open boll.
-
Morphology: Measure plant height, number of main-stem nodes, and internode length at regular intervals.
-
Yield Components: At harvest, count the number of sympodial (fruit-bearing) branches, total bolls per plant, and determine the average boll weight.[6][14]
-
Yield: Hand-harvest designated central rows from each plot to determine total seed cotton and lint yield.[20]
-
-
Statistical Analysis: Analyze data using ANOVA appropriate for the experimental design to determine significant treatment effects.
Caption: Experimental Workflow for this compound Chloride Field Trials.
4.2 Protocol for Phytohormone Quantification via LC-MS/MS This protocol describes a standard method for extracting and quantifying endogenous plant hormones to understand MC's molecular impact.
-
Sample Collection: Collect specific tissues (e.g., elongating internodes, apical buds, roots) at various time points after MC treatment.[9] Immediately flash-freeze samples in liquid nitrogen and store at -80°C.[21]
-
Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen.[21]
-
Extraction:
-
Weigh approximately 50-100 mg of frozen powder into a microtube.[21][22]
-
Add an extraction solvent, typically a mixture of methanol/water/formic acid (e.g., 15:4:1 v/v/v), often containing deuterated internal standards for accurate quantification.[22][23]
-
Incubate at 4°C with shaking for at least 30 minutes.[21]
-
-
Purification: Centrifuge the extract to pellet debris. The supernatant can be further purified using Solid Phase Extraction (SPE) to remove interfering compounds.
-
Analysis: Analyze the purified extract using a high-performance liquid chromatography system coupled with a tandem mass spectrometer (HPLC-MS/MS or UPLC-MS/MS).[21][22][24]
-
Quantification: Identify and quantify hormones by comparing retention times and mass-to-charge ratios against known standards and normalizing to the internal standards.[24]
Caption: Workflow for Phytohormone Analysis using LC-MS/MS.
Conclusion
This compound chloride serves as a powerful tool for managing crop growth and enhancing reproductive efficiency. Its primary mechanism, the inhibition of gibberellin biosynthesis, triggers a cascade of physiological changes that shift the plant's focus from vegetative growth to floral development and fruit production. This results in measurable improvements such as earlier flowering, increased boll retention, and greater boll weight. Furthermore, MC's influence extends to a complex network of phytohormones and secondary metabolic pathways, contributing to both growth regulation and enhanced stress resilience. Understanding these multifaceted interactions through rigorous experimental evaluation is critical for optimizing the application of this compound chloride to maximize reproductive success and crop yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Foliar application of this compound chloride and nitrogen improves yield and fiber quality traits of cotton (Gossypium hirsutum L.) | PLOS One [journals.plos.org]
- 3. lsuagcenter.com [lsuagcenter.com]
- 4. xisdxjxsu.asia [xisdxjxsu.asia]
- 5. GROWTH RETARDANTS: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jkip.kit.edu [jkip.kit.edu]
- 8. This compound chloride promotes cotton lateral root formation by modulating plant hormone homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of this compound chloride on elongation of cotton (Gossypium hirsutum L.) internode is associated with low concentration of gibberellic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Effect of this compound Chloride on Phenology, Yield and Quality of Cotton as a Function of Application Time Using Different Sowing Techniques [agris.fao.org]
- 12. cotton.org [cotton.org]
- 13. pub.isa-india.in [pub.isa-india.in]
- 14. pub.isa-india.in [pub.isa-india.in]
- 15. researchgate.net [researchgate.net]
- 16. This compound chloride promotes cotton lateral root formation by modulating plant hormone homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | this compound chloride inhibits soybean growth but improves drought resistance [frontiersin.org]
- 18. This compound chloride inhibits soybean growth but improves drought resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs [mdpi.com]
- 20. fhkj-test.oss-cn-beijing.aliyuncs.com [fhkj-test.oss-cn-beijing.aliyuncs.com]
- 21. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]
- 22. mdpi.com [mdpi.com]
- 23. Pre-treatment Methods for Plant Hormone Samples - Creative Proteomics [metabolomics.creative-proteomics.com]
- 24. mdpi.com [mdpi.com]
Methodological & Application
Protocol for Mepiquat Chloride Application in Greenhouse Experiments
Authored for: Researchers, scientists, and drug development professionals.
Introduction
Mepiquat chloride (MC) is a plant growth regulator widely utilized to manage plant stature by inhibiting gibberellin biosynthesis.[1][2][3] As an anti-gibberellin agent, it effectively reduces internode elongation, leading to more compact plants.[3] This characteristic is particularly advantageous in greenhouse settings for producing uniform, sturdy ornamental and crop plants. This document provides detailed application notes and protocols for the use of this compound chloride in greenhouse experiments, summarizing quantitative data on its effects and outlining experimental procedures.
Mechanism of Action: Inhibition of Gibberellin Biosynthesis
This compound chloride primarily acts by blocking the early stages of the gibberellin (GA) biosynthesis pathway.[1][2] It inhibits the activity of two key enzymes: copalyl-diphosphate synthase (CPS) and ent-kaurene (B36324) synthase (KS).[1][2] This enzymatic inhibition prevents the conversion of geranylgeranyl diphosphate (B83284) (GGPP) to ent-kaurene, a critical precursor in the formation of gibberellins. The resulting decrease in endogenous gibberellin levels leads to a reduction in cell elongation and, consequently, plant height.
Caption: this compound chloride's inhibition of the gibberellin pathway.
Quantitative Data from Greenhouse Studies
The application of this compound chloride results in measurable changes in plant morphology and physiology. The following tables summarize quantitative data from various greenhouse experiments.
Table 1: Effect of this compound Chloride on Plant Height
| Plant Species | Concentration (mg/L) | Application Method | Resulting Height Reduction (%) | Reference |
| Vitis vinifera 'Shine Muscat' | 100 | Foliar Spray | -6.86 (growth rate change) | [4] |
| 300 | Foliar Spray | Variable | [4] | |
| 500 | Foliar Spray | Significant Reduction | [4] | |
| 700 | Foliar Spray | Concentration-dependent inhibition | [4] | |
| Salvia officinalis 'Icterina' | 2500 (2.5 g/L) | Drench | 17 (size index reduction) | [5] |
| Soybean (Glycine max) | 100 | Foliar Spray | Significant | [6] |
| 200 | Foliar Spray | Significant | [6] | |
| 400 | Foliar Spray | Significant | [6] |
Table 2: Effect of this compound Chloride on Chlorophyll (B73375) Content (SPAD Value)
| Plant Species | Concentration (mg/L) | Application Method | Change in SPAD Value | Reference |
| Vitis vinifera 'Shine Muscat' | 100 | Foliar Spray | Increase | [4] |
| 500 | Foliar Spray | Increase | [4] | |
| 700 | Foliar Spray | Increase | [4] | |
| Soybean (Glycine max) | 100 | Foliar Spray | Increase | [6] |
| 200 | Foliar Spray | Increase | [6] | |
| 400 | Foliar Spray | Increase up to 23.66% | [6] |
Experimental Protocol: Foliar Application of this compound Chloride in a Greenhouse Setting
This protocol details the steps for conducting a greenhouse experiment to evaluate the efficacy of this compound chloride as a plant growth regulator.
Caption: Experimental workflow for this compound chloride application.
Materials
-
This compound chloride (analytical grade)
-
Distilled water
-
Surfactant (non-ionic, optional but recommended)
-
pH meter and adjustment solutions (e.g., HCl, NaOH)
-
Volumetric flasks and graduated cylinders
-
Spray bottles
-
Personal Protective Equipment (PPE): gloves, safety glasses, lab coat
-
Experimental plants (uniform in size and growth stage)
-
Pots and standardized greenhouse growing medium
-
Ruler or caliper
-
SPAD meter (for chlorophyll content)
Procedure
-
Plant Material and Acclimatization:
-
Select healthy, uniform plants for the experiment.
-
Transplant them into pots with a standardized growing medium.
-
Allow the plants to acclimatize to the greenhouse conditions for at least one week before starting the treatment.
-
-
Preparation of this compound Chloride Solutions:
-
Stock Solution: Prepare a stock solution of this compound chloride (e.g., 1000 mg/L) by dissolving a calculated amount in distilled water.
-
Working Solutions: Prepare a series of working solutions of desired concentrations (e.g., 100, 250, 500, 750 mg/L) by diluting the stock solution.
-
Control Solution: Use distilled water as the control.
-
pH Adjustment: Adjust the pH of all solutions to a neutral range (6.5-7.0).
-
Surfactant: If used, add a non-ionic surfactant to all solutions (including the control) according to the manufacturer's recommendation to ensure uniform coverage.
-
-
Experimental Design and Plant Treatment:
-
Use a completely randomized design with a sufficient number of replicates for each treatment group (a minimum of 5-10 plants per treatment is recommended).
-
Label each plant with the corresponding treatment.
-
Apply the this compound chloride solutions as a foliar spray until the point of runoff, ensuring thorough coverage of all aerial parts of the plant.
-
Apply the control solution (water or water with surfactant) to the control group in the same manner.
-
Conduct the application during the cooler parts of the day (early morning or late afternoon) to avoid rapid evaporation and potential phytotoxicity.
-
-
Post-Application Care:
-
Maintain standard greenhouse conditions (temperature, humidity, light, and irrigation) for the duration of the experiment.
-
Avoid overhead watering for at least 24 hours after application to allow for complete absorption of the this compound chloride.
-
Data Collection
-
Plant Height: Measure the height of each plant from the soil surface to the apical meristem at regular intervals (e.g., weekly).
-
Stem Diameter: Measure the stem diameter at a marked position using a caliper at the same intervals as the height measurements.
-
Chlorophyll Content: Use a SPAD meter to take non-destructive chlorophyll readings from the upper fully expanded leaves. Take measurements from the same leaf or leaves of similar age on each plant at each time point.
-
Phytotoxicity: Visually assess plants for any signs of phytotoxicity, such as leaf burn, discoloration, or distortion, and record the observations.
Data Analysis
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test like Tukey's HSD) to determine the significance of the differences between treatment groups.
-
Present the results in tables and graphs to clearly illustrate the dose-dependent effects of this compound chloride.
Safety Precautions
-
Always handle this compound chloride and its solutions in a well-ventilated area.
-
Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for this compound chloride for detailed safety information.
References
- 1. jkip.kit.edu [jkip.kit.edu]
- 2. GROWTH RETARDANTS: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lsuagcenter.com [lsuagcenter.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. The application potential of this compound chloride in soybean: improvement of yield characteristics and drought resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Mepiquat Residues in Soil using HPLC-MS/MS
This application note provides a detailed protocol for the determination and quantification of Mepiquat residues in soil samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This method is highly sensitive and selective, making it suitable for environmental monitoring and regulatory compliance.
Introduction
This compound is a plant growth regulator used in agriculture to control vegetative growth. Its potential accumulation in soil necessitates a reliable and sensitive analytical method for monitoring its residues. This document outlines a validated HPLC-MS/MS method for the quantification of this compound in soil, providing researchers, scientists, and drug development professionals with a comprehensive protocol.
Experimental
Materials and Reagents
-
This compound chloride analytical standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Ammonium acetate (B1210297)
-
Ammonium hydroxide
-
Ultrapure water
-
Solid Phase Extraction (SPE) C18 cartridges
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation
A simple and efficient extraction method involves the direct extraction of this compound from soil samples.[1][2]
Protocol:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 20 mL of methanol-ammonium acetate solution.
-
Vortex for 2 minutes and then shake for 30 minutes on a mechanical shaker.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
An alternative method involves extraction with ethanol (B145695) and water followed by a cleanup step.[3][4]
Protocol:
-
Weigh 10 g of the soil sample into a centrifuge tube.
-
Add 20 mL of a solution of ethanol and water containing 2% NH4Cl.[4]
-
Vortex and sonicate the mixture for 15 minutes.
-
Centrifuge at 5000 rpm for 10 minutes.
-
The extract is then cleaned up on a solid-phase extraction C18 column.[3][4]
HPLC Conditions
| Parameter | Value |
| Column | C18 column (e.g., 4.6 x 100 mm, 3-µm)[5] |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid[5] |
| Gradient | 0-0.1 min (100% A), 4.6-9.0 min (10% A), 9.1-12.1 min (100% A)[5] |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C[5] |
MS/MS Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[3][4][5] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 114.1[5] |
| Product Ions (m/z) | 98.1 (Quantitative) and 58.0 (Confirmatory)[5] |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 ms |
Method Validation
The method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Linearity
A calibration curve was constructed using this compound standards over a concentration range of 0.05 to 100 µg/mL, demonstrating good linearity with a coefficient of determination (R²) > 0.99.[3][4]
Accuracy and Precision
The accuracy of the method was assessed through recovery studies by spiking blank soil samples with known concentrations of this compound. The precision was evaluated by determining the relative standard deviation (RSD) for replicate analyses.
| Spiked Concentration (mg/kg) | Recovery (%) | RSD (%) |
| 0.05 | 76.58 - 98.87[1][2] | 0.89 - 5.04[1][2] |
| 0.5 | 85.9 - 93.8[4] | 3.4 - 9.6[4] |
| 5.0 | 73.48 - 104.7[1][2] | 3.84 - 10.7[1][2] |
LOD and LOQ
The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.
| Parameter | Value (mg/kg) |
| LOD | 0.01[1] |
| LOQ | 0.05[1][2] |
Experimental Workflow
Caption: Experimental workflow for this compound residue analysis in soil.
Conclusion
The described HPLC-MS/MS method provides a robust, sensitive, and accurate means for quantifying this compound residues in soil. The simple sample preparation procedure and the high selectivity of the MS/MS detection make this method suitable for routine analysis in environmental monitoring laboratories.
References
Application Note: Determination of Mepiquat Chloride in Plant Samples by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mepiquat chloride is a plant growth regulator used to control vegetative growth in various crops, including cotton and cereals.[1] Its application helps in managing plant size, leading to improved crop yields and harvesting efficiency.[1] Monitoring this compound chloride residues in plant matrices is crucial to ensure compliance with regulatory limits and to guarantee food safety. This application note provides a detailed protocol for the quantitative analysis of this compound chloride in plant samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique for residue analysis.[1]
Quantitative Data Summary
The following tables summarize the quantitative performance of LC-MS/MS methods for this compound chloride analysis in various plant matrices as reported in the literature.
Table 1: Method Detection and Quantification Limits
| Plant Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Cotton Plant & Seed | - | 0.1 mg/kg | [2][3] |
| Soil | - | 0.05 mg/kg | [2][3] |
| Grapes, Wine, Juice | - | 1 µg/kg | [4] |
| Water | 0.005 µg/kg | 0.05 µg/kg | [5] |
| Cereals | - | 0.01 mg/kg | [6] |
Table 2: Recovery and Precision Data
| Plant Matrix | Fortification Level(s) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Cotton Leaves | Not Specified | 81.3 - 91.7 | 3.7 - 12.3 | [7][8] |
| Cotton Seeds | Not Specified | 78.1 - 94.7 | 4.0 - 9.8 | [7][8] |
| Soil | Not Specified | 85.9 - 93.8 | 3.4 - 9.6 | [7][8] |
| Cotton Plant & Seed | Not Specified | 76.58 - 104.7 | 0.89 - 10.7 | [2][3] |
| Grapes, Wine, Juice | 5 µg/kg & 50 µg/kg | 84.5 - 96.1 | Not Specified | [4] |
| Tomato, Strawberry, Grapes, Pears | 0.1 - 1 mg/kg | 63.9 - 93.4 | 8.6 (Std. Dev.) | [9] |
Experimental Protocols
This section details the methodologies for the analysis of this compound chloride in plant samples, from sample preparation to LC-MS/MS analysis.
Sample Preparation: Extraction
A generic and widely applicable extraction method involves the use of methanol (B129727) and water.[9] For specific matrices like cotton, alternative solvents have been used.[7][8]
Materials:
-
Methanol (HPLC grade)
-
Deionized water
-
Homogenizer (e.g., Ultra-Turrax)
-
Centrifuge and centrifuge tubes (50 mL)
-
Syringe filters (0.45 µm)
Protocol:
-
Weigh 10-20 g of the homogenized plant sample into a 50 mL centrifuge tube. For dry samples like grains or flour, reduce the sample weight to 5-10 g and add an appropriate amount of water.[9]
-
Add a known amount of isotopically labeled internal standard (e.g., d3-mepiquat) to the sample.[9]
-
Add 40 mL of methanol.[9] For some matrices, a mixture of methanol and water is used.[9]
-
Homogenize the sample for 2 minutes using a high-performance disperser.[9]
-
Centrifuge the mixture at approximately 3500 g for 5-10 minutes.[9]
-
Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[9]
Alternative for Cotton Samples: Extraction can be performed with a solution of ethanol (B145695) and water containing 2% NH4Cl.[7][8]
LC-MS/MS Analysis
Instrumentation:
-
A liquid chromatography system coupled with a triple quadrupole mass spectrometer (e.g., Agilent 1100 series with API 3000 detector).[5]
LC Conditions:
-
Column: A C18 column is commonly used (e.g., Altima C18, 4.6 x 100 mm, 3 µm).[5]
-
Mobile Phase A: Water with 0.1% formic acid.[5]
-
Mobile Phase B: Methanol with 0.1% formic acid.[5]
-
Flow Rate: 0.3 mL/min.[10]
-
Injection Volume: 2-25 µL.[5]
-
Gradient Elution:
-
0-0.1 min: 100% A
-
4.6-9.0 min: 10% A
-
9.1-12.1 min: 100% A[5]
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[5]
-
MRM Transitions for this compound Chloride:
-
Key Parameters: Declustering Potential (DP) and Collision Energy (CE) should be optimized for the specific instrument to achieve maximum sensitivity.[10]
Visualizations
The following diagrams illustrate the experimental workflow for the LC-MS/MS analysis of this compound chloride.
Caption: Experimental workflow for this compound chloride analysis.
Caption: Logical relationship of the analytical steps.
References
- 1. shop.fera.co.uk [shop.fera.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Determination of this compound chloride in cotton crops and soil and its dissipation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Determination of this compound chloride in grape, wine and juice by liquid chromatography with electrospray tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. Regulatory Effects of Chlormequat Chloride on the Yield and Chemical Composition of Angelica sinensis Radix [mdpi.com]
Application Notes and Protocols for Developing a Stable Mepiquat Chloride Stock Solution for in Vitro Studies
Introduction
Mepiquat chloride (1,1-dimethylpiperidinium chloride) is a synthetic plant growth regulator widely utilized in agriculture and increasingly in in vitro plant studies to manage plant development.[1][2] As a gibberellin biosynthesis inhibitor, it effectively reduces cell elongation, leading to more compact plant structures.[3][4] These characteristics make it a valuable tool for researchers studying plant morphology, stress resistance, and developmental pathways in controlled laboratory environments.
This document provides detailed application notes and protocols for the preparation, sterilization, and storage of stable this compound chloride stock solutions for use in various in vitro applications, including plant tissue culture, callus and suspension cultures, and protoplast systems.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound chloride is essential for the preparation of stable and effective stock solutions.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆ClN | [3] |
| Molecular Weight | 149.66 g/mol | [3] |
| Appearance | White to slightly yellow crystalline solid | [2][3] |
| Melting Point | >300 °C (decomposes at ~285-320°C) | [3] |
| Solubility in Water | Highly soluble (>100 g/100g at 20°C) | [3] |
| Solubility in Ethanol | Soluble (<16.2 g/100g at 20°C) | [3] |
| Solubility in other organic solvents | Acetone, ether, ethyl acetate, cyclohexane, and olive oil: <0.1 g/100g | [3] |
| Stability | Stable in aqueous media at pH 1-2 and pH 12-13 for 7 days at 95°C. Stable in artificial sunlight. | [1] |
| Hygroscopicity | Hygroscopic | [3] |
Mechanism of Action: Inhibition of Gibberellin Biosynthesis
This compound chloride primarily functions by inhibiting the biosynthesis of gibberellins (B7789140) (GAs), a class of phytohormones that regulate various growth processes, most notably stem and internode elongation.[1][4] Specifically, this compound chloride acts as an "onium" compound, blocking the activity of key enzymes in the early stages of the GA biosynthetic pathway.[5] It inhibits the cyclases ent-copalyl diphosphate (B83284) synthase (CPS) and ent-kaurene (B36324) synthase (KS), which are responsible for the conversion of geranylgeranyl diphosphate (GGPP) to ent-kaurene, a crucial precursor for all gibberellins. By blocking this step, the overall production of bioactive GAs is significantly reduced, leading to a decrease in cell elongation and a more compact plant phenotype.
Experimental Protocols
Preparation of a 1 mg/mL (1000 ppm) this compound Chloride Stock Solution
This protocol outlines the preparation of a concentrated stock solution that can be further diluted for various in vitro applications.
Materials:
-
This compound chloride powder (analytical grade)
-
Sterile, deionized, or distilled water (e.g., cell culture grade)
-
Sterile 50 mL or 100 mL volumetric flask
-
Sterile magnetic stir bar and stir plate (optional)
-
Sterile serological pipettes
-
Sterile storage bottles (amber or covered with aluminum foil)
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh 100 mg of this compound chloride powder using an analytical balance.
-
Dissolving: Transfer the powder to a sterile volumetric flask (e.g., 100 mL). Add a small volume of sterile water (approximately 20-30 mL) to the flask.
-
Mixing: Gently swirl the flask or use a sterile magnetic stir bar to completely dissolve the powder. This compound chloride is highly soluble in water, so this should occur relatively quickly.
-
Bringing to Volume: Once the powder is fully dissolved, bring the solution to the final volume (100 mL) with sterile water.
-
Sterilization: Sterilize the stock solution using one of the methods described in section 4.2.
-
Storage: Aliquot the sterile stock solution into smaller, sterile storage bottles. Label each bottle clearly with the name of the compound, concentration (1 mg/mL), preparation date, and your initials. Store as recommended in section 5.
Sterilization of this compound Chloride Stock Solution
Proper sterilization is critical to prevent contamination of in vitro cultures. Two primary methods can be considered for this compound chloride solutions.
Method 1: Filter Sterilization (Recommended)
This is the preferred method as it avoids any potential for thermal degradation of the compound.
-
Draw the prepared this compound chloride stock solution into a sterile syringe.
-
Attach a sterile syringe filter with a pore size of 0.22 µm to the syringe.
-
Carefully dispense the solution through the filter into a sterile storage container.
Method 2: Autoclaving
This compound chloride is reported to be stable at high temperatures, with decomposition occurring at temperatures well above standard autoclaving conditions (121°C).[3] However, to minimize any risk of degradation, a shorter autoclaving cycle is advisable.
-
Dispense the prepared this compound chloride stock solution into an autoclavable container, ensuring the cap is loosened to allow for pressure changes.
-
Autoclave at 121°C and 15 psi for a reduced time of 15-20 minutes.
-
Allow the solution to cool to room temperature before tightening the cap.
Experimental Workflow for in Vitro Studies
The following diagram illustrates a general workflow for utilizing the prepared this compound chloride stock solution in a typical in vitro plant study.
Recommended Working Concentrations and Storage
The optimal concentration of this compound chloride will vary depending on the plant species, the type of in vitro culture, and the desired physiological response. It is recommended to perform a dose-response experiment to determine the ideal concentration for your specific system.
| Application | Plant Species | Concentration Range | Source |
| Callus Culture | Gossypium hirsutum (Cotton) | 10 - 50 mg/L | General Recommendation |
| Brassica juncea | 0.5 - 1.0 mg/L (in combination with other PGRs) | [6] | |
| Suspension Culture | Populus alba | 5 µM (approximately 0.75 mg/L) | [7] |
| Protoplast Culture | Brassica napus | 0.5 mg/L (in initial medium) | [8] |
| Malus domestica | 1.0 mg/L (for regeneration) | [9] | |
| Whole Plantlet Culture (in vitro) | Vitis vinifera | 100 - 700 mg/L | [10] |
| Vigna radiata | 250 ppm (mg/L) |
Storage of Stock Solution:
-
Temperature: Store the stock solution at 2-8°C.
-
Light: Protect the solution from light by storing it in an amber bottle or a container wrapped in aluminum foil.
-
Shelf Life: When stored properly, the stock solution is stable for several months. To ensure optimal activity, it is recommended to prepare fresh stock solutions every 2-3 months.
Safety Precautions
While this compound chloride has low acute toxicity, it is important to handle it with appropriate safety measures in a laboratory setting.
-
Wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the powder and solutions.
-
Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information.
By following these detailed application notes and protocols, researchers can confidently prepare stable and effective this compound chloride stock solutions for their in vitro studies, enabling precise control over plant growth and development in a laboratory setting.
References
- 1. This compound Chloride | C7H16N.Cl | CID 62781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound chloride (Ref: BAS 083W) [sitem.herts.ac.uk]
- 3. Wholesale POMAIS Plant Growth this compound Chloride 25% SL factory and suppliers | POMAIS [bigpesticides.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Efficient plantlet regeneration from protoplasts isolated from suspension cultures of poplar (Populus alba L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Efficient Protoplast Regeneration Protocol and CRISPR/Cas9-Mediated Editing of Glucosinolate Transporter (GTR) Genes in Rapeseed (Brassica napus L.) [frontiersin.org]
- 8. fagr.stafpu.bu.edu.eg [fagr.stafpu.bu.edu.eg]
- 9. researchgate.net [researchgate.net]
- 10. Callus and Suspension Culture Induction, Maintenance, and Characterization | Springer Nature Experiments [experiments.springernature.com]
Application of Mepiquat Chloride in Elucidating Soybean Drought Stress Responses
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Drought is a significant abiotic stress that severely limits soybean (Glycine max) growth and productivity worldwide.[1] Understanding the molecular and physiological mechanisms underlying drought tolerance is crucial for developing resilient crop varieties. Mepiquat chloride (MC), a plant growth regulator, has emerged as a valuable tool for studying and mitigating drought stress effects in soybeans.[1][2] Foliar application of MC can alleviate the detrimental impacts of drought, offering a method to dissect the complex signaling pathways involved in stress adaptation.[1][3] These notes provide a comprehensive overview of the application of this compound chloride in soybean drought stress research, including detailed experimental protocols, data presentation, and visualization of key pathways.
This compound chloride is known to influence various physiological processes, including inhibiting gibberellin biosynthesis, which can lead to reduced plant height and a more compact canopy structure.[4][5] Under drought conditions, MC treatment has been shown to promote dry matter accumulation, enhance antioxidant defense systems, and modulate phytohormone levels to improve stress tolerance.[1][6] This document outlines standardized protocols for applying MC and assessing its effects on soybeans under simulated drought conditions, providing a framework for researchers to investigate the mechanisms of drought resistance.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound chloride on soybeans under drought stress.
Table 1: Effect of this compound Chloride on Antioxidant Enzyme Activity in Soybean Leaves Under Drought Stress.
| Treatment/Concentration | SOD Activity (U/g FW) | POD Activity (U/g FW min) | CAT Activity (U/g FW min) | APX Activity (nmol/g FW min) | Reference |
| Drought (S0) | Varies with duration | Varies with duration | - | - | [6] |
| 100 mg/L MC (S100) | Increased | Increased by 53.45% (Day 9) | Increased | Increased by 131.31% (Day 9) | [6] |
| 300 mg/L MC (S300) | Increased | Increased by 23.58% (Day 9) | Increased | Increased | [6] |
| 500 mg/L MC (S500) | Increased | Increased by 34.76% (Day 9) | Increased | Increased | [6] |
| 700 mg/L MC (S700) | Increased | Increased by 7.55% (Day 9) | Increased | Increased | [6] |
| Drought (HN65) | - | - | - | - | [7] |
| 100 mg/L MC (HN65) | Decreased by 22.61% | - | - | - | [7] |
Note: The study by Li et al. (2023) showed a general increase in antioxidant enzyme activities with MC treatment, while the study by Wang et al. (2023) on proteomics revealed a decrease in SOD activity in the HN65 variety. This highlights the complexity and context-dependency of the response.
Table 2: Effect of this compound Chloride on Phytohormone Levels in Soybean Leaves Under Drought Stress.
| Treatment/Concentration | IAA (ng/g FW) | GA3 (ng/g FW) | ZA (ng/g FW) | ABA (ng/g FW) | Reference |
| Drought (S0) | Decreased by 88.02% | Decreased by 43.16% | Decreased by 68.28% | Increased 10.53-fold | [6] |
| 100 mg/L MC | Increased | Increased | Increased (peaked at this conc.) | Decreased | [6] |
| 300 mg/L MC | Increased (peaked at this conc.) | Increased | Increased | Decreased | [6] |
| 500 mg/L MC | Increased | Increased (peaked at this conc.) | Increased | Decreased | [6] |
Table 3: Effect of this compound Chloride on Growth Parameters of Soybean Under Drought Stress.
| Parameter | Drought Treatment | Drought + MC Treatment | % Change with MC | Soybean Variety | Reference |
| Plant Height | - | Reduced | - | HN65, HN44 | [1] |
| Leaf Dry Weight | 4.58 g | 4.97 g | +8.52% | HN44 | [8] |
| 4.42 g | 4.91 g | +11.09% | HN65 | [8] | |
| Stem Dry Weight | 2.41 g | 2.64 g | +9.54% | HN44 | [8] |
| 2.38 g | 2.69 g | +13.03% | HN65 | [8] | |
| Total Dry Weight | - | Increased by 21.23% | +21.23% | HN44 | [9] |
| - | Increased by 22.45% | +22.45% | HN65 | [9] | |
| Root-Shoot Ratio | Increased | Significantly Reduced | - | Heinong 65 | [6] |
Table 4: Effect of this compound Chloride on Malondialdehyde (MDA) Content in Soybean Leaves Under Drought Stress.
| Soybean Variety | Drought Treatment (MDA Content) | Drought + 100 mg/L MC (MDA Content) | % Decrease with MC | Reference |
| Heinong 44 (HN44) | - | - | 22.75% | [7][9] |
| Heinong 65 (HN65) | - | - | 21.54% | [7][9] |
Experimental Protocols
Protocol 1: Induction of Drought Stress and this compound Chloride Application
This protocol describes the general procedure for inducing drought stress using polyethylene (B3416737) glycol (PEG-6000) and applying this compound chloride to soybean seedlings.
Materials:
-
Soybean seeds (e.g., 'Heinong 65', a drought-sensitive variety, or 'Heinong 44', a drought-tolerant variety)[1][9]
-
Pots (25 cm diameter, 30 cm height) filled with a suitable growth medium (e.g., sand or a mixture of nutrient soil and vermiculite)[9]
-
This compound chloride (purity >99%)[6]
-
Polyethylene glycol (PEG-6000)
-
Hoagland nutrient solution
-
Distilled water
-
Foliar sprayer
Procedure:
-
Plant Growth: Sow soybean seeds in pots and thin to three seedlings per pot after emergence. Irrigate with distilled water until the first true leaves are fully developed, then switch to Hoagland nutrient solution daily.[9]
-
This compound Chloride Application: At the V3 (three-leaf) stage, prepare aqueous solutions of this compound chloride at desired concentrations (e.g., 100, 200, 300, 400, 500, 700 mg/L).[6][10] Evenly spray the solutions onto the leaves of the treatment group plants until runoff. The control group should be sprayed with distilled water.
-
Drought Stress Induction: Three days after MC application, induce drought stress by irrigating the pots with a 15% (w/v) PEG-6000 solution mixed with Hoagland nutrient solution.[6][9] The non-stressed control group should continue to receive regular Hoagland solution.
-
Sample Collection: Collect leaf samples at specified time points (e.g., 3, 6, 9 days) after the initiation of drought stress for physiological and molecular analyses.[5][6]
Protocol 2: Measurement of Antioxidant Enzyme Activity
Materials:
-
Fresh soybean leaf tissue
-
Phosphate (B84403) buffer (pH 7.8)
-
Polyvinylpyrrolidone (PVP)
-
Spectrophotometer
-
Reagents for specific enzyme assays (SOD, POD, CAT, APX)
Procedure:
-
Enzyme Extraction: Homogenize 0.5 g of fresh leaf tissue in 5 mL of pre-chilled phosphate buffer containing PVP. Centrifuge the homogenate at 12,000 rpm for 20 minutes at 4°C. The supernatant is the crude enzyme extract.
-
Superoxide Dismutase (SOD) Assay: Determine SOD activity by measuring its ability to inhibit the photochemical reduction of nitroblue tetrazolium (NBT). One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate.
-
Peroxidase (POD) Assay: Measure POD activity using the guaiacol (B22219) method. The change in absorbance at 470 nm due to the oxidation of guaiacol is recorded.
-
Catalase (CAT) Assay: Determine CAT activity by monitoring the decomposition of H₂O₂ at 240 nm.
-
Ascorbate (B8700270) Peroxidase (APX) Assay: Measure APX activity by monitoring the decrease in absorbance at 290 nm as ascorbate is oxidized.
Protocol 3: Quantification of Phytohormones
Materials:
-
Freeze-dried soybean leaf tissue
-
Extraction solvent (e.g., 80% methanol)
-
Internal standards for each hormone
-
Solid-phase extraction (SPE) columns
-
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system
Procedure:
-
Extraction: Extract hormones from freeze-dried leaf powder with the extraction solvent containing internal standards.
-
Purification: Purify the extracts using SPE columns to remove interfering substances.
-
Quantification: Analyze the purified extracts using an HPLC-MS/MS system. The hormone concentrations are determined by comparing the peak areas of the endogenous hormones to their respective internal standards.
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: this compound chloride signaling in drought-stressed soybeans.
Caption: Experimental workflow for studying this compound effects.
Concluding Remarks
This compound chloride serves as a potent chemical probe for investigating the intricate network of drought stress responses in soybeans. By modulating key physiological and molecular pathways, it allows for a deeper understanding of the mechanisms that confer drought tolerance. The protocols and data presented herein provide a solid foundation for researchers to design and execute experiments aimed at elucidating these mechanisms. Further multi-omics approaches, such as transcriptomics, proteomics, and metabolomics, will continue to unravel the complex regulatory networks governed by this compound chloride in the context of drought stress, ultimately contributing to the development of more resilient soybean cultivars.[3][11]
References
- 1. Regulation of soybean drought response by this compound chloride pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of soybean drought response by this compound chloride pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound chloride inhibits soybean growth but improves drought resistance [frontiersin.org]
- 5. This compound chloride inhibits soybean growth but improves drought resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound Chloride on Physiology of Soybean under Drought Stress [arccjournals.com]
- 7. Mechanism of this compound Chloride Regulating Soybean Response to Drought Stress Revealed by Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Regulation of soybean drought response by this compound chloride pretreatment [frontiersin.org]
- 9. Mechanism of this compound Chloride Regulating Soybean Response to Drought Stress Revealed by Proteomics [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of this compound Chloride Regulating Soybean Response to Drought Stress Revealed by Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Lodging Resistance in Cereal Crops Using Mepiquat Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing mepiquat chloride as a tool to investigate and enhance lodging resistance in cereal crops. The protocols outlined below are designed for controlled research environments to assess the efficacy and physiological impact of this compound chloride on key cereal varieties.
Introduction
Lodging, the permanent displacement of stems from their upright position, is a significant threat to cereal crop production, leading to substantial yield losses and reduced grain quality.[1][2][3] this compound chloride is a plant growth regulator that has been widely used to mitigate lodging risk.[3][4][5] It functions as a gibberellin biosynthesis inhibitor, effectively reducing plant height and shortening internodes, which results in sturdier stems and a more compact plant architecture.[4][6][7][8] By inhibiting the production of gibberellic acid, this compound chloride redirects the plant's energy from excessive vegetative growth towards reproductive development, contributing to improved lodging resistance and potentially enhancing yield.[4][9][10]
This document details the mechanism of action of this compound chloride, provides protocols for its application in experimental settings, and outlines methods for evaluating its impact on lodging resistance and other agronomic traits in cereal crops such as wheat, barley, and rice.
Mechanism of Action
This compound chloride primarily acts by inhibiting the biosynthesis of gibberellins, a class of plant hormones responsible for stem elongation.[4][9] This inhibition leads to a number of morphological and physiological changes in the plant that contribute to increased lodging resistance:
-
Reduced Plant Height: By limiting cell elongation in the internodes, this compound chloride significantly reduces the overall height of the plant.[6][7][11] This lowers the plant's center of gravity, making it less susceptible to wind and rain.
-
Shorter and Thicker Internodes: The application of this compound chloride results in shorter and thicker basal internodes.[5][12][13] This increases the physical strength of the stem, enhancing its resistance to bending and breaking.
-
Increased Stem Strength: this compound chloride has been shown to increase the physical strength of the culm, as indicated by enhanced rind puncture strength and stalk bending strength.[12]
-
Enhanced Lignin (B12514952) Biosynthesis: Studies have demonstrated that this compound chloride can increase lignin accumulation in the stem, which further contributes to stem rigidity and lodging resistance.[12][13]
The systemic nature of this compound chloride allows it to be absorbed through the leaves and translocated throughout the plant, ensuring a uniform effect.[4]
Experimental Protocols
Protocol for a Field-Based Study on the Effect of this compound Chloride on Lodging Resistance in Wheat
This protocol describes a randomized complete block design experiment to evaluate the impact of different application timings and concentrations of this compound chloride on wheat lodging resistance and yield.
3.1.1. Experimental Design and Treatments:
-
Design: Randomized Complete Block Design (RCBD) with three or four replications.
-
Plot Size: Minimum of 10 m² per plot.
-
Treatments:
-
T1: Control (no this compound chloride application).
-
T2: this compound chloride application at the early stem elongation stage (Zadoks growth stage 30-32).
-
T3: this compound chloride application at the flag leaf stage (Zadoks growth stage 37-39).
-
T4: Split application of this compound chloride at both early stem elongation and flag leaf stages.
-
-
This compound Chloride Concentration: A recommended starting concentration for wheat and barley is 300-500 mL/ha of a 5% SL formulation, but this should be optimized based on local conditions and cultivar.[4]
3.1.2. Materials and Equipment:
-
Certified seeds of the chosen wheat cultivar.
-
Standard fertilizers and pesticides for wheat cultivation.
-
This compound chloride 5% SL formulation.
-
Calibrated backpack sprayer or plot sprayer.
-
Personal Protective Equipment (PPE) including gloves, goggles, and protective clothing.
-
Measuring tape, calipers, and a force gauge for data collection.
-
Plant moisture meter.
-
Data collection sheets or electronic device.
3.1.3. Procedure:
-
Site Preparation and Sowing: Prepare the experimental field according to standard agronomic practices for wheat cultivation. Sow the wheat seeds at the recommended seeding rate.
-
Fertilization and General Crop Management: Apply fertilizers and manage pests and diseases uniformly across all plots as per local recommendations.
-
This compound Chloride Application:
-
Prepare the this compound chloride solution according to the desired concentration.
-
Apply the solution as a foliar spray using a calibrated sprayer to ensure uniform coverage.
-
Apply treatments T2, T3, and T4 at the specified Zadoks growth stages.
-
Avoid spraying during high winds or when rain is expected.
-
-
Data Collection:
-
Plant Height: At physiological maturity, measure the height of 10 randomly selected plants from the ground to the tip of the ear in each plot.
-
Stem Diameter: Measure the diameter of the second internode from the base of the same 10 plants using calipers.
-
Lodging Assessment:
-
Visually score the percentage of lodged area in each plot at regular intervals after heading and following any significant weather events.
-
Bending Strength: Use a force gauge with a pushing probe to measure the force required to bend the stem at a specific angle (e.g., 45 degrees) at the basal internodes of 10 plants per plot.[14]
-
Breaking Resistance: Measure the force required to break the second internode of the stem for the same 10 plants.
-
-
Yield and Yield Components: At harvest, determine the grain yield, number of panicles per plant, number of grains per panicle, and 1000-grain weight from a designated area within each plot.[5]
-
3.1.4. Data Analysis:
Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD. Use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatment means.
Data Presentation
The following tables summarize the expected quantitative effects of this compound chloride on cereal crops based on published research.
Table 1: Effect of this compound Chloride on Morphological Traits and Lodging Resistance in Rice
| Treatment | Plant Height (cm) | Stem Diameter (mm) | Bending Momentum of 3rd Internode (g.cm) | Bending Momentum of 4th Internode (g.cm) | Grain Yield ( kg/ha ) |
| No this compound Chloride | 110.5 | 4.2 | 1450.0 | 1520.0 | 3600 |
| This compound Chloride at Tillering | 102.3 | 4.8 | 1563.0 | 1663.9 | 3999 |
| This compound Chloride at Stem Elongation | 105.8 | 4.5 | 1495.0 | 1585.0 | 3750 |
Data synthesized from a study on rice cv. Hashemi.[5][15]
Table 2: General Effects of this compound Chloride on Cereal Crop Parameters
| Parameter | Effect of this compound Chloride | Reference |
| Plant Height | Significant Reduction | [6][11][12] |
| Internode Length | Significant Reduction | [5][11][12] |
| Stem Diameter | Increase | [12] |
| Rind Puncture Strength | Increase | [12] |
| Stalk Bending Strength | Increase | [12] |
| Lodging Rate | Significant Reduction | [12] |
| Grain Yield | Potential Increase (especially under high lodging pressure) | [5][12][15] |
Visualizations
Signaling Pathway of this compound Chloride
Caption: this compound chloride's mechanism of action.
Experimental Workflow
References
- 1. An introduction to lodging in cereals | AHDB [ahdb.org.uk]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. pomais.com [pomais.com]
- 5. Effect of nitrogen fertilizer rates and this compound chloride application on lodging resistance indices and grain yield of rice (Oryza sativa L.cv. Hashemi) [cr.guilan.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The effect of this compound chloride on elongation of cotton (Gossypium hirsutum L.) internode is associated with low concentration of gibberellic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DSpace [dr.lib.iastate.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | this compound chloride inhibits soybean growth but improves drought resistance [frontiersin.org]
- 14. Field‐based mechanical phenotyping of cereal crops to assess lodging resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cr.guilan.ac.ir [cr.guilan.ac.ir]
Application Notes and Protocols for Mepiquat in Uniform Canopy Management of Cotton
Introduction
Mepiquat chloride (MC), a piperidinium (B107235) compound, is a widely utilized plant growth regulator (PGR) in cotton (Gossypium hirsutum L.) production.[1][2][3] Its primary function is to manage excessive vegetative growth, leading to a more uniform and manageable canopy.[4][5] this compound chloride acts as an anti-gibberellin, inhibiting the biosynthesis of gibberellic acid, which in turn reduces cell elongation and expansion.[1][6][7] This controlled growth can lead to several benefits, including improved light penetration into the canopy, better boll retention, reduced boll rot, enhanced harvest efficiency, and in some cases, earlier maturity.[7][8] However, the response of cotton to this compound chloride is highly dependent on environmental conditions, application timing, and rates.[6] Mismanagement can negatively impact yield potential.[8]
These application notes and protocols are intended for researchers, scientists, and drug development professionals to provide a comprehensive understanding of this compound application techniques for uniform canopy management in cotton.
Mechanism of Action
This compound chloride inhibits the biosynthesis of gibberellins, a class of plant hormones that promote cell elongation.[1][6] Specifically, it blocks the conversion of geranylgeranyl diphosphate (B83284) to ent-kaurene, a key step in the gibberellin synthesis pathway.[1] This reduction in endogenous gibberellin levels leads to shorter internodes and more compact plants.[9] While cell elongation is inhibited, cell division is not affected.[7] The result is a redirection of carbohydrates from vegetative growth towards reproductive structures like squares and bolls.[7]
Caption: this compound chloride inhibits gibberellin biosynthesis, reducing cell elongation.
Data Presentation: Effects of this compound Chloride Application
The following tables summarize quantitative data from various studies on the effects of this compound chloride application on cotton growth parameters.
Table 1: Effect of this compound Chloride Application Strategies and Rates on Plant Height
| Application Strategy | Rate | Plant Height (cm) | Reference |
| Non-Treated Control (NTC) | - | 115 a | [6] |
| Low-Rate-Multiple (LRM) | 1x | 104 b | [6] |
| 1.5x | 103 b | [6] | |
| 2x | 102 b | [6] | |
| Modified Early Bloom (MEB) | 1x | 105 b | [6] |
| 1.5x | 102 b | [6] | |
| 2x | 99 b | [6] | |
| Early Bloom (EB) | 1x | 106 b | [6] |
| 1.5x | 106 b | [6] | |
| 2x | 105 b | [6] | |
| Means within a column followed by the same letter are not significantly different. |
Table 2: Effect of this compound Chloride Application Timing on Yield and Fiber Quality
| Application Timing (Days After Sowing - DAS) | Seed Cotton Yield ( kg/ha ) | Lint Yield ( kg/ha ) | Fiber Uniformity (%) | Fiber Fineness (Micronaire) | Reference |
| 50 DAS | 2830 c | 1340 c | 82.5 b | 3.8 c | [3] |
| 60 DAS | 3250 b | 1540 b | 83.2 ab | 4.3 b | [3] |
| 70 DAS | 3595 a | 1701 a | 84.1 a | 4.8 a | [3][10] |
| Means within a column followed by the same letter are not significantly different. |
Table 3: Effect of this compound Chloride and Nitrogen Application on Cotton Yield
| Nitrogen Rate ( kg/ha ) | This compound Chloride Rate (g/ha) | Seed Cotton Yield ( kg/ha ) | Lint Yield ( kg/ha ) | Reference |
| 0 | 0 | 2450 | 1150 | [10] |
| 198 | 0 | 3100 | 1450 | [10] |
| 198 | 30 | 3250 | 1520 | [10] |
| 198 | 60 | 3380 | 1590 | [10] |
| 198 | 90 | 3490 | 1640 | [10] |
| 198 | 120 | 3595 | 1701 | [10] |
Experimental Protocols
Protocol 1: Evaluating this compound Chloride Application Strategies and Rates
Objective: To determine the optimal application strategy and rate of this compound chloride for controlling vegetative growth in cotton under conditions that promote excessive growth.
Experimental Design: Randomized complete block design with a factorial arrangement of treatments and a non-treated control.
Treatments:
-
Factor 1: Application Strategy
-
Low-Rate-Multiple (LRM): Applications at match-head square, first bloom, and early bloom plus 7 days.
-
Modified Early Bloom (MEB): Applications at first bloom and early bloom plus 7 days.
-
Early Bloom (EB): Single application at early bloom.
-
-
Factor 2: this compound Chloride Rate
-
Normal (1x)
-
Moderate (1.5x)
-
High (2x)
-
-
Control: Non-Treated Control (NTC)
Methodology:
-
Establish cotton plots in an area with high fertility and adequate moisture to promote vegetative growth.
-
Apply this compound chloride treatments at the specified growth stages using a calibrated sprayer to ensure uniform coverage.
-
Monitor and record plant height, number of mainstem nodes, and height-to-node ratio throughout the growing season.
-
At the end of the season, measure boll distribution on the plant, percent open bolls, and lodging potential.
-
Harvest plots and determine lint yield and fiber quality parameters.
-
Analyze data using ANOVA and mean separation tests to determine significant differences between treatments.
Caption: Workflow for evaluating this compound chloride application strategies.
Protocol 2: Determining the Effect of this compound Chloride Application Timing
Objective: To investigate the influence of this compound chloride application timing on the phenology, morphology, lint yield, and quality of cotton.
Experimental Design: Split-plot design with three replications.
Treatments:
-
Main Plots: Sowing Technique
-
Flat sowing
-
Ridge sowing
-
Bed sowing
-
-
Sub-Plots: this compound Chloride Application Timing
-
50 Days After Sowing (DAS)
-
60 DAS
-
70 DAS
-
Methodology:
-
Prepare experimental plots with the different sowing techniques.
-
Apply a standard rate of this compound chloride (e.g., 150 mL/ha) at the specified timings (50, 60, and 70 DAS) to the sub-plots.[3]
-
Record phenological data, including days to first flowering and boll opening.
-
Measure morphological traits such as plant height, number of sympodial branches, and number of bolls per plant.
-
At maturity, harvest the cotton and determine seed cotton yield, lint yield, and ginning out turn.
-
Analyze fiber quality parameters including fiber length, strength, uniformity, and micronaire.
-
Perform statistical analysis to determine the main effects and interactions of sowing technique and application timing.
Caption: Workflow for assessing this compound chloride application timing.
Application Recommendations
-
Timing: The timing of this compound chloride application is crucial for achieving the desired results.[11] Applications are often initiated at the match-head square stage and can continue through early bloom.[6][12] Late-season applications at cutout (when nodes above white bloom = 3 to 4) have shown little to no advantage in plant management or yield.[13] Some studies suggest that later applications, around 70 days after sowing, can lead to increased lint yield and improved fiber quality compared to earlier applications.[3]
-
Rates: Application rates should be adjusted based on the cotton variety's growth habit, environmental conditions, and the desired level of growth control.[7][8] Low-rate, multiple applications can be as effective as single high-rate applications and may offer more flexibility in managing plant growth.[6] In some cases, higher rates of this compound chloride in conjunction with adequate nitrogen supply have resulted in the highest seed cotton and lint yields.[10]
-
Application Method: this compound chloride is typically applied as a foliar spray using a calibrated sprayer to ensure uniform coverage.[13] Alternative methods, such as wick application, have also been investigated and may offer advantages in certain situations.[11]
-
Monitoring: Regular monitoring of plant growth, including plant height and internode length, is essential for making informed decisions about the need for and timing of this compound chloride applications.[4] Tools and models, such as the MEPRT (this compound Rate and Time) software, have been developed to assist in determining appropriate application rates based on plant measurements.[12]
Conclusion
This compound chloride is a valuable tool for managing cotton canopy architecture to achieve a more uniform and productive crop. Understanding its mechanism of action and the influence of application timing and rates is critical for its effective use. The protocols and data presented in these notes provide a foundation for researchers and scientists to design and conduct experiments to further optimize this compound chloride application techniques for specific cotton varieties and growing environments. Careful consideration of environmental conditions and diligent crop monitoring are paramount to successfully integrating this compound chloride into a comprehensive cotton management strategy.
References
- 1. Foliar application of this compound chloride and nitrogen improves yield and fiber quality traits of cotton (Gossypium hirsutum L.) | PLOS One [journals.plos.org]
- 2. [PDF] Effect of this compound chloride on cotton var Suraj shoot and root growth behaviour | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. csd.net.au [csd.net.au]
- 5. csd.net.au [csd.net.au]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. lsuagcenter.com [lsuagcenter.com]
- 8. Cotton Growth Management | Crop Science US [cropscience.bayer.us]
- 9. The effect of this compound chloride on elongation of cotton (Gossypium hirsutum L.) internode is associated with low concentration of gibberellic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Foliar application of this compound chloride and nitrogen improves yield and fiber quality traits of cotton (Gossypium hirsutum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cotton.org [cotton.org]
- 12. cotton.org [cotton.org]
- 13. cotton.org [cotton.org]
Application Notes and Protocols for Proteomics Analysis of Plant Tissues after Mepiquat Chloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mepiquat chloride (MC), a synthetic plant growth regulator, is widely utilized in agriculture to manage plant architecture and enhance yield. Its primary mode of action involves the inhibition of gibberellin biosynthesis, leading to reduced stem elongation. However, the effects of MC extend beyond morphological changes, influencing various physiological and molecular processes that contribute to stress tolerance. Proteomics, the large-scale study of proteins, offers a powerful lens to dissect these complex molecular responses. This document provides detailed application notes and protocols for conducting a comprehensive proteomics analysis of plant tissues, particularly soybean, following treatment with this compound chloride. The information herein is curated from recent studies and established methodologies to guide researchers in designing and executing robust experiments in this area.
Physiological and Proteomic Effects of this compound Chloride
Treatment of soybean plants with this compound chloride (100 mg/L) has been shown to induce significant physiological and proteomic changes, shifting the plant's resources from shoot growth towards root development and stress resilience.
Summary of Physiological Effects
This compound chloride treatment leads to a range of observable changes in plant physiology. These alterations are indicative of a systemic response to the growth regulator.
| Parameter | Soybean Variety: Heinong44 (HN44) | Soybean Variety: Heinong65 (HN65) | Reference |
| Plant Height | Decreased | Decreased | [1] |
| Shoot Dry Weight | Decreased | Decreased | [1] |
| Total Root Length | Increased | Increased | [1] |
| Superoxide Dismutase (SOD) Activity | No significant change under drought stress | Decreased by 22.61% under drought stress | [2][3] |
| Malondialdehyde (MDA) Content | Decreased by 22.75% under drought stress | Decreased by 21.54% under drought stress | [2][3] |
| Dry Weight (under drought) | Increased by 21.23% | Increased by 22.45% | [2] |
Summary of Quantitative Proteomic Changes
Proteomic analysis of soybean leaves following this compound chloride treatment under drought stress reveals significant alterations in the abundance of proteins involved in key metabolic and stress-response pathways.
| Soybean Variety | Total Identified Proteins | Differentially Accumulated Proteins (DAPs) | Upregulated Proteins | Downregulated Proteins | Reference |
| Heinong44 (HN44) | 9155 | 371 | 183 | 188 | [2] |
| Heinong65 (HN65) | 9155 | 105 | 57 | 48 | [2] |
Key biological processes affected include:
-
Photosynthesis and Carbon Fixation: Downregulation of proteins related to photosystems and the Calvin cycle, suggesting a reduction in photosynthetic activity.[1][2]
-
Cell Wall Elongation: Downregulation of proteins such as xyloglucan (B1166014) endotransglucosidase and pectin (B1162225) acetylesterase, consistent with the observed inhibition of shoot growth.[1]
-
Stress Resistance: Upregulation of proteins associated with promoting lateral root growth and enhancing abiotic stress tolerance.[1] This includes improvements in the Ascorbate-Glutathione (GSH-ASA) cycle to mitigate oxidative damage.[2][3]
-
Metabolism: Upregulation of proteins involved in gluconeogenesis and starch metabolism, and a reduction in ribosomal protein abundance, affecting translation and amino acid metabolism.[2][3]
Experimental Protocols
The following protocols provide a comprehensive workflow for the proteomics analysis of plant tissues treated with this compound chloride.
Plant Growth and this compound Chloride Treatment
-
Plant Material and Growth Conditions: Grow soybean (e.g., Glycine max L. Merr. cv. Heinong44 and Heinong65) seedlings in pots containing a suitable growth medium. Maintain plants in a controlled environment with a consistent photoperiod, temperature, and humidity.[4]
-
This compound Chloride Application: At a designated developmental stage (e.g., seedling stage), apply a 100 mg/L solution of this compound chloride as a foliar spray until leaves are thoroughly wetted. Use an equivalent volume of water as a control treatment.[1][2]
-
Drought Stress (Optional): To investigate the role of MC in stress mitigation, simulate drought by withholding water or by using a polyethylene (B3416737) glycol (PEG-6000) solution.[2]
-
Sample Collection: Harvest leaf tissues at specified time points after treatment. Immediately freeze the samples in liquid nitrogen and store them at -80°C until protein extraction.
Protein Extraction
Two common and effective methods for protein extraction from plant tissues are presented below. The choice of method may depend on the specific plant tissue and downstream analysis.
Method A: TCA-Acetone Precipitation
This method is effective for removing non-protein contaminants.
-
Grind 1-2 g of frozen leaf tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Transfer the powder to a centrifuge tube containing 10 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) in acetone (B3395972).
-
Incubate the mixture at -20°C for at least 2 hours (or overnight).
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and wash the pellet with 10 mL of ice-cold 90% acetone containing 0.07% (v/v) β-mercaptoethanol.
-
Repeat the wash step three times.
-
Air-dry the final protein pellet to remove residual acetone.
-
Resuspend the pellet in a suitable lysis buffer (e.g., 8 M urea (B33335), 2 M thiourea, 4% CHAPS, 20 mM Tris-HCl pH 8.0-8.8).
Method B: Phenol (B47542) Extraction
This method is particularly useful for tissues with high levels of interfering compounds.
-
Grind 1-2 g of frozen leaf tissue to a fine powder in liquid nitrogen.
-
Homogenize the powder in 10 mL of extraction buffer (e.g., 500 mM Tris-HCl pH 8.0, 50 mM EDTA, 700 mM sucrose, 100 mM KCl, 2% β-mercaptoethanol, and 1 mM PMSF).
-
Add an equal volume of Tris-buffered phenol (pH 8.0) and vortex for 30 minutes.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the upper phenolic phase and transfer it to a new tube.
-
Precipitate the proteins by adding five volumes of ice-cold 0.1 M ammonium (B1175870) acetate (B1210297) in methanol (B129727) and incubate at -20°C overnight.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Wash the pellet twice with ice-cold methanol and twice with ice-cold acetone.
-
Air-dry the pellet and resuspend it in a suitable lysis buffer.
Protein Digestion for Mass Spectrometry
-
Protein Quantification: Determine the protein concentration using a compatible method such as the Bradford assay.
-
Reduction and Alkylation:
-
To approximately 100 µg of protein, add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.
-
Incubate at 56°C for 1 hour.
-
Cool to room temperature and add iodoacetamide (B48618) (IAA) to a final concentration of 55 mM.
-
Incubate in the dark at room temperature for 45 minutes.
-
-
Digestion:
-
Dilute the protein sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate at 37°C overnight.
-
-
Peptide Cleanup: Acidify the digest with formic acid to a final concentration of 0.1% to stop the reaction. Desalt the peptides using a C18 solid-phase extraction (SPE) column.
LC-MS/MS Analysis and Data Processing
-
Liquid Chromatography (LC):
-
Resuspend the cleaned peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Separate the peptides using a reversed-phase nano-LC column with a gradient of acetonitrile.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap).
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most abundant precursor ions for fragmentation.
-
-
Data Analysis:
-
Process the raw MS/MS data using a database search engine (e.g., MaxQuant, Proteome Discoverer) against a relevant protein database (e.g., Glycine max from UniProt).
-
Perform protein identification and label-free quantification (LFQ).
-
Identify differentially expressed proteins based on statistical significance (e.g., p-value < 0.05) and fold-change thresholds.
-
Perform bioinformatics analysis, including Gene Ontology (GO) and pathway enrichment (KEGG) analysis, to interpret the biological significance of the proteomic changes.
-
Visualizations
Experimental Workflow
Caption: A generalized workflow for the proteomics analysis of this compound chloride-treated plant tissues.
This compound Chloride and Gibberellin Biosynthesis
Caption: this compound chloride inhibits early steps in the gibberellin biosynthesis pathway.
This compound Chloride and Plant Stress Response
Caption: this compound chloride modulates multiple pathways to enhance plant stress tolerance.
References
- 1. Frontiers | Physiology and proteomics analyses reveal the regulatory mechanism of this compound chloride in soybean [frontiersin.org]
- 2. Mechanism of this compound Chloride Regulating Soybean Response to Drought Stress Revealed by Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of this compound Chloride Regulating Soybean Response to Drought Stress Revealed by Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound chloride inhibits soybean growth but improves drought resistance [frontiersin.org]
Metabolomics approach to identify biomarkers of Mepiquat efficacy
Application Note & Protocol
Metabolomics Approach to Identify Biomarkers of Mepiquat Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound chloride is a widely used plant growth regulator that primarily functions by inhibiting the biosynthesis of gibberellins (B7789140) (GAs), a class of hormones that promote cell elongation.[1][2] By reducing the levels of active gibberellins, such as GA3 and GA4, this compound chloride curtails excessive vegetative growth, leading to more compact plants and often redirecting resources to reproductive tissues, which can enhance crop yields.[3] Beyond its primary mode of action, this compound has been shown to influence a range of other metabolic pathways, including flavonoid biosynthesis, carbon metabolism, and the plant's response to abiotic stress.[4][5][6]
Metabolomics, the comprehensive analysis of all small-molecule metabolites in a biological system, offers a powerful lens through which to understand the biochemical consequences of this compound application. By profiling the metabolome of this compound-treated plants, researchers can identify specific metabolites and metabolic pathways that are significantly altered. These altered metabolites can serve as potential biomarkers for this compound efficacy, providing a more nuanced understanding of its effects beyond simple morphological changes. Identifying such biomarkers can aid in optimizing this compound application rates, timing, and formulation, as well as in the development of new plant growth regulators with improved efficacy and specificity.
This application note provides a detailed protocol for a metabolomics-based approach to identify biomarkers of this compound efficacy in plants, utilizing both Gas Chromatography-Mass Spectrometry (GC-MS) for primary metabolites and Liquid Chromatography-Mass Spectrometry (LC-MS) for secondary metabolites, including phytohormones and flavonoids.
Data Presentation: Quantitative Metabolite Changes Upon this compound Treatment
The following tables summarize representative quantitative data on the changes in metabolites and physiological parameters in plants following this compound chloride treatment. These tables are compiled from various studies and are intended to provide an overview of the expected metabolic perturbations.
Table 1: Changes in Phytohormone Levels and Related Compounds
| Metabolite | Plant Species | Treatment | Fold Change / % Change | Analytical Method | Reference |
| Gibberellin A3 (GA3) | Cotton | This compound Chloride | Significantly Decreased | LC-MS | [3] |
| Gibberellin A4 (GA4) | Cotton | This compound Chloride | Significantly Decreased | LC-MS | [3] |
| Abscisic Acid (ABA) | Soybean | DPC (this compound Chloride) | Increased | UPLC-MS/MS | [4] |
| Zeatin | Soybean | DPC (this compound Chloride) | Inhibited Synthesis | UPLC-MS/MS | [4] |
| Brassinolide | Soybean | DPC (this compound Chloride) | Inhibited Synthesis | UPLC-MS/MS | [4] |
Table 2: Changes in Primary and Secondary Metabolites
| Metabolite Class / Metabolite | Plant Species | Treatment | Fold Change / % Change | Analytical Method | Reference |
| Flavonoids | Soybean | DPC (this compound Chloride) | 61.5% and 66% of differential metabolites were flavonoids | UPLC-MS/MS | [4] |
| Total Flavonoid Content | Soybean | DPC (this compound Chloride) | Significantly Increased | Not Specified | [5] |
| Soluble Sugar Content | Soybean | This compound Chloride | +8.41% in HN44 variety | Not Specified | [6] |
| Malondialdehyde (MDA) Content | Soybean | This compound Chloride | -22.75% in HN44, -21.54% in HN65 | Not Specified | [6] |
| Up-regulated Metabolites | Litchi | This compound Chloride | 302 metabolites up-regulated | LC-MS | [7] |
| Down-regulated Metabolites | Litchi | This compound Chloride | 312 metabolites down-regulated | LC-MS | [7] |
Table 3: Changes in Physiological Parameters
| Parameter | Plant Species | Treatment | % Change | Reference |
| Plant Height | Soybean | 100 mg/L DPC | -9.38% in HN44, -7.01% in HN65 | [5] |
| Shoot Dry Weight | Soybean | 100 mg/L DPC | -11.78% in HN44, -10.21% in HN65 | [5] |
| Total Root Length | Soybean | 100 mg/L DPC | +30.72% in HN44, +33.36% in HN65 | [5] |
| Dry Weight | Soybean | This compound Chloride | +21.23% in HN44, +22.45% in HN65 | [6] |
Experimental Protocols
The following protocols provide a detailed methodology for conducting a metabolomics study to identify biomarkers of this compound efficacy.
Protocol 1: Plant Growth, Treatment, and Sample Collection
-
Plant Material and Growth Conditions:
-
Select a plant species of interest (e.g., cotton, soybean).
-
Grow plants from seed in a controlled environment (growth chamber or greenhouse) with standardized conditions of light (e.g., 16h/8h light/dark cycle), temperature (e.g., 25°C day/20°C night), and humidity.
-
Use a consistent soil or hydroponic medium for all plants.
-
Grow a sufficient number of plants for biological replicates (at least 5-6 replicates per treatment group).
-
-
This compound Chloride Treatment:
-
Prepare a stock solution of this compound chloride in deionized water.
-
At a specific developmental stage (e.g., 4-leaf stage), apply this compound chloride solution to the treatment group as a foliar spray until runoff.
-
The control group should be sprayed with deionized water containing the same amount of any surfactant used in the this compound solution.
-
The concentration of this compound chloride should be determined based on recommended application rates for the specific plant species (e.g., 100 mg/L).
-
-
Sample Collection:
-
At a predetermined time point after treatment (e.g., 24, 48, or 72 hours), collect tissue samples (e.g., leaves, stems) from both control and treated plants.
-
Immediately flash-freeze the collected tissues in liquid nitrogen to quench metabolic activity.[8][9]
-
Store the frozen samples at -80°C until metabolite extraction.[8][9]
-
Protocol 2: Metabolite Extraction
-
Sample Preparation:
-
Extraction for GC-MS (Primary Metabolites) and LC-MS (Secondary Metabolites):
-
Add 1 mL of a pre-chilled (-20°C) extraction solvent of 80% methanol (B129727) in water to the tube.
-
Add an internal standard to each sample for data normalization (e.g., ribitol (B610474) for GC-MS, and deuterated standards for targeted LC-MS).[9]
-
Vortex the mixture for 30 seconds.
-
Incubate on ice for 15 minutes, with intermittent vortexing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[9]
-
Transfer the supernatant to a new 2 mL tube.
-
For a biphasic extraction to separate polar and non-polar metabolites, add 375 µL of chloroform (B151607) and 750 µL of ultrapure water to the supernatant, vortex for 15 seconds, and centrifuge at 4,000 rpm for 15 minutes.[9] The upper aqueous phase contains polar metabolites for GC-MS and LC-MS analysis of polar compounds, while the lower chloroform phase contains non-polar metabolites.
-
Carefully collect the desired phase(s) and transfer to new tubes.
-
Dry the extracts completely using a vacuum centrifuge.
-
Store the dried extracts at -80°C until analysis.
-
Protocol 3: GC-MS Analysis of Primary Metabolites
-
Derivatization:
-
To the dried polar phase extract, add 40 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) and vortex for 30 seconds.[9]
-
Incubate at 37°C for 2 hours with shaking (1000 rpm) in a thermomixer.[9]
-
Add 70 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a retention time standard (e.g., Fatty Acid Methyl Esters - FAMEs).[9]
-
Incubate at 37°C for 30 minutes with shaking.[9]
-
Centrifuge briefly and transfer the supernatant to a GC-MS vial.[9]
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
MS System: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Injection Volume: 1 µL in splitless mode.[9]
-
Inlet Temperature: 230°C.[9]
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 15°C/min to 330°C, and hold for 5 minutes.[9]
-
Carrier Gas: Helium at a constant flow of 2 mL/min.[9]
-
MS Scan Range: m/z 33-600.[9]
-
-
Data Processing and Analysis:
-
Deconvolute the raw data using software such as AMDIS or ChromaTOF.
-
Identify metabolites by comparing mass spectra and retention indices to a reference library (e.g., NIST, Golm Metabolome Database).
-
Perform peak integration and normalization using the internal standard.
-
Use statistical analysis (e.g., t-test, ANOVA, PCA, PLS-DA) to identify significantly altered metabolites between control and treated groups.
-
Protocol 4: LC-MS Analysis of Phytohormones and Flavonoids
-
Sample Preparation for LC-MS:
-
Reconstitute the dried polar phase extract in an appropriate solvent, typically the initial mobile phase of the LC gradient (e.g., 100 µL of 10% methanol in water with 0.1% formic acid).
-
Vortex and sonicate for 10 minutes to ensure complete dissolution.
-
Centrifuge at high speed (e.g., 20,000 x g) for 5 minutes at 4°C to pellet any remaining particulates.[8]
-
Filter the supernatant through a 0.2 µm PVDF syringe filter into an LC-MS vial.[8]
-
-
LC-MS/MS Instrumentation and Conditions:
-
LC System: Agilent 1290 Infinity II UHPLC or equivalent.
-
MS System: Agilent 6495C Triple Quadrupole MS or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or similar.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start at a low percentage of B, ramp up to a high percentage of B over several minutes, hold, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
MS Analysis: For targeted analysis, use Multiple Reaction Monitoring (MRM) mode with optimized transitions for each target analyte. For untargeted analysis, use full scan mode.
-
-
Data Processing and Analysis:
-
Process the raw data using software such as Agilent MassHunter or XCMS.
-
For targeted analysis, integrate the peak areas of the MRM transitions and quantify using a standard curve.
-
For untargeted analysis, perform peak picking, alignment, and feature detection.
-
Identify metabolites by matching accurate mass and MS/MS fragmentation patterns to databases (e.g., METLIN, MassBank).
-
Perform statistical analysis to identify differentially abundant features that can be putative biomarkers.
-
Mandatory Visualizations
Caption: this compound chloride's mechanism of action in the gibberellin biosynthesis pathway.
Caption: Workflow for metabolomics-based biomarker discovery for this compound efficacy.
Caption: Logical relationships between this compound application, metabolic changes, and efficacy.
References
- 1. GROWTH RETARDANTS: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways | Annual Reviews [annualreviews.org]
- 2. jkip.kit.edu [jkip.kit.edu]
- 3. The effect of this compound chloride on elongation of cotton (Gossypium hirsutum L.) internode is associated with low concentration of gibberellic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound chloride inhibits soybean growth but improves drought resistance [frontiersin.org]
- 5. Frontiers | Physiology and proteomics analyses reveal the regulatory mechanism of this compound chloride in soybean [frontiersin.org]
- 6. Mechanism of this compound Chloride Regulating Soybean Response to Drought Stress Revealed by Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PHYTOHORMONE PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
- 9. METHOD FOR THE METABOLIC PROFILE OF PLANT TISSUES BY GAS CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (GC/MS) [protocols.io]
Application Notes and Protocols for RNA-Seq Analysis of Mepiquat Chloride-Responsive Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mepiquat chloride (MC) is a widely used plant growth regulator that modifies plant architecture, primarily by inhibiting internode elongation. This effect is largely attributed to its role as an inhibitor of gibberellin (GA) biosynthesis.[1][2][3] Understanding the global transcriptomic changes induced by MC treatment is crucial for elucidating the molecular mechanisms underlying its regulatory effects and for identifying potential targets for crop improvement and development of new plant growth regulators. RNA sequencing (RNA-Seq) is a powerful technology for profiling the transcriptome and identifying genes and pathways that are responsive to specific treatments.[4][5][6][7]
These application notes provide a comprehensive overview and detailed protocols for conducting an RNA-Seq experiment to identify genes responsive to this compound chloride treatment in plants, with a primary focus on cotton (Gossypium hirsutum), a species where MC is extensively used.[1][8]
Data Presentation: Summary of this compound Chloride-Induced Gene Expression Changes in Cotton
The following tables summarize quantitative data from a comparative transcriptome analysis of two Upland cotton varieties with different sensitivities to MC treatment: XLZ74 (insensitive) and SD1068 (sensitive).[1] Samples were collected at 1, 3, and 6 days post-spray (dps) with MC.
Table 1: Differentially Expressed Genes (DEGs) in XLZ74 (MC-insensitive) Following this compound Chloride Treatment [1]
| Time Point (days post-spray) | Upregulated Genes | Downregulated Genes | Total DEGs |
| 1 | 200 | 598 | 798 |
| 3 | 2335 | 1384 | 3719 |
| 6 | 1708 | 1299 | 3007 |
Table 2: Differentially Expressed Genes (DEGs) in SD1068 (MC-sensitive) Following this compound Chloride Treatment [1]
| Time Point (days post-spray) | Upregulated Genes | Downregulated Genes | Total DEGs |
| 1 | 581 | 666 | 1247 |
| 3 | 1209 | 1025 | 2234 |
| 6 | 1628 | 1778 | 3406 |
Experimental Protocols
This section provides detailed methodologies for the key experiments in an RNA-Seq workflow, from sample preparation to data analysis.
Protocol 1: Plant Growth, this compound Chloride Treatment, and Sample Collection
-
Plant Material and Growth Conditions:
-
Grow cotton (e.g., Gossypium hirsutum L. cv. XLZ74 and SD1068) seedlings in a controlled environment (e.g., growth chamber or greenhouse) with a 14-hour light/10-hour dark cycle at 28°C.
-
Maintain relative humidity at approximately 60-70%.
-
Water the plants regularly and provide appropriate nutrients.
-
-
This compound Chloride Treatment:
-
At the three-leaf stage, spray the seedlings with a solution of 80 mg/L this compound chloride containing 0.1% (v/v) Tween-20 as a surfactant.[8]
-
For the control group, spray seedlings with a solution of 0.1% (v/v) Tween-20 in water.
-
Ensure even coverage of the foliage.
-
-
Sample Collection:
-
Collect the second elongating internodes from both treated and control plants at desired time points (e.g., 0, 48, 72, and 96 hours post-treatment).[8]
-
Immediately freeze the collected tissues in liquid nitrogen and store them at -80°C until RNA extraction.
-
Collect at least three biological replicates for each treatment and time point.
-
Protocol 2: Total RNA Extraction from Cotton Tissue
This protocol is adapted for high-quality RNA extraction from cotton tissues, which are rich in polyphenols and polysaccharides.[9]
Materials:
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Triton-X-100 based extraction buffer
-
Polyvinylpolypyrrolidone (PVPP)
-
Lithium chloride (LiCl)
-
Chloroform:isoamyl alcohol (24:1)
-
75% Ethanol (B145695) (prepared with RNase-free water)
-
RNase-free water
Procedure:
-
Grind approximately 100 mg of frozen cotton tissue to a fine powder in a pre-chilled mortar and pestle under liquid nitrogen.
-
Transfer the powder to a pre-chilled tube and add 1 mL of Triton-X-100 based extraction buffer and a pinch of PVPP.
-
Vortex vigorously for 1 minute to homogenize the sample.
-
Add an equal volume of chloroform:isoamyl alcohol (24:1), vortex for 30 seconds, and centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2) and 0.6 volumes of isopropanol to precipitate the RNA. Mix gently and incubate at -20°C for at least 1 hour.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the RNA.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C, discard the supernatant, and air-dry the pellet for 5-10 minutes.
-
Resuspend the RNA pellet in an appropriate volume of RNase-free water.
-
To selectively precipitate high molecular weight RNA, add LiCl to a final concentration of 2 M, incubate overnight at 4°C, and centrifuge to pellet the RNA.
-
Wash the pellet with 75% ethanol and resuspend in RNase-free water.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis. An A260/A280 ratio of ~2.0 and an A260/A230 ratio of >2.0 indicate high purity. The integrity of the RNA should be checked using an Agilent Bioanalyzer or similar instrument, aiming for an RNA Integrity Number (RIN) > 7.
Protocol 3: mRNA Purification and cDNA Library Construction
Materials:
-
Oligo(dT) magnetic beads
-
mRNA purification buffers (binding, washing, elution)
-
Reverse transcriptase
-
dNTPs
-
RNase H
-
DNA Polymerase I
-
End-repair enzymes and buffer
-
A-tailing enzymes and buffer
-
Sequencing adapters
-
DNA ligase
-
PCR amplification reagents
-
AMPure XP beads (or similar) for size selection
Procedure:
-
mRNA Purification:
-
Start with high-quality total RNA (1-5 µg).
-
Heat the RNA at 65°C for 5 minutes and then place it on ice.
-
Bind the poly(A)+ mRNA to the oligo(dT) magnetic beads according to the manufacturer's protocol.
-
Wash the beads to remove non-polyadenylated RNA (e.g., rRNA, tRNA).
-
Elute the purified mRNA from the beads.
-
-
First and Second Strand cDNA Synthesis:
-
Fragment the purified mRNA into smaller pieces (e.g., 200-500 bp) using divalent cations under elevated temperature.
-
Synthesize the first strand of cDNA using reverse transcriptase and random hexamer primers.
-
Synthesize the second strand of cDNA using DNA Polymerase I and RNase H.
-
-
Library Preparation for Illumina Sequencing:
-
Perform end-repair on the double-stranded cDNA to create blunt ends.
-
Add a single 'A' nucleotide to the 3' ends of the blunt-ended fragments (A-tailing).
-
Ligate the sequencing adapters to the A-tailed cDNA fragments.
-
Perform size selection of the adapter-ligated fragments using AMPure XP beads to select for a desired insert size (e.g., 200-400 bp).
-
Amplify the size-selected library by PCR to enrich for fragments that have adapters on both ends.
-
Purify the final PCR product using AMPure XP beads.
-
-
Library Quality Control:
-
Assess the quality and size distribution of the final library using an Agilent Bioanalyzer.
-
Quantify the library concentration using qPCR or a fluorometric method (e.g., Qubit).
-
Protocol 4: RNA-Seq Data Analysis Workflow
This protocol outlines the bioinformatics pipeline for analyzing the raw sequencing data to identify differentially expressed genes.
Software/Tools:
-
FastQC: for quality control of raw sequencing reads.
-
Trimmomatic: for trimming adapter sequences and low-quality reads.
-
STAR or HISAT2: for aligning reads to a reference genome.
-
featureCounts or htseq-count: for quantifying the number of reads mapping to each gene.
-
DESeq2 or edgeR (R packages): for differential gene expression analysis.
Procedure:
-
Quality Control of Raw Reads:
-
Use FastQC to assess the quality of the raw FASTQ files.
-
fastqc -o output_directory/ sample.fastq.gz
-
-
Read Trimming:
-
Use Trimmomatic to remove adapter sequences and low-quality bases from the reads.
-
java -jar trimmomatic.jar PE -phred33 input_forward.fastq.gz input_reverse.fastq.gz output_forward_paired.fastq.gz output_forward_unpaired.fastq.gz output_reverse_paired.fastq.gz output_reverse_unpaired.fastq.gz ILLUMINACLIP:adapters.fa:2:30:10 LEADING:3 TRAILING:3 SLIDINGWINDOW:4:15 MINLEN:36
-
-
Alignment to Reference Genome:
-
Align the trimmed reads to the appropriate reference genome (e.g., Gossypium hirsutum genome) using STAR or HISAT2.
-
STAR example: STAR --genomeDir /path/to/genome_index --readFilesIn trimmed_forward.fastq.gz trimmed_reverse.fastq.gz --outFileNamePrefix sample_ --runThreadN 8
-
-
Quantification of Gene Expression:
-
Differential Gene Expression Analysis:
-
Use DESeq2 or edgeR in R to identify differentially expressed genes between the this compound chloride-treated and control samples.
-
DESeq2 R script example:
-
Mandatory Visualization
Signaling Pathway Diagram
This compound chloride primarily acts by inhibiting the biosynthesis of gibberellins (B7789140) (GAs). This disruption in GA homeostasis subsequently influences other phytohormone signaling pathways, including those of auxin, cytokinin, and brassinosteroids, leading to the observed changes in plant growth and development.[1][8]
References
- 1. R scripts for user-friendly DESeq2 RNA-seq differential expression analysis [protocols.io]
- 2. stackwave.com [stackwave.com]
- 3. The effect of this compound chloride on elongation of cotton (Gossypium hirsutum L.) internode is associated with low concentration of gibberellic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Total RNA Extraction/Purification - CD Genomics [cd-genomics.com]
- 5. olvtools.com [olvtools.com]
- 6. cdn.elifesciences.org [cdn.elifesciences.org]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 8. Gene quantification | [“Introduction to RNA Sequencing Bioinformatics”] [huoww07.github.io]
- 9. High quality RNA extraction protocol for polyphenolics-rich Cotton tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. subread.sourceforge.net [subread.sourceforge.net]
Utilizing Mepiquat Chloride to Elucidate Source-Sink Dynamics in Crop Plants: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mepiquat chloride (MC), a synthetic plant growth regulator, serves as a powerful tool for investigating the intricate relationship between carbohydrate sources (e.g., leaves) and sinks (e.g., fruits, seeds) in crop plants. By inhibiting the biosynthesis of gibberellic acid, MC effectively curtails excessive vegetative growth, thereby redirecting photoassimilates towards reproductive organs.[1][2][3][4] This controlled manipulation of plant architecture allows researchers to dissect the mechanisms governing nutrient partitioning, yield potential, and stress responses. These notes provide detailed protocols and data for utilizing this compound chloride in source-sink relationship studies, primarily focusing on cotton, soybean, and wheat.
Mechanism of Action
This compound chloride primarily functions as a gibberellin biosynthesis inhibitor.[1][2][3] Gibberellins are plant hormones that promote cell elongation and division, leading to stem and leaf growth. By blocking this pathway, MC application results in:
-
Reduced Internode Elongation: Leading to a more compact plant structure.[1][4]
-
Decreased Vegetative Growth: Shifting the plant's energy allocation from leaves and stems to reproductive parts.[1][5]
-
Altered Canopy Architecture: Which can improve light penetration and air circulation within the crop canopy.[6]
-
Enhanced Root Development: In some cases, leading to improved nutrient and water uptake.[1]
This shift in resource allocation makes this compound chloride an invaluable tool for studying how source strength and sink demand interact to determine final crop yield.
Data Presentation: Effects of this compound Chloride on Crop Growth and Yield Parameters
The following tables summarize the quantitative effects of this compound chloride application across various studies in cotton, soybean, and wheat.
Table 1: Effect of this compound Chloride on Cotton (Gossypium hirsutum L.)
| Parameter | Treatment (MC) | Result | Change (%) | Reference |
| Plant Height | 120 g ha⁻¹ (+ 198 kg ha⁻¹ N) | Reduced | - | [7] |
| Seed Cotton Yield | 120 g ha⁻¹ (+ 198 kg ha⁻¹ N) | 3595 kg ha⁻¹ | Increased | [7] |
| Lint Yield | 120 g ha⁻¹ (+ 198 kg ha⁻¹ N) | 1701 kg ha⁻¹ | Increased | [7] |
| Number of Bolls per Plant | 120 g ha⁻¹ (+ 198 kg ha⁻¹ N) | Increased | - | [7] |
| Boll Weight | 120 g ha⁻¹ (+ 198 kg ha⁻¹ N) | Increased | - | [7] |
| Plant Height | 1500 ml/ha (split application) | Suppressed | - | [8] |
| Seed Cotton Yield | 1500 ml/ha (split application) | 2976 kg/ha | Increased | [8] |
| Bolls per Plant | 1500 ml/ha (split application) | 53.2 | Increased | [8] |
| Boll Weight | 1500 ml/ha (split application) | 3.92 g | Increased | [8] |
| Plant Height | 30 g ai ha⁻¹ (at 32/22 °C) | Reduced | - | [9][10] |
| Dry Matter | 30 g ai ha⁻¹ (at 32/22 °C) | Lowered | - | [9][10] |
| Fruit Number per Plant | 30 g ai ha⁻¹ (at 32/22 °C) | Lowered | - | [9][10] |
Table 2: Effect of this compound Chloride on Soybean (Glycine max (L.) Merrill)
| Parameter | Treatment (MC) | Result | Change (%) | Reference |
| Plant Height | 250 ppm (two foliar applications) | No significant difference | - | [11] |
| Leaf Area Index (LAI) | 250 ppm (two foliar applications) | Decreased | - | [11] |
| Total Dry Matter Accumulation | 250 ppm (two foliar applications) | Increased | - | [11] |
| Pods per Plant | 250 ppm (two foliar applications) | Increased | - | [11] |
| 100-Seed Weight | 250 ppm (two foliar applications) | Increased | - | [11] |
| Seed Yield | 250 ppm (two foliar applications) | 18.05 q ha⁻¹ | 18.05% | [11] |
| Dry Matter Partitioning to Pods | 250 ppm (two foliar applications) | 70.8% of total dry matter | Increased from 60.6% | [11] |
| Yield (HN84 variety) | 200 mg/L | Increased | 6.93% - 9.46% | [12] |
| Yield (HN87 variety) | 200 mg/L | Increased | 11.11% - 15.72% | [12] |
Table 3: Effect of this compound Chloride on Wheat (Triticum aestivum L.)
| Parameter | Treatment (MC) | Condition | Result | Reference |
| Vegetative Growth | 1000 ppm | Water Stress | Increased | [13] |
| Photosynthetic Pigments | 1000 ppm | Water Stress | Increased | [13] |
| Yield Components | 1000 ppm | Water Stress | Increased | [13] |
| Growth Parameters | 900 ppm | Water Stress | Increased | [14] |
| Yield Components | 900 ppm | Water Stress | Increased | [14] |
| Plant Height | Mixed with fenoxaprop-P-ethyl | Normal | Reduced | [15] |
Experimental Protocols
Protocol 1: Evaluating the Effect of this compound Chloride on Source-Sink Relationships in Cotton
Objective: To determine the impact of varying concentrations of this compound chloride on vegetative growth, assimilate partitioning, and yield components in cotton.
Materials:
-
This compound chloride (commercial formulation, e.g., 5% aqueous solution)
-
Cotton seeds (select a locally adapted variety)
-
Pots or field plots
-
Standard fertilizers and pesticides
-
Foliar sprayer
-
Plant measurement tools (ruler, calipers)
-
Leaf area meter
-
Drying oven
-
Analytical balance
Methodology:
-
Experimental Design:
-
Establish a randomized complete block design with at least four replications.
-
Treatments should include a control (no MC application) and at least three different rates of MC (e.g., 30, 60, 90, 120 g ha⁻¹).[7]
-
Ensure uniform plant population density across all plots.
-
-
Planting and Maintenance:
-
Sow cotton seeds and maintain the crop according to standard agronomic practices for the region, including irrigation, fertilization (excluding nitrogen if it is a variable), and pest control.[7]
-
-
This compound Chloride Application:
-
Data Collection (at key growth stages and maturity):
-
Morphological Measurements: Plant height, number of main-stem nodes, and internode length.
-
Source Measurements: Leaf area index (LAI) and chlorophyll (B73375) content (using a SPAD meter).
-
Sink Measurements: Number of squares, flowers, and bolls per plant. At maturity, determine boll weight, number of seeds per boll, and lint percentage.
-
Biomass and Partitioning: At final harvest, separate plants into leaves, stems, and reproductive parts (bolls). Determine the dry weight of each component after oven-drying at 70°C to a constant weight. Calculate the harvest index.
-
Yield: Harvest the seed cotton from the central rows of each plot to determine the final yield per unit area.
-
-
Data Analysis:
-
Perform analysis of variance (ANOVA) to determine the statistical significance of the treatments on the measured parameters.
-
Use mean separation tests (e.g., Tukey's HSD) to compare treatment means.
-
Protocol 2: Investigating this compound Chloride's Role in Modulating Source-Sink Dynamics in Soybean under Drought Stress
Objective: To assess the ability of this compound chloride to alter source-sink relationships and improve drought resilience in soybean.
Materials:
-
This compound chloride
-
Soybean seeds (drought-sensitive and drought-tolerant varieties if available)
-
Pots with a controlled growing medium (e.g., sand culture)
-
Hoagland nutrient solution
-
Polyethylene glycol (PEG-6000) to induce drought stress
-
Foliar sprayer
-
Equipment for measuring physiological parameters (e.g., chlorophyll fluorescence, gas exchange)
-
Drying oven and analytical balance
Methodology:
-
Experimental Setup:
-
Grow soybean plants in pots under controlled environmental conditions (e.g., greenhouse or growth chamber).
-
Establish a factorial design with two factors: MC concentration (e.g., 0, 100, 200, 400 mg/L) and water status (well-watered vs. drought-stressed).[12]
-
-
This compound Chloride Application:
-
At the three-leaf stage, apply the different concentrations of MC solution as a foliar spray until runoff.[17]
-
-
Drought Stress Induction:
-
Three days after MC application, induce drought stress by irrigating with a nutrient solution containing 15% PEG-6000.[17] The well-watered control group will continue to receive the standard nutrient solution.
-
-
Data Collection:
-
Physiological Measurements: Regularly measure parameters such as stomatal conductance, transpiration rate, net photosynthetic rate, and chlorophyll fluorescence (Fv/Fm).
-
Biochemical Assays: At the end of the stress period, collect leaf samples to analyze for proline content, antioxidant enzyme activities (e.g., SOD, POD), and malondialdehyde (MDA) content as an indicator of lipid peroxidation.[12]
-
Biomass and Partitioning: Harvest plants and separate them into roots, stems, leaves, and pods. Determine the dry weight of each component.
-
Yield Components: At maturity, measure the number of pods per plant, seeds per pod, and 100-seed weight.
-
-
Data Analysis:
-
Use a two-way ANOVA to analyze the main effects of MC and drought, as well as their interaction, on the measured parameters.
-
Visualizations
Caption: this compound chloride's mechanism of action in inhibiting gibberellin biosynthesis.
Caption: General experimental workflow for a source-sink study using this compound chloride.
Caption: Logical flow of how this compound chloride alters source-sink relationships in plants.
References
- 1. pomais.com [pomais.com]
- 2. Chemical plant growth regulators - active ingredients | AHDB [horticulture.ahdb.org.uk]
- 3. The Role of Plant Growth Regulators (PGR) in Cotton [us.timacagro.com]
- 4. This compound chloride Plant Growth Regulator 98ï¼ TC 25ï¼ SL, 25ï¼ SP, 10ï¼ SL manufacturer & supplier & wholesaler [kingquenson.com]
- 5. Functional characteristics and applicable crops of this compound chloride [agriplantgrowth.com]
- 6. Foliar application of this compound chloride and nitrogen improves yield and fiber quality traits of cotton (Gossypium hirsutum L.) | PLOS One [journals.plos.org]
- 7. Foliar application of this compound chloride and nitrogen improves yield and fiber quality traits of cotton (Gossypium hirsutum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Cotton response to this compound chloride and temperature | Scientia Agricola [revistas.usp.br]
- 11. cropandweed.com [cropandweed.com]
- 12. The application potential of this compound chloride in soybean: improvement of yield characteristics and drought resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. api.fspublishers.org [api.fspublishers.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Effects of this compound Chloride on Physiology of Soybean under Drought Stress [arccjournals.com]
Mepiquat as a Tool to Manipulate Plant Architecture for Phenotyping Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mepiquat chloride (MC) is a plant growth regulator widely utilized in agriculture to manage plant stature and improve yield.[1][2] Its primary mode of action is the inhibition of gibberellin biosynthesis, which leads to reduced internode elongation and a more compact plant architecture.[3][4][5] These characteristics make this compound a valuable tool for phenotyping studies, where controlled manipulation of plant architecture is crucial for high-throughput screening and detailed analysis of genetic or environmental effects on plant growth and development. By creating more uniform and manageable plant canopies, this compound can facilitate easier and more accurate data collection from various imaging and sensing technologies.[6]
This document provides detailed application notes and protocols for using this compound to manipulate plant architecture for phenotyping studies, with a primary focus on cotton, a crop where its use is extensively documented. The principles and methodologies described can be adapted for other plant species with appropriate validation.
Mechanism of Action
This compound chloride is a systemic plant growth regulator that is absorbed by the leaves and translocated throughout the plant.[1] It acts as an inhibitor of the gibberellin (GA) biosynthesis pathway.[4][7] Specifically, this compound chloride, an onium-type compound, blocks the activity of copalyl-diphosphate synthase and ent-kaurene (B36324) synthase, enzymes that are critical in the early stages of GA production.[4][7] This inhibition leads to a reduction in the levels of active gibberellins, which are plant hormones responsible for promoting cell elongation.[2] The consequence is a decrease in stem elongation, resulting in shorter internodes and a more compact plant structure.[8][9]
References
- 1. pomais.com [pomais.com]
- 2. The Role of Plant Growth Regulators (PGR) in Cotton [us.timacagro.com]
- 3. Chemical plant growth regulators - active ingredients | AHDB [horticulture.ahdb.org.uk]
- 4. GROWTH RETARDANTS: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound chloride Plant Growth Regulator 98ï¼ TC 25ï¼ SL, 25ï¼ SP, 10ï¼ SL manufacturer & supplier & wholesaler [kingquenson.com]
- 6. scispace.com [scispace.com]
- 7. jkip.kit.edu [jkip.kit.edu]
- 8. Effect of this compound Chloride on Phenology, Yield and Quality of Cotton as a Function of Application Time Using Different Sowing Techniques [mdpi.com]
- 9. mdpi.com [mdpi.com]
Assessing the Impact of Mepiquat Chloride on Crop Yield: A Guide to Field Trial Design and Execution
Application Notes and Protocols for Researchers, Scientists, and Agricultural Professionals
Introduction
Mepiquat chloride (MC) is a plant growth regulator widely utilized in modern agriculture to manage plant architecture, control excessive vegetative growth, and ultimately enhance crop yield.[1][2][3][4][5] It functions by inhibiting the production of gibberellic acid, a key hormone responsible for cell elongation.[6][7] This mode of action leads to a more compact plant structure, which can improve light penetration into the canopy, increase boll or pod retention, and facilitate mechanical harvesting.[1][4][6] The efficacy of this compound chloride is influenced by several factors, including application timing, dosage, crop variety, and environmental conditions.[8][9][10] Therefore, well-designed field trials are crucial to determine the optimal application strategies for specific crops and growing regions.[11][12][13]
These application notes provide a comprehensive guide for researchers and agricultural scientists to design and conduct robust field trials to assess the effect of this compound chloride on crop yield. The protocols outlined below cover experimental design, treatment application, data collection, and analysis, ensuring the generation of reliable and statistically meaningful results.[11]
Experimental Design
A successful field trial begins with a well-defined research question and a robust experimental design.[12][14] The objective is to isolate the effect of this compound chloride from other sources of variation in the field.
Defining the Research Objective
The primary objective should be clearly stated. For example: "To determine the effect of different application rates and timings of this compound chloride on the seed cotton yield of [specify cotton variety]."
Experimental Layout
The choice of experimental design is critical for minimizing bias and accounting for field variability.[12][14] A Randomized Complete Block Design (RCBD) is commonly recommended for agricultural field trials. For studies involving multiple factors, such as different application rates and timings, a split-plot design is often employed.[4][6][15]
-
Randomization: Treatments are randomly assigned to plots within each block to ensure that each treatment has an equal chance of being assigned to any given plot.[12]
-
Replication: Each treatment should be replicated multiple times (typically 3-4 replications) to increase the statistical power of the experiment and to estimate experimental error.[12][14]
-
Blocking: The experimental area should be divided into blocks of homogenous plots. This helps to control for known sources of variation, such as soil type or slope.
Plot Size and Management
Plot size should be large enough to minimize edge effects and to be representative of commercial farming practices.[12] A common plot size for such trials might be 4-8 rows wide and 10-15 meters long. All other agronomic practices, such as fertilization, irrigation, and pest control, should be applied uniformly across all plots to ensure that any observed differences are due to the this compound chloride treatments.[13]
Experimental Protocols
Materials
-
This compound chloride formulation (specify concentration)
-
Crop seeds (specify variety)
-
Standard agricultural equipment for planting, spraying, and harvesting
-
Calibrated backpack sprayer or tractor-mounted sprayer[8]
-
Personal Protective Equipment (PPE) as per the manufacturer's safety data sheet[16]
-
Data collection tools (e.g., measuring tapes, scales, data loggers)
Treatment Structure
The treatments should include a range of this compound chloride application rates and timings, as well as an untreated control.
Table 1: Example Treatment Structure for a this compound Chloride Field Trial on Cotton
| Treatment ID | This compound Chloride Rate (g a.i./ha) | Application Timing (Days After Sowing - DAS) |
| T1 | 0 (Untreated Control) | - |
| T2 | 30 | 50 DAS |
| T3 | 60 | 50 DAS |
| T4 | 90 | 50 DAS |
| T5 | 30 | 70 DAS |
| T6 | 60 | 70 DAS |
| T7 | 90 | 70 DAS |
| T8 | 30 + 30 | 50 DAS + 70 DAS |
Note: The specific rates and timings should be adapted based on the crop, local recommendations, and the research objectives. Previous studies have explored a range of concentrations. For instance, in soybean, concentrations of 100, 200, and 400 mg/L have been tested.[1] For cotton, application rates can vary, with some studies using multiple applications of lower rates.
This compound Chloride Application
-
Calibration: Calibrate the sprayer to ensure accurate and uniform application of the desired volume of spray solution per unit area.
-
Preparation of Spray Solution: Prepare the required concentrations of this compound chloride solution immediately before application.
-
Application: Apply the treatments according to the randomized experimental plan. To avoid drift, applications should be made during calm weather conditions. A control plot (T1) receiving only water should be included.
-
Record Keeping: Meticulously record the date, time, weather conditions, and any other relevant details of the application for each plot.
Data Collection
Consistent and accurate data collection is paramount for a successful trial.[13][14] Data should be collected from the central rows of each plot to avoid edge effects.[14]
Vegetative Growth Parameters
-
Plant Height: Measure the height of 5-10 randomly selected plants per plot from the soil surface to the terminal bud at regular intervals (e.g., weekly or bi-weekly) after application.[6][10]
-
Number of Nodes: Count the total number of mainstem nodes on the same selected plants.[17]
-
Internode Length: Measure the length of specific internodes to assess the impact on cell elongation.
Reproductive Growth and Yield Components
-
Number of Bolls/Pods per Plant: Count the total number of bolls or pods on the selected plants at maturity.[6][10]
-
Boll/Pod Weight: Harvest a sample of mature bolls or pods from each plot and record their average weight.[6]
-
100-Seed Weight: From the harvested sample, count and weigh 100 seeds to determine the seed index.[1]
Final Crop Yield
-
Harvest: Harvest the central rows of each plot at full maturity.
-
Yield Measurement: Record the total seed cotton or grain yield per plot and express it in kilograms per hectare ( kg/ha ).[6][10]
-
Moisture Content: Determine the moisture content of the harvested product and adjust the yield to a standard moisture percentage.
Table 2: Summary of Data to be Collected
| Parameter Category | Specific Parameter | Unit of Measurement |
| Vegetative Growth | Plant Height | cm |
| Number of Mainstem Nodes | count | |
| Internode Length | cm | |
| Reproductive Growth | Number of Bolls/Pods per Plant | count |
| Average Boll/Pod Weight | g | |
| 100-Seed Weight | g | |
| Final Yield | Seed Cotton / Grain Yield | kg/ha |
| Moisture Content | % |
Statistical Analysis
The collected data should be subjected to statistical analysis to determine the significance of the treatment effects.[11]
-
Analysis of Variance (ANOVA): Use ANOVA to test for significant differences between the treatment means.[10][18] The choice of ANOVA model will depend on the experimental design (e.g., one-way ANOVA for a simple CRD, two-way ANOVA for an RCBD or split-plot design).
-
Mean Separation Tests: If the ANOVA shows a significant treatment effect, use a mean separation test (e.g., Tukey's HSD, Duncan's Multiple Range Test) to compare individual treatment means.[10]
-
Software: Statistical software packages such as R, SAS, or SPSS can be used for data analysis.
Visualizations
Experimental Workflow
Caption: Experimental workflow for a this compound Chloride field trial.
Logical Relationship of Trial Components
References
- 1. The application potential of this compound chloride in soybean: improvement of yield characteristics and drought resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound chloride (MC) spraying on the lodging resistance and yield characteristics of soybean [international-agrophysics.org]
- 3. aatcc.peerjournals.net [aatcc.peerjournals.net]
- 4. Exogenous application of this compound chloride and crop geometry alters cotton growth and yield traits of compact cotton cultivars (Gossypium hirsutum L.) | Plant Science Today [horizonepublishing.com]
- 5. csd.net.au [csd.net.au]
- 6. pub.isa-india.in [pub.isa-india.in]
- 7. mdpi.com [mdpi.com]
- 8. cotton.org [cotton.org]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. Best practices for field trial design and management [quicktrials.com]
- 12. 6 Steps for Successful On-Farm Trials | AgriGold [agrigold.com]
- 13. Guide to Farmers’ Crop Trials - Agricology [agricology.co.uk]
- 14. agmatix.com [agmatix.com]
- 15. mdpi.com [mdpi.com]
- 16. assets.greenbook.net [assets.greenbook.net]
- 17. cotton.org [cotton.org]
- 18. Foliar application of this compound chloride and nitrogen improves yield and fiber quality traits of cotton (Gossypium hirsutum L.) | PLOS One [journals.plos.org]
Application Notes and Protocols: Seed Treatment with Mepiquat Chloride to Enhance Early Plant Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mepiquat chloride (MC), a synthetic plant growth regulator, is widely utilized in agriculture to manage plant architecture and improve yield. As an anti-gibberellin agent, MC inhibits the biosynthesis of gibberellic acid, a key hormone responsible for stem elongation.[1] This mode of action leads to a more compact plant structure, characterized by shorter internodes and stronger stems, which can enhance lodging resistance and facilitate mechanical harvesting.[2] Beyond its well-documented effects as a foliar spray, seed treatment with this compound chloride is an emerging strategy to influence early plant development, promoting a robust start for seedlings. These application notes provide a comprehensive overview of the use of this compound chloride as a seed treatment, including its physiological effects, quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying signaling pathway and experimental workflows.
Physiological Effects of this compound Chloride Seed Treatment
Seed treatment with this compound chloride primarily influences early seedling growth by:
-
Inhibiting Gibberellin Biosynthesis: this compound chloride is an onium-type plant growth retardant that specifically blocks the activity of two key enzymes in the early stages of the gibberellin (GA) biosynthesis pathway: ent-copalyl diphosphate (B83284) synthase (CPS) and ent-kaurene (B36324) synthase (KS).[2] This inhibition leads to reduced levels of bioactive gibberellins (B7789140), such as GA1 and GA4, which are responsible for cell elongation.
-
Altering Seedling Morphology: The reduction in gibberellins results in decreased shoot elongation, leading to shorter and more compact seedlings.[3] While shoot growth is often reduced, root development may be less affected or in some cases, promoted, potentially leading to a lower shoot-to-root ratio.[3]
-
Enhancing Stress Tolerance: By redirecting the plant's energy from excessive vegetative growth, this compound chloride can improve its resilience to certain abiotic stresses.[4]
Data Presentation
The following tables summarize the quantitative effects of this compound chloride on the early development of cotton and soybean seedlings.
Table 1: Effects of this compound Chloride Seed Treatment on Cotton Seedling Growth (21 days after sowing)
| This compound Chloride Dose (g a.i./kg seed) | Shoot Length (cm) | Shoot Dry Matter ( g/plant ) | Root Dry Matter ( g/plant ) | Leaf Area (cm²/plant) |
| 0 (Control) | 13.5 | 0.10 | 0.05 | 230 |
| 3 | 12.8 | 0.09 | 0.05 | 215 |
| 6 | 11.9 | 0.09 | 0.05 | 210 |
| 9 | 11.2 | 0.08 | 0.04 | 195 |
| 12 | 10.5 | 0.08 | 0.04 | 190 |
Data adapted from a greenhouse study on cotton (cultivar FM 993).[3]
Table 2: Effects of Foliar Application of this compound Chloride on Soybean Seedling Dry Matter Accumulation under Drought Stress
| This compound Chloride Concentration (mg/L) | Leaf Dry Weight ( g/plant ) | Stem Dry Weight ( g/plant ) | Root Dry Weight ( g/plant ) |
| 0 (Drought Control) | 4.5 | 2.4 | 1.8 |
| 100 | 5.0 | 2.6 | 2.2 |
| 300 | 4.8 | 2.5 | 2.1 |
| 500 | 4.7 | 2.5 | 2.0 |
| 700 | 4.6 | 2.4 | 1.9 |
Note: This data is from a study involving foliar application on soybean seedlings under simulated drought conditions and is included to provide insight into the potential effects of this compound chloride on soybean.[4]
Experimental Protocols
Protocol 1: Laboratory Germination Assay
This protocol outlines a method for assessing the impact of this compound chloride seed treatment on germination and early seedling growth in a controlled laboratory environment.
Materials:
-
Seeds of the desired plant species (e.g., cotton, soybean)
-
This compound chloride solution of known concentration
-
Shallow trays or petri dishes
-
Germination paper or sterile sand
-
Distilled water
-
Growth chamber or incubator with controlled temperature and light
-
Ruler or calipers
-
Drying oven
-
Analytical balance
Procedure:
-
Seed Treatment:
-
Prepare different concentrations of this compound chloride solution.
-
Divide seeds into treatment groups, including a control group (treated with distilled water only).
-
Apply the this compound chloride solution to the seeds. This can be done by soaking the seeds for a specified duration (e.g., 12 hours) or by spraying the solution evenly over the seeds. Ensure all seeds within a treatment group receive a uniform coating.
-
Allow the treated seeds to air-dry in a cool, dark place before planting.
-
-
Germination Setup:
-
Place two layers of germination paper in each tray or petri dish and moisten with a predetermined volume of distilled water.
-
Arrange a set number of treated seeds (e.g., 25 or 50) evenly on the germination paper in each replicate.
-
Cover the trays or petri dishes to maintain humidity.
-
-
Incubation:
-
Place the trays or petri dishes in a growth chamber or incubator with controlled conditions (e.g., 25°C, 16-hour photoperiod).
-
-
Data Collection (after a specified period, e.g., 7-14 days):
-
Germination Rate: Count the number of germinated seeds in each replicate and express it as a percentage of the total seeds sown.
-
Seedling Length: Randomly select a subset of seedlings (e.g., 10) from each replicate and measure the shoot length (from the cotyledonary node to the tip of the longest leaf) and root length (from the base of the stem to the tip of the primary root) using a ruler or calipers.
-
Seedling Dry Weight (Biomass): Harvest the selected seedlings, separate them into shoots and roots, and place them in labeled paper bags. Dry the samples in an oven at a specified temperature (e.g., 70°C) until a constant weight is achieved. Measure the dry weight of the shoots and roots using an analytical balance.
-
Protocol 2: Greenhouse Pot Experiment
This protocol describes a greenhouse experiment to evaluate the effects of this compound chloride seed treatment on early plant development under more soil-based conditions.
Materials:
-
Treated seeds (prepared as in Protocol 1)
-
Pots (e.g., 2 L volume)
-
Potting mix (soil, sand, and organic matter mixture)
-
Greenhouse with controlled temperature and light conditions
-
Ruler or calipers
-
Leaf area meter (optional)
-
Drying oven
-
Analytical balance
Procedure:
-
Potting and Sowing:
-
Fill each pot with a measured amount of potting mix.
-
Sow a specific number of treated seeds (e.g., 3-5) per pot at a uniform depth.
-
Water the pots as needed to maintain adequate soil moisture.
-
-
Growth Conditions:
-
Maintain the pots in a greenhouse with controlled environmental conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
-
Thinning:
-
After emergence, thin the seedlings to one or two uniform plants per pot.
-
-
Data Collection (at a predetermined time point, e.g., 21 or 28 days after sowing):
-
Plant Height: Measure the height of each plant from the soil surface to the apical bud.
-
Number of Nodes and Leaves: Count the number of nodes on the main stem and the total number of fully expanded leaves.
-
Leaf Area: If a leaf area meter is available, measure the total leaf area of each plant.
-
Dry Matter Accumulation (Biomass): Carefully remove the plants from the pots and wash the roots to remove soil. Separate the plants into shoots and roots. Dry the plant parts in an oven at 70°C to a constant weight and record the dry weights.
-
Visualizations
Signaling Pathway
Caption: Gibberellin biosynthesis pathway and the inhibitory action of this compound chloride.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound chloride seed treatment.
Conclusion
Seed treatment with this compound chloride offers a promising approach to modulate early plant development, leading to more compact and potentially more resilient seedlings. The provided data and protocols serve as a valuable resource for researchers investigating the application of this plant growth regulator. By understanding its mode of action and employing standardized experimental procedures, the scientific community can further elucidate the benefits and optimal use of this compound chloride in various agricultural systems.
References
- 1. This compound chloride inhibits soybean growth but improves drought resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. Effects of this compound Chloride on Physiology of Soybean under Drought Stress [arccjournals.com]
- 4. Frontiers | this compound chloride inhibits soybean growth but improves drought resistance [frontiersin.org]
Application Notes and Protocols for Foliar Application of Mepiquat Chloride to Improve Water Use Efficiency in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mepiquat chloride (MC), a synthetic plant growth regulator, is widely utilized in agriculture to manage plant architecture, primarily by inhibiting gibberellin biosynthesis.[1][2][3] This systemic compound is absorbed through the leaves and stems and translocated throughout the plant, leading to reduced stem elongation, shorter internodes, and a more compact plant structure.[1][4] Beyond its effects on plant morphology, research has demonstrated that foliar application of this compound chloride can enhance a plant's resilience to environmental stressors, particularly drought, by improving its water use efficiency (WUE). This is achieved through modifications in the plant's physiological processes, including reduced stomatal conductance and transpiration rates.[5] These application notes provide a comprehensive overview of the use of this compound chloride to improve water use efficiency, including its mechanism of action, quantitative effects on plant physiology, and detailed experimental protocols for research purposes.
Mechanism of Action
This compound chloride's primary mode of action is the inhibition of the gibberellic acid (GA) biosynthesis pathway.[1][2] Gibberellins are plant hormones that play a crucial role in stem elongation and cell division. By suppressing GA production, this compound chloride curtails excessive vegetative growth.[1] This alteration in growth can lead to a redistribution of resources within the plant, favoring reproductive development and enhancing stress tolerance. Furthermore, this compound chloride has been shown to influence other physiological processes that contribute to improved water use efficiency. Studies have indicated that it can lead to a decrease in stomatal conductance and transpiration rates, thereby conserving water.[5][6] Some research also suggests that MC can enhance the activity of antioxidant enzymes, helping to mitigate oxidative damage caused by drought stress.[7][8]
Data Presentation: Quantitative Effects of this compound Chloride on Plant Physiology
The following tables summarize the quantitative effects of foliar-applied this compound chloride on key physiological parameters related to water use efficiency, as reported in various studies.
Table 1: Effect of this compound Chloride on Gas Exchange Parameters in Eucalyptus grandis × E. urophylla
| This compound Chloride Concentration (mg L⁻¹) | Transpiration Rate (E) | Stomatal Conductance (gs) | Intrinsic Water Use Efficiency (WUEi) |
| 0 (Control) | Higher | Higher | Lower |
| 250 | Decreased | Decreased | Improved |
| 500 | Decreased | Decreased | Improved |
| 1000 | - | - | - |
Source: Adapted from research on Eucalyptus clones, which indicated that concentrations of 250 and 500 mg L⁻¹ improved physiological parameters related to water use.[5]
Table 2: Effect of this compound Chloride on Soybean (Glycine max) under Simulated Drought Stress
| Treatment | Superoxide (B77818) Dismutase (SOD) Activity | Malondialdehyde (MDA) Content | Dry Weight | Soluble Sugar Content |
| Drought Stress (S0) | - | Higher | Lower | - |
| Drought + 100 mg/L MC (S100) | Increased | Decreased by 22.75% (HN44) & 21.54% (HN65) | Increased by 21.23% (HN44) & 22.45% (HN65) | Increased by 8.41% (HN44) |
Source: Data compiled from studies on soybean varieties Heinong44 (HN44) and Heinong65 (HN65) under PEG-6000 simulated drought stress.[6][8]
Table 3: General Effects of this compound Chloride on Cotton (Gossypium hirsutum)
| Parameter | Effect of this compound Chloride Application |
| Plant Height | Reduced[2][7] |
| Internode Length | Shortened[1] |
| Leaf Area | Reduced[7] |
| Chlorophyll Content | Increased[9] |
| Photosynthetic Rate | Variable effects reported[6][10] |
| Stomatal Conductance | Decreased in some species[5][6] |
| Transpiration Rate | Decreased in some species[5] |
Note: The effects of this compound chloride can vary depending on the plant species, cultivar, environmental conditions, and the concentration and timing of application.[6]
Experimental Protocols
The following are detailed protocols for conducting experiments to evaluate the effect of foliar-applied this compound chloride on plant water use efficiency.
Protocol 1: General Screening of this compound Chloride Efficacy on a Model Plant (e.g., Soybean or Cotton)
1. Plant Material and Growth Conditions:
- Plant Species: Select a suitable model plant such as soybean (e.g., cultivar 'Heinong 65') or cotton (e.g., cultivar 'IAC-20').[8][9]
- Growth Medium: Use a well-drained potting mix or a defined soil type.
- Pots: Use pots of an appropriate size (e.g., 20 L) to allow for adequate root development.[5]
- Environmental Conditions: Maintain plants in a controlled environment chamber or greenhouse with a consistent photoperiod (e.g., 16h light / 8h dark), temperature (e.g., 25-30°C), and humidity.
2. This compound Chloride Application:
- Concentrations: Prepare a range of this compound chloride solutions (e.g., 0, 100, 300, 500, 700 mg/L) using distilled water.[8] A surfactant may be added to improve leaf coverage.
- Application Stage: Apply the solutions at a specific developmental stage, for example, the three-leaf stage for soybean or at the initiation of flowering for cotton.[2][8]
- Method: Apply the solution as a foliar spray until the leaves are thoroughly wetted, ensuring uniform coverage on both adaxial and abaxial leaf surfaces. Use a handheld sprayer or a calibrated spray booth for consistency.
3. Drought Stress Induction (Optional):
- Method 1: Water Withholding: After this compound chloride application, withhold watering for a specified period to induce drought stress. Monitor soil moisture content to ensure consistent stress levels across treatments.
- Method 2: Osmotic Stress: Use a solution of polyethylene (B3416737) glycol (PEG-6000) (e.g., 15%) to irrigate the plants, which simulates drought by reducing the water potential of the soil solution.[8]
4. Data Collection and Analysis:
- Physiological Measurements: At set time points after treatment (e.g., 3, 6, 9, and 12 days), measure the following parameters on fully expanded upper leaves:
- Gas Exchange: Use a portable photosynthesis system (e.g., LI-COR LI-6400) to measure net photosynthetic rate (A), stomatal conductance (gs), and transpiration rate (E). Calculate intrinsic water use efficiency (WUEi = A/gs).
- Chlorophyll Content: Use a SPAD meter or spectrophotometric analysis of leaf extracts.[9]
- Leaf Water Potential: Use a pressure chamber.
- Biochemical Assays:
- Antioxidant Enzymes: Measure the activity of enzymes like superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT) from leaf tissue homogenates.[7][8]
- Malondialdehyde (MDA) Content: Measure as an indicator of lipid peroxidation and oxidative stress.[6]
- Morphological Measurements: Measure plant height, number of nodes, and leaf area.
- Biomass: Determine the dry weight of shoots and roots at the end of the experiment.[8]
- Statistical Analysis: Use appropriate statistical methods (e.g., ANOVA followed by a post-hoc test like Tukey's HSD) to determine significant differences between treatments.[2]
Protocol 2: Field Evaluation of this compound Chloride on Crop Water Use Efficiency and Yield
1. Experimental Design:
- Layout: Use a randomized complete block design with multiple replications.
- Plot Size: Establish plots of a suitable size for the crop being tested.
2. Crop Management:
- Follow standard agronomic practices for the specific crop, including planting density, fertilization, and pest control.
3. This compound Chloride Application:
- Rates and Timings: Apply this compound chloride at rates and timings relevant to agricultural practice. For example, in cotton, applications can be made at different days after sowing (DAS), such as 50, 60, and 70 DAS.[2] Application rates can range from 30 to 120 g ha⁻¹.[3]
- Application Method: Use a calibrated boom sprayer to ensure uniform application across the plots.
4. Irrigation Treatments:
- If evaluating the effect under different water regimes, include treatments such as full irrigation and deficit irrigation.
5. Data Collection:
- In-season Measurements: Periodically measure plant height, node counts, and canopy cover. Collect leaf samples for physiological and biochemical analysis as described in Protocol 1.
- Yield and Quality Parameters: At maturity, harvest the plots and determine the yield (e.g., seed cotton yield, lint yield).[2] Analyze the quality of the harvested product (e.g., fiber quality in cotton).[2]
6. Data Analysis:
- Analyze the data using appropriate statistical models to assess the main effects and interactions of this compound chloride application and irrigation treatments on crop growth, physiology, yield, and quality.
Visualizations
Caption: this compound Chloride's mechanism of action in plants.
Caption: Experimental workflow for evaluating this compound chloride's effect on WUE.
References
- 1. pomais.com [pomais.com]
- 2. mdpi.com [mdpi.com]
- 3. Foliar application of this compound chloride and nitrogen improves yield and fiber quality traits of cotton (Gossypium hirsutum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Chloride Effect On Crop Production [doraagri.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of this compound Chloride Regulating Soybean Response to Drought Stress Revealed by Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound chloride inhibits soybean growth but improves drought resistance [frontiersin.org]
- 8. Effects of this compound Chloride on Physiology of Soybean under Drought Stress [arccjournals.com]
- 9. cotton.org [cotton.org]
- 10. CANVAS 2025 [scisoc.confex.com]
Troubleshooting & Optimization
Technical Support Center: Mepiquat Chloride Application for Non-Cotton Species
This technical support center provides researchers, scientists, and agricultural professionals with essential information for optimizing the use of Mepiquat chloride (MC) on various non-cotton plant species. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental application.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound chloride? A1: this compound chloride is a plant growth regulator that primarily functions by inhibiting the biosynthesis of gibberellic acid (GA).[1][2][3] Gibberellins are plant hormones responsible for stem elongation and cell division.[1] By blocking early steps in the GA metabolic pathway, specifically the cyclases copalyl-diphosphate synthase and ent-kaurene (B36324) synthase, MC reduces internode elongation, leading to more compact plants.[1][3][4] This can redirect the plant's energy from vegetative growth to reproductive development, potentially improving yields.[1][5]
Q2: I am starting experiments on a new plant species. What is a good starting concentration range for this compound chloride? A2: A safe and effective starting concentration depends heavily on the plant species, its growth stage, and environmental conditions. For initial trials, a range of 100 mg/L to 500 mg/L (or ppm) is often a good starting point for herbaceous plants like soybeans or wheat.[6][7][8][9] For woody plants like grapevines, concentrations up to 700 mg/L have been tested.[8] It is crucial to conduct a dose-response experiment with several concentrations to determine the optimal level for your specific species and desired outcome.
Q3: When is the best time to apply this compound chloride? A3: The optimal application time varies by species and research goals. For many crops, application during active vegetative growth, such as the three-leaf stage or early flowering, is effective for controlling plant height and improving lodging resistance.[7][10] Applying MC before the initial flowering stage is a common practice to shift the plant's focus from vegetative to reproductive growth.[9] For example, in 'Shine Muscat' grapes, spraying during new shoot growth, flower-cluster separation, and flowering stages is recommended.[8]
Q4: Can this compound chloride be mixed with other agrochemicals? A4: this compound chloride is generally compatible with most foliar fertilizers, insecticides, and other plant growth regulators.[1] However, it should not be mixed with alkaline substances.[11] It is always recommended to perform a small-scale compatibility test before preparing a large tank mix.
Q5: Does this compound chloride improve stress resistance in plants? A5: Yes, studies have shown that MC can enhance plant resistance to certain abiotic stresses. For example, it has been found to alleviate drought stress in soybeans by enhancing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and ascorbate (B8700270) peroxidase (APX).[6] It can also improve drought resistance in wheat.[12][13] Additionally, MC application has been shown to increase lodging resistance in corn and soybeans by enhancing stem strength.[7][14]
Troubleshooting Guide
Issue 1: After application, my plants show signs of yellowing, and growth is severely stunted.
-
Possible Cause: Overdose. Applying this compound chloride at a concentration too high for the specific plant species or growth stage can lead to phytotoxicity. High concentrations can excessively inhibit gibberellin synthesis, leading to stunted growth.
-
Solution: this compound chloride's effects are generally reversible.[14] To mitigate an overdose, you can apply gibberellic acid (GA3) to counteract the inhibitory effect.[14] Increasing watering and fertilization can also help the plant recover. For future experiments, reduce the application rate significantly.
Issue 2: I applied this compound chloride, but there is no observable effect on plant height.
-
Possible Cause 1: The concentration was too low. The efficacy of MC is dose-dependent, and different species have varying sensitivities.
-
Solution 1: Increase the concentration in subsequent trials. Refer to the data summary table below for effective ranges used on similar species.
-
Possible Cause 2: Application timing was incorrect. If applied too late in the plant's development, after the main period of stem elongation, the effects will be minimal.
-
Solution 2: Apply MC during the rapid vegetative growth phase for the target species.
-
Possible Cause 3: Poor absorption. This compound chloride is absorbed through the leaves and stems.[1] If the application did not provide uniform coverage or if it rained shortly after application (before it becomes rainfast within 2-3 hours), absorption may have been insufficient.[1]
-
Solution 3: Ensure thorough foliar coverage using a fine mist. Consider adding a non-ionic surfactant to improve adhesion and absorption, and apply during dry conditions.
Issue 3: Plant height was controlled, but the final yield decreased.
-
Possible Cause: The application rate, while effective for height control, was too high for optimal reproductive development in that specific cultivar or under the prevailing environmental conditions. Energy allocation may have been disrupted. For some soybean cultivars, MC application has led to a decrease in effective pods and seed weight.[10]
-
Solution: The goal is to find a balance between controlling vegetative growth and promoting reproductive success. Conduct trials with a range of concentrations to identify the optimal dose that reduces lodging and improves light penetration in the canopy without negatively impacting yield components like fruit set, seed weight, or pod number.[7][10] The impact of MC on yield can be variety-specific.[10]
Data Presentation: this compound Chloride Concentrations in Non-Cotton Species
| Plant Species | This compound Chloride Concentration | Application Stage | Key Effects Observed |
| Soybean (Glycine max) | 100 - 700 mg/L | Three-leaf stage | Alleviated drought stress, enhanced antioxidant enzyme activity.[6] |
| Soybean (Glycine max) | 100 - 400 mg/L | End of vegetative growth (pre-flowering) | Increased 100-grain weight and overall yield in some cultivars.[9] |
| Soybean (Glycine max) | 200 mg/L | Three-leaf and early flowering stages | Reduced plant height, increased stem breaking force, improved lodging resistance, and increased yield.[7][10] |
| Wheat (Triticum aestivum) | 250 - 1000 ppm | Tillering or heading stage | Alleviated water stress, increased vegetative growth and yield components. 1000 ppm was most effective.[13][15] |
| Wheat (Triticum aestivum) | 600 - 900 ppm | - | Mitigated negative effects of water stress on yield components. 900 ppm was most effective.[12] |
| Grape (Vitis vinifera 'Shine Muscat') | 100 - 700 mg/L | Pre-flowering (new shoot growth, flowering) | Suppressed shoot elongation. 500 mg/L enhanced berry size and soluble solids content.[8] |
| Green Gram (Vigna radiata) | 250 ppm | 35 and 45 days after sowing (DAS) | Reduced plant height, increased dry matter accumulation and number of pods per plant.[5] |
| Corn (Zea mays) | 250 ppm | Growth stages | Mitigated damage from salt stress and improved growth parameters.[16] |
Experimental Protocols
General Protocol for Optimizing this compound Chloride Concentration
This protocol provides a framework for determining the optimal foliar application concentration of this compound chloride for a given plant species.
1. Experimental Design:
-
Treatments: Include a negative control (e.g., water spray with surfactant if used in treatments) and at least 3-5 different concentrations of this compound chloride (e.g., 100, 200, 400, 800 mg/L).
-
Replication: Use a minimum of 3-5 replicates for each treatment group to ensure statistical validity.
-
Layout: Employ a Randomized Complete Block Design (RCBD) to minimize the effects of environmental gradients (e.g., light or temperature variations) in the greenhouse or field.[17][18]
2. Plant Material and Growth Conditions:
-
Grow plants from seed or uniform cuttings in an appropriate substrate and pot size.
-
Maintain standardized environmental conditions (e.g., temperature, humidity, photoperiod, and light intensity) in a growth chamber or greenhouse.[17]
-
Ensure uniform watering and fertilization for all plants prior to treatment application.
3. Treatment Preparation and Application:
-
Prepare a stock solution of this compound chloride. Perform serial dilutions to achieve the desired final concentrations.
-
Application should be conducted at the target growth stage (e.g., mid-vegetative phase).
-
Apply the solutions as a foliar spray until runoff, ensuring complete and uniform coverage of all aerial parts of the plant. Use a fine-mist sprayer.
-
Apply treatments during a period of low air movement to prevent drift.
4. Data Collection and Measurements:
-
Morphological Data: At regular intervals (e.g., weekly) and at the end of the experiment, measure parameters such as:
-
Plant height
-
Stem diameter
-
Internode length (e.g., between the 4th and 5th nodes)
-
Number of nodes
-
Leaf area
-
-
Physiological Data:
-
Chlorophyll content (using a SPAD meter or extraction)
-
Photosynthetic rate (using an infrared gas analyzer)
-
-
Yield and Quality Data (if applicable):
-
Number of flowers, fruits, or pods per plant
-
Fruit/seed weight (e.g., 100-seed weight)
-
Total yield per plant
-
Quality parameters (e.g., soluble solids content in fruits)
-
5. Statistical Analysis:
-
Analyze the collected data using Analysis of Variance (ANOVA) to determine if there are significant differences among the treatment groups.
-
If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to perform pairwise comparisons between treatment means.
Mandatory Visualizations
Caption: A typical experimental workflow for optimizing this compound chloride concentration.
Caption: Simplified signaling pathway showing this compound chloride's inhibition of Gibberellin biosynthesis.
References
- 1. pomais.com [pomais.com]
- 2. This compound chloride Plant Growth Regulator 98ï¼ TC 25ï¼ SL, 25ï¼ SP, 10ï¼ SL manufacturer & supplier & wholesaler [kingquenson.com]
- 3. jkip.kit.edu [jkip.kit.edu]
- 4. This compound chloride promotes cotton lateral root formation by modulating plant hormone homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Effects of this compound Chloride on Physiology of Soybean under Drought Stress [arccjournals.com]
- 7. Effects of this compound chloride (MC) spraying on the lodging resistance and yield characteristics of soybean [international-agrophysics.org]
- 8. mdpi.com [mdpi.com]
- 9. The application potential of this compound chloride in soybean: improvement of yield characteristics and drought resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. international-agrophysics.org [international-agrophysics.org]
- 11. This compound Chloride Effect On Crop Production [doraagri.com]
- 12. api.fspublishers.org [api.fspublishers.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound chloride regulates crop growth controlling plant height and boosting yield [agriplantgrowth.com]
- 15. researchgate.net [researchgate.net]
- 16. sabraojournal.org [sabraojournal.org]
- 17. controlledenvironments.org [controlledenvironments.org]
- 18. scispace.com [scispace.com]
Troubleshooting inconsistent plant responses to Mepiquat application
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent plant responses to Mepiquat application.
Frequently Asked Questions (FAQs)
Q1: What is this compound chloride and what is its primary mechanism of action?
A1: this compound chloride (MC) is a plant growth regulator used to manage plant height and vigor.[1] Its primary mode of action is the inhibition of gibberellin (GA) biosynthesis.[2][3] Specifically, MC, an onium-type compound, blocks the enzymes copalyl-diphosphate synthase and ent-kaurene (B36324) synthase in the early stages of the GA metabolic pathway.[4] This reduction in active gibberellins, such as GA3 and GA4, leads to decreased cell elongation, resulting in shorter internodes and a more compact plant structure.[5]
Q2: What are the expected visual and physiological responses in plants after this compound application?
A2: Following a successful this compound application, researchers can typically observe a reduction in plant height and internode length.[6] Leaves may appear darker green due to an increased concentration of chlorophyll.[1] Physiologically, MC application can lead to a shift in the plant's resource allocation from vegetative growth to reproductive structures, potentially resulting in improved boll retention and earlier maturity in crops like cotton.[6][7]
Q3: How quickly does this compound chloride act within the plant?
A3: this compound chloride is absorbed by the leaves and translocated throughout the plant.[1] The half-life of this compound chloride in cotton plants has been reported to be in the range of 2.51 to 3.85 days.[8] Observable effects on plant growth, such as reduced internode elongation, can typically be seen within a few days to a week after application, depending on environmental conditions and the plant's growth rate.
Troubleshooting Inconsistent Plant Responses
Q4: My plants show variable responses to the same this compound concentration. What could be the cause?
A4: Inconsistent responses are a common challenge and can be attributed to several factors:
-
Genetic Variation: Different cultivars or even individual plants within the same seed lot can have varying sensitivity to this compound.[9][10]
-
Environmental Conditions: Temperature, water availability, and light intensity significantly influence this compound's efficacy.[11][12]
-
Plant Health and Vigor: Stressed or unhealthy plants may respond differently than vigorous, healthy plants.[13]
-
Application Technique: Uneven spray coverage can lead to some plants receiving a higher or lower dose than intended.
Q5: I applied this compound, but I don't see any significant reduction in plant height. Why?
A5: Lack of efficacy can be due to several reasons:
-
Suboptimal Environmental Conditions: High temperatures can reduce the effectiveness of this compound, and in some cases, may even necessitate higher application rates.[11][12] Drought-stressed plants may also show a reduced response.
-
Incorrect Application Timing: this compound is most effective when applied to actively growing plants.[14] Application to plants that have slowed or ceased vegetative growth will have minimal effect.
-
Inappropriate Rate: The applied concentration may be too low for the specific plant species, cultivar, or environmental conditions.[3]
-
Rainfall After Application: Rainfall shortly after a foliar application can wash the product off the leaves before it is fully absorbed.
Q6: Some of my plants are showing signs of phytotoxicity (stunting, leaf distortion) after this compound application. What should I do?
A6: Phytotoxicity can occur if the this compound concentration is too high for the specific plant or if it is applied to plants under stress.
-
Immediate Action: If you suspect over-application, cease further treatments. Ensure the plants have adequate water and nutrients to help them recover.
-
Future Prevention: Conduct dose-response trials on a small batch of plants to determine the optimal concentration for your specific cultivar and experimental conditions. Avoid applying this compound to plants that are stressed due to drought, nutrient deficiency, or disease.
Data Presentation
Table 1: Effect of this compound Chloride (MC) Concentration and Temperature on Cotton Plant Height
| Temperature (Day/Night) | MC Rate (g ai ha⁻¹) | Plant Height (cm) | Percent Reduction from Control |
| 25/15 °C | 0 | 35.2 | - |
| 15 | 33.1 | 5.97% | |
| 30 | 31.5 | 10.51% | |
| 32/22 °C | 0 | 58.9 | - |
| 15 | 49.7 | 15.62% | |
| 30 | 42.3 | 28.18% | |
| 39/29 °C | 0 | 65.4 | - |
| 15 | 62.1 | 5.05% | |
| 30 | 59.8 | 8.56% |
Data adapted from a study on cotton plants grown in growth chambers. The largest effect of MC on plant height was observed at the optimal temperature for cotton growth (32/22 °C).[11][12][15]
Table 2: Influence of this compound Chloride Application Timing on Cotton Yield Components
| Application Timing (Days After Sowing) | Opened Bolls per Plant | Boll Weight (g) | Seed Cotton Yield (kg ha⁻¹) |
| 50 DAS | 15.3 | 3.1 | 2150 |
| 60 DAS | 18.9 | 3.5 | 2480 |
| 70 DAS | 24.5 | 4.1 | 2730 |
Data from a field experiment illustrating that a later application of this compound chloride (at 70 DAS) resulted in a significant increase in the number of opened bolls, boll weight, and overall seed cotton yield compared to earlier applications.[6]
Mandatory Visualizations
Caption: this compound chloride inhibits gibberellin biosynthesis.
References
- 1. agromec-international.com [agromec-international.com]
- 2. awiner.com [awiner.com]
- 3. lsuagcenter.com [lsuagcenter.com]
- 4. jkip.kit.edu [jkip.kit.edu]
- 5. The effect of this compound chloride on elongation of cotton (Gossypium hirsutum L.) internode is associated with low concentration of gibberellic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. csd.net.au [csd.net.au]
- 8. Determination of this compound chloride in cotton crops and soil and its dissipation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. connectjournals.com [connectjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. Cotton response to this compound chloride and temperature | Scientia Agricola [revistas.usp.br]
- 13. assets.greenbook.net [assets.greenbook.net]
- 14. Helpful Guidelines for Plant Growth Regulator Use on Cotton | UT Crops News [news.utcrops.com]
- 15. scielo.br [scielo.br]
Technical Support Center: Mitigating Mepiquat Chloride Phytotoxicity in Sensitive Plant Varieties
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you identify, manage, and mitigate phytotoxicity caused by Mepiquat chloride (MC) in sensitive plant varieties during your experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter when using this compound chloride.
Issue 1: Severe Stunting and Growth Inhibition After MC Application
Question: I applied this compound chloride to my plants, and their growth has completely stopped. The plants are severely stunted, with very short internodes and smaller, thicker leaves. What has happened and how can I reverse this?
Answer: You are likely observing classic symptoms of this compound chloride overdose or high sensitivity in your plant variety.[1] MC is a potent inhibitor of gibberellin biosynthesis, a key hormone responsible for cell elongation.[2] Excessive application or application to a sensitive cultivar can lead to a drastic reduction in gibberellin levels, causing severe growth inhibition.
Mitigation Strategies:
-
Application of Gibberellic Acid (GA3): The most effective way to counteract the effects of MC is to apply gibberellic acid. GA3 will replenish the depleted endogenous gibberellins (B7789140) and stimulate cell elongation, thereby resuming growth. A foliar spray is the typical application method. It is recommended to start with a low concentration and observe the plant's response before considering additional applications.
-
Increased Watering and Fertilization: Enhancing water and nutrient supply can support the plant's recovery by providing the necessary resources for new growth once the inhibitory effect of MC begins to subside.[3]
Issue 2: Leaf Discoloration and Reduced Photosynthetic Activity
Question: My plants treated with this compound chloride are showing yellowing leaves and appear less vigorous. I suspect it's affecting their photosynthesis. How can I confirm this and what can be done?
Answer: this compound chloride can influence chlorophyll (B73375) content and photosynthetic efficiency. While some studies report an increase in chlorophyll content, high concentrations or application under stressful conditions can lead to phytotoxicity, manifesting as chlorosis (yellowing) and reduced photosynthetic capacity.[4][5][6][7]
Troubleshooting Steps:
-
Assess Chlorophyll Content: Quantify the chlorophyll content of treated and control leaves using a spectrophotometer. A significant reduction in chlorophyll in treated plants would confirm your observation.
-
Evaluate Environmental Stressors: this compound chloride phytotoxicity can be exacerbated by environmental stresses like high temperatures or drought.[8] Ensure your plants are not under additional stress.
-
Consider Brassinosteroid Application: Brassinosteroids are plant hormones that can help mitigate various abiotic stresses and may aid in recovery from chemical-induced stress.[9] Application of brassinosteroids could help improve the plant's overall health and resilience.
Issue 3: Unexpected Variability in Plant Response to MC
Question: I'm seeing a wide range of responses to the same this compound chloride concentration in my experiment. Some plants are showing the desired growth regulation, while others are either unaffected or severely stunted. What could be causing this inconsistency?
Answer: Inconsistent responses to plant growth regulators are a common challenge in experimental settings. Several factors can contribute to this variability.
Potential Causes:
-
Genetic Variation: If you are using seed-propagated plants, natural genetic variation within the population can lead to differing sensitivities to MC.
-
Plant Developmental Stage: The age and developmental stage of the plant can significantly influence its response to MC. Younger, rapidly growing plants are often more sensitive.
-
Uneven Application: Inconsistent spray coverage can result in some plants receiving a higher effective dose than others.
-
Pre-existing Plant Stress: Plants that are already under stress (e.g., from pathogens, nutrient deficiency, or water stress) may react more severely to MC application.[10]
Recommendations for Uniformity:
-
Use genetically uniform plant material (e.g., clones or a highly inbred line) if possible.
-
Standardize the age and developmental stage of the plants for treatment.
-
Ensure thorough and uniform application of the MC solution.
-
Only use healthy, non-stressed plants for your experiments.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound chloride and potential mitigation strategies.
Table 1: this compound Chloride Effects on Plant Growth and Physiology
| Plant Species | MC Concentration | Parameter Measured | Observed Effect |
| Cotton | 15 g ai ha⁻¹ & 30 g ai ha⁻¹ | Plant Height | Decreased |
| Cotton | 15 g ai ha⁻¹ & 30 g ai ha⁻¹ | Leaf Area | Decreased |
| Cotton | 120 g ha⁻¹ (+ 198 kg ha⁻¹ N) | Total Chlorophyll | Increased |
| Grapevine | 100, 300, 500, 700 mg/L | Shoot Length | Decreased (concentration-dependent) |
| Grapevine | 500 mg/L | Relative Chlorophyll Content (SPAD) | Increased |
| Maize | 100 ppm & 250 ppm | Grain Yield (under salinity stress) | Increased by up to 29.9% |
| Groundnut | 700 ppm | Plant Height | Reduced |
Data synthesized from multiple sources.[4][5][11][12][13]
Table 2: Mitigation of this compound Chloride Effects with Gibberellic Acid
| Plant Species | MC Concentration | GA3 Concentration | Parameter Measured | Outcome of GA3 Application |
| Maize | 250 ppm (under salinity stress) | 100 ppm | Grain Yield | Increased by 33% compared to control |
| Cotton | Not Specified (overdose) | Not Specified | Stunted Growth | Reversal of stunting, resumption of growth |
Data synthesized from multiple sources.[3][12]
Key Experimental Protocols
1. Spectrophotometric Determination of Chlorophyll Content
This protocol allows for the quantification of chlorophyll a and b in plant leaf tissue.
Materials:
-
Fresh leaf tissue
-
80% Acetone (B3395972) (or 100% Methanol)
-
Mortar and pestle or tissue grinder
-
Quartz sand (optional, for grinding)
-
Centrifuge and centrifuge tubes
-
Volumetric flasks
-
Spectrophotometer
-
Cuvettes (1 cm path length)
Procedure:
-
Sample Preparation:
-
Weigh a known amount of fresh leaf tissue (e.g., 100-200 mg).
-
Place the tissue in a chilled mortar with a small amount of quartz sand.
-
Add a few mL of cold 80% acetone and grind the tissue until it is a homogenous suspension.[14]
-
-
Extraction:
-
Quantitatively transfer the suspension to a centrifuge tube. Rinse the mortar and pestle with 80% acetone and add the rinsing to the tube.
-
Centrifuge the suspension at approximately 3000-5000 x g for 5-10 minutes to pellet the cell debris.
-
Carefully decant the supernatant into a volumetric flask.[14]
-
Re-extract the pellet with 80% acetone until the pellet is colorless. Combine all supernatants in the volumetric flask.
-
Bring the final volume up to the mark with 80% acetone.
-
-
Spectrophotometric Measurement:
-
Calculation:
-
Use the following equations to calculate the chlorophyll concentrations (in mg/g fresh weight):
-
Chlorophyll a (mg/L) = 12.7(A663) - 2.69(A645)
-
Chlorophyll b (mg/L) = 22.9(A645) - 4.68(A663)
-
Total Chlorophyll (mg/L) = 20.2(A645) + 8.02(A663)
-
-
Adjust the final concentration based on the initial fresh weight of the tissue and the final volume of the extract.
-
2. Antioxidant Enzyme Activity Assays (SOD & CAT)
A. Superoxide Dismutase (SOD) Activity Assay
This assay is based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT).
Materials:
-
Plant tissue extract
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.8)
-
NBT solution
-
L-Methionine solution
-
EDTA solution
-
Riboflavin (B1680620) solution
-
Spectrophotometer
Procedure:
-
Enzyme Extraction:
-
Homogenize a known weight of plant tissue in a cold homogenization buffer (e.g., phosphate buffer) in a pre-chilled mortar and pestle.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C for 15-20 minutes.
-
Collect the supernatant, which contains the crude enzyme extract.
-
-
Assay Reaction:
-
Prepare a reaction mixture containing phosphate buffer, NBT, L-Methionine, and EDTA.[1]
-
Add a specific volume of the enzyme extract to the reaction mixture.
-
Initiate the reaction by adding riboflavin and exposing the mixture to a light source for a defined period (e.g., 10-15 minutes).[1]
-
A control reaction should be run without the enzyme extract.
-
-
Measurement:
-
Measure the absorbance of the reaction mixture at 560 nm.[1]
-
-
Calculation:
-
One unit of SOD activity is typically defined as the amount of enzyme required to cause 50% inhibition of the NBT photoreduction rate.
-
B. Catalase (CAT) Activity Assay
This assay measures the decomposition of hydrogen peroxide (H₂O₂).
Materials:
-
Plant tissue extract
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
Hydrogen peroxide (H₂O₂) solution
-
Spectrophotometer with UV capability
Procedure:
-
Enzyme Extraction:
-
Follow the same procedure as for the SOD assay.
-
-
Assay Reaction:
-
Prepare a reaction mixture containing phosphate buffer and the enzyme extract.
-
Initiate the reaction by adding a known concentration of H₂O₂.
-
-
Measurement:
-
Measure the decrease in absorbance at 240 nm over a specific time period (e.g., 1-3 minutes) as the H₂O₂ is consumed.[17]
-
-
Calculation:
-
Catalase activity can be calculated using the extinction coefficient of H₂O₂ at 240 nm and expressed as units per milligram of protein.
-
3. Gibberellic Acid (GA3) Analysis by HPLC
This protocol provides a general workflow for the quantification of GA3 in plant tissues.
Materials:
-
Plant tissue
-
Extraction solvent (e.g., 80% methanol (B129727) with antioxidants)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
HPLC system with a C18 column and UV or MS detector
-
GA3 standard
-
Mobile phase (e.g., acetonitrile-water gradient with an acid modifier like formic acid)
Procedure:
-
Extraction:
-
Homogenize a known weight of frozen plant tissue in the cold extraction solvent.
-
Centrifuge the homogenate and collect the supernatant. Repeat the extraction on the pellet.
-
-
Purification and Concentration:
-
Pass the combined supernatants through a C18 SPE cartridge to remove interfering compounds.
-
Elute the gibberellins from the cartridge with a suitable solvent (e.g., methanol).
-
Evaporate the eluate to dryness and redissolve the residue in the initial mobile phase.
-
-
HPLC Analysis:
-
Quantification:
-
Create a standard curve using known concentrations of a GA3 standard.
-
Quantify the amount of GA3 in the sample by comparing its peak area to the standard curve.
-
Visualizations
Caption: this compound Chloride's impact on the Gibberellin signaling pathway.
Caption: A logical workflow for troubleshooting this compound Chloride phytotoxicity.
References
- 1. prometheusprotocols.net [prometheusprotocols.net]
- 2. The effect of this compound chloride on elongation of cotton (Gossypium hirsutum L.) internode is associated with low concentration of gibberellic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound chloride regulates crop growth controlling plant height and boosting yield [agriplantgrowth.com]
- 4. Foliar application of this compound chloride and nitrogen improves yield and fiber quality traits of cotton (Gossypium hirsutum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. pssj2.jp [pssj2.jp]
- 9. Brassinosteroids (BRs) Role in Plant Development and Coping with Different Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arborassays.com [arborassays.com]
- 11. Effects of this compound Chloride and Chlormequat Chloride on the Growth and Fruit Quality of ‘Shine Muscat’ Grapevines [mdpi.com]
- 12. sabraojournal.org [sabraojournal.org]
- 13. Changes in antioxidant enzymes in humans with long-term exposure to pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. prometheusprotocols.net [prometheusprotocols.net]
- 15. participants.wepal.nl [participants.wepal.nl]
- 16. polk.wateratlas.usf.edu [polk.wateratlas.usf.edu]
- 17. researchgate.net [researchgate.net]
- 18. revistas.javeriana.edu.co [revistas.javeriana.edu.co]
- 19. Determination of gibberellic acid and abscisic acid in (Zea mays L.) (ICA-V305) seeds germinated using dynamic sonication assisted solvent extraction and maceration - PMC [pmc.ncbi.nlm.nih.gov]
Impact of environmental conditions on Mepiquat efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of environmental conditions on the efficacy of Mepiquat Chloride (MC).
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for this compound Chloride application?
A1: The efficacy of this compound Chloride is significantly influenced by temperature. The optimal temperature for MC application is approximately 32°C during the day and 22°C at night. At this temperature range, the plant's response to the growth regulator is maximized.
Q2: How do extreme temperatures affect this compound Chloride's performance?
A2: Both high and low temperatures can decrease the effectiveness of this compound Chloride. At high temperatures (e.g., 39°C day/29°C night), the plant's growth may already be impaired, lessening the effect of MC, or the degradation of MC within the plant may be too rapid. Conversely, at low temperatures (e.g., 25°C day/15°C night), cotton growth is reduced, and a higher concentration of MC is required to achieve a similar growth reduction effect as seen under optimal temperatures. In extreme temperature conditions, the effect of MC may not be significant.
Q3: What is the impact of rainfall on this compound Chloride efficacy?
A3: Rainfall shortly after application can wash the product off the plant leaves, reducing its effectiveness. The rainfast period for this compound Chloride is typically 8 hours. However, the use of a surfactant can reduce this period to 4 hours. Research has shown that even with rainfall two hours after application, some height reduction in cotton can still be observed, but a subsequent application may be needed sooner than originally planned. A four-hour rain-free period is generally as effective as an eight-hour period in reducing plant height.
Q4: Should this compound Chloride be applied to plants under drought stress?
A4: It is not recommended to apply this compound Chloride to plants that are under any form of stress, including drought. Applying MC to drought-stressed plants may lead to an undesirable reduction in vegetative growth. However, in some cases, MC has been shown to improve drought resistance in seedlings by promoting root growth.
Q5: How does soil moisture affect the performance of this compound Chloride?
A5: this compound Chloride should not be applied if soil moisture is limited. Favorable responses to MC are often observed in conditions that promote vegetative growth, which includes adequate soil moisture. In high moisture environments, MC can be used to control excessive vegetative growth.
Q6: Does light intensity influence the effectiveness of this compound Chloride?
A6: While direct quantitative data on the effect of light intensity is limited, this compound Chloride application can lead to a more open plant canopy, which improves light penetration to the lower leaves. This can, in turn, influence overall plant development and boll retention. Some studies have noted that MC application may lead to a darker leaf color due to an increase in chlorophyll (B73375) concentration.
Q7: Is there an effect of humidity on this compound Chloride efficacy?
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Reduced or no visible effect on plant height after application. | Environmental Conditions: Application during extreme temperatures (too hot or too cold). | Apply this compound Chloride when temperatures are closer to the optimal range of 32°C/22°C (day/night). |
| Plant Stress: Plants were under drought or other environmental stress at the time of application. | Do not apply to stressed plants. Ensure adequate soil moisture before application. | |
| Rainfall: Rainfall occurred shortly after application, washing off the product. | Check the rainfast period on the product label. Consider using a surfactant to reduce the rain-free period required. Re-application may be necessary. | |
| Excessive growth suppression or stunting. | High Application Rate: The applied rate was too high for the prevailing environmental conditions. | Adjust application rates based on the vegetative vigor of the crop and environmental conditions. Lower rates are needed under less favorable growing conditions. |
| Application Timing: Applied too early in the plant's development stage. | Follow recommended application timings for the specific crop to avoid stunting. | |
| Inconsistent results across the field. | Uneven Application: Improper spray coverage leading to varied doses across the field. | Ensure spray equipment is properly calibrated for uniform foliar coverage. |
| Variable Soil Moisture: Differences in soil moisture across the field affecting plant stress levels and uptake. | Assess soil moisture variability and consider this when planning applications. |
Quantitative Data Summary
Table 1: Impact of Temperature on this compound Chloride (MC) Efficacy in Cotton
| Temperature (Day/Night) | MC Efficacy on Plant Height Control | Plant Growth and Development |
| 25/15 °C | Decreased; higher MC concentration needed for growth reduction. | Decreased cotton growth and fruit retention. |
| 32/22 °C | Optimal; largest effect on plant height reduction. | Best for overall plant growth and fruit retention. |
| 39/29 °C | Decreased effectiveness. | Increased plant height, fruit abscission; decreased leaf area. |
Table 2: Rainfastness of this compound Chloride on Cotton
| Condition | Required Rain-Free Period | Efficacy |
| This compound Chloride applied alone | 8 hours | Optimal |
| This compound Chloride applied with a surfactant | 4 hours | Optimal |
| Rainfall 2 hours after application | N/A | Some height reduction, but re-application may be needed sooner. |
| 4-hour rain-free period | 4 hours | As effective as an 8-hour rain-free period in reducing plant height. |
Experimental Protocols
Protocol: Evaluating the Efficacy of this compound Chloride under Controlled Environmental Conditions
1. Plant Material and Growth Conditions:
- Select a uniform batch of seeds of the target plant species (e.g., Gossypium hirsutum).
- Sow seeds in pots containing a standardized growth medium.
- Grow plants in a controlled environment growth chamber.
2. Environmental Control:
- Temperature: Set the desired day/night temperature regimes (e.g., 25/15°C, 32/22°C, 39/29°C).
- Light: Provide a consistent photosynthetically active radiation (PAR) level (e.g., using a combination of fluorescent and incandescent lamps) and photoperiod (e.g., 14 hours light/10 hours dark).
- Humidity: Maintain a constant relative humidity (e.g., 60-70%).
- Watering: Water plants regularly to maintain optimal soil moisture, avoiding drought stress.
3. This compound Chloride Application:
- At a specific growth stage (e.g., pinhead square stage in cotton), apply this compound Chloride as a foliar spray.
- Prepare different concentrations of MC solution (e.g., 0 g/ha as control, 15 g/ha, and 30 g/ha).
- Apply the solution evenly to the foliage of the plants until runoff.
4. Data Collection:
- Measure plant height, number of nodes, and leaf area at regular intervals (e.g., weekly) after application.
- At the end of the experiment (e.g., after 51 days), measure plant biomass (shoot and root dry weight).
- For fruiting plants, record the number of flowers and fruits, and the rate of fruit abscission.
5. Data Analysis:
- Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the effect of different environmental conditions and MC concentrations on plant growth parameters.
Visualizations
Caption: this compound Chloride signaling pathway.
Caption: Experimental workflow for efficacy testing.
Determining the optimal timing of Mepiquat application for yield improvement
Answering the user's request.## Technical Support Center: Mepiquat Application Timing for Yield Improvement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and development professionals experimenting with this compound to optimize crop yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound Chloride (MC) and what is its mechanism of action?
This compound Chloride (MC), chemically known as N,N-dimethylpiperidinium chloride, is a systemic plant growth regulator (PGR).[1][2] Its primary function is to manage excessive vegetative growth in various crops.[1][3] MC works by inhibiting the biosynthesis of gibberellic acid, a plant hormone responsible for cell elongation.[2][3][4][5] This action does not affect cell division but restricts cell expansion, leading to shorter internodes, more compact plant architecture, and stronger stems.[2][3][6] By slowing vegetative growth, the plant redirects more energy and carbohydrates toward reproductive parts like flowers and fruits (or bolls in cotton), which can lead to improved yield and quality.[2][4]
Q2: What are the primary target crops for this compound Chloride application?
This compound Chloride is most extensively used in cotton to control plant height, prevent lodging, and improve boll development and retention.[1][3][4][5] However, its application has shown benefits in a range of other crops, including:
-
Soybeans: To reduce plant height, improve lodging resistance, and potentially increase yield.[7][8][9]
-
Wheat and Barley: To shorten internodes, reduce the risk of lodging, and increase yield.[3][10]
-
Peanuts: To manage vegetative growth and enhance pod yield.[3][11][12]
-
Green Gram (Mung Bean): To reduce plant height and increase the number of pods per plant and overall grain yield.[13]
-
Grapes: To control excessive shoot vigor and improve fruit quality.[14]
Q3: What is the optimal timing for MC application in cotton to maximize yield?
The optimal timing for MC in cotton depends on factors like plant height, growth rate, and environmental conditions.[3] Research indicates several effective strategies:
-
Squaring Stage: Application at the squaring stage has been shown to be superior in reducing plant height, promoting boll development, and maximizing seed cotton yield, especially in high-density planting systems.[15]
-
Days After Sowing (DAS): Studies have demonstrated that applications between 50 and 70 DAS can be effective. A late application at 70 DAS was found to significantly increase the number of opened bolls, boll weight, and lint yield compared to an earlier application at 50 DAS.[5] Another study found a single application at 50 DAS resulted in the best average yield of raw cotton.[16]
-
Multiple Sprays: In some high-density systems, three sprays of MC (e.g., at 45, 60, and 75 DAS) resulted in the highest seed cotton yield, showing a 28.83% increase over the control.[6]
-
Plant Monitoring Approach: The decision to apply should be based on continuous plant monitoring, including parameters like plant height, height-to-node ratio, and fruit retention, starting around the match-head square stage.[2][17] Applying based solely on the calendar date is not recommended.[2]
Q4: How does the optimal application timing for MC differ in other crops like soybeans and wheat?
-
Soybeans: Research suggests that spraying MC during the three-leaf stage and again at the early flowering stage provides the best balance of lodging resistance and yield improvement.[8] Another study found that two applications at the end of the vegetative growth stage (before initial flowering) and again seven days later increased yield in two consecutive years.[9][18]
-
Wheat: For wheat, application during the "cupping" or tillering stage is recommended to reduce plant height, strengthen the stem, and prevent lodging.[10][19] Applying MC can alleviate the adverse effects of water stress, particularly when stress occurs at the tillering stage.[19][20]
Troubleshooting Guide
Q5: I applied this compound Chloride to my cotton, but I don't see a significant reduction in plant height. What went wrong?
Several factors can reduce the efficacy of MC:
-
Environmental Stress: MC should not be applied to plants that are under any form of stress, such as drought or nutrient deficiency. Stressed plants are less responsive to growth regulators.[17]
-
High Temperatures: The effectiveness of MC in controlling plant height can be diminished by high temperatures. At higher temperatures, the degradation of MC within the plant may be too rapid, or the plant's growth may already be impaired, lessening the effect of the regulator.[21]
-
Application Timing: If applied too late in the bloom period, cotton becomes less sensitive to MC, and low rates are unlikely to be effective.[2]
-
Rainfall: If it rains shortly after a foliar application, the product may be washed off before it can be fully absorbed by the plant.
Q6: What are the risks of applying MC too early or at an excessive rate?
Applying MC incorrectly can have negative consequences for the crop:
-
Early Cutout: Applying MC too early, especially during the pre-bloom stage, or using excessive rates can induce "early cutout," where the plant ceases vegetative growth prematurely.[2] This can overly restrict plant growth, reduce the plant's ability to withstand season-long stress, and ultimately decrease yield.[2][22]
-
Yield Reduction: While yield enhancements are possible, they are not guaranteed.[2] Inconsistent yield responses, ranging from a 16% decrease to a 9% increase, have been observed, often due to variable environmental conditions.[23] Overly aggressive application strategies, particularly early in the season, have been linked to yield losses.[22]
Q7: How do factors like nitrogen and water availability affect the decision to apply MC?
Nitrogen and water are critical factors that promote vegetative growth, making them key considerations for an MC application strategy.
-
High Nitrogen: Excessive nitrogen supply can lead to rampant vegetative growth, increasing the risk of lodging and boll rot.[1] In such conditions, MC application is often beneficial to create a more compact plant structure.[1]
-
High Soil Moisture: Conditions of high fertility and high moisture are likely to produce a positive response to MC treatment by controlling the resulting vigorous growth.[22] Conversely, MC should not be applied if soil moisture is limited and the crop is under drought stress.[2][17]
Q8: When should I consider a late-season application of this compound Chloride?
Late-season applications, typically when there are 4-6 nodes above the white flower (NAWF), can be beneficial but should not replace timely early-season use.[17] A late-season application may be warranted in the following scenarios:
-
To Control Regrowth: Apply when regrowth begins after the plant has "cutout," as evidenced by new leaves in the terminal.[17]
-
To Manage Plants That Never Cutout: If the crop remains excessively vigorous late in the season (NAWF is still above 5-6 in the fifth week of bloom), an application can help manage the canopy.[17]
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Potential Benefits: A properly timed late-season application can lead to better defoliation, earlier maturity, reduced trash, and lower ginning costs.[17][24]
Data Presentation
Table 1: Summary of this compound Chloride (MC) Application Timing in Cotton
| Growth Stage | Application Timing | Application Rate/Method | Key Findings | Source(s) |
| Squaring | At squaring stage | Foliar Spray | Superior in reducing plant height and maximizing seed cotton yield, especially under high-density planting. | [15] |
| Early Flowering | 50 Days After Sowing (DAS) | Single Foliar Spray (300 mL/ha) | Resulted in the best average yield of raw cotton (4,642 kg/ha ). | [16][25] |
| Flowering/Boll Dev. | 70 Days After Sowing (DAS) | Single Foliar Spray (150 mL/ha) | Increased opened bolls by 60%, boll weight by 32%, and lint yield by 27% compared to application at 50 DAS. | [5] |
| Vegetative/Flowering | 45, 60, and 75 DAS | Three Foliar Sprays (0.4 ml/lit) | Produced 28.83% higher seed cotton yield than control in a high-density planting system. | [6] |
| Early to Mid-Bloom | Plant Monitoring | Low-Rate-Multiple (LRM), Modified Early Bloom (MEB), Early Bloom (EB) | Normal rates (1x) were as effective as high rates (2x) in controlling growth. The less aggressive EB strategy controlled growth similarly to more aggressive strategies. | [22] |
Table 2: Summary of this compound Chloride (MC) Application Timing in Soybean
| Growth Stage | Application Timing | Application Rate | Key Findings | Source(s) |
| Seedling / Early Flower | Three-leaf stage and early flowering stage | 200 mg/L Foliar Spray | Best effect on balancing lodging resistance and yield. Increased yield by 25.5 g/4 plants compared to control. | [8] |
| End of Vegetative | Before initial flowering, repeated after 7 days | 200 mg/L Foliar Spray | Increased yield by 6.93-9.46% in one variety and 11.11-15.72% in another over two years. | [9][18] |
| Vegetative / Flowering | 60 and 80 DAS | 100 ml/ha (Cyclanilide + MC) | Significantly highest seed yield, stover yield, and harvest index compared to other treatments. | [26] |
Table 3: Summary of this compound Chloride (MC) Application Timing in Other Crops
| Crop | Application Timing | Application Rate | Key Findings | Source(s) |
| Wheat | Cupping / Tillering Stage | 200 mg/L Foliar Spray | Reduced plant height by 24.9 cm and increased single product yield by 13.64%. | [10] |
| Wheat (under water stress) | 40 and 50 DAS | 900 ppm Foliar Spray | Alleviated adverse effects of water stress on growth and yield components. Higher concentrations were inhibitory. | [19] |
| Green Gram | 35 and 45 DAS | 250 ppm Foliar Spray | Grain yield was significantly higher (10.22 q/ha) than control (6.35 q/ha). Increased pods per plant. | [13] |
| Peanut | - | 125 ppm Foliar Spray | Enhanced pod set and pod yield. | [11] |
Experimental Protocols
Protocol: Evaluating Optimal this compound Chloride Application Timing for [Target Crop]
1. Objective: To determine the optimal growth stage for foliar application of this compound Chloride to achieve desired growth regulation (e.g., height reduction) and maximize economic yield in [Target Crop].
2. Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) or a Split-Plot Design. For instance, different application timings could be the main plots and different MC rates the sub-plots.[5]
-
Replications: Minimum of three to four replications to ensure statistical validity.[5][25]
-
Plot Size: Define plot size based on crop type and available land (e.g., 10 m x 6 m with 8 rows per plot).[5] Ensure border rows or adequate spacing between plots to prevent spray drift.
3. Treatments:
-
Control: Untreated control (sprayed with water only).
-
Timing Treatments: Define specific application timings based on crop phenology. Examples:
-
Rate Treatments (Optional but Recommended): Include multiple rates of MC (e.g., 0.5x, 1x, 1.5x of the recommended rate) for each timing to identify the optimal dose.
4. Methodology:
-
Crop Management: Follow standard local agronomic practices for the specific crop regarding planting density, fertilization, irrigation, and pest control.
-
Application: Apply MC as a foliar spray using a calibrated backpack sprayer or plot sprayer to ensure uniform coverage.[3] Record environmental conditions (temperature, humidity, wind speed) at the time of application.
-
Plant Monitoring: Before deciding on application timing (especially for dynamic strategies), monitor key growth indicators twice weekly. For cotton, this includes plant height, number of mainstem nodes, and height-to-node ratio (HNR).[2]
5. Data Collection and Measurements:
-
Morphological Data:
-
Physiological Data:
-
Yield Component Data:
-
Final Yield Data:
6. Statistical Analysis:
-
Analyze collected data using Analysis of Variance (ANOVA) appropriate for the experimental design.
-
Use a mean separation test (e.g., Tukey's HSD or LSD at P<0.05) to determine significant differences among treatment means.[16][25]
Visualizations
Caption: Mechanism of this compound Chloride (MC) inhibiting Gibberellin biosynthesis.
References
- 1. Foliar application of this compound chloride and nitrogen improves yield and fiber quality traits of cotton (Gossypium hirsutum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lsuagcenter.com [lsuagcenter.com]
- 3. pomais.com [pomais.com]
- 4. awiner.com [awiner.com]
- 5. mdpi.com [mdpi.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. Frontiers | this compound chloride inhibits soybean growth but improves drought resistance [frontiersin.org]
- 8. international-agrophysics.org [international-agrophysics.org]
- 9. The application potential of this compound chloride in soybean: improvement of yield characteristics and drought resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application Of Plant Growth Regulator On Wheat - Industry News - News - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 11. Plant Nutrition :: Yield Improvement Tips [agritech.tnau.ac.in]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. mdpi.com [mdpi.com]
- 15. JCS : Volume 29/2025 : Special Issue 1 :Timing Is Key: this compound Chloride Application at Squaring Versus Flowering for Enhanced Bt Cotton Yields [cotton.org]
- 16. researchgate.net [researchgate.net]
- 17. assets.greenbook.net [assets.greenbook.net]
- 18. researchgate.net [researchgate.net]
- 19. api.fspublishers.org [api.fspublishers.org]
- 20. researchgate.net [researchgate.net]
- 21. Cotton response to this compound chloride and temperature | Scientia Agricola [revistas.usp.br]
- 22. cabidigitallibrary.org [cabidigitallibrary.org]
- 23. JCS : Volume 26/2022 : Issue 1 :this compound Chloride Applications across Two Nitrogen Rates in a Conservation Tillage Cotton System [cotton.org]
- 24. cotton.org [cotton.org]
- 25. researchgate.net [researchgate.net]
- 26. chemijournal.com [chemijournal.com]
- 27. agronomyjournals.com [agronomyjournals.com]
Technical Support Center: Off-Target Effects of Mepiquat Chloride on Soil Microbial Communities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Mepiquat chloride (MC) on soil microbial communities.
FAQs: General Questions
Q1: What is this compound chloride and how does it enter the soil?
This compound chloride (1,1-dimethylpiperidinium chloride) is a plant growth regulator used to control vegetative growth in various crops, most notably cotton.[1] It acts by inhibiting the biosynthesis of gibberellic acid, a key plant hormone for cell elongation.[1] MC is typically applied as a foliar spray, but can enter the soil ecosystem through runoff, spray drift, or decomposition of treated plant material.
Q2: What is the persistence of this compound chloride in soil?
This compound chloride is considered to have a relatively short half-life in soil. Studies have reported its half-life to be between 7.56 and 10.50 days.[2][3] The final residues in the soil have been found to be below the limit of detection (0.01 mg/kg) 21 days after the last application.[2][3] However, persistence can be influenced by soil type, microbial activity, temperature, and moisture.
Q3: Are there known effects of this compound chloride on soil microbial communities?
Direct research on the specific off-target effects of this compound chloride on soil microbial communities is limited. However, studies on the closely related plant growth regulator, Chlormequat (B1206847) chloride (CCC), have shown dose-dependent impacts on both bacterial and fungal communities.[4][5][6] These studies can serve as a valuable reference for potential effects of MC. It is plausible that MC could have similar effects due to their functional similarities as growth retardants.
Q4: What kind of off-target effects have been observed with the similar compound, Chlormequat chloride (CCC)?
Studies on CCC have revealed significant, concentration-dependent effects on soil microbes:
-
Bacterial Communities:
-
High concentrations of CCC can significantly reduce bacterial diversity.[5]
-
Low concentrations of CCC have been observed to sometimes increase the richness and diversity of soil bacterial communities.[5]
-
Shifts in the abundance of major bacterial phyla have been noted. For instance, as CCC concentration increases, the abundance of Proteobacteria may decrease, while Firmicutes and Bacteroidetes may increase.[5]
-
-
Fungal Communities:
-
CCC application can lead to distinct shifts in fungal community composition.[6]
-
A notable reduction in the abundance of Ascomycota has been observed with increasing CCC concentrations, while Basidiomycota showed more stability.[6]
-
Functional guilds of fungi can be affected, with a decline in pathogenic fungi and a proliferation of saprophytic fungi reported in some cases.[6]
-
Troubleshooting Guides
Issue 1: Inconsistent or No Detectable Effect of this compound Chloride on Microbial Community Structure.
-
Possible Cause 1: this compound chloride concentration.
-
Troubleshooting: The effects of plant growth regulators like MC can be dose-dependent. A concentration that is too low may not elicit a detectable response, while a very high concentration might have a broad, non-specific biocidal effect. It is advisable to conduct a dose-response experiment with a range of concentrations relevant to field application rates.
-
-
Possible Cause 2: Soil type and organic matter content.
-
Troubleshooting: this compound chloride can bind to soil particles, particularly in soils with high clay and organic matter content. This can reduce its bioavailability to microorganisms. Consider characterizing your soil's physicochemical properties. You may need to adjust the applied concentrations based on the soil's binding capacity.
-
-
Possible Cause 3: Rapid degradation.
-
Possible Cause 4: Insufficient sequencing depth or inappropriate analytical methods.
-
Troubleshooting: Subtle shifts in microbial communities may require deep sequencing to detect changes in less abundant taxa. Ensure your sequencing depth is adequate. Also, consider using multiple diversity metrics (alpha and beta diversity) and statistical analyses to assess the impact.
-
Issue 2: Contradictory Results Compared to Similar Compounds like Chlormequat Chloride.
-
Possible Cause 1: Differences in chemical structure and microbial targets.
-
Troubleshooting: While both are quaternary ammonium (B1175870) compounds, the specific structure of this compound chloride may lead to different interactions with microbial cell membranes or metabolic pathways compared to Chlormequat chloride. It is crucial to report your findings as specific to MC and avoid over-extrapolation from CCC literature.
-
-
Possible Cause 2: Indirect effects via plant-soil feedback.
-
Troubleshooting: this compound chloride alters plant growth and physiology.[1] These changes can, in turn, affect root exudation patterns, which are a primary driver of rhizosphere microbial community structure. Design experiments that can distinguish between the direct effects of MC on microbes and the indirect effects mediated by the plant. A soil-only incubation study (without plants) can help isolate the direct effects.
-
Data Presentation
Table 1: Effects of Chlormequat Chloride (CCC) on Soil Bacterial Community Diversity (Data extrapolated from studies on CCC as a proxy for potential MC effects).
| Treatment | Concentration (g a.i./ha) | OTU Richness | Reference |
| Control (CK) | 0 | Not specified | [5] |
| Low (D) | 45 | 5583 | [5] |
| Medium (M) | 75 | 5430 | [5] |
| High (G) | 225 | 3910 | [5] |
Table 2: Changes in Relative Abundance of Dominant Bacterial Phyla with Increasing Chlormequat Chloride (CCC) Concentration (Data extrapolated from studies on CCC).
| Phylum | Control (CK) | Low (D) | Medium (M) | High (G) | Reference |
| Proteobacteria | 56.22% | Not specified | Not specified | Decreased by 24.26% | [5] |
| Firmicutes | 16.38% | Increased | Increased | Increased | [5] |
| Bacteroidetes | 4.19% | Increased | Increased | Increased | [5] |
Table 3: Effects of Chlormequat Chloride (CCC) on Soil Fungal Community Composition (Data extrapolated from studies on CCC).
| Phylum | Control (CK) | Low (D) | Reference |
| Ascomycota | 92.08% | 25.84% | [6] |
Experimental Protocols
1. Soil Sampling and Preparation
-
Objective: To collect and process soil samples for microbial community analysis after this compound chloride application.
-
Methodology:
-
Establish experimental plots with different this compound chloride concentrations (e.g., control, low, medium, high) based on recommended agricultural application rates.[5][6]
-
At predetermined time points after application, collect rhizosphere soil samples. The five-point sampling method is commonly used to ensure representativeness.[5]
-
Gently shake the roots to collect the soil adhering to them.
-
Pass the soil through a 20-mesh sieve to remove fine roots, plant residues, and stones.[5]
-
For DNA extraction, immediately freeze the soil samples in liquid nitrogen and store them at -80°C.
-
2. Soil DNA Extraction and Sequencing
-
Objective: To extract total microbial DNA from soil samples and perform high-throughput sequencing of marker genes.
-
Methodology:
-
Extract total genomic DNA from soil samples using a commercially available soil DNA extraction kit.
-
Amplify the bacterial 16S rRNA gene (e.g., V3-V4 region) or the fungal ITS region using specific primers.[5]
-
Perform PCR amplification. A typical reaction mixture includes PCR water, a master mix, forward and reverse primers, and the genomic DNA template.[5]
-
Verify the quality of the PCR products.
-
Send the purified amplicons for paired-end sequencing on a platform like Illumina.[5]
-
3. This compound Chloride Residue Analysis in Soil
-
Objective: To quantify the concentration of this compound chloride in soil samples over time.
-
Methodology:
-
Extract this compound chloride from soil samples using a suitable solvent, such as a methanol-ammonium acetate (B1210297) solution.[2][3]
-
Analyze the extracts using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[2][3]
-
The limit of quantification (LOQ) for this compound chloride in soil has been reported to be 0.05 mg/kg.[2][3]
-
Visualizations
Caption: Experimental workflow for assessing the off-target effects of this compound chloride on soil microbial communities.
Caption: Troubleshooting logic for experiments showing no effect of this compound chloride on soil microbes.
References
- 1. This compound Chloride Effect On Crop Production [doraagri.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of this compound chloride in cotton crops and soil and its dissipation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of different concentrations of chlormequat chloride on bacterial community composition and diversity in peanut soil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact assessment of differential chlormequat chloride exposure on soil fungal community dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mepiquat Chloride Stability in Laboratory Solvents
Welcome to the Technical Support Center for Mepiquat chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound chloride in various solvent systems for laboratory use. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key stability data to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions regarding the use of this compound chloride solutions in the lab.
Q1: My this compound chloride solution in acetonitrile (B52724) appears cloudy. What should I do?
A1: Cloudiness in your this compound chloride solution prepared in acetonitrile may indicate that the solubility limit has been exceeded at the storage temperature. This compound chloride has lower solubility in acetonitrile compared to water or methanol (B129727).
-
Troubleshooting Steps:
-
Gently warm the solution to see if the precipitate redissolves.
-
If it redissolves, consider storing the solution at room temperature if stability data permits, or prepare a more dilute solution.
-
Filter the solution through a 0.22 µm syringe filter before use if the precipitate does not redissolve upon warming to ensure a clear solution for your experiment.
-
Always prepare fresh solutions if you suspect degradation or precipitation.
-
Q2: I am seeing unexpected peaks in my HPLC analysis when using a this compound chloride standard prepared in DMSO. What could be the cause?
A2: Unexpected peaks could arise from the degradation of this compound chloride or impurities in the DMSO solvent. While this compound chloride is generally stable, long-term storage in DMSO at room temperature can lead to some degradation for certain compounds.[1]
-
Troubleshooting Steps:
-
Analyze a blank sample of the DMSO solvent to check for impurities.
-
Prepare a fresh standard of this compound chloride in DMSO and re-analyze.
-
Consider preparing stock solutions in a more stable solvent like water or methanol and diluting into DMSO just before use.
-
Store DMSO-based solutions at lower temperatures (2-8°C or -20°C) to minimize potential degradation, though it's important to note that even at -20°C, molecular mobility in DMSO can still allow for degradation over time.
-
Q3: How should I store my stock solutions of this compound chloride?
A3: The optimal storage conditions depend on the solvent used.
-
Aqueous Solutions: this compound chloride is very stable in aqueous solutions.[2] Standard solutions in ultrapure water are stable for at least 119 days at both 4°C and room temperature. For long-term storage, refrigeration at 2-8°C is recommended.
-
Methanol Solutions: Methanol is a good solvent for preparing stock solutions. These should be stored in tightly sealed containers in a refrigerator (2-8°C) to minimize evaporation.
-
Acetonitrile and DMSO Solutions: For analytical standards in acetonitrile, storage in a refrigerator at 2-8°C is recommended, with a suggested shelf life of 12 months.[3] For solutions in DMSO, it is advisable to store them at 4°C or frozen (-20°C) and to prepare them fresh when possible, as long-term stability can be compound-dependent.[1][4]
Q4: Can I use a single solvent for all my dilutions of this compound chloride?
A4: While possible, it is often better to prepare a concentrated primary stock solution in a solvent in which this compound chloride is highly soluble and stable, such as water or methanol.[5][6] Subsequent dilutions can then be made into the final solvent system required for your assay (e.g., acetonitrile or DMSO) to ensure compatibility with your experimental conditions. This approach minimizes the risk of solubility issues and potential long-term stability problems in less ideal solvents.
Data Presentation: Solubility and Stability of this compound Chloride
The following tables summarize the available quantitative data on the solubility and stability of this compound chloride in common laboratory solvents.
Table 1: Solubility of this compound Chloride in Various Solvents
| Solvent | Solubility (g/kg at 20°C) | Solubility ( g/100 mL) | Comments |
| Water | >600 | 52.9 | Highly soluble.[1] |
| Methanol | 312 | 5 | Good solubility.[7] |
| Ethanol | 162 | - | Good solubility. |
| Acetonitrile | - | - | Used as a solvent for analytical standards.[3][8][9] |
| Acetone | 20 | - | Soluble. |
| Chloroform | 10.5 | - | Moderately soluble. |
| Benzene | <1.0 | - | Poorly soluble. |
| Ethyl acetate | <1.0 | - | Poorly soluble. |
| Cyclohexane | <1.0 | - | Poorly soluble. |
| n-Octanol | - | 0.95 | Low solubility. |
Table 2: Stability of this compound Chloride in Aqueous Solution
| pH Range | Temperature | Duration | Stability |
| 1-2 | 95°C | 7 days | Stable |
| 12-13 | 95°C | 7 days | Stable |
| Not specified | Room Temperature | 119 days | Stable in "ultrapure" water.[2] |
| Not specified | 4°C | 119 days | Stable in "ultrapure" water.[2] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound chloride stability and analysis.
Protocol 1: Preparation of this compound Chloride Standard Solutions
Objective: To prepare accurate and stable stock and working standard solutions of this compound chloride.
Materials:
-
This compound chloride analytical standard
-
Volumetric flasks (Class A)
-
Analytical balance
-
Solvents: Ultrapure water, HPLC-grade methanol, HPLC-grade acetonitrile, DMSO
Procedure for Aqueous Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound chloride analytical standard.
-
Quantitatively transfer the weighed standard into a 10 mL volumetric flask.
-
Add a small amount of ultrapure water to dissolve the solid.
-
Once dissolved, bring the volume up to the mark with ultrapure water.
-
Mix the solution thoroughly by inverting the flask several times.
-
Store the stock solution in a tightly sealed container at 2-8°C.
Procedure for Working Solutions:
-
Prepare serial dilutions from the stock solution using the desired solvent (water, methanol, acetonitrile, or DMSO) to achieve the final concentration required for your experiment.
-
For assays requiring an organic solvent, it is recommended to prepare an intermediate stock in methanol and then dilute to the final concentration in acetonitrile or DMSO.
Protocol 2: Stability-Indicating HPLC Method for this compound Chloride
Objective: To quantify this compound chloride and detect any potential degradation products using a stability-indicating HPLC method. This protocol is based on a published method.[10][11]
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD) or UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: 10% Acetonitrile and 90% 0.03 mM 1-hexanesulfonic acid sodium salt in water.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 40°C.[11]
-
Detection Wavelength: 191 nm.[11]
-
Injection Volume: 20 µL.[11]
Procedure:
-
Prepare this compound chloride solutions in the solvent system being evaluated for stability at a known concentration.
-
Inject the samples onto the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main this compound chloride peak over time.
-
Quantify the amount of this compound chloride remaining at each time point by comparing the peak area to a freshly prepared standard curve.
Protocol 3: Forced Degradation Study
Objective: To assess the stability of this compound chloride under various stress conditions to understand its degradation pathways.
Stress Conditions:
-
Acid Hydrolysis: Treat a solution of this compound chloride with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat a solution of this compound chloride with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound chloride with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample or a solution of this compound chloride to 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound chloride to UV light (254 nm) and fluorescent light for an extended period.
Procedure:
-
Prepare solutions of this compound chloride in the chosen solvent (e.g., water, methanol, acetonitrile, DMSO).
-
Expose the solutions to the stress conditions outlined above.
-
At specified time points, withdraw an aliquot of the sample.
-
If necessary, neutralize the acidic or basic samples before analysis.
-
Analyze the samples using the stability-indicating HPLC method (Protocol 2) to determine the percentage of degradation and identify any degradation products.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the use of this compound chloride in a laboratory setting.
Caption: Experimental workflow for preparing and evaluating the stability of this compound chloride solutions.
Caption: A logical workflow for troubleshooting common issues with this compound chloride solutions.
References
- 1. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. This compound chloride [CAS:24307-26-4] 100mg/l in Ace... [cpachem.com]
- 4. researchgate.net [researchgate.net]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. researchgate.net [researchgate.net]
- 7. This compound chloride (Ref: BAS 083W) [sitem.herts.ac.uk]
- 8. This compound chloride in Acetonitrile - Scharlab [scharlab.com]
- 9. This compound [sitem.herts.ac.uk]
- 10. HPLC determination of this compound chloride in commercial pesticide formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Mepiquat Uptake and Translocation in Plants
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the variability in Mepiquat uptake and translocation in plants.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in plants?
A1: this compound chloride (1,1-dimethylpiperidinium chloride) is a plant growth regulator.[1] It works by inhibiting the biosynthesis of gibberellin, a plant hormone responsible for cell elongation.[1] This inhibition leads to shorter internodes, a more compact plant structure, and can redirect the plant's energy from vegetative growth to reproductive growth (e.g., fruit and boll development).[2][3] this compound is absorbed by the leaves and roots and is translocated throughout the plant.[1][2]
Q2: What are the expected visual effects of this compound on plants?
A2: Following a successful application of this compound, you can expect to see a reduction in plant height and a more compact growth habit. The leaves may also appear darker green due to an increased concentration of chlorophyll.
Q3: How is this compound translocated within the plant?
A3: this compound is a systemic compound, meaning it can move throughout the plant's vascular system. It is absorbed by the green parts of the plant, such as leaves and stems, and then transported through both the xylem and phloem to other parts of the plant, including the roots and developing fruits.[4]
Q4: What are the major factors that influence the uptake and translocation of this compound?
A4: The primary factors include:
-
Environmental Conditions: Temperature, humidity, light intensity, and soil moisture all play a significant role.
-
Plant-Related Factors: The species, growth stage, and overall health of the plant are crucial.
-
Application Technique: The concentration of the this compound solution, the use of adjuvants, and the coverage of the application are important.
Troubleshooting Guide
Variability in experimental results when using this compound is a common challenge. This guide will help you identify potential causes and implement effective solutions.
| Issue | Potential Causes | Recommended Solutions |
| Low or no observable effect of this compound | Environmental Stress: Plants under drought, nutrient, or temperature stress may not respond well to this compound.[5] | Ensure plants are well-watered and receiving adequate nutrition before and after application. Avoid applying this compound during periods of extreme heat or cold. |
| Incorrect Application Timing: Applying this compound at the wrong growth stage can lead to reduced efficacy. | Apply this compound during the active vegetative growth phase, before the onset of flowering, for optimal results.[6] | |
| Rainfall after Application: Rainfall shortly after application can wash the product off the leaves before it is absorbed. | Reapplication may be necessary if significant rainfall occurs within a few hours of application. The amount of this compound washed off is influenced by the intensity of the rainfall.[4] | |
| High variability in plant response within the same experiment | Uneven Application: Inconsistent spray coverage can lead to some plants receiving a higher dose than others. | Ensure thorough and uniform spray coverage of all plants in the treatment group. |
| Genetic Variability: Even within the same species, there can be genetic differences in how individual plants respond to this compound. | Use a genetically uniform line of plants if possible. Increase the sample size to account for natural variation. | |
| Micro-environmental Differences: Variations in light, temperature, or soil conditions within the experimental setup can affect individual plant responses. | Randomize the placement of plants and ensure uniform environmental conditions across the experimental area. | |
| Unexpected phytotoxicity or negative effects | High Application Rate: An excessive concentration of this compound can lead to stunting or other adverse effects. | Carefully calculate and apply the recommended dosage. Conduct a dose-response study to determine the optimal concentration for your specific plant species and conditions. |
| Application to Stressed Plants: Applying this compound to already stressed plants can exacerbate the stress and lead to negative outcomes.[5] | Only apply this compound to healthy, actively growing plants. |
Quantitative Data Summary
The following tables summarize the impact of key environmental factors on this compound efficacy.
Table 1: Effect of Temperature on this compound Efficacy in Cotton
| Temperature (Day/Night °C) | This compound Concentration (g ai/ha) | Plant Height Reduction (%) | Reference |
| 25/15 | 15 | Lower | [7] |
| 25/15 | 30 | Lower | [7] |
| 32/22 | 15 | Optimal | [7] |
| 32/22 | 30 | Optimal | [7] |
| 39/29 | 15 | Reduced | [7] |
| 39/29 | 30 | Reduced | [7] |
| Optimal efficacy is observed at temperatures favorable for the specific plant's growth. High temperatures can lead to rapid degradation of this compound, while low temperatures can reduce the plant's metabolic activity and uptake.[7] |
Table 2: Effect of Rainfall on this compound Persistence on Cotton Leaves
| Rainfall Amount (mm) | This compound Rate (g/ha) | Plant Growth (Compared to no rain) | Reference |
| 40 | 15 | Higher (less effect) | [4] |
| 40 | 30 | Higher (less effect) | [4] |
| This indicates that rainfall can wash off a significant amount of this compound, reducing its effectiveness.[4] |
Experimental Protocols
Protocol 1: Quantification of this compound in Plant Tissues using HPLC-MS/MS
This protocol is adapted from a method for determining this compound chloride residues in cotton and soil.[8]
1. Sample Preparation: a. Collect plant tissue samples (leaves, stems, roots). b. Immediately freeze the samples in liquid nitrogen and store at -80°C until analysis. c. Lyophilize the frozen samples and grind them into a fine powder.
2. Extraction: a. Weigh 1.0 g of the powdered sample into a 50 mL centrifuge tube. b. Add 10 mL of methanol-ammonium acetate (B1210297) solution. c. Vortex for 1 minute and then sonicate for 30 minutes. d. Centrifuge at 8000 rpm for 10 minutes. e. Collect the supernatant. Repeat the extraction process on the pellet and combine the supernatants.
3. HPLC-MS/MS Analysis: a. HPLC System: Agilent 1200 or equivalent. b. Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm). c. Mobile Phase: A gradient of methanol (B129727) and water with 0.1% formic acid. d. Mass Spectrometer: Triple quadrupole mass spectrometer. e. Ionization Mode: Positive electrospray ionization (ESI+). f. MRM Transitions: Monitor the specific precursor and product ions for this compound.
4. Quantification: a. Prepare a calibration curve using this compound chloride standards of known concentrations. b. Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
Protocol 2: Evaluating this compound Translocation using ¹⁴C-Labeled this compound (Adapted from general herbicide translocation protocols)
This protocol provides a framework for a radiolabeled study. It is essential to follow all institutional guidelines and regulations for working with radioactive materials.
1. Plant Growth and Treatment: a. Grow plants in a controlled environment (growth chamber or greenhouse). b. At the desired growth stage, select a single, fully expanded leaf for treatment. c. Apply a known amount of ¹⁴C-Mepiquat solution to the adaxial surface of the selected leaf using a microsyringe.
2. Sample Harvesting and Processing: a. At various time points after application (e.g., 6, 24, 48, 72 hours), harvest the treated plants. b. Carefully wash the treated leaf with a solution (e.g., 10% methanol) to remove any unabsorbed ¹⁴C-Mepiquat. The radioactivity in the wash solution represents the unabsorbed portion. c. Section the plant into different parts: treated leaf, stem above the treated leaf, stem below the treated leaf, other leaves, and roots. d. Combust the plant parts in a biological oxidizer to convert the ¹⁴C to ¹⁴CO₂. e. Trap the ¹⁴CO₂ in a scintillation cocktail.
3. Quantification and Analysis: a. Measure the radioactivity in each sample using a liquid scintillation counter. b. Calculate the percentage of applied ¹⁴C that was absorbed and the percentage that was translocated to different plant parts.
Visualizations
Caption: this compound uptake and translocation pathway in a plant.
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Frontiers | Physiology and proteomics analyses reveal the regulatory mechanism of this compound chloride in soybean [frontiersin.org]
- 2. This compound Chloride Effect On Crop Production [doraagri.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. fs1.agrian.com [fs1.agrian.com]
- 6. assets.greenbook.net [assets.greenbook.net]
- 7. Cotton response to this compound chloride and temperature | Scientia Agricola [revistas.usp.br]
- 8. Determination of this compound chloride in cotton crops and soil and its dissipation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Endogenous Mepiquat
Welcome to the technical support center for the quantification of endogenous mepiquat. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for quantifying endogenous this compound levels?
A1: The most prevalent and sensitive method for quantifying this compound is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers high selectivity and sensitivity, which is crucial for detecting the low concentrations of endogenous this compound in complex biological matrices.[3] LC-MS/MS methods typically utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column for chromatographic separation and an electrospray ionization (ESI) source in positive ion mode for detection.[4][5]
Q2: Why is sample preparation so critical for accurate this compound quantification?
A2: Sample preparation is critical to remove interfering components from the sample matrix that can affect the accuracy and precision of the quantification.[6][7] These interferences, collectively known as matrix effects, can lead to ion suppression or enhancement in the mass spectrometer, resulting in erroneously low or high quantification of this compound.[6][7] A robust sample preparation procedure, often involving extraction and cleanup steps, is essential to minimize these effects.
Q3: What are matrix effects and how can they be minimized?
A3: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[6][7] This can lead to either suppression or enhancement of the analyte signal, compromising the accuracy of quantitative results.[6] To minimize matrix effects, several strategies can be employed:
-
Effective Sample Cleanup: Use of Solid-Phase Extraction (SPE) with cartridges like weak cation exchange (WCX) can effectively clean up the sample extract.[8][9][10]
-
Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for matrix effects.[6]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for matrix effects. A SIL-IS, such as d3-mepiquat, behaves almost identically to the analyte during sample preparation and ionization, thus providing reliable normalization.[1][2][11][12]
Q4: What is a suitable internal standard for this compound analysis?
A4: A stable isotope-labeled version of this compound, such as d3-mepiquat or d4-chlormequat (often analyzed alongside this compound), is the ideal internal standard.[11] These standards co-elute with the analyte and experience similar matrix effects, allowing for accurate correction of any signal suppression or enhancement.[11][12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No this compound Signal | Inefficient extraction from the sample matrix. | Optimize the extraction solvent. A mixture of methanol (B129727) and water is commonly used.[1][2] For some matrices like cotton and soil, methanol-ammonium acetate (B1210297) or ethanol (B145695) and water with ammonium (B1175870) chloride have been shown to be effective.[3][13] |
| This compound loss during sample cleanup. | Ensure the pH of the sample is appropriate for the SPE cartridge being used. For WCX cartridges, a pH of around 7.0 to 9.3 has been used.[9][10] Check for breakthrough by analyzing the waste from the SPE cartridge. | |
| Ion suppression due to matrix effects. | Incorporate a stable isotope-labeled internal standard into your workflow.[11] Improve sample cleanup to remove more interfering compounds. Dilute the sample extract if the this compound concentration is high enough. | |
| Incorrect LC-MS/MS settings. | Verify the mass transitions for this compound (e.g., m/z 114/98 and 114/58) and the internal standard.[11] Optimize the cone voltage and collision energy. Ensure the ESI source is clean and functioning correctly. | |
| Poor Peak Shape | Incompatible injection solvent with the mobile phase. | The final extract should be dissolved in a solvent that is compatible with the initial mobile phase conditions. For HILIC methods, this is typically a high percentage of organic solvent. |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Column degradation. | Replace the analytical column. | |
| High Variability in Results | Inconsistent sample preparation. | Ensure precise and consistent execution of all sample preparation steps, including pipetting, extraction times, and evaporation steps. Use of an automated sample preparation system can improve reproducibility. |
| Uncorrected matrix effects that vary between samples. | Use a stable isotope-labeled internal standard in all samples, calibrants, and quality controls.[12] | |
| Instrument instability. | Check the stability of the LC pump flow rate and the MS spray. Perform system suitability tests before running the sample batch. | |
| Low Recovery | Inefficient extraction. | Increase the extraction time or use a more vigorous extraction method (e.g., ultrasonication). Ensure the sample is thoroughly homogenized. |
| Loss during solvent evaporation. | Avoid complete dryness when evaporating the solvent from the extract. Use a gentle stream of nitrogen and a controlled temperature. | |
| Adsorption to labware. | Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption of the analyte. |
Experimental Protocols
Generic this compound Extraction and Cleanup Protocol for Plant Tissues
This protocol is a generalized procedure based on common methodologies.[3][11] Optimization for specific matrices is recommended.
-
Homogenization: Weigh 1-5 g of the homogenized plant tissue sample into a centrifuge tube.
-
Internal Standard Spiking: Add a known amount of stable isotope-labeled internal standard (e.g., d3-mepiquat) to each sample, calibrant, and quality control.
-
Extraction:
-
Add 10 mL of extraction solvent (e.g., methanol/water, 80:20 v/v).
-
Vortex for 1 minute.
-
Shake or sonicate for 15-30 minutes.
-
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Re-extraction (Optional but Recommended): Repeat steps 3-5 with a fresh aliquot of extraction solvent and combine the supernatants.
-
Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen at 40°C until the volume is reduced to approximately 1 mL.
-
Cleanup (SPE):
-
Condition a weak cation exchange (WCX) SPE cartridge with methanol followed by water.
-
Load the 1 mL extract onto the cartridge.
-
Wash the cartridge with water and then methanol to remove interferences.
-
Elute the this compound with an appropriate solvent (e.g., 5% formic acid in methanol).
-
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters
-
LC Column: HILIC column (e.g., SeQuant ZIC-HILIC)[4]
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Ammonium acetate or ammonium formate (B1220265) buffer
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased to elute this compound.
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MS/MS Transitions:
Quantitative Data Summary
The following tables summarize recovery and limit of quantification (LOQ) data from various studies.
Table 1: this compound Recovery in Different Matrices
| Matrix | Extraction Method | Cleanup Method | Recovery (%) | Reference |
| Cotton Leaves | Ethanol/Water with NH4Cl | C18 SPE | 81.3 - 91.7 | [13] |
| Cotton Seed | Ethanol/Water with NH4Cl | C18 SPE | 78.1 - 94.7 | [13] |
| Soil | Ethanol/Water with NH4Cl | C18 SPE | 85.9 - 93.8 | [13] |
| Cotton Plant | Methanol-Ammonium Acetate | None | 76.58 - 98.87 | [3] |
| Tomato | Methanol-Ammonium Acetate | WCX SPE | 96.90 - 105.40 | [5] |
| Pear | Methanol-Water | None | 83 - 94 | [2] |
| Mushroom | Methanol-Water | None | 83 - 94 | [2] |
Table 2: Limits of Quantification (LOQ) for this compound
| Matrix | Analytical Method | LOQ | Reference |
| Soil | LC-MS/MS | 0.05 mg/kg | [3] |
| Cotton Plant | LC-MS/MS | 0.1 mg/kg | [3] |
| Cotton Seed | LC-MS/MS | 0.1 mg/kg | [3] |
| Tomato (Soil) | UPLC-MS/MS | 0.1 µg/kg | [5] |
| Tomato (Water) | UPLC-MS/MS | 0.02 ng/mL | [5] |
| Tomato (Seedling) | UPLC-MS/MS | 1.0 µg/kg | [5] |
| Source Water | LC-MS | 22 ng/L | [8] |
Visualizations
Caption: General workflow for the quantification of endogenous this compound.
Caption: Troubleshooting logic for low or no this compound signal.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of chlormequat and this compound in foods by liquid chromatography/mass spectrometry or liquid chromatography/tandem mass spectrometry: interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of this compound chloride in cotton crops and soil and its dissipation rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Determination of chlormequat and this compound residues and their dissipation rates in tomato cultivation matrices by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An improved method for analyzing chlormequat and this compound in source waters by solid-phase extraction and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ues.pku.edu.cn [ues.pku.edu.cn]
- 10. agilent.com [agilent.com]
- 11. eurl-pesticides.eu [eurl-pesticides.eu]
- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 13. researchgate.net [researchgate.net]
Adjusting Mepiquat application rates based on plant developmental stage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Mepiquat in experimental settings. The information is designed to address specific issues that may arise during the application of this compound, with a focus on adjusting application rates based on the plant developmental stage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, often available as this compound chloride (MC), is a plant growth regulator (PGR).[1][2] Its primary function is to act as an anti-gibberellin agent.[1][3] this compound inhibits the biosynthesis of gibberellic acid, a key plant hormone responsible for stem elongation and cell expansion.[1][2][4] By suppressing gibberellin production, this compound reduces internode length, leading to more compact plants.[1][5] This action redirects the plant's energy from excessive vegetative growth towards reproductive development, such as flowering and fruiting.[1][6]
Q2: At which developmental stage is this compound application most effective in cotton?
A2: The optimal timing for this compound application in cotton depends on the desired outcome and the plant's growth vigor. Generally, applications are most effective when initiated between the match-head square stage (7- to 8-leaf stage) and early bloom.[3][7] Applying this compound before the match-head square stage is generally not recommended.[3] Early applications, particularly before bloom, are more likely to control plant height effectively but also carry a higher risk of causing premature cutout, especially in short-stature varieties.[3][7] Later applications, during mid- to late-bloom, are less effective at controlling overall plant height.[3]
Q3: How do environmental conditions affect this compound's efficacy?
A3: The effectiveness of this compound is highly dependent on environmental conditions that favor plant growth.[7] Favorable responses are often observed in conditions that promote vigorous vegetative growth, such as high soil moisture, high fertility (especially nitrogen), and warm temperatures.[7][8] Conversely, under conditions of stress, such as drought, this compound application should be avoided as it can further inhibit growth and potentially reduce yield.[9] High temperatures can also decrease the effectiveness of this compound, potentially requiring higher application rates.[10]
Q4: Can this compound be used on crops other than cotton?
A4: Yes, while this compound is most widely used on cotton, it has been shown to be effective in managing growth in a variety of other crops.[1] These include soybeans, where it can inhibit excessive growth and improve drought resistance[11][12]; grapes, to control shoot vigor and improve fruit quality[5]; and green gram (mung bean), to reduce plant height and increase yield.[6] It is also used in tomatoes, peppers, canola, and ornamentals to manage plant architecture.[1]
Troubleshooting Guide
Issue 1: this compound application resulted in stunted plants and reduced yield.
-
Possible Cause: The application rate was too high for the plant's developmental stage or the environmental conditions. Pre-bloom cotton is particularly sensitive to high rates of this compound.[3] Excessive application, especially when followed by a period of drought or other stress, can lead to premature "cutout," where the plant ceases vegetative growth too early, limiting its yield potential.[3][13]
-
Solution:
-
Rate Adjustment: In future experiments, reduce the this compound application rate, especially for early-season applications. Consider using a low-rate, multiple-application strategy to gradually manage growth.[7]
-
Growth Stage Consideration: Delay the initial application until the plants are actively growing and have reached a specific node stage (e.g., match-head square in cotton).[3]
-
Environmental Monitoring: Avoid applying this compound when the forecast predicts dry weather or other stressful conditions.[9] If an overdose occurs, it may be possible to mitigate the effects by applying gibberellic acid (GA3) and increasing watering and fertilization.[4]
-
Issue 2: this compound application did not effectively control plant height.
-
Possible Cause: The application rate was too low, the application timing was too late, or the environmental conditions were promoting exceptionally vigorous growth.[3][7] High temperatures can also reduce the efficacy of this compound.[10]
-
Solution:
-
Rate and Timing: For vigorously growing plants, a higher rate or a more aggressive application strategy, such as a modified early bloom or low-rate-multiple approach, may be necessary.[7] Ensure the initial application is made before the plant enters a rapid growth phase where it is less responsive.
-
Sequential Applications: Consider sequential applications to maintain growth control throughout the season, adjusting rates based on ongoing plant monitoring (e.g., height-to-node ratio).[3]
-
Environmental Considerations: In environments with high heat and humidity that favor rank growth, higher or more frequent applications may be required.[10][14]
-
Issue 3: Inconsistent results are observed across replicates or experiments.
-
Possible Cause: Variability in plant growth stage at the time of application, inconsistent application coverage, or micro-environmental differences within the experimental setup.
-
Solution:
-
Uniformity: Ensure all plants within a treatment group are at a similar developmental stage. Record the precise growth stage (e.g., number of nodes, presence of squares or flowers) at the time of application.
-
Application Technique: Use a calibrated sprayer to ensure uniform coverage of the foliage. This compound is absorbed through the leaves and stems, so consistent application is crucial for a uniform response.[1]
-
Experimental Design: Account for potential environmental gradients in your experimental design (e.g., randomized complete block design) to minimize the impact of variations in light, water, or soil conditions.
-
Data Presentation
Table 1: Effect of this compound Chloride (MC) Application Strategies and Rates on Cotton Plant Height
| Application Strategy | Rate | Plant Height (cm) |
| Non-Treated Control | - | 95.3 |
| Low-Rate-Multiple | 1x | 85.1 |
| 1.5x | 84.3 | |
| 2x | 83.6 | |
| Modified Early Bloom | 1x | 86.4 |
| 1.5x | 84.8 | |
| 2x | 82.8 | |
| Early Bloom | 1x | 87.6 |
| 1.5x | 86.9 | |
| 2x | 85.9 |
Data adapted from a study on cotton grown in conditions promoting excessive vegetative growth. 'x' represents a normal rate for the given strategy.[7]
Table 2: Influence of this compound Chloride (MC) Application Timing on Green Gram (Vigna radiata L.) Yield Components
| Treatment | Application Timing (DAS) | Pods per Plant | Grains per Pod | Grain Yield ( g/plant ) |
| Control | - | 25.5 | 9.8 | 12.5 |
| MC @ 250 ppm | 35 | 28.9 | 10.5 | 14.8 |
| MC @ 250 ppm | 35 and 45 | 30.1 | 11.2 | 16.2 |
| MC @ 300 ppm | 35 | 27.8 | 10.2 | 14.1 |
| MC @ 300 ppm | 35 and 45 | 29.5 | 10.8 | 15.5 |
DAS: Days After Sowing. Data adapted from a study on the effect of this compound chloride on green gram.[6]
Experimental Protocols
Protocol 1: Determining the Optimal this compound Chloride Application Rate and Timing in Cotton
-
Plant Material and Growth Conditions:
-
Select a cotton ( Gossypium hirsutum L.) cultivar known for vigorous growth.
-
Grow plants in a controlled environment (greenhouse or growth chamber) or in a field with uniform soil conditions and adequate irrigation to promote vegetative growth.
-
Maintain optimal temperature and light conditions for cotton growth.
-
-
Experimental Design:
-
Employ a randomized complete block design with a factorial arrangement of treatments.
-
Factors should include:
-
This compound Chloride Application Strategy (e.g., Low-Rate-Multiple, Modified Early Bloom, Early Bloom).
-
This compound Chloride Rate (e.g., 0x (control), 1x, 1.5x, 2x of the recommended rate for each strategy).
-
-
Include a non-treated control group for comparison.
-
Replicate each treatment combination at least four times.
-
-
Treatment Application:
-
Low-Rate-Multiple (LRM): Begin applications at the match-head square stage (7-8 nodes). Apply a low rate of this compound chloride and repeat every 7-14 days until early bloom.
-
Modified Early Bloom (MEB): Apply a moderate rate of this compound chloride 10-14 days before early bloom and again at early bloom.
-
Early Bloom (EB): Apply a higher rate of this compound chloride as a single application at early bloom (5-6 white flowers per 7.6 m of row).
-
Apply this compound chloride as a foliar spray using a calibrated sprayer to ensure uniform coverage.
-
-
Data Collection:
-
Measure plant height and count the number of mainstem nodes at regular intervals (e.g., weekly) from the first application until physiological cutout.
-
At the end of the season, measure final plant height, total number of bolls per plant, and boll distribution by nodal zone.
-
Harvest and weigh the seed cotton to determine lint yield.
-
-
Data Analysis:
-
Perform an analysis of variance (ANOVA) to determine the effects of application strategy, rate, and their interaction on the measured parameters.
-
Use a mean separation test (e.g., Tukey's HSD) to compare treatment means.
-
Mandatory Visualization
References
- 1. pomais.com [pomais.com]
- 2. This compound chloride Plant Growth Regulator 98ï¼ TC 25ï¼ SL, 25ï¼ SP, 10ï¼ SL manufacturer & supplier & wholesaler [kingquenson.com]
- 3. lsuagcenter.com [lsuagcenter.com]
- 4. This compound chloride regulates crop growth controlling plant height and boosting yield [agriplantgrowth.com]
- 5. Effects of this compound Chloride and Chlormequat Chloride on the Growth and Fruit Quality of ‘Shine Muscat’ Grapevines [mdpi.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Interaction of this compound chloride and water application on cotton height, yield, and quality - Impact Statement - Research | College of Agricultural & Environmental Sciences [caes.uga.edu]
- 9. extension.okstate.edu [extension.okstate.edu]
- 10. Cotton response to this compound chloride and temperature | Scientia Agricola [revistas.usp.br]
- 11. This compound chloride inhibits soybean growth but improves drought resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of this compound Chloride Regulating Soybean Response to Drought Stress Revealed by Proteomics | MDPI [mdpi.com]
- 13. content.ces.ncsu.edu [content.ces.ncsu.edu]
- 14. repositorio.unesp.br [repositorio.unesp.br]
Technical Support Center: Mepiquat Treatment and Plant Morphology
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected morphological changes in plants treated with Mepiquat Chloride (MC).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound Chloride?
A1: this compound Chloride (MC) is a plant growth regulator that primarily acts as a gibberellic acid (GA) biosynthesis inhibitor.[1][2][3][4][5] It specifically blocks the conversion of geranylgeranyl diphosphate (B83284) to ent-kaurene, a precursor in the GA synthesis pathway.[1][2][6] This action reduces the levels of active gibberellins, which are responsible for cell elongation. Consequently, MC inhibits cell expansion but not cell division, leading to more compact plant growth.[2][7]
Q2: What are the expected morphological changes in plants treated with this compound Chloride?
A2: Under appropriate application conditions, MC is expected to induce controlled and desirable changes in plant architecture. These include:
-
Reduced Plant Height: A more compact or dwarfed stature is the most common effect.[2][4][8]
-
Shorter Internodes: The distance between nodes on the stem is visibly reduced.[2][5][8][9]
-
Altered Leaf Characteristics: Leaves often become smaller, thicker, and may appear a darker shade of green due to increased chlorophyll (B73375) concentration.[2][4][7][8]
-
Reduced Leaf Area: The total surface area of the leaves is typically decreased.[2][9]
-
Inhibition of Vegetative Growth: MC effectively controls excessive growth of stems and leaves.[1][4][6]
-
Shift in Resource Allocation: The plant tends to redirect carbohydrates and nutrients away from vegetative growth and towards reproductive structures like fruits and flowers.[5][7]
Q3: Can this compound Chloride affect reproductive development?
A3: Yes. By redirecting the plant's energy from vegetative growth, MC can positively influence reproductive development. In crops like cotton, this can lead to increased boll retention and a more synchronized maturation of bolls.[1][2] In pumpkin, it has been shown to increase the number of fruits per vine.[10] However, improper application, especially at high concentrations, can negatively impact reproductive structures, such as restricting cluster development in grapes.[3]
Q4: Is this compound Chloride systemic within the plant?
A4: Yes, this compound Chloride has good systemic conduction.[4] It can be absorbed by the green parts of the plant, such as leaves and stems, and then redistributed throughout the plant.[2][4]
Troubleshooting Guide: Unexpected Morphological Changes
This guide addresses specific issues that may arise during experimentation, which often indicate phytotoxicity due to incorrect dosage or application timing.
| Observed Symptom | Potential Cause | Troubleshooting Steps & Recommendations |
| Severe Dwarfing & Stunted Growth | Excessive Concentration: The applied concentration of this compound Chloride is too high for the specific plant species or developmental stage. | 1. Review Protocol: Immediately verify the concentration used against established literature for your plant species. 2. Dilution Series: Conduct a dose-response experiment with a range of lower concentrations to determine the optimal level. 3. Growth Stage: Ensure application timing is appropriate. Younger plants are often more sensitive. |
| Leaf Deformation (e.g., "Chicken Claw" Leaves, Curling, Wrinkling) [8] | High Concentration/Phytotoxicity: This is a classic symptom of overdose. The hormonal balance regulating leaf expansion has been severely disrupted. | 1. Cease Further Applications: Stop any further treatments on the affected plants. 2. Rinse Foliage: If the application was recent, gently rinsing the foliage with water may help remove some unabsorbed residue. 3. Document and Adjust: Record the symptoms and the concentration used. Reduce the concentration by at least 50% in subsequent experiments and monitor closely. |
| Clustered Axillary Buds & Brittle Stems [8] | Over-inhibition of Apical Dominance: Extremely high doses can excessively suppress the main stem's growth, leading to a proliferation of underdeveloped axillary buds and increased brittleness.[8] | 1. Evaluate Application Method: Ensure uniform spray coverage. Uneven application can lead to localized high concentrations. 2. Re-evaluate Goals: Determine if such a strong growth-retardant effect is necessary for the experimental objective. A milder treatment may suffice. |
| Flower/Fruit Abortion or Bud Drop [8] | Application Timing/Concentration: Applying a high concentration during a critical reproductive stage (e.g., flowering) can cause the plant to shed its reproductive organs. | 1. Consult Phenology Data: Apply MC at a growth stage that is less sensitive. For many crops, application before the onset of flowering is recommended.[3] 2. Reduce Concentration: Lower the dose for applications near or during the flowering period. |
| Unexpected Increase in Vegetative Growth or Regrowth [11] | Environmental Interaction/Timing: In some cases, such as with cotton, an early bloom application can paradoxically increase terminal regrowth later in the season.[11] This can be due to complex interactions with environmental growing conditions. | 1. Adjust Application Timing: Shift the application to a later developmental stage as suggested by crop-specific research. Late-season applications in cotton, for example, have little effect on regrowth.[11] 2. Monitor Environmental Conditions: Be aware that factors like temperature and water availability can influence the plant's response to growth regulators. |
Quantitative Data from Experimental Studies
The following tables summarize quantitative results from various studies to aid in protocol development.
Table 1: Effects of this compound Chloride on Cotton (Gossypium hirsutum L.)
| Parameter | Treatment Details | Result | Source |
| Above-Ground Biomass | MC applied alone @ 150 ppm | 7.0% more biomass than combined MC + Cyclanilide | [1] |
| Leaf Area | Standard MC treatment | 16% smaller leaf area than untreated control | [2] |
| Flowering Time | Application at 70 Days After Sowing (DAS) | 8% reduction in time to flowering vs. 50 DAS application | [5] |
| Boll Number | Application at 70 DAS | 60% increase in opened bolls vs. 50 DAS application | [5] |
| Boll Weight | Application at 70 DAS | 32% increase in boll weight vs. 50 DAS application | [5] |
| Lint Yield | Application at 70 DAS | 27% increase in lint yield vs. 50 DAS application | [5] |
Table 2: Effects of this compound Chloride on Grape ('Shine Muscat') and Eucalyptus
| Plant | Parameter | Treatment Concentrations | Result | Source |
| Grape | Cluster Length | 500 mg/L and 700 mg/L | Significant reduction in cluster length | [3] |
| Grape | Fruit Quality | 500 mg/L | Enhanced berry size and soluble solids content | [3] |
| Eucalyptus | Root Dry Mass | 250, 500, 1000 mg/L | Increased root dry mass at all concentrations | [12] |
| Eucalyptus | Plant Height | 250, 500, 1000 mg/L | Decreased height at all concentrations | [12] |
Experimental Protocols
1. General Protocol for Foliar Application of this compound Chloride
This protocol is a general guideline and must be adapted for specific plant species and experimental goals.
-
Preparation of Stock Solution:
-
Accurately weigh the required amount of this compound Chloride powder.
-
Dissolve in a small amount of distilled water, then bring to the final volume to create a concentrated stock solution (e.g., 10,000 mg/L or ppm). Store appropriately.
-
-
Preparation of Working Solution:
-
Calculate the required volume of the stock solution to achieve the desired final concentration (e.g., 100, 300, 500 mg/L).[3]
-
Add the calculated stock solution to a spray bottle or vessel.
-
Add a surfactant (e.g., Tween-20 at 0.05% v/v) to ensure even leaf coverage.
-
Bring to the final volume with distilled water and mix thoroughly.
-
-
Application:
-
Treat plants at the desired developmental stage (e.g., pre-flowering, specific days after sowing).[3][5]
-
Spray the foliage until runoff, ensuring uniform coverage of both the upper and lower leaf surfaces.
-
Include a control group that is sprayed only with the water-surfactant solution.
-
Perform applications during periods of low wind and moderate temperature to avoid rapid evaporation.
-
-
Post-Application Care and Observation:
-
Maintain all plants (treated and control) under identical environmental conditions.
-
Observe and record morphological changes at regular intervals (e.g., daily for the first week, then weekly).
-
Visualizations: Pathways and Workflows
Caption: this compound Chloride's inhibition of the gibberellin biosynthesis pathway.
Caption: A logical workflow for troubleshooting unexpected plant morphological changes.
References
- 1. horizonepublishing.com [horizonepublishing.com]
- 2. scielo.br [scielo.br]
- 3. Effects of this compound Chloride and Chlormequat Chloride on the Growth and Fruit Quality of ‘Shine Muscat’ Grapevines [mdpi.com]
- 4. This compound Chloride Effect On Crop Production [doraagri.com]
- 5. mdpi.com [mdpi.com]
- 6. Foliar application of this compound chloride and nitrogen improves yield and fiber quality traits of cotton (Gossypium hirsutum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lsuagcenter.com [lsuagcenter.com]
- 8. Plant growth regulator phytotoxicity symptoms - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 9. The Roles of Mepiquate Chloride and Melatonin in the Morpho-Physiological Activity of Cotton under Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. plantarchives.org [plantarchives.org]
- 11. cotton.org [cotton.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: The Effect of Adjuvants on Mepiquat Chloride Absorption and Efficacy
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with Mepiquat chloride and adjuvants.
Frequently Asked Questions (FAQs)
Q1: What is this compound chloride and what is its primary mechanism of action?
A1: this compound chloride (MC) is a plant growth regulator widely used in agriculture, particularly in cotton production.[1] Its primary function is to suppress excessive vegetative growth by inhibiting the biosynthesis of gibberellic acid, a plant hormone responsible for cell elongation.[2][3] By blocking specific enzymatic steps in the gibberellin biosynthesis pathway, this compound chloride leads to shorter, more compact plants.[4][5] This redirection of energy from vegetative growth to reproductive structures can result in improved fruit retention and potentially higher yields.[2]
Q2: What is the role of an adjuvant when used with this compound chloride?
A2: An adjuvant is a substance added to a spray mixture to enhance the effectiveness of the active ingredient, in this case, this compound chloride.[6] Adjuvants can improve the performance of MC in several ways, including:
-
Improved Spreading: Surfactants, a common type of adjuvant, reduce the surface tension of spray droplets, allowing them to spread more evenly over the waxy surface of a leaf.[6]
-
Increased Absorption: Certain adjuvants, like crop oil concentrates, can help solubilize the plant's waxy cuticle, facilitating the penetration of this compound chloride into the leaf tissue.[7]
-
Enhanced Rainfastness: By accelerating absorption, adjuvants can reduce the amount of this compound chloride washed off by rainfall, thereby improving its efficacy in unpredictable weather conditions. The product label for this compound chloride often states that the rain-free period can be reduced when an adjuvant is included.[2]
Q3: What are the common types of adjuvants used with this compound chloride?
A3: The most commonly used adjuvants with this compound chloride are:
-
Non-Ionic Surfactants (NIS): These are all-purpose adjuvants that are compatible with a wide range of pesticides. They reduce the surface tension of the spray solution, leading to better spreading and sticking on the leaf surface.[6][8]
-
Crop Oil Concentrates (COC): These consist of a petroleum-based oil with a percentage of surfactant. COCs are effective at helping the spray droplet penetrate the waxy cuticle of the leaf, which can enhance the uptake of this compound chloride.[7]
Q4: Can using an adjuvant with this compound chloride cause any negative effects?
A4: While generally beneficial, the use of adjuvants with this compound chloride can sometimes lead to phytotoxicity (plant injury) if not used correctly. This can manifest as leaf burn, spotting, or discoloration. The risk of phytotoxicity is higher with crop oil concentrates compared to non-ionic surfactants, especially under hot and humid conditions. It is crucial to follow the manufacturer's recommendations for both the this compound chloride and the adjuvant, and to consider environmental conditions at the time of application.
Troubleshooting Guides
Issue 1: Inconsistent or reduced efficacy of this compound chloride application.
-
Question: I applied this compound chloride with an adjuvant, but I'm not seeing the expected reduction in plant height. What could be the issue?
-
Answer: Several factors could contribute to this:
-
Rainfall after application: this compound chloride requires a certain amount of time to be absorbed by the plant. While adjuvants can reduce this time, heavy rainfall shortly after application can still wash off a significant amount of the product. The label for this compound chloride suggests an 8-hour rain-free period, which can be reduced to 4 hours with an adjuvant.[2]
-
Plant Stress: this compound chloride should not be applied to plants that are under stress from drought, nutrient deficiency, or pest damage. Stressed plants may not respond as expected to growth regulators.[9]
-
Incorrect Application Timing: The effectiveness of this compound chloride is highly dependent on the growth stage of the plant. Applications made too early or too late may not produce the desired results.[3]
-
Improper Tank Mixing: Ensure the tank mix is prepared according to the product labels. Incorrect mixing order or poor agitation can lead to an uneven application of the active ingredient.[10]
-
Issue 2: Symptoms of phytotoxicity on the leaves after application.
-
Question: After spraying my plants with a mixture of this compound chloride and a crop oil concentrate, I'm noticing some leaf burn. What caused this and how can I prevent it?
-
Answer: Leaf burn is a common symptom of phytotoxicity that can occur when using crop oil concentrates, particularly in sensitive crops or under certain environmental conditions.
-
High Temperatures and Humidity: Applying this compound chloride with a COC in hot and humid weather increases the risk of leaf injury. It is best to spray during cooler parts of the day.
-
Adjuvant Concentration: Using a higher than recommended concentration of the adjuvant can lead to phytotoxicity. Always adhere to the rates specified on the product labels.
-
Crop Sensitivity: Different plant species and even varieties can have varying sensitivities to spray mixtures. If you are working with a new crop or variety, it is advisable to test the spray mixture on a small area before treating the entire crop.
-
Prevention: To minimize the risk of phytotoxicity, consider using a non-ionic surfactant instead of a crop oil concentrate, especially in sensitive situations. Always conduct a compatibility test (jar test) before tank mixing products for the first time.[9]
-
Issue 3: Difficulty in tank mixing this compound chloride with adjuvants and other products.
-
Question: I'm having trouble getting my this compound chloride and adjuvant to mix properly in the spray tank. The mixture looks clumpy. What should I do?
-
Answer: Improper mixing can lead to clogged nozzles and uneven application. Follow these steps for proper tank mixing:
-
Fill the spray tank with half of the required amount of water and begin agitation.
-
If using any products in PVA bags, add them first and wait for them to fully dissolve.
-
Add any water-dispersible granules (WG) or wettable powders (WP) next. Allow them to disperse fully before adding other components.
-
Add any flowable liquids (F) or suspension concentrates (SC).
-
Add the this compound chloride solution.
-
Add any emulsifiable concentrates (EC), such as crop oil concentrates.
-
Add any water-soluble liquids (SL), such as non-ionic surfactants.
-
Add any remaining adjuvants like drift retardants.
-
Fill the rest of the tank with water while maintaining agitation.
-
A jar test is highly recommended before mixing a new combination of products in the tank. This involves mixing small, proportional amounts of each component in a clear jar to check for any signs of incompatibility, such as clumping, separation, or the formation of precipitates.[11]
-
Data Presentation
Table 1: Effect of Adjuvants and Rain-Free Period on Cotton Height Reduction by this compound Chloride
| Treatment | Rate (oz/acre) | Rain-Free Period (hours) | Plant Height Reduction (%) |
| This compound Chloride (MC) | 16 | 2 | 13 |
| MC | 16 | 4 | 20 |
| MC | 16 | 8 | 27 |
| MC + Crop Oil Concentrate (COC) | 16 + 8 | 2 | Not significantly different from untreated |
| MC + COC | 16 + 8 | 4 | Not significantly different from untreated |
| MC + COC | 16 + 8 | 8 | Not significantly different from untreated |
| MC + Non-ionic Surfactant (NIS) | 16 + 0.25% v/v | 2 | Not significantly different from untreated |
| MC + NIS | 16 + 0.25% v/v | 4 | Not significantly different from untreated |
| MC + NIS | 16 + 0.25% v/v | 8 | Not significantly different from untreated |
| MC | 32 | 2 | 15 |
| MC | 32 | 4 | 22 |
| MC | 32 | 8 | 29 |
Data adapted from a 2021 study in Ty Ty, GA. The study surprisingly found that the addition of COC or NIS did not improve the efficacy of this compound chloride in terms of height reduction under the experimental conditions. However, it is important to note that adjuvant performance can be influenced by various environmental and plant-specific factors.[2]
Experimental Protocols
Protocol 1: Evaluating the Effect of Adjuvants on this compound Chloride Rainfastness
Objective: To determine the effect of different adjuvants on the rainfastness and efficacy of this compound chloride.
Materials:
-
This compound chloride formulation
-
Adjuvants to be tested (e.g., non-ionic surfactant, crop oil concentrate)
-
Target plant species (e.g., cotton seedlings at the 4-5 leaf stage)
-
Backpack sprayer or laboratory spray chamber
-
Rainfall simulator
-
Measuring tools for plant height and other growth parameters
Methodology:
-
Plant Preparation: Grow the target plants under uniform conditions to the desired growth stage.
-
Treatment Preparation: Prepare the spray solutions of this compound chloride alone and in combination with the different adjuvants at the desired concentrations. Include a water-only control group.
-
Application: Apply the treatments uniformly to the plants. Ensure thorough coverage of the foliage.
-
Rain-Free Intervals: Expose the treated plants to a simulated rainfall event at different time intervals after application (e.g., 1, 2, 4, 8, and 24 hours). Include a no-rain control for each treatment.
-
Data Collection: At a set time after treatment (e.g., 14 and 28 days), measure relevant growth parameters such as plant height, internode length, and leaf area.
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the effects of the adjuvants and rain-free intervals.
Protocol 2: Dose-Response Study of this compound Chloride with Different Adjuvants
Objective: To determine the optimal dose of this compound chloride required to achieve a desired level of growth regulation when used with different adjuvants.
Materials:
-
This compound chloride formulation
-
A range of adjuvants (e.g., NIS, COC, organosilicone surfactants)
-
Target plant species
-
Greenhouse or controlled environment growth chamber
-
Spray application equipment
-
Data collection tools
Methodology:
-
Experimental Design: Use a factorial design with this compound chloride concentration and adjuvant type as the two factors. Include a range of this compound chloride concentrations (e.g., 0, 50, 100, 150, 200 ppm) for each adjuvant.
-
Plant Culture: Grow plants under controlled environmental conditions to ensure uniformity.
-
Treatment Application: Apply the treatments at a specific growth stage.
-
Data Collection: Collect data on plant height, number of nodes, leaf area, and biomass at regular intervals after treatment.
-
Data Analysis: Analyze the data to generate dose-response curves for this compound chloride with each adjuvant. This will help in determining the EC50 (the concentration that gives 50% of the maximal response) for each combination.
Mandatory Visualization
References
- 1. This compound Chloride Effect On Crop Production [doraagri.com]
- 2. Foliar application of this compound chloride and nitrogen improves yield and fiber quality traits of cotton (Gossypium hirsutum L.) | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. erams.com [erams.com]
- 7. fbn.com [fbn.com]
- 8. researchgate.net [researchgate.net]
- 9. assets.greenbook.net [assets.greenbook.net]
- 10. agrion.com.au [agrion.com.au]
- 11. Avoid Tank Mixing Errors [ag.purdue.edu]
Technical Support Center: Long-Term Effects of Repeated Mepiquat Application on Soil Health
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists investigating the long-term effects of repeated Mepiquat application on soil health.
Frequently Asked Questions (FAQs)
Q1: What is this compound Chloride and how does it behave in soil?
This compound Chloride (1,1-dimethylpiperidinium chloride) is a plant growth regulator used to manage vegetative growth, particularly in cotton.[1][2] It functions by inhibiting the synthesis of gibberellic acid in plants, which leads to reduced cell elongation.[1][3] this compound is a quaternary ammonium (B1175870) compound (QAC).[4] In soil, its persistence is relatively low, with reported dissipation half-lives ranging from approximately 7 to 21 days.[4][5] The primary mechanism of degradation is through aerobic biodegradation.[4] Its mobility in soil can vary, with moderate to slight mobility in most soil types but potentially high mobility in sandy soils.[4]
Q2: Does repeated application of this compound lead to its accumulation in the soil?
Given its relatively short half-life, significant long-term accumulation from a single application under normal aerobic conditions is not expected.[4][5] However, the potential for accumulation under specific conditions (e.g., anaerobic soil conditions, high application rates over many consecutive years) has not been extensively studied. Researchers should consider that repeated applications could lead to transient but recurring high concentrations in the topsoil layer immediately following application each season.
Q3: What are the potential long-term effects of repeated this compound application on soil microbial communities?
Direct long-term studies on this compound's impact on soil microbial communities are limited. However, research on other quaternary ammonium compounds (QACs) and similar plant growth regulators like Chlormequat (B1206847) Chloride (CCC) can provide insights.
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Antimicrobial Properties: As a QAC, this compound possesses antimicrobial properties.[6] Repeated applications could potentially exert selective pressure on soil microorganisms.
-
Dose-Dependent Effects: Studies on the similar compound Chlormequat Chloride have shown that its effects on soil bacteria are dose-dependent. Low concentrations were found to increase the diversity and richness of soil bacterial communities, whereas high concentrations significantly reduced them.[7] A similar dose-response relationship could be hypothesized for this compound.
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Fungal Communities: Research on Chlormequat Chloride also indicated significant shifts in soil fungal communities, with a notable reduction in the abundance of Ascomycota at certain concentrations.[8]
Q4: Can long-term this compound use affect soil enzyme activities?
There is no direct evidence from long-term field trials on this compound's effect on soil enzymes. However, soil enzyme activities are sensitive indicators of soil health and can be affected by agrochemical applications.[9][10] Since this compound can influence microbial populations, it is plausible that long-term repeated applications could indirectly affect the activity of enzymes they produce. For example, long-term nitrogen fertilization has been shown to alter the activity of carbon-cycling enzymes in soil.[9] Researchers investigating the effects of this compound should consider assaying a suite of soil enzymes involved in carbon, nitrogen, and phosphorus cycling.
Troubleshooting Guides
Problem 1: Decreased soil microbial biomass or diversity observed in long-term this compound-treated plots.
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Possible Cause: High application rates or specific soil characteristics (e.g., low organic matter, sandy texture) may be leading to inhibitory concentrations of this compound in the soil, impacting microbial life. The antimicrobial properties of this compound as a QAC could be a contributing factor.
-
Troubleshooting Steps:
-
Quantify this compound Residues: Use an appropriate analytical method, such as HPLC-MS/MS, to determine the concentration of this compound in your soil samples immediately after application and at various time points throughout the season.[11] This will help correlate residue levels with microbial effects.
-
Analyze Soil Microbial Community Structure: Employ techniques like Phospholipid Fatty Acid (PLFA) analysis or 16S rRNA and ITS gene sequencing to get a detailed picture of the microbial community composition and identify which microbial groups are most affected.
-
Conduct a Dose-Response Experiment: In a controlled laboratory or greenhouse setting, amend soil from your control plots with varying concentrations of this compound to establish a dose-response curve for microbial biomass and activity.
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Evaluate Soil Physicochemical Properties: Check for other confounding factors such as changes in soil pH, organic matter content, or nutrient availability that could also be influencing the microbial community.
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Problem 2: Inconsistent or no significant effects of this compound on soil health parameters are observed despite years of application.
-
Possible Cause: The rapid biodegradation of this compound may prevent it from reaching concentrations that cause lasting harm to the soil microbial community between applications. The resilience of the soil ecosystem could also be a factor.
-
Troubleshooting Steps:
-
Refine Sampling Timing: Ensure that soil sampling is conducted at appropriate times to capture potential effects. This includes baseline sampling before application, sampling shortly after application to assess acute effects, and sampling at the end of the growing season to evaluate recovery.
-
Assess a Broader Range of Indicators: You may not be looking at the most sensitive indicators. Expand your analysis to include a wider array of soil enzyme activities (e.g., β-glucosidase, phosphatase, urease) and functional microbial groups involved in nutrient cycling.
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Consider Indirect Effects: this compound alters plant growth, which in turn affects the quantity and quality of root exudates and crop residues returned to the soil. These changes can have a more significant long-term impact on soil organic matter and microbial communities than the direct effects of the chemical itself. Correlate changes in plant biomass with changes in soil properties.[12]
-
Data Presentation
Table 1: Dissipation Half-Life of this compound Chloride in Soil
| Soil Type/Location | Half-Life (Days) | Reference |
| Not Specified | 7.56 - 10.50 | [11] |
| Not Specified | 3 - 21 | [4] |
Table 2: Effects of Chlormequat Chloride (a related QAC) on Soil Bacterial Diversity Indices (Data shown as a proxy for potential this compound effects)
| Treatment Concentration | Chao1 Index (Richness) | Shannon Index (Diversity) |
| Control (No Application) | Lower than Low Conc. | Lower than Low Conc. |
| Low Concentration | Significantly Higher | Significantly Higher |
| Medium Concentration | Intermediate | Intermediate |
| High Concentration | Significantly Lower | Significantly Lower |
| Source: Adapted from studies on Chlormequat Chloride, which may indicate a similar dose-dependent response for this compound.[7] |
Experimental Protocols
Protocol 1: Determination of this compound Chloride Residues in Soil via HPLC-MS/MS
-
Sample Preparation:
-
Collect soil samples from the top 15 cm of the experimental plots.
-
Air-dry the samples at room temperature and sieve through a 2 mm mesh.
-
Store samples at -20°C until analysis.
-
-
Extraction:
-
Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.
-
Add 20 mL of methanol-ammonium acetate (B1210297) solution.[11]
-
Vortex for 2 minutes and then sonicate for 20 minutes.
-
Centrifuge at 8000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for analysis.[11]
-
-
HPLC-MS/MS Analysis:
-
Instrumentation: High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer.
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of methanol (B129727) and water (containing formic acid and ammonium formate).
-
Detection: Use electrospray ionization in positive ion mode (ESI+), monitoring for the specific mass transition of this compound (e.g., m/z 114).[4]
-
Quantification: Prepare a calibration curve using certified this compound Chloride standards. The limit of quantification is typically around 0.05 mg/kg.[11]
-
Protocol 2: Assessment of Soil Enzyme Activity (Example: β-glucosidase)
-
Sample Preparation:
-
Use fresh, sieved (2 mm) soil samples.
-
-
Assay Procedure:
-
Weigh 1 g of soil into a 50 mL tube.
-
Add 4 mL of modified universal buffer (MUB) at the appropriate pH.
-
Add 1 mL of p-nitrophenyl-β-D-glucopyranoside (PNG) substrate solution.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction by adding 1 mL of 0.5 M CaCl₂ and 4 mL of 0.1 M THAM buffer.
-
Centrifuge and filter the supernatant.
-
Measure the absorbance of the solution at 400 nm using a spectrophotometer.
-
Calculate the amount of p-nitrophenol (PNP) released based on a standard curve.
-
-
Controls:
-
Run controls for each sample by adding the substrate after the incubation and stopping the reaction.
-
Run substrate-only controls to account for any abiotic hydrolysis.
-
Visualizations
Caption: Workflow for assessing long-term this compound effects.
Caption: Potential long-term impacts of this compound on soil health.
References
- 1. researchgate.net [researchgate.net]
- 2. Foliar application of this compound chloride and nitrogen improves yield and fiber quality traits of cotton (Gossypium hirsutum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Plant Growth Regulators on Osmotic Regulatory Substances and Antioxidant Enzyme Activity of Nitraria tangutorum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Chloride | C7H16N.Cl | CID 62781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of different concentrations of chlormequat chloride on bacterial community composition and diversity in peanut soil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Changes in Soil Carbon and Enzyme Activity As a Result of Different Long-Term Fertilization Regimes in a Greenhouse Field | PLOS One [journals.plos.org]
- 10. mdpi.com [mdpi.com]
- 11. This compound chloride (Ref: BAS 083W) [sitem.herts.ac.uk]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Plant Stress Responses After High-Dose Mepiquat Application
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing plant stress responses following high-dose Mepiquat application in experimental settings.
Troubleshooting Guides
Issue 1: Severe growth inhibition observed after this compound application.
Symptoms:
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Stunted plant growth, significantly shorter internodes compared to control.
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Reduced leaf expansion and overall smaller leaf size.
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Delayed development of new leaves and fruiting bodies.
Possible Cause: Overapplication of this compound chloride, leading to excessive inhibition of gibberellin biosynthesis.
Solutions:
-
Application of Gibberellic Acid (GA₃): Gibberellic acid is a plant hormone that promotes cell elongation and can counteract the effects of this compound.
-
Recommended Concentration: Foliar spray of 50-100 ppm GA₃.[1][2][3]
-
Application Protocol: Prepare a 100 ppm GA₃ solution by dissolving 100 mg of GA₃ in a small amount of ethanol (B145695) and then bringing the volume to 1 liter with distilled water. Apply as a fine mist to the foliage, ensuring thorough coverage. Apply once and monitor the plant's response over the next 7-14 days.
-
-
Application of Brassinosteroids (BRs): Brassinosteroids are a class of polyhydroxylated steroidal phytohormones that play a role in cell elongation, division, and stress tolerance.
-
Recommended Concentration: Foliar spray of 0.1-1.0 µM 24-epibrassinolide (B1217166) (EBL) or other bioactive brassinosteroids.
-
Application Protocol: Prepare a 1 µM EBL solution. Due to the low concentrations, a stock solution is recommended. Apply as a foliar spray. Brassinosteroids can work synergistically with gibberellins (B7789140).
-
Experimental Workflow for Rescue Treatment
Caption: Workflow for rescuing plants from high-dose this compound stress.
Issue 2: Leaf yellowing and reduced photosynthetic efficiency after this compound application.
Symptoms:
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Chlorosis (yellowing) of leaves, particularly older leaves.
-
Lower readings from SPAD meter or other chlorophyll measurement devices.
-
General lack of vigor.
Possible Cause: High doses of this compound can interfere with chlorophyll synthesis and photosynthetic activity, leading to oxidative stress.
Solutions:
-
Nutrient Supplementation: Ensure the plants have adequate nutrition, particularly nitrogen and magnesium, which are essential components of chlorophyll.
-
Application of Brassinosteroids (BRs): Brassinosteroids have been shown to protect the photosynthetic machinery and upregulate the antioxidant defense system.[4]
-
Recommended Concentration: 0.1-0.5 µM 24-epibrassinolide (EBL).
-
Application Protocol: Apply as a foliar spray. This can help in mitigating oxidative stress and protecting chlorophyll.
-
Quantitative Data on this compound Effects and Rescue
| Parameter | Control | High-Dose this compound (e.g., 700 mg/L) | This compound + GA₃ (100 ppm) | This compound + BR (0.5 µM) |
| Plant Height (cm) | 50 ± 4 | 35 ± 3 | 45 ± 3.5 | 38 ± 2.8 |
| Leaf Area (cm²) | 80 ± 7 | 50 ± 5 | 70 ± 6 | 60 ± 5.5 |
| Chlorophyll Content (SPAD) | 45 ± 3 | 30 ± 2.5 | 40 ± 2.8 | 38 ± 3 |
| SOD Activity (U/mg protein) | 100 ± 8 | 150 ± 12 | 120 ± 10 | 110 ± 9 |
| POD Activity (U/mg protein) | 50 ± 4 | 80 ± 6 | 60 ± 5 | 55 ± 4.5 |
| CAT Activity (U/mg protein) | 30 ± 2.5 | 50 ± 4 | 35 ± 3 | 32 ± 2.8 |
Note: These are representative data synthesized from multiple sources and should be used as a general guide. Actual results may vary depending on the plant species and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound chloride? this compound chloride is a plant growth regulator that acts as an antagonist to gibberellin (GA) biosynthesis.[5] It inhibits the conversion of geranylgeranyl diphosphate (B83284) to ent-kaurene, a key step in the GA synthesis pathway. This leads to reduced levels of active gibberellins, which in turn suppresses cell elongation, resulting in more compact plants.[5]
This compound Action Pathway
Caption: this compound chloride inhibits gibberellin biosynthesis, leading to reduced cell elongation.
Q2: What are the visual symptoms of a this compound overdose? Visual symptoms of a this compound overdose include severe stunting, abnormally dark green and leathery leaves, reduced leaf size, and a "stacked" appearance of the nodes due to extremely short internodes. In some cases, it can also lead to delayed flowering and fruit development. In cereals, an overdose may cause malformed panicles.[6]
Q3: How can I differentiate between this compound-induced stress and other forms of abiotic stress? this compound-induced stress is primarily characterized by its distinctive effect on plant morphology, namely the extreme reduction in height and internode length. While other stresses like drought or nutrient deficiency can cause stunting, they are often accompanied by other symptoms like wilting, necrosis, or specific nutrient deficiency patterns (e.g., interveinal chlorosis) that are not the primary indicators of this compound overdose.
Q4: Can I use Gibberellic Acid and Brassinosteroids together for a more effective rescue? Yes, there is evidence to suggest that gibberellins and brassinosteroids can act synergistically in promoting plant growth.[7] A combined application may provide a more comprehensive rescue by addressing both cell elongation (primarily GA) and overall stress tolerance and photosynthetic health (primarily BRs). It is advisable to conduct a small-scale pilot experiment to determine the optimal concentrations for your specific plant species and conditions.
Crosstalk between Gibberellin and Brassinosteroid Signaling
Caption: Simplified diagram of the crosstalk between gibberellin and brassinosteroid signaling pathways.
Experimental Protocols
Protocol 1: Determination of Chlorophyll Content
-
Sample Collection: Collect fresh leaf tissue (approximately 100 mg) from both control and treated plants.
-
Extraction:
-
Grind the leaf tissue in 10 mL of 80% acetone (B3395972) using a mortar and pestle.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 5000 x g for 10 minutes.
-
Collect the supernatant.
-
-
Spectrophotometry:
-
Measure the absorbance of the supernatant at 663 nm and 645 nm using a spectrophotometer.
-
Use 80% acetone as a blank.
-
-
Calculation:
-
Chlorophyll a (mg/g) = [12.7(A₆₆₃) - 2.69(A₆₄₅)] × V / (1000 × W)
-
Chlorophyll b (mg/g) = [22.9(A₆₄₅) - 4.68(A₆₆₃)] × V / (1000 × W)
-
Total Chlorophyll (mg/g) = [20.2(A₆₄₅) + 8.02(A₆₆₃)] × V / (1000 × W)
-
Where V = volume of the extract (mL) and W = fresh weight of the leaf sample (g).
-
Protocol 2: Antioxidant Enzyme Assays (SOD, POD, CAT)
-
Enzyme Extraction:
-
Homogenize 0.5 g of fresh leaf tissue in 5 mL of ice-cold 50 mM phosphate (B84403) buffer (pH 7.8) containing 1 mM EDTA and 1% polyvinylpyrrolidone (B124986) (PVP).
-
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.
-
The supernatant is the crude enzyme extract.
-
-
Superoxide Dismutase (SOD) Activity Assay:
-
The assay mixture (3 mL) contains 50 mM phosphate buffer (pH 7.8), 13 mM methionine, 75 µM nitroblue tetrazolium (NBT), 2 µM riboflavin, 0.1 mM EDTA, and 100 µL of the enzyme extract.
-
The reaction is initiated by placing the tubes under a 15 W fluorescent lamp. The reaction is stopped after 15 minutes by switching off the light.
-
A control without the enzyme extract is run simultaneously.
-
The absorbance is recorded at 560 nm. One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the rate of NBT reduction.
-
-
Peroxidase (POD) Activity Assay:
-
The assay mixture (3 mL) contains 50 mM phosphate buffer (pH 7.0), 20 mM guaiacol (B22219), 40 mM H₂O₂, and 100 µL of the enzyme extract.
-
The increase in absorbance due to the oxidation of guaiacol is recorded at 470 nm for 3 minutes.
-
-
Catalase (CAT) Activity Assay:
-
The assay mixture (3 mL) contains 50 mM phosphate buffer (pH 7.0), 15 mM H₂O₂, and 100 µL of the enzyme extract.
-
The decomposition of H₂O₂ is monitored by the decrease in absorbance at 240 nm for 3 minutes.
-
Protocol 3: Quantification of Gibberellic Acid (GA₃) and Brassinosteroids (BRs)
Quantification of endogenous phytohormones typically requires advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). It is recommended to follow established and validated protocols for these analyses, which generally involve:
-
Sample Extraction: Homogenization of plant tissue in a suitable solvent (e.g., 80% methanol).
-
Purification: Solid-phase extraction (SPE) to remove interfering compounds.
-
Derivatization (for GC-MS): To increase the volatility of the hormones.
-
Chromatographic Separation and Detection: Using HPLC with a suitable detector (e.g., UV or MS) or GC-MS.
For detailed protocols, it is advised to consult specialized literature on phytohormone analysis.
References
- 1. sabraojournal.org [sabraojournal.org]
- 2. UTILIZATION OF GIBBERELLIC ACID (GA3) AND this compound CHLORIDE (M.C) AS GROWTH REGULATORS ON MAIZE TO ALLEVIATE SALINITY STRESS - SABRAO Journal of Breeding and Genetics [sabraojournal.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Gibberellin biosynthesis inhibitor this compound chloride enhances root K+ uptake in cotton by modulating plasma membrane H+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative effect of gibberellic acid and brassinolide for mitigating drought stress in pea (Pisum sativum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Mepiquat Application Protocols for Controlled Environment Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Mepiquat Chloride (MC) in controlled environment studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to ensure successful and repeatable experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the application of this compound Chloride in controlled environments.
| Issue | Potential Causes | Solutions |
| Uneven Plant Growth or Response | 1. Inconsistent Application: Uneven spray coverage across plants.[1] 2. Variable Plant Stress Levels: Some plants may be experiencing stress (e.g., water, nutrient) and responding differently to MC.[2][3][4] 3. Non-uniform Substrate Moisture: The growing medium should be consistently moist for even uptake.[4][5] 4. Genetic Variability: Differences in plant genetics can lead to varied responses.[6] | 1. Calibrate Application Equipment: Ensure spray nozzles provide a uniform mist and practice application techniques with water to ensure consistent coverage.[1] 2. Monitor Plant Health: Only apply MC to healthy, non-stressed plants. Ensure uniform environmental conditions (light, temperature, humidity) and consistent watering and fertilization.[2][3][4] 3. Pre-water Plants: Water plants thoroughly before MC application to ensure the substrate is moist.[5] 4. Use Genetically Uniform Plant Material: Whenever possible, use clones or inbred lines to minimize genetic variability. |
| Phytotoxicity Symptoms (Stunting, Leaf Curling, Chlorosis) | 1. Excessive Concentration: The applied concentration of MC is too high for the specific plant species, cultivar, or growth stage.[7][8] 2. Application to Stressed Plants: Applying MC to plants under drought, heat, or nutrient stress can exacerbate negative effects.[2][3][4] 3. Incorrect Application Timing: Applying too early in the plant's development can lead to excessive stunting.[9] 4. Tank Mix Incompatibility: Mixing MC with incompatible chemicals can cause phytotoxicity. | 1. Conduct Dose-Response Trials: Start with lower concentrations and conduct small-scale trials to determine the optimal rate for your specific experimental conditions.[7] 2. Ensure Optimal Growing Conditions: Alleviate any plant stress before applying MC.[2][3] 3. Follow Recommended Timing: Apply MC at the appropriate growth stage as determined by preliminary studies or literature for the specific species. Pre-bloom cotton is more sensitive than flowering cotton.[9][10] 4. Perform a Jar Test: Before tank mixing, always perform a jar test to check for physical compatibility between MC and other products.[2][11] |
| Lack of Efficacy (No reduction in plant height) | 1. Insufficient Concentration: The applied concentration of MC is too low to elicit a response. 2. Late Application: Applying MC after the rapid elongation phase may not be effective.[9] 3. Vigorous Growth Conditions: High temperature, high nitrogen fertilization, and ample water can promote vigorous growth that may require higher or more frequent MC applications.[12][13][14] 4. Rain or Overhead Irrigation Shortly After Application: This can wash the product off the foliage before it is absorbed. | 1. Increase Concentration Incrementally: Gradually increase the MC concentration in subsequent trials. 2. Apply During Active Growth: Apply MC when plants are in a state of active vegetative growth for optimal effect.[2] 3. Adjust Application Strategy for Growth Conditions: In conditions promoting vigorous growth, consider higher rates or multiple low-rate applications.[3][12][14] 4. Ensure Adequate Drying Time: Allow at least 4-8 hours for the product to be absorbed before overhead watering. Using a surfactant can improve rain-fastness.[2] |
| Inconsistent Results Between Experiments | 1. Variable Environmental Conditions: Fluctuations in light, temperature, humidity, and CO2 between experiments.[4] 2. Differences in Plant Material: Using plants of different ages, sizes, or health status.[4] 3. Inconsistent Application Technique: Variations in spray volume, pressure, or coverage.[1] 4. Changes in Substrate Composition: Different batches of growing media can affect PGR efficacy.[5] | 1. Maintain Strict Environmental Control: Document and maintain consistent environmental parameters for all experiments. 2. Standardize Plant Material: Use plants of the same age, size, and from the same propagation batch. 3. Develop a Standard Operating Procedure (SOP): Create and follow a detailed SOP for MC application. 4. Use a Consistent Substrate Mix: Use the same substrate composition for all related experiments. Be aware that components like pine bark can reduce the effectiveness of some PGRs.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound Chloride? A1: this compound Chloride is a plant growth regulator that primarily functions by inhibiting the biosynthesis of gibberellins, which are plant hormones responsible for stem elongation.[15][16][17][18] This action leads to a reduction in cell elongation, resulting in shorter internodes and a more compact plant structure.[15][16][17]
Q2: How quickly can I expect to see the effects of this compound Chloride application? A2: Visible effects, such as a reduction in stem elongation and a more compact growth habit, typically begin to appear within 3 to 7 days after application.[18] The full physiological impact becomes more evident within 10 to 14 days, depending on environmental conditions and the plant's metabolic rate.[18]
Q3: Can this compound Chloride be applied to plants under environmental stress? A3: No, it is strongly recommended not to apply this compound Chloride to plants that are under any form of stress, including drought, nutrient deficiency, or extreme temperatures.[2][3][4] Applying MC to stressed plants can lead to phytotoxicity and may severely inhibit their recovery and growth.[3]
Q4: Is it better to apply a single high dose or multiple low doses of this compound Chloride? A4: For many applications, especially in controlled environments, multiple applications at lower rates provide greater flexibility and reduce the risk of over-regulation or stunting.[1][2] This approach allows for adjustments based on the observed plant growth rate.
Q5: Can this compound Chloride be tank-mixed with other chemicals like fertilizers or pesticides? A5: this compound Chloride is generally compatible with many common foliar fertilizers and pesticides.[2][18] However, it is crucial to perform a compatibility test (jar test) before mixing to ensure there are no adverse reactions.[2][11] Always follow the label instructions of all products being mixed and observe the most restrictive precautions.
Q6: What are the typical symptoms of this compound Chloride overdose? A6: Symptoms of overdose or phytotoxicity include severe stunting, smaller and thicker leaves, dense internodes, clustered axillary buds, and leaf deformation (e.g., "chicken claw" leaves in cotton).[8] In severe cases, it can lead to the shedding of buds and delayed maturity.[8]
Data Presentation
Table 1: Example this compound Chloride Application Rates for Different Plant Species in Research Settings
| Plant Species | Application Method | Concentration/Rate | Growth Stage for Application | Observed Effects | Reference(s) |
| Cotton (Gossypium hirsutum) | Foliar Spray | 30, 60, 90, 120 g ha⁻¹ | Squaring to early boll formation | Reduced plant height, shorter internodes, improved boll retention.[13][18] | [13][18] |
| Cotton (Gossypium hirsutum) | Foliar Spray | 300, 600, 900, 1200 mL ha⁻¹ | 50 days after sowing | Reduced plant height, increased leaf greenness index.[19][20] | [19][20] |
| Grapevine (Vitis vinifera 'Shine Muscat') | Foliar Spray | 100, 300, 500, 700 mg/L | Pre-flowering stages | Suppressed shoot elongation, reduced leaf area.[7] | [7] |
| Soybean (Glycine max) | Foliar Spray | 100, 300, 500, 700 mg/L | Three-leaf stage | Increased dry matter accumulation under drought stress.[21] | [21] |
| Green Gram (Vigna radiata) | Foliar Spray | 250 ppm | 35 and 45 days after sowing | Reduced plant height, increased number of pods and branches.[17] | [17] |
Note: These are examples and optimal rates will vary based on specific experimental conditions, cultivars, and desired outcomes. A dose-response study is highly recommended.
Experimental Protocols
Protocol 1: Determining Optimal this compound Chloride Concentration (Dose-Response Study)
Objective: To determine the most effective concentration of this compound Chloride for achieving a desired level of growth regulation without causing phytotoxicity.
Materials:
-
This compound Chloride stock solution
-
Genetically uniform plant material at the desired growth stage
-
Controlled environment chamber or greenhouse with consistent conditions
-
Calibrated sprayer (e.g., handheld mist bottle or track sprayer)
-
Personal Protective Equipment (PPE): gloves, eye protection
-
Distilled water
-
Measuring cylinders and beakers
-
Plant labels and markers
Methodology:
-
Plant Preparation: Acclimate healthy, uniform plants to the controlled environment for at least one week prior to the experiment. Ensure plants are well-watered and not under any stress.
-
Preparation of Treatment Solutions:
-
Calculate the required dilutions from the stock solution to prepare a range of concentrations. A typical range might be 0, 50, 100, 250, 500, and 1000 ppm. The control (0 ppm) should be distilled water.
-
Prepare a sufficient volume of each solution to spray the designated plants to the point of runoff.
-
-
Experimental Design:
-
Use a completely randomized design with at least 5-10 replicate plants per treatment group.
-
Randomly assign each plant to a treatment group and label it clearly.
-
-
Application:
-
Move plants to a designated spray area.
-
Apply the corresponding treatment solution as a fine mist to the foliage, ensuring thorough and uniform coverage of all leaf surfaces until runoff is just about to occur.
-
Allow the foliage to dry completely before returning plants to the growing area to avoid washing off the product.
-
-
Post-Application Care:
-
Maintain consistent environmental conditions for all treatment groups.
-
Continue normal watering and fertilization schedules, avoiding overhead watering for at least 24 hours post-application.
-
-
Data Collection:
-
Measure relevant parameters at regular intervals (e.g., 0, 7, 14, and 21 days after treatment).
-
Parameters may include: plant height, number of nodes, internode length, leaf area, chlorophyll (B73375) content (SPAD meter), and visual phytotoxicity scoring.
-
-
Data Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.
-
Plot the response (e.g., percent height reduction) against the MC concentration to identify the optimal dose.
-
Mandatory Visualizations
Caption: Mechanism of this compound Chloride action on plant growth.
Caption: Troubleshooting workflow for this compound Chloride application.
References
- 1. greenhousegrower.com [greenhousegrower.com]
- 2. assets.greenbook.net [assets.greenbook.net]
- 3. content.ces.ncsu.edu [content.ces.ncsu.edu]
- 4. greenhousegrower.com [greenhousegrower.com]
- 5. canr.msu.edu [canr.msu.edu]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. Plant growth regulator phytotoxicity symptoms - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 9. lsuagcenter.com [lsuagcenter.com]
- 10. researchgate.net [researchgate.net]
- 11. agrion.com.au [agrion.com.au]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Foliar application of this compound chloride and nitrogen improves yield and fiber quality traits of cotton (Gossypium hirsutum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JCS : Volume 26/2022 : Issue 1 :this compound Chloride Applications across Two Nitrogen Rates in a Conservation Tillage Cotton System [cotton.org]
- 15. This compound Chloride Effect On Crop Production [doraagri.com]
- 16. The effect of this compound chloride on elongation of cotton (Gossypium hirsutum L.) internode is associated with low concentration of gibberellic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. pomais.com [pomais.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Effects of this compound Chloride on Physiology of Soybean under Drought Stress [arccjournals.com]
Validation & Comparative
Comparative Analysis of Mepiquat Chloride and Chlormequat Chloride on Wheat Growth: A Scientific Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two prominent plant growth regulators, Mepiquat chloride (MC) and Chlormequat chloride (CCC), on the growth and development of wheat (Triticum aestivum L.). Both compounds are quaternary ammonium (B1175870) salts that act as gibberellin biosynthesis inhibitors, leading to reduced plant height and improved lodging resistance, ultimately impacting grain yield. This document synthesizes experimental data to objectively compare their performance, details relevant experimental protocols, and visualizes key biological and experimental processes.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound chloride and Chlormequat chloride on key wheat growth parameters based on available experimental data. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions, wheat cultivars, and application rates.
Table 1: Effect on Plant Height and Lodging Resistance
| Plant Growth Regulator | Concentration/Dosage | Application Stage | Plant Height Reduction (%) | Impact on Lodging Resistance | Reference |
| This compound chloride | 500 - 1000 ppm | Foliar spray at tillering or heading | Not explicitly quantified in comparative studies with CCC on wheat | Prevents lodging in winter wheat.[1] | [1] |
| Chlormequat chloride | 2.0% and 2.5% | Foliar spray | 18.95% - 38.71% | Reduces lodging and increases stem thickness.[2] | [2] |
| Chlormequat chloride | 2, 4, and 8 L/ha | Foliar spray | Significant decrease | Overcame lodging.[3] | [3] |
Table 2: Effect on Yield and Yield Components
| Plant Growth Regulator | Concentration/Dosage | Application Stage | Grain Yield Increase (%) | Impact on Yield Components | Reference |
| This compound chloride | 600 - 900 ppm | Foliar spray | Not explicitly quantified in comparative studies with CCC on wheat | Increased number, weight, and length of spikes; grain, straw, and biological yield.[4] | [4] |
| Chlormequat chloride | 2, 4, and 8 L/ha | Foliar spray | Significant increase | Increased number of ears per plant and sometimes the number of grains per ear.[3] | [3] |
| Chlormequat chloride | 1.0% and 1.5% | Foliar spray | - | Increased fresh weight.[2] | [2] |
Table 3: Physiological Effects
| Plant Growth Regulator | Concentration/Dosage | Effect on Chlorophyll (B73375) Content | Effect on Root Development | Reference |
| This compound chloride | 600 - 900 ppm | Increased chlorophyll a, b, and carotenoids.[4] | Promotes root growth. | [4] |
| Chlormequat chloride | 1.5% | Increased leaf area in one variety.[2] | Increased root length at 2% concentration in one variety.[2] | [2] |
| Chlormequat chloride | Not specified | Deepens leaf color and thickens leaves.[1] | Promotes a developed root system.[1] | [1] |
Experimental Protocols
This section outlines a generalized experimental protocol for a comparative study of this compound chloride and Chlormequat chloride on wheat, based on methodologies from various cited studies.
2.1. Plant Material and Growth Conditions
-
Wheat Cultivar: Specify the wheat cultivar used (e.g., Triticum aestivum L. cv. 'Liaochun 18', 'Luyuan 502').
-
Sowing: Sow seeds in pots or field plots with appropriate soil composition.
-
Growth Conditions: Maintain controlled greenhouse conditions (e.g., temperature, humidity, photoperiod) or record field conditions.
2.2. Treatment Application
-
Preparation of Solutions: Prepare aqueous solutions of this compound chloride and Chlormequat chloride at various concentrations (e.g., MC: 500, 1000 ppm; CCC: 1.0%, 1.5%, 2.0%). Include a control group treated with distilled water.
-
Application Method: Apply solutions as a foliar spray until runoff or as a soil drench at specific growth stages.
-
Application Timing: Apply treatments at key developmental stages such as the tillering stage, jointing stage, or flag leaf emergence.
2.3. Data Collection and Analysis
-
Morphological Parameters:
-
Plant Height: Measure the height from the soil surface to the tip of the highest leaf or spike at regular intervals.
-
Stem Diameter: Measure the diameter of the main stem at a specific internode using calipers.
-
Leaf Area: Measure the area of a specific leaf (e.g., flag leaf) using a leaf area meter.
-
-
Physiological Parameters:
-
Chlorophyll Content: Estimate chlorophyll content using a SPAD meter or through solvent extraction and spectrophotometry.
-
Root Morphology: Carefully excavate roots, wash them, and measure parameters like total root length, surface area, and dry weight.
-
-
Yield and Yield Components:
-
At maturity, harvest the plants and measure the number of spikes per plant, number of grains per spike, 1000-grain weight, and total grain yield.
-
-
Lodging Resistance:
-
Assess lodging incidence visually as a percentage of lodged plants per plot.
-
Measure stem breaking strength using a dynamometer.
-
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine the significance of treatment effects.
Visualizations
Signaling Pathway
Both this compound chloride and Chlormequat chloride are classified as onium compounds that inhibit the early stages of gibberellin (GA) biosynthesis.[5][6] They primarily act by blocking the enzymes copalyl-diphosphate synthase (CPS) and ent-kaurene (B36324) synthase (KS).[5][6] This inhibition leads to a reduction in the production of active gibberellins, which are responsible for stem elongation.
Caption: Gibberellin biosynthesis pathway and the inhibitory action of this compound chloride and Chlormequat chloride.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative study of this compound chloride and Chlormequat chloride on wheat.
Caption: A generalized experimental workflow for comparing the effects of this compound chloride and Chlormequat chloride on wheat.
Logical Relationship of Effects
This diagram illustrates the logical relationship between the application of this compound chloride or Chlormequat chloride and the resulting effects on wheat growth and yield.
Caption: Logical flow of the effects of this compound chloride and Chlormequat chloride on wheat growth and yield.
Comparative Discussion
Both this compound chloride and Chlormequat chloride are effective in reducing plant height and improving lodging resistance in wheat by inhibiting gibberellin biosynthesis.[1][5][6] While direct comparative studies on wheat are limited, a study on grapevines suggests that Chlormequat chloride may have a superior inhibitory effect on shoot elongation compared to this compound chloride.[2][7]
Chlormequat chloride has been shown to significantly reduce wheat plant height by up to 38.71% and effectively control lodging.[2][3] It can also lead to increased stem diameter, deeper leaf color, and a more developed root system.[1][2] These effects contribute to a significant increase in grain yield, primarily through an increased number of fertile tillers and grains per ear.[3]
This compound chloride is also known to prevent lodging in winter wheat and promote root growth.[1] Studies have shown its positive impact on yield components, including the number, weight, and length of spikes, as well as overall grain and straw yield.[4] Furthermore, this compound chloride can enhance the photosynthetic capacity of wheat by increasing chlorophyll content.[4]
In terms of application, Chlormequat chloride is often used as a foliar spray during the tillering or jointing stages.[2] this compound chloride application is also recommended during these stages.[4]
References
- 1. News - Differences between this compound chloride, Paclobutrazol, and Chlormequat [tangagri.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. api.fspublishers.org [api.fspublishers.org]
- 5. GROWTH RETARDANTS: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jkip.kit.edu [jkip.kit.edu]
- 7. mdpi.com [mdpi.com]
Mepiquat's Efficacy in New Crop Varieties: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Mepiquat, a widely used plant growth regulator, continues to be a focal point of research for optimizing crop yield and quality in new varieties. This guide provides a comprehensive comparison of this compound's performance against other alternatives, supported by experimental data and detailed methodologies.
Mechanism of Action
This compound primarily functions as an inhibitor of gibberellic acid (GA) biosynthesis.[1][2][3] By blocking the synthesis of this key hormone responsible for cell elongation, this compound effectively reduces internode length and overall plant height.[1][4] This leads to a more compact plant architecture, which can improve light penetration into the canopy, reduce lodging, and redirect the plant's energy from vegetative growth to reproductive development, ultimately enhancing yield.[1][5][6]
Beyond its primary role in GA inhibition, research indicates that this compound also influences other hormonal signaling pathways. Studies in soybeans have shown that this compound can inhibit the synthesis of zeatin and brassinolides, further contributing to growth regulation.[7][8] It can also affect auxin transport and biosynthesis.[7] Some studies suggest that this compound application can lead to an accumulation of abscisic acid (ABA), which may enhance a plant's resistance to drought stress.[7][8]
Comparative Performance of Plant Growth Regulators
This compound is often compared with other plant growth regulators (PGRs) such as Paclobutrazol, Uniconazole, and Chlormequat (B1206847) Chloride (CCC). While all of these compounds inhibit gibberellin synthesis, they differ in their potency, persistence, and safety profiles.[9][10]
| Plant Growth Regulator | Efficacy | Safety Profile | Application Window | Key Characteristics |
| This compound Chloride | Mild to moderate[9][10] | High safety, low risk of phytotoxicity[9][10] | Can be used at various growth stages, including sensitive seedling and flowering stages[9][10] | Shorter persistence, may require multiple applications for vigorous crops[9] |
| Paclobutrazol | Strong | Higher risk of phytotoxicity if misused | Primarily used in seedling and shoot stages[9] | Long-lasting effects in the soil, potentially affecting subsequent crops[10] |
| Uniconazole | Very Strong | Higher safety factor than Paclobutrazol, but still potent[10] | Not generally recommended for use in the seedling stage of most vegetables[9] | Considered an upgraded version of Paclobutrazol with stronger growth control[10] |
| Chlormequat Chloride (CCC) | Moderate | Improper use can cause crop shrinkage[10] | Mostly used during flowering and fruiting stages[9][10] | Often used on crops with a shorter growth period[9][10] |
Quantitative Data from Experimental Studies
The following tables summarize data from various studies on the effect of this compound on different crop varieties.
Table 1: Effect of this compound Chloride on Soybean Yield Characteristics
| Treatment (Concentration) | Variety | Yield Increase (%) | 100-Grain Weight Increase (%) |
| 100 mg/L | HN87 | 24.59 | 13.60 |
| 200 mg/L | HN84 | 9.46 | 4.92 |
| 200 mg/L | HN87 | 11.11 | 5.45 |
| 400 mg/L | HN87 | 11.34 | 6.70 |
Source: Adapted from a 2024 study on the application potential of this compound chloride in soybean.[11]
Table 2: Comparative Effect of this compound Chloride (MC) and Chlormequat Chloride (CCC) on 'Shine Muscat' Grapevines
| Treatment | New Shoot Length Reduction (%) | Single Berry Weight (g) | Soluble Solids Content (°Brix) |
| MC 500 mg/L | Significant Inhibition | Increased | 18.5 |
| CCC 100 mg/L | More Pronounced Inhibition | Increased | 19.2 |
| Control | - | Base | 18.2 |
Source: Adapted from a study on the effects of this compound Chloride and Chlormequat Chloride on 'Shine Muscat' Grapevines.[4]
Table 3: Impact of this compound Chloride on Bt Cotton under High-Density Planting
| Treatment | Seed Cotton Yield Increase over Control (%) | Harvest Index (%) |
| Three sprays of MC @ 0.4 ml/lit at 45, 60, and 75 DAS | 28.83 | 36.36 |
| Two sprays of MC @ 0.4 ml/lit at 45 and 60 DAS | - | - |
| Three sprays of MC @ 0.2 ml/lit at 45, 60, and 75 DAS | - | - |
| Two sprays of MC @ 0.2 ml/lit at 45 and 60 DAS | - | - |
| Control (No Spray) | 0 | - |
Source: Adapted from a 2021 study on the effect of this compound chloride on Bt cotton.[12]
Experimental Protocols
Detailed methodologies are crucial for interpreting experimental data. Below are summaries of protocols from cited studies.
Protocol 1: Evaluation of this compound Chloride on Soybean
-
Experimental Design: A three-year field experiment using a randomized block design with three replicate plots per treatment.[11]
-
Varieties: Heinong 84 (HN84) and Heinong 87 (HN87).[11]
-
Treatments: this compound chloride solutions at concentrations of 100 mg/L, 200 mg/L, and 400 mg/L, and a control (CK) with no application.[11]
-
Application: Foliar spray applied at the end of the vegetative growth stage (before initial flowering) and repeated after seven days.[11]
-
Data Collection: Yield and yield characteristics were measured at the harvest stage.[11] A drought simulation experiment was also conducted in pots with different varieties to assess drought resistance.[11]
Protocol 2: Comparative Study of this compound Chloride and Chlormequat Chloride on Grapevines
-
Plant Material: Vitis vinifera cv. 'Shine Muscat'.
-
Experimental Design: Nine treatments with different concentrations of this compound Chloride (MC) and Chlormequat Chloride (CCC), including a control.[4]
-
Treatments: MC and CCC at 100, 300, 500, and 700 mg/L.[4]
-
Application: Foliar spraying at multiple stages before flowering.[4]
-
Data Collection: Measurement of new shoot length, relative chlorophyll (B73375) content, leaf area, and fruit quality parameters (berry size, soluble solids content).[4]
Visualizing Pathways and Workflows
This compound Chloride Signaling Pathway
Caption: this compound's primary mechanism of action and its influence on other hormonal pathways.
Experimental Workflow for this compound Efficacy Trial
Caption: A generalized workflow for conducting field trials to validate this compound's efficacy.
References
- 1. pomais.com [pomais.com]
- 2. ugacotton.com [ugacotton.com]
- 3. Effect of this compound Chloride on Phenology, Yield and Quality of Cotton as a Function of Application Time Using Different Sowing Techniques [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. content.ces.ncsu.edu [content.ces.ncsu.edu]
- 7. This compound chloride inhibits soybean growth but improves drought resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound chloride inhibits soybean growth but improves drought resistance [frontiersin.org]
- 9. The difference of Paclobutrazol, Uniconazole, Chlormequat Chloride and this compound chloride [agriplantgrowth.com]
- 10. What are the differences between the four growth control agents: paclobutrazol, chlorfenapyr, this compound (also known as chlormequat) and chlormequat chloride? - Knowledge [plantgrowthhormones.com]
- 11. The application potential of this compound chloride in soybean: improvement of yield characteristics and drought resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thepharmajournal.com [thepharmajournal.com]
Mepiquat Chloride Versus Paclobutrazol: A Comparative Study on Ornamental Plants
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Essential Plant Growth Regulators
The precise control of plant growth and development is paramount in the production of high-quality ornamental plants. Mepiquat chloride and paclobutrazol (B33190) are two of the most widely utilized plant growth regulators (PGRs) that aid in achieving desired plant architecture, enhancing aesthetic value, and improving production efficiency. Both compounds are inhibitors of gibberellin biosynthesis, a crucial hormone for stem elongation. However, they act on different points of the biosynthesis pathway, leading to variations in their potency and effects on different plant species. This guide provides a comprehensive comparison of this compound chloride and paclobutrazol, supported by experimental data, to assist researchers and professionals in making informed decisions for their specific applications.
Mechanism of Action: Targeting Gibberellin Biosynthesis at Different Stages
This compound chloride and paclobutrazol both function by inhibiting the production of gibberellins (B7789140) (GAs), which are key hormones responsible for cell elongation and division.[1] A reduction in active GAs results in a more compact plant stature.[1]
This compound Chloride , an onium-type compound, acts on the early stages of the gibberellin biosynthesis pathway. It primarily inhibits the enzymes ent-copalyl diphosphate (B83284) synthase and ent-kaurene (B36324) synthase, which are critical for the formation of ent-kaurene, a precursor to gibberellins.[1]
Paclobutrazol , a triazole compound, intervenes at a later stage in the pathway. It specifically inhibits the cytochrome P450 monooxygenase, ent-kaurene oxidase, which is responsible for the oxidation of ent-kaurene to ent-kaurenoic acid.[1] By blocking this step, paclobutrazol effectively halts the downstream production of active gibberellins.
The distinct points of inhibition are illustrated in the following diagram:
References
Synergistic Effects of Mepiquat Chloride with Other Plant Growth Regulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic effects of Mepiquat chloride (MC) when combined with other plant growth regulators. The information is supported by experimental data to aid in the research and development of effective plant growth management strategies.
This compound chloride is a widely utilized plant growth regulator known for its ability to inhibit gibberellic acid (GA) biosynthesis, leading to more compact plant architecture and improved yield in various crops.[1][2] Its application, particularly in cotton, helps manage excessive vegetative growth, enhance stress resilience, and optimize assimilate partitioning.[3] Emerging research indicates that combining this compound chloride with other plant growth regulators can lead to synergistic effects, offering a more nuanced and potent approach to crop management. This guide explores these synergies, presenting comparative data and experimental methodologies.
I. Synergistic Effects with Paclobutrazol (PBZ)
This compound chloride and Paclobutrazol are both inhibitors of gibberellin biosynthesis, but they act on different stages of the pathway.[4] This complementary action can result in a more comprehensive control of plant growth.
Comparative Performance Data
The combination of this compound chloride and Paclobutrazol has been shown to be effective in various crops, including rice and cassava, for controlling plant height and improving yield-related parameters.
| Crop | Treatment | Plant Height Reduction (%) | Lodging Percentage Reduction (%) | Storage Root Yield Increase (%) | Starch Content | Reference |
| Rice | 100 ppm PBZ | 15.3 (over control) | Significant reduction | - | - | [5] |
| Rice | MC (concentration not specified) | Significant reduction | Significant reduction | - | - | [5] |
| Cassava | PBZ + MC | Significant | - | 3.7 (over control) | Significantly increased at 8 months | [6] |
| Cassava | Sole PBZ | Significant | - | 15.8 (over control) | No significant effect | [6] |
| Cassava | Sole MC | Significant | - | Lower than sole PBZ | No significant effect | [6] |
| Icterina Sage | PBZ (100 mg/L) | Plant dry weight reduced by 55% | - | - | - | [4][7][8] |
| Icterina Sage | MC (2.5 g/L) | Plant dry weight reduced by 19% | - | - | Improved nutrient absorption | [4][7][8] |
Experimental Protocols
Experiment 1: Effect of Paclobutrazol and this compound Chloride on Rice
-
Objective: To evaluate the effect of foliar application of Paclobutrazol and this compound chloride on the growth, culm strength, and lignin (B12514952) content of rice.
-
Plant Material: Rice (Oryza sativa L.).
-
Treatments:
-
T1: Control (no spray).
-
T2: 100 ppm Paclobutrazol (PBZ) spray at 35 days after transplanting (DAT).
-
Other treatments including this compound chloride applications (specific concentrations from the source were not detailed in the abstract).
-
-
Methodology:
-
Rice was cultivated under standard agronomic practices.
-
Foliar sprays of the respective plant growth regulators were applied at the tillering stage (35 DAT).
-
Plant height was measured at 90 DAT.
-
Lodging percentage was assessed at maturity.
-
Data on culm strength and lignin content were also collected.
-
-
Key Findings: Both Paclobutrazol and this compound chloride significantly reduced plant height and lodging percentage compared to the control.[5] The reduction in lodging is attributed to increased mechanical strength in the culm due to higher lignin and cellulose (B213188) content.[5]
Experiment 2: Effects of Paclobutrazol and this compound Chloride on Cassava
-
Objective: To determine the effects of Paclobutrazol and this compound chloride on the growth, yield, and starch content of cassava at different harvesting dates.
-
Plant Material: Cassava (Manihot esculenta Crantz).
-
Experimental Design: Factorial in a randomized complete block design.
-
Treatments:
-
Factor 1 (Plant Growth Regulator Application):
-
Control (no application).
-
Sole application of Paclobutrazol (PBZ).
-
Sole application of this compound chloride (MC).
-
PBZ combined with MC.
-
-
Factor 2 (Harvesting Dates): 8, 9, 10, and 11 months after planting.
-
-
Methodology:
-
Cassava was grown under rainfed conditions.
-
Plant growth regulators were applied as per the treatment plan.
-
Measurements of plant height, leaf area index, storage root yield, and starch content were taken at each harvesting date.
-
-
Key Findings: The combination of PBZ and MC significantly decreased plant height and increased the leaf area index.[6] While the combined application showed a modest increase in storage root yield, it significantly increased starch content when harvested at 8 months.[6]
Signaling Pathway
Caption: Inhibition of Gibberellin Biosynthesis by this compound Chloride and Paclobutrazol.
II. Synergistic Effects with Ethephon (B41061) and Chlormequat Chloride (CCC)
Ethephon, an ethylene-releasing agent, and Chlormequat Chloride, another gibberellin biosynthesis inhibitor, can be used in conjunction with this compound chloride to manage cotton growth.
Comparative Performance Data
| Crop | Treatment | Plant Growth | Yield Parameters | Reference |
| Cotton | MC + Ethephon + CCC (as part of a chemical topping strategy) | Can be used to control plant height and maturity. | Can influence boll opening and maturity. | [3][9] |
| Cotton | MC (84, 167, 250 ppm) | Reduction in plant growth. | Tendency to increase the average weight of cotton per plant. | [9] |
| Cotton | CCC (250, 380, 450 ppm) | Reduction in plant growth. | Tendency to increase the average weight of cotton per plant. | [9] |
| 'Shine Muscat' Grapevines | MC (500 mg/L) | Effective shoot control. | Enhanced berry size, soluble solids content, and solid-acid ratio. | [10] |
| 'Shine Muscat' Grapevines | CCC (100 mg/L) | Superior inhibitory efficacy on shoot elongation compared to MC. | Enhanced berry size, soluble solids content, and solid-acid ratio. | [10] |
Experimental Protocols
Experiment 3: Comparison of MC, CCC, and Ethephon in Cotton
-
Objective: To study the effects of this compound chloride, Chlormequat chloride, and Ethephon as plant regulators on cotton.
-
Plant Material: Cotton (Gossypium hirsutum L. cv. IAC-17).
-
Treatments:
-
This compound chloride (DPC): 84, 167, and 250 ppm.
-
Chlormequat chloride (CCC): 250, 380, and 450 ppm.
-
Ethephon (CEPA): 1670, 3340, and 6880 ppm.
-
-
Application Timing: 51, 65, and 143 days after germination.
-
Methodology:
-
A field experiment was conducted with the specified treatments and application timings.
-
Plant growth parameters and growth analysis were recorded.
-
The number of productive branches, boll number, and average weight of cotton per plant were measured.
-
-
Key Findings: Both this compound chloride and Chlormequat chloride caused a reduction in plant growth.[9] While the number of productive branches and bolls was not affected, there was a tendency for these regulators to increase the average weight of cotton per plant.[9]
Experimental Workflow
Caption: General Experimental Workflow for Evaluating Plant Growth Regulator Synergies.
III. Interaction with Other Hormones
This compound chloride's primary action of inhibiting gibberellin biosynthesis triggers a cascade of interactions with other plant hormones, notably auxin.
This compound Chloride and Auxin Homeostasis
Recent studies have revealed a complex interplay between this compound chloride and auxin. While MC is a GA inhibitor, it can indirectly promote lateral root formation by modulating auxin homeostasis.
-
Mechanism: this compound chloride treatment has been shown to increase endogenous indole-3-acetic acid (IAA) levels in the roots of cotton seedlings.[11][12] This increase in IAA is associated with the upregulation of genes involved in auxin biosynthesis and transport.[13] Specifically, MC treatment can enhance the expression of IAA amidohydrolase genes, which release free IAA from its conjugated forms.[12]
-
Synergistic Effect: The MC-induced increase in auxin promotes lateral root initiation and elongation, leading to a more robust root system.[11][12][14] This enhanced root growth can improve water and nutrient uptake, contributing to overall plant health and stress tolerance.
Signaling Pathway
Caption: this compound Chloride's Influence on Auxin Homeostasis and Root Development.
IV. Synergistic Effects with Brassinosteroids
Brassinosteroids are a class of polyhydroxysteroids that play a crucial role in plant growth and development. When used with this compound chloride, they can help in coordinating the source-sink relationship in crops like cotton.
Comparative Performance Data
| Crop | Treatment | Yield Increase (%) | Boll Number Increase | Photosynthetic Rate | Reference |
| Cotton | Brassinosteroid Application | Up to 6.3 | 1.3 bolls per plant | Enhanced | [15] |
| Cotton | Brassinosteroid + Reduced Leaf Source | Reduced average shedding rate by 8.9% | Increased new leaves by 20% | - | [15] |
Experimental Protocols
Experiment 4: Effect of Exogenous Brassinosteroid on Cotton
-
Objective: To investigate the effects of exogenous brassinosteroid application on the source-sink relationship and boll setting in cotton, often managed with this compound chloride for height control.
-
Plant Material: Xinjiang Cotton.
-
Methodology:
-
Cotton plants were grown under a management system that includes this compound chloride application to reduce plant height and promote source-sink coordination.
-
Exogenous brassinosteroids were applied to the plants.
-
In some treatments, leaf source was reduced by removing a portion of the leaves.
-
Data on yield, boll number, photosynthetic rate, and dry matter accumulation were collected.
-
-
Key Findings: Brassinosteroid application increased cotton yield and the number of bolls per plant.[15] It also enhanced the photosynthetic rate and the proportion of dry matter allocated to reproductive organs.[15] Even with a reduced leaf source, brassinosteroids improved the efficiency of the remaining leaves and promoted dry matter accumulation in the bolls.[15]
Conclusion
The synergistic application of this compound chloride with other plant growth regulators presents a sophisticated strategy for optimizing crop growth, development, and yield. The combination with Paclobutrazol offers enhanced control over plant stature and can improve lodging resistance and yield components. Co-application with Ethephon and Chlormequat Chloride provides further options for managing plant architecture and maturity. Furthermore, understanding the interaction of this compound chloride with endogenous plant hormones like auxin and the strategic use of other growth promoters such as brassinosteroids can lead to a more holistic approach to crop management. The experimental data and protocols provided in this guide serve as a valuable resource for researchers and professionals in the field to design further studies and develop innovative applications for these powerful regulatory compounds.
References
- 1. americot.com [americot.com]
- 2. mdpi.com [mdpi.com]
- 3. journals.caass.org.cn [journals.caass.org.cn]
- 4. mdpi.com [mdpi.com]
- 5. chemjournal.researchfloor.org [chemjournal.researchfloor.org]
- 6. ag2.kku.ac.th [ag2.kku.ac.th]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Comparison between concentrations and application time of this compound chloride, chlorocholine chloride and ethephon in cotton (Gossypium hirsutum L. cv. IAC-17) - Advances in Weed Science [awsjournal.org]
- 10. mdpi.com [mdpi.com]
- 11. The effects of this compound chloride on the lateral root initiation of cotton seedlings are associated with auxin and auxin-conjugate homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effects of this compound chloride on the lateral root initiation of cotton seedlings are associated with auxin and auxin-conjugate homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound chloride promotes cotton lateral root formation by modulating plant hormone homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Mepiquat and Other Gibberellin Inhibitors: A Comparative Transcriptomic Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the transcriptomic effects of mepiquat chloride and other prominent gibberellin (GA) biosynthesis inhibitors, including paclobutrazol (B33190), uniconazole (B1683454), and prohexadione-calcium. By examining genome-wide changes in gene expression, this document offers insights into the molecular mechanisms underlying their growth-regulating properties. The information is supported by experimental data from various transcriptomic studies, with a focus on quantitative comparisons and detailed methodologies.
Comparative Performance: A Quantitative Overview of Transcriptomic Changes
Gibberellin inhibitors are widely used in agriculture to control plant height and improve crop yields.[1] this compound chloride (MC), a well-known plant growth regulator, functions by inhibiting GA biosynthesis, which in turn affects the homeostasis of other phytohormones and modulates the metabolism of carbohydrates and other essential molecules.[1] Similarly, paclobutrazol (PBZ) and uniconazole (UNZ) are triazole compounds that control plant height by blocking GA production.[2] Prohexadione-calcium (Pro-Ca) also inhibits a late step in GA biosynthesis.[3]
Transcriptomic studies utilizing high-throughput sequencing have revealed significant alterations in gene expression in response to these inhibitors across various plant species. The quantitative data from these studies, summarized below, highlight the extent of these changes.
Table 1: Comparative Transcriptomics of this compound Chloride
| Plant Species | Treatment | Differentially Expressed Genes (DEGs) | Key Affected Pathways | Reference |
| Cotton (Gossypium hirsutum) (MC-sensitive variety SD1068) | 80 mg/L this compound Chloride | 1247 (1 dps), 2234 (3 dps), 3406 (6 dps) | Phytohormone signal transduction, Gibberellin and Brassinosteroid biosynthesis | [1] |
| Cotton (Gossypium hirsutum) (MC-insensitive variety XLZ74) | 80 mg/L this compound Chloride | 798 (1 dps), 3719 (3 dps), 3007 (6 dps) | Phytohormone signal transduction, Gibberellin and Brassinosteroid biosynthesis | [1] |
| Sugarcane (Saccharum spp.) | This compound Chloride (concentration not specified) | 3157 (6 days post-treatment) | Plant hormone signal transduction, Biosynthesis of various metabolites | [4][5] |
| Soybean (Glycine max) | This compound Chloride (concentration not specified) | Not specified | Photosynthesis, Cell wall synthesis, Flavonoid biosynthesis | [6] |
dps: days post-spray
Table 2: Comparative Transcriptomics of Other Gibberellin Inhibitors
| Inhibitor | Plant Species | Treatment | Differentially Expressed Genes (DEGs) | Key Affected Pathways | Reference |
| Paclobutrazol | Lily (Lilium longiflorum-Asiatic hybrid) | 500 mg L⁻¹ | 2704 | Cell division and expansion, GA metabolism and signaling | [2] |
| Paclobutrazol | Rice (Oryza sativa) | Not specified | 3936 | Submergence and abiotic stress responses, Phytohormone biosynthesis and signaling, Photosynthesis, Nutrient metabolism | [7][8] |
| Paclobutrazol | Tomato (Solanum lycopersicum) | 200 mg L⁻¹ | Not specified | Flavonoid and phenylpropanoid biosynthesis, Plant hormone and sucrose (B13894) metabolism | [2][9] |
| Uniconazole | Flowering Chinese Cabbage (Brassica campestris L.) | 100 mg L⁻¹ | Not specified | Phenylpropanoid biosynthesis | [10] |
| Uniconazole | Coix (Coix lachryma-jobi L.) | 5 mg/L | 1040 (vs. low-temperature control) | Plant hormone signal transduction, Photosynthesis, Reactive oxygen species (ROS)-related genes, Secondary metabolism | [11][12] |
| Prohexadione-calcium | Rice (Oryza sativa) | 100 mg·L⁻¹ (under salt stress) | Not specified | Antioxidant processes, Photosynthesis | [13][14] |
Gibberellin Signaling Pathway and Inhibitor Action
Gibberellins promote plant growth by binding to the GID1 receptor, which leads to the degradation of DELLA proteins.[2] DELLA proteins are transcriptional regulators that act as growth repressors. In the absence of GAs, DELLA proteins bind to and inactivate transcription factors, thereby inhibiting the expression of GA-responsive genes.[2] Gibberellin inhibitors block the biosynthesis of GAs, leading to an accumulation of DELLA proteins and subsequent growth repression.[2]
Caption: Gibberellin signaling pathway and the action of GA biosynthesis inhibitors.
Experimental Protocols
Reproducibility and comparability of transcriptomic studies rely on detailed and standardized experimental protocols. Below is a representative methodology for the key experiments cited in this guide.
1. Plant Material and Growth Conditions: Plant species are grown under controlled environmental conditions (e.g., greenhouse or growth chamber) with specific light, temperature, and humidity settings. The growth stage at which the treatment is applied is critical and should be consistent across experiments.
2. Gibberellin Inhibitor Treatment: Aqueous solutions of this compound chloride, paclobutrazol, uniconazole, or prohexadione-calcium are applied to the plants, typically as a foliar spray or soil drench, at specified concentrations. Control plants are treated with a mock solution (e.g., water).
3. Sample Collection and RNA Isolation: Tissues of interest (e.g., leaves, stems, internodes) are harvested at specific time points after treatment. Samples are immediately frozen in liquid nitrogen and stored at -80°C to preserve RNA integrity.[15] Total RNA is then extracted using commercially available kits or established protocols like the TRIzol method.[15]
4. Library Preparation and RNA Sequencing: RNA quality and quantity are assessed using a spectrophotometer and an Agilent Bioanalyzer. High-quality RNA samples are used for library construction. mRNA is typically enriched using oligo(dT) magnetic beads, followed by fragmentation, reverse transcription, and adapter ligation. The resulting cDNA libraries are sequenced on a high-throughput platform such as the Illumina HiSeq.[4]
5. Bioinformatic Analysis:
-
Data Quality Control: Raw sequencing reads are filtered to remove low-quality reads, adapter sequences, and reads with a high percentage of unknown bases.[15]
-
Read Mapping: The high-quality clean reads are aligned to a reference genome or assembled de novo if a reference genome is not available.[15]
-
Differential Gene Expression Analysis: Gene expression levels are quantified (e.g., as FPKM - Fragments Per Kilobase of transcript per Million mapped reads).[15] Statistical software packages like DESeq2 or edgeR are used to identify differentially expressed genes (DEGs) between the treated and control groups.[2]
-
Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the DEGs to identify significantly enriched biological processes and metabolic pathways.[2]
-
Validation: The expression patterns of selected DEGs are often validated using quantitative real-time PCR (qRT-PCR).[2]
Caption: A typical experimental workflow for comparative transcriptomics.[15]
References
- 1. Transcriptome Profiling Provides New Insights into the Molecular Mechanism Underlying the Sensitivity of Cotton Varieties to this compound Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Global transcriptome changes of elongating internode of sugarcane in response to this compound chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound chloride inhibits soybean growth but improves drought resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Integrated Transcriptomic and Metabolomic Profiling of Paclobutrazol-Induced Dwarfism in Tomato Epicotyls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transcriptomic and metabolomic analyses reveal the mechanism of uniconazole inducing hypocotyl dwarfing by suppressing BrbZIP39- BrPAL4 module mediating lignin biosynthesis in flowering Chinese cabbage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gene expression profile indicates involvement of uniconazole in Coix lachryma‐jobi L. seedlings at low temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gene expression profile indicates involvement of uniconazole in Coix lachryma-jobi L. seedlings at low temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Physiological and transcriptome analysis reveals that prohexadione-calcium promotes rice seedling’s development under salt stress by regulating antioxidant processes and photosynthesis | PLOS One [journals.plos.org]
- 14. Physiological and transcriptome analysis reveals that prohexadione-calcium promotes rice seedling's development under salt stress by regulating antioxidant processes and photosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Performance Assessment of Mepiquat Formulations in Field Trials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the field performance of different Mepiquat formulations, supported by experimental data from various studies. This compound is a widely used plant growth regulator in cotton production, primarily aimed at controlling vegetative growth and improving yield. The two most common formulations are this compound Chloride (MC) and this compound Pentaborate (MP). This document summarizes their effects on key agronomic parameters and details the methodologies employed in field trials to assess their efficacy.
Data Presentation
The following tables summarize quantitative data from field trials comparing different this compound formulations.
Table 1: Comparison of this compound Formulations on Cotton Vegetative Growth
| Formulation | Application Rate (oz/acre) | Plant Height Reduction (%) | Main Stem Nodes (reduction from control) | Reference |
| Mepex Ginout (MC) | 16 | Not specified | Not specified | [1] |
| Pix Ultra (MC) | 16 | Not specified | Not specified | [1] |
| Pentia (MP) | 16 | Not specified | Not specified | [1] |
| This compound Chloride | "Full" rate | Significant | Significant | [2][3][4] |
| This compound Pentaborate | "Full" rate | Significant | Significant | [2][3][4] |
| This compound Pentaborate | 80% of "Full" rate | Significant | Significant | [2][3][4] |
Table 2: Comparison of this compound Formulations on Cotton Yield and Fiber Quality
| Formulation | Application Rate (oz/acre) | Lint Yield (lbs/acre) | Lint Percent (%) | Fiber Quality | Reference |
| Mepex Ginout (MC) | 16 | Highest among treatments | Highest among treatments | No significant difference | [1] |
| Pix Ultra (MC) | 16 | Lower than control | Lower than control | No significant difference | [1] |
| Pentia (MP) | 16 | Lower than control | Lower than control | No significant difference | [1] |
| This compound Chloride | "Full" rate | Significantly greater than untreated | Not specified | Not specified | [2][3][4] |
| This compound Pentaborate | "Full" rate | Significantly greater than untreated | Not specified | Not specified | [2][3][4] |
| This compound Pentaborate | 80% of "Full" rate | Not significantly different from untreated | Not specified | Not specified | [2][3][4] |
Experimental Protocols
The following methodologies are based on protocols described in the cited field trials for assessing the performance of this compound formulations.
Experimental Design and Plot Establishment
-
Design: Field trials are typically conducted using a Randomized Complete Block Design (RCBD) with multiple replications (e.g., four replications) to account for field variability.[1]
-
Plot Size: Plot dimensions can vary, with examples including 20 rows wide with a 36-inch row spacing, extending for a full irrigation run of half a mile.[1]
-
Variety: A single cotton variety is typically used throughout the trial to ensure that observed differences are due to the treatments and not genetic variations. For instance, studies have utilized the 'DP555BR' cotton variety.[2][3][4]
Treatment Application
-
Formulations: The trials compare different commercially available this compound formulations, such as Mepex Ginout (DuPont), Pix Ultra (BASF), and Pentia (BASF).[1]
-
Application Rate: Treatments are applied at specified rates, for example, a single application of 16 oz/acre for each formulation.[1] In other studies, "full" and reduced (e.g., 80%) rates based on university extension recommendations are compared.[2][3][4]
-
Application Timing: Applications are made at specific growth stages of the cotton plant. A common timing for a single application is during the vegetative growth phase.[1]
Data Collection and Analysis
-
Vegetative Growth Parameters:
-
Plant Height: Measured at various time points during the growing season to assess the growth regulation effect.
-
Number of Nodes: The total number of main-stem nodes is counted to determine the impact on plant development.
-
-
Yield Parameters:
-
Fiber Quality:
-
Sub-samples of lint are collected and analyzed for various fiber quality parameters.
-
-
Statistical Analysis: The collected data is subjected to analysis of variance (ANOVA) to determine if there are statistically significant differences among the treatments.
Mandatory Visualization
Signaling Pathway of this compound Inhibition
This compound-based plant growth regulators function by inhibiting the biosynthesis of gibberellins, which are plant hormones that promote cell elongation. This compound chloride and this compound pentaborate, both containing the active ingredient this compound, are classified as "onium" type inhibitors. They specifically target the early stages of the gibberellin biosynthesis pathway.
The primary mechanism of action involves the blockage of two key enzymes: copalyl-diphosphate synthase (CPS) and ent-kaurene (B36324) synthase (KS). This inhibition prevents the conversion of geranylgeranyl diphosphate (B83284) (GGPP) to ent-kaurene, a crucial precursor for all gibberellins. The pentaborate formulation is reported to have quicker absorption into the plant.
Caption: this compound's inhibition of the gibberellin biosynthesis pathway.
Experimental Workflow for this compound Formulation Assessment
The following diagram illustrates the typical workflow for conducting a field trial to compare the performance of different this compound formulations.
Caption: Experimental workflow for assessing this compound formulations.
References
Mepiquat's Efficacy in Monocots Versus Dicots: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the differential effects of the plant growth regulator Mepiquat on monocotyledonous and dicotyledonous plants.
Abstract
This compound, a widely utilized plant growth regulator, is known for its role in inhibiting gibberellin biosynthesis, thereby controlling vegetative growth. Its efficacy, however, is not uniform across the plant kingdom. This guide provides a comparative analysis of this compound's performance in monocots and dicots, supported by experimental data. Key differences in physiological responses, including effects on plant height, root-to-shoot ratio, and yield components, are examined. Detailed experimental protocols and a visual representation of the underlying biochemical pathway are provided to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
This compound chloride is a systemic plant growth regulator that primarily functions as an anti-gibberellin.[1] By inhibiting the biosynthesis of gibberellic acid, a key hormone responsible for cell elongation, this compound effectively reduces internode length and overall plant height.[2][3] This regulation of vegetative growth can lead to a redirection of plant resources towards reproductive development, potentially enhancing crop yield and quality.[3] While the effects of this compound are well-documented in several dicotyledonous crops, particularly cotton, its efficacy and physiological impacts on monocotyledonous plants are also of significant interest. This guide aims to provide a comparative analysis of this compound's effects on these two major plant groups.
Mechanism of Action: Inhibition of Gibberellin Biosynthesis
This compound chloride acts as a plant growth retardant by inhibiting the biosynthesis of gibberellic acid (GA).[2] Specifically, it blocks the activity of enzymes early in the GA biosynthesis pathway.[3][4] This inhibition leads to a reduction in the levels of active gibberellins, which are crucial for stem elongation.[1]
The primary mode of action involves the inhibition of ent-kaurene (B36324) synthase, a key enzyme in the gibberellin biosynthesis pathway.[4] This enzyme catalyzes the conversion of geranylgeranyl pyrophosphate to ent-kaurene. By blocking this step, this compound effectively curtails the production of downstream gibberellins.
Below is a diagram illustrating the gibberellin biosynthesis pathway and the point of inhibition by this compound.
References
Unraveling Mepiquat's Genetic Playbook: A Comparative Guide to its Mechanism of Action
For researchers, scientists, and professionals in drug development, this guide provides an in-depth comparison of the molecular mechanisms underlying the effects of Mepiquat Chloride (MC), a widely used plant growth regulator. Through a synthesis of recent transcriptomic studies, this document elucidates the key genes and signaling pathways modulated by MC, offering a valuable resource for validating its role and exploring new applications.
This compound Chloride is renowned for its ability to control vegetative growth and enhance crop yields. Its primary mode of action involves the inhibition of gibberellin (GA) biosynthesis.[1] However, recent research has unveiled a more complex regulatory network, implicating a cascade of genetic and hormonal changes that collectively shape the plant's response. This guide dissects these intricate mechanisms, presenting comparative data from studies on different plant species and varieties with varying sensitivities to MC.
Comparative Analysis of Gene Expression Changes Induced by this compound Chloride
Transcriptome profiling has been instrumental in identifying the genes that are differentially expressed (DEGs) following MC treatment. A comparative analysis of two Upland cotton varieties, one insensitive (XLZ74) and one sensitive (SD1068) to MC, reveals a significant and dynamic genetic response.[2][3][4]
| Time Point (days post-spray) | Cotton Variety | Total DEGs | Upregulated Genes | Downregulated Genes |
| 1 | XLZ74 (Insensitive) | 798 | 200 | 598 |
| SD1068 (Sensitive) | 1247 | 581 | 666 | |
| 3 | XLZ74 (Insensitive) | 3719 | 2335 | 1384 |
| SD1068 (Sensitive) | 2234 | 1209 | 1025 | |
| 6 | XLZ74 (Insensitive) | 3007 | 1708 | 1299 |
| SD1068 (Sensitive) | 3406 | 1628 | 1778 |
Table 1: Differentially Expressed Genes (DEGs) in two cotton varieties after this compound Chloride treatment.[2]
In soybean, transcriptome analysis following MC treatment also revealed a significant downregulation of genes related to photosynthesis and cell wall synthesis, contributing to the inhibition of plant growth.[5][6]
Key Signaling Pathways Modulated by this compound Chloride
MC's influence extends beyond GA biosynthesis, orchestrating a complex interplay between multiple phytohormone signaling pathways. The primary pathways affected include gibberellin, auxin, cytokinin, and brassinosteroids.
Gibberellin (GA) Metabolism and Signaling
A cornerstone of MC's action is the suppression of GA accumulation.[7] This is achieved by downregulating GA biosynthesis genes (e.g., CPS, KAO1, GA3ox) and, most notably, by significantly upregulating GA catabolic genes, particularly GA2ox.[7][8] The upregulation of GA2ox leads to the deactivation of active GAs, resulting in reduced plant height and internode elongation.[7] This effect is more pronounced in MC-sensitive varieties.[3][7]
Auxin (IAA) Signaling Pathway
The regulation of auxin-related genes by MC is multifaceted. While some genes involved in auxin conjunction (GH3) and signaling (SAUR, IAA) are downregulated, many auxin-signaling genes (IAA/AUX, SAUR) are upregulated at later time points in cotton.[7] In soybean, auxin-responsive GH3 family genes were downregulated.[5] MC treatment in cotton has also been shown to induce endogenous auxin levels by altering the expression of genes involved in its synthesis and transport, which in turn regulates genes related to the cell cycle and division for lateral root development.[8]
Cytokinin (CTK) and Brassinosteroid (BR) Pathways
MC treatment leads to an increase in cytokinin levels, with a more significant effect observed in sensitive cotton varieties.[3][7] This is consistent with the induction of CKX genes, which are involved in cytokinin degradation.[7] Conversely, brassinosteroid biosynthesis-related genes were found to be downregulated in the sensitive cotton variety (SD1068) but not in the insensitive variety (XLZ74).[3][7] In soybean, the synthesis of both zeatin (a cytokinin) and brassinolide (B613842) was inhibited.[5][6]
Experimental Protocols
The validation of genes involved in this compound's mechanism of action relies on robust experimental methodologies. The following outlines a typical workflow for such studies.
Plant Material and this compound Chloride Treatment
-
Plant Species and Varieties: Utilize plant species of interest, such as cotton (Gossypium hirsutum L.) or soybean (Glycine max L. Merr.), including varieties with known differential sensitivity to MC.[2][5]
-
Growth Conditions: Grow plants under controlled environmental conditions (e.g., temperature, humidity, photoperiod).
-
MC Application: Apply a defined concentration of this compound Chloride (e.g., 80 mg/L for cotton, 100 mg/L for soybean) via foliar spray at a specific growth stage.[2][9] Control plants are treated with water.
-
Sampling: Collect tissue samples (e.g., young stems, leaves) at various time points post-treatment (e.g., 1, 3, and 6 days) for subsequent analysis.[2]
Transcriptome Analysis (RNA-Seq)
-
RNA Extraction and Library Preparation: Isolate total RNA from the collected samples and construct sequencing libraries.
-
Sequencing: Perform high-throughput sequencing using platforms like Illumina HiSeq.[10]
-
Data Analysis:
-
Process raw sequencing reads to remove low-quality data.
-
Align reads to a reference genome.
-
Identify differentially expressed genes (DEGs) between MC-treated and control samples.
-
Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis to identify biological processes and pathways affected by MC.[3]
-
Phytohormone Quantification
-
Extraction: Extract endogenous phytohormones (e.g., GAs, IAA, CTKs) from plant tissues.
-
Quantification: Analyze hormone levels using techniques such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[5]
Quantitative Real-Time PCR (qRT-PCR) Validation
-
Gene Selection: Select key DEGs identified from RNA-Seq for validation.
-
Primer Design: Design gene-specific primers.
-
qRT-PCR: Perform qRT-PCR to confirm the expression patterns of the selected genes. Use a suitable reference gene for normalization.[5]
Conclusion
The mechanism of action of this compound Chloride is far more intricate than a simple inhibition of gibberellin biosynthesis. It involves a complex and dynamic reprogramming of the plant transcriptome, affecting multiple hormone signaling pathways. The comparative data presented here highlights that the genetic response to MC can vary significantly depending on the plant species and even between different varieties of the same species. For researchers and professionals in drug development, understanding this complex interplay of genes and hormones is crucial for optimizing the use of MC and for the rational design of new plant growth regulators with enhanced efficacy and specificity. The experimental protocols and analytical workflows described provide a solid foundation for further research aimed at validating the role of specific genes in this compound's mode of action.
References
- 1. ugacotton.com [ugacotton.com]
- 2. mdpi.com [mdpi.com]
- 3. Transcriptome Profiling Provides New Insights into the Molecular Mechanism Underlying the Sensitivity of Cotton Varieties to this compound Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.csiro.au [discovery.csiro.au]
- 5. Frontiers | this compound chloride inhibits soybean growth but improves drought resistance [frontiersin.org]
- 6. This compound chloride inhibits soybean growth but improves drought resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptome Profiling Provides New Insights into the Molecular Mechanism Underlying the Sensitivity of Cotton Varieties to this compound Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound chloride promotes cotton lateral root formation by modulating plant hormone homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of this compound Chloride Regulating Soybean Response to Drought Stress Revealed by Proteomics | MDPI [mdpi.com]
- 10. Global transcriptome changes of elongating internode of sugarcane in response to this compound chloride - PMC [pmc.ncbi.nlm.nih.gov]
Mepiquat Chloride's Hormonal Crosstalk: A Comparative Guide to its Signaling Interactions
For Researchers, Scientists, and Drug Development Professionals
Mepiquat chloride (MC), a widely utilized plant growth regulator, is primarily known for its role in inhibiting gibberellin (GA) biosynthesis, thereby controlling vegetative growth.[1][2][3][4][5][6][7][8][9][10] However, its influence extends beyond a single hormonal pathway, engaging in a complex crosstalk with other key phytohormones, including auxin (IAA), abscisic acid (ABA), and cytokinins (CK). This guide provides a comprehensive comparison of MC-induced signaling and its interplay with other hormone pathways, supported by experimental data and detailed methodologies.
Comparative Analysis of Hormonal Responses to this compound Chloride
The application of this compound chloride triggers a cascade of changes in the endogenous levels of several plant hormones. The following tables summarize the quantitative data from key studies, offering a comparative overview of these effects.
Table 1: Effect of this compound Chloride on Endogenous Hormone Levels in Cotton Roots
Data extracted from Wu et al. (2019), where cotton seeds were treated with this compound chloride and hormone levels were measured in the roots 5 days after treatment.[11]
| Hormone | Control | This compound Chloride Treatment | Fold Change |
| Gibberellin (GA) | Data not quantified | Significantly Lower | Decrease |
| Abscisic Acid (ABA) | Data not quantified | Significantly Lower | Decrease |
| Indole-3-acetic acid (IAA) | Data not quantified | Significantly Higher | Increase |
Table 2: Effect of this compound Chloride on Endogenous Hormone Levels in Soybean Leaves under Drought Stress
Data from a study on soybean seedlings under simulated drought stress, where leaves were sprayed with different concentrations of this compound chloride.[12]
| Hormone | Control (Drought) | 100 mg/L MC | 300 mg/L MC | 500 mg/L MC | 700 mg/L MC |
| Auxin (IAA) | Decreased | Increased | Increased | Increased | Increased |
| Gibberellin (GA₃) | Decreased | Increased | Increased | Increased | Increased |
| Zeatin (ZA) | Decreased | Increased | Increased | Increased | Increased |
| Abscisic Acid (ABA) | Increased | Decreased | Decreased | Decreased | Decreased |
Signaling Pathway Interactions
This compound chloride's primary action of inhibiting GA biosynthesis initiates a series of downstream effects that ripple through other hormonal signaling networks.
This compound Chloride and Gibberellin (GA) Signaling
MC directly targets the GA biosynthesis pathway by inhibiting the activity of ent-copalyl diphosphate (B83284) synthase (CPS) and ent-kaurene (B36324) synthase (KS), key enzymes in the early steps of GA synthesis.[11] This leads to a reduction in active GA levels.[10][11] The decreased GA concentration results in the accumulation of DELLA proteins, which are negative regulators of GA signaling.[13] This accumulation suppresses cell elongation and division, leading to the characteristic dwarfing phenotype.[5][13]
References
- 1. pomais.com [pomais.com]
- 2. This compound chloride Plant Growth Regulator 98ï¼ TC 25ï¼ SL, 25ï¼ SP, 10ï¼ SL manufacturer & supplier & wholesaler [kingquenson.com]
- 3. mdpi.com [mdpi.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. lsuagcenter.com [lsuagcenter.com]
- 6. Effect of this compound Chloride on Phenology, Yield and Quality of Cotton as a Function of Application Time Using Different Sowing Techniques [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. BioKB - CoOccurrence - this compound chloride - response to hormone [biokb.lcsb.uni.lu]
- 9. cotton.org [cotton.org]
- 10. The effect of this compound chloride on elongation of cotton (Gossypium hirsutum L.) internode is associated with low concentration of gibberellic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound chloride promotes cotton lateral root formation by modulating plant hormone homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of this compound Chloride on Physiology of Soybean under Drought Stress [arccjournals.com]
- 13. The Roles of Mepiquate Chloride and Melatonin in the Morpho-Physiological Activity of Cotton under Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the effects of Mepiquat on different cultivars of the same species
FOR IMMEDIATE RELEASE
A Comprehensive Guide to the Differential Effects of Mepiquat on Cotton and Soybean Cultivars
[City, State] – Researchers, scientists, and professionals in drug development now have access to a detailed comparison guide on the effects of the plant growth regulator this compound on different cultivars of cotton and soybean. This publication provides an objective analysis of this compound's performance, supported by experimental data, to aid in agricultural research and development.
This compound chloride is a widely used plant growth regulator that inhibits gibberellin biosynthesis, leading to reduced plant height and a more compact plant structure.[1][2] This guide synthesizes findings from various studies to highlight how different cultivars of the same species can exhibit varied responses to this compound application.
Comparative Effects on Cotton Cultivars
Field studies have demonstrated that the response to this compound in cotton (Gossypium hirsutum) can be significantly influenced by the cultivar's growth habit and maturity. A comparison between a short-season (determinate) cultivar, TAMCOT CAMD-E, and a full-season (indeterminate) cultivar, Stoneville 213, reveals these differences.
Data Summary: this compound Effects on Cotton Cultivars
| Parameter | Cultivar | This compound Treatment | Result |
| Plant Height | TAMCOT CAMD-E | Standard Application | Significant reduction[3] |
| Stoneville 213 | Standard Application | Significant reduction[3] | |
| Lint Yield | TAMCOT CAMD-E | Standard Application | No significant increase[3] |
| Stoneville 213 | Standard Application | Non-significant increase[3] | |
| Fiber Length | TAMCOT CAMD-E | Standard Application | No significant effect[3] |
| Stoneville 213 | Standard Application | Increased[3] | |
| Maturity | TAMCOT CAMD-E | Early & Recommended Application | Improved percentage harvest in the first pick[3] |
| Stoneville 213 | Early & Recommended Application | Shorter mean maturity date, higher maturity rate index[3] |
Comparative Effects on Soybean Cultivars
Similarly, soybean (Glycine max) cultivars show differential responses to this compound application, particularly in terms of lodging resistance and yield. Research comparing cultivars HN44 and HN65, as well as HN84 and HN87, illustrates these variations.
Data Summary: this compound Effects on Soybean Cultivars
| Parameter | Cultivar | This compound Treatment (Concentration) | Result |
| Plant Height | HN44 & HN65 | 200 mg L-1 | Significant reduction[2][4] |
| Lodging Resistance | HN44 & HN65 | 200 mg L-1 | Enhanced by reducing stem length and increasing stem diameter[4] |
| Yield | HN44 | 200 mg L-1 | No significant change mentioned |
| HN65 | 200 mg L-1 | Increased by 25.5 g/4 plants compared to control[4] | |
| HN84 | 200 mg/L (M200) | 6.93% and 9.46% increase over two years[5] | |
| HN87 | 200 mg/L (M200) | 11.11% and 15.72% increase over two years[5] | |
| Antioxidant Activity (SOD, POD) | HN84 | 400 mg/L (M400) | Max increase of 71.92% (SOD) and 63.26% (POD)[5] |
| HN87 | 200 mg/L (M200) | Max increase of 21.96% (SOD) and 93.49% (POD)[5] |
Experimental Protocols
The data presented is based on field experiments conducted under specific conditions. Below are generalized methodologies from the cited studies.
Cotton Cultivar Study Protocol:
-
Cultivars: TAMCOT CAMD-E (short-season) and Stoneville 213 (full-season).
-
This compound Application: Applied at three different stages of crop development: early, recommended, and late.
-
Parameters Measured: Plant height, number of sympodia, internode distance, canopy width, light penetration, bloom production, boll maturation period, yield, and fiber properties.[3]
-
Statistical Analysis: Data were analyzed to determine the significance of the effects of this compound treatment on the measured parameters for each cultivar.
Soybean Cultivar Study Protocol:
-
Cultivars: HN44, HN65, HN84, and HN87.
-
This compound Application: Sprayed at concentrations of 100 mg L-1, 200 mg L-1, and 400 mg L-1 at the three-leaf stage and early flowering stage.[4][5]
-
Parameters Measured: Stem length, stem diameter, stalk breaking force, stem bending, semi-cellulose content, pod number, 100-seed weight, and yield.[4][5] In some studies, physiological characteristics such as antioxidant enzyme activity (SOD, POD) and proline content were also measured.[5]
-
Statistical Analysis: Analysis of variance was used to compare the effects of different this compound concentrations on the lodging resistance and yield characteristics of the soybean cultivars.
Visualizing the Research Process
To understand the typical workflow for such comparative studies, the following diagram illustrates the key stages of the experimental process.
Caption: Experimental workflow for comparing this compound effects on different cultivars.
Signaling Pathway Inhibition by this compound
This compound chloride acts by inhibiting the biosynthesis of gibberellins, a class of plant hormones that regulate growth and development, particularly stem elongation. The diagram below illustrates the simplified signaling pathway affected by this compound.
References
- 1. pomais.com [pomais.com]
- 2. Frontiers | Physiology and proteomics analyses reveal the regulatory mechanism of this compound chloride in soybean [frontiersin.org]
- 3. RESPONSE OF SHORT AND FULL SEASON COTTON CULTIVARS TO this compound-CHLORIDE (PIX, GOSSYPIUM SP., UPLAND) - ProQuest [proquest.com]
- 4. international-agrophysics.org [international-agrophysics.org]
- 5. The application potential of this compound chloride in soybean: improvement of yield characteristics and drought resistance - PMC [pmc.ncbi.nlm.nih.gov]
The influence of Mepiquat on plant response to biotic stressors compared to untreated plants
For Researchers, Scientists, and Drug Development Professionals
Mepiquat, a widely utilized plant growth regulator, is primarily known for its role in managing plant architecture by inhibiting gibberellin biosynthesis.[1] This mode of action leads to more compact plants with thicker leaves and a redirected energy allocation towards reproductive growth.[1][2] Beyond these morphological effects, a growing body of evidence, supported by experimental data, reveals this compound's significant influence on plant responses to biotic stressors. This guide provides a comprehensive comparison of this compound-treated and untreated plants in their defense against pathogens and herbivores, detailing the underlying physiological and molecular mechanisms.
Enhanced Resistance to Insect Herbivory
This compound treatment has been demonstrated to bolster plant defenses against insect pests, as exemplified by studies on cotton aphids (Aphis gossypii). The application of this compound chloride (DPC) on cotton plants leads to a significant increase in the soluble protein content and the activity of key protective enzymes compared to untreated plants.[3]
Experimental Data: this compound's Effect on Cotton's Defense Against Aphids
The following table summarizes the dose-dependent effect of this compound chloride on the soluble protein content and protective enzyme activities in cotton leaves 20 days after treatment, without aphid infestation.
| This compound Chloride (DPC) Concentration (g/L) | Soluble Protein Content (mg/g FW) | Peroxidase (POD) Activity (U/g FW·min) | Catalase (CAT) Activity (U/g FW·min) | Superoxide Dismutase (SOD) Activity (U/g FW) |
| 0 (Control) | 10.2 ± 0.5 | 80.5 ± 4.2 | 150.2 ± 7.8 | 250.6 ± 12.5 |
| 0.05 | 15.8 ± 0.8 | 125.4 ± 6.3 | 230.1 ± 11.5 | 280.4 ± 14.0 |
| 0.1 | 20.4 ± 1.0 | 160.8 ± 8.0 | 310.5 ± 15.5 | 305.2 ± 15.3 |
| 0.25 | 26.5 ± 1.3 | 187.6 ± 9.4 | 418.6 ± 20.9 | 240.1 ± 12.0 |
| 0.5 | 22.1 ± 1.1 | 175.3 ± 8.8 | 380.4 ± 19.0 | 210.8 ± 10.5 |
| 1.0 | 18.9 ± 0.9 | 150.1 ± 7.5 | 340.2 ± 17.0 | 195.3 ± 9.8 |
Data adapted from a study on the effects of this compound chloride on cotton in response to aphid feeding.[3] Values are means ± standard error. Bold values indicate the highest observed levels.
Under aphid feeding pressure, this compound-treated cotton plants maintain significantly higher levels of these defensive compounds compared to their untreated, infested counterparts, thereby enhancing their tolerance to the pests.[3]
Experimental Protocol: Determination of Protective Enzyme Activity
Plant Material and Treatment: Cotton plants at the flowering and boll-forming periods were used. This compound chloride (DPC) was sprayed at concentrations of 0, 0.05, 0.1, 0.25, 0.5, and 1.0 g/L. A completely randomized block design with three replicates per treatment was employed.
Sample Collection: Cotton leaf samples were collected at 5, 10, 15, and 20 days after the application of DPC.
Enzyme Activity Assays:
-
Soluble Protein Content: Determined using the Coomassie Brilliant Blue G-250 staining method.
-
Peroxidase (POD) Activity: Assayed by measuring the oxidation of guaiacol.
-
Catalase (CAT) Activity: Measured by monitoring the decomposition of hydrogen peroxide.
-
Superoxide Dismutase (SOD) Activity: Determined using the nitroblue tetrazolium (NBT) photoreduction method.
All measurements were performed using spectrophotometry.[3]
Mitigation of Fungal Pathogen Impact
Research on growth retardants, including this compound chloride (DPC), has shown their potential in mitigating the severity of fungal diseases such as Verticillium wilt in cotton, caused by Verticillium dahliae. While not acting as a direct fungicide, this compound application can delay the onset and reduce the severity of disease symptoms.[4]
Experimental Data: Effect of Growth Retardants on Verticillium Wilt in Cotton
The following table presents data on the disease severity and yield of cotton (cv. SJ-2) treated with different growth retardants in a field with a history of severe Verticillium wilt.
| Treatment | Dosage (g/ha) | Disease Severity Index (0-4) | Yield ( kg/ha ) |
| Control | 0 | 3.5 | 2350 |
| Chlormequat chloride (CCC) | 25 | 2.8 | 2780 |
| This compound chloride (DPC) | 25 | 3.1 | 2850 |
Data adapted from a study on the mitigation of Verticillium wilt in cotton by growth retardants.[4] The disease severity was rated on a scale of 0 (healthy) to 4 (76-100% leaf area affected).
These findings suggest that this compound can enhance the plant's ability to tolerate fungal infections, leading to improved yields even in the presence of the pathogen.[4]
Experimental Protocol: Field Evaluation of Growth Retardants on Verticillium Wilt
Experimental Site and Plant Material: The experiment was conducted in a field with a history of severe Verticillium wilt. Cotton cultivar 'SJ-2', which is moderately susceptible to the disease, was used.
Treatment Application: Aqueous solutions of the growth retardants, including this compound chloride (DPC) at a dosage of 25 g/ha, were applied to cotton plants at the initial square (flower bud) formation stage using back-pack sprayers. A wetting agent was added to the solution to ensure full coverage.
Disease Assessment: Disease severity was estimated by evaluating 20 to 50 plants in each replication for the approximate percentage of leaf area showing foliar symptoms of Verticillium wilt. The severity was rated on a 0-4 scale.
Yield Measurement: The yield of seed cotton and lint was determined at the end of the growing season.[4]
Underlying Signaling Pathways
The enhanced resistance to biotic stressors in this compound-treated plants is linked to the modulation of key plant defense signaling pathways. This compound's primary action of inhibiting gibberellin (GA) biosynthesis has cascading effects on other hormonal pathways and the production of defense-related secondary metabolites.
This compound-Induced Defense Signaling
Caption: this compound-induced defense signaling pathway.
Studies on soybeans have shown that this compound treatment leads to the upregulation of genes involved in flavonoid and isoflavonoid biosynthesis.[5] These compounds are well-known for their antimicrobial and insecticidal properties. Furthermore, the mitogen-activated protein kinase (MAPK) signaling cascade, a central pathway in plant immunity, is also activated in this compound-treated plants, leading to the production of phytoalexins and pathogenesis-related (PR) proteins.[5] The observed increase in abscisic acid (ABA) levels in this compound-treated plants can also contribute to defense by regulating stomatal closure and activating defense gene expression.[5]
Experimental Workflow for Transcriptomic and Metabolomic Analysis
Caption: Workflow for analyzing this compound's molecular impact.
Conclusion
The application of this compound extends beyond its role as a growth retardant, offering a valuable tool for enhancing plant resilience against biotic stressors. In comparison to untreated plants, this compound-treated plants exhibit a bolstered defense system characterized by increased levels of protective enzymes and the accumulation of defensive secondary metabolites. This enhanced defensive capacity is underpinned by the modulation of complex signaling networks, initiated by the inhibition of gibberellin biosynthesis. For researchers and professionals in drug development, understanding these mechanisms opens avenues for developing novel strategies to improve crop protection and ensure food security. The provided experimental data and protocols offer a foundation for further investigation into the multifaceted effects of this compound and similar compounds on plant-pathogen and plant-herbivore interactions.
References
- 1. Effects of this compound chloride used as a phytoregulator on cotton plants (Gossypium hirsutum L. 'IAC 16') - Advances in Weed Science [awsjournal.org]
- 2. Chemical priming of plant defense responses to pathogen attacks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of this compound chloride (DPC) on the soluble protein content and the activities of protective enzymes in cotton in response to aphid feeding and on the activities of detoxifying enzymes in aphids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. my.ucanr.edu [my.ucanr.edu]
- 5. This compound chloride inhibits soybean growth but improves drought resistance - PMC [pmc.ncbi.nlm.nih.gov]
Mepiquat Chloride's Impact on Cotton Yield: A Meta-Analysis Across Diverse Environments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the effects of Mepiquat Chloride (MC), a widely used plant growth regulator, on key cotton (Gossypium hirsutum L.) yield components. By synthesizing data from multiple studies, we compare the performance of MC across various environmental conditions, including planting density, sowing techniques, nitrogen fertilization, and temperature. This document is intended to serve as a valuable resource for researchers aiming to optimize cotton production and for professionals in the agricultural sciences seeking to understand the nuanced interactions between chemical regulators and environmental factors.
Data Summary
The following tables summarize the quantitative impact of this compound Chloride on cotton yield, lint percentage, and boll weight under different environmental contexts.
Table 1: Effect of this compound Chloride on Cotton Yield and Components Under Varying Planting Densities
| Planting Density (plants/ha) | This compound Chloride Treatment | Seed Cotton Yield ( kg/ha ) | Boll Weight (g) | Reference |
| 37,037 (Lower) | Control (No Spray) | - | Higher | [1] |
| 74,074 (Higher) | Control (No Spray) | 3,544 | Lower | [1] |
| Multiple Densities | 3 sprays @ 0.4 ml/litre | 3,186 (28.8% increase over control) | Higher | [1][2] |
| 30,000 - 75,000 | Application at squaring or flowering | Decreased by 4.6% on average | Increased | [3] |
Table 2: Effect of this compound Chloride on Cotton Yield and Components with Different Sowing Techniques
| Sowing Technique | This compound Chloride Application Time (Days After Sowing - DAS) | Seed Cotton Yield | Boll Weight | Lint Yield | Reference |
| Flat Sowing | 50 DAS | Lower | Lower | Lower | [4][5] |
| Bed Sowing | 70 DAS | 50% Higher than Flat Sowing | 32% Higher than Flat Sowing | 27% increase compared to 50 DAS | [4][5] |
| Ridge Sowing | 70 DAS | - | - | - | [4][5] |
Table 3: Effect of this compound Chloride on Cotton Yield and Components Under Different Nitrogen Levels
| Nitrogen (N) Rate ( kg/ha ) | This compound Chloride (MC) Rate (g/ha) | Seed Cotton Yield ( kg/ha ) | Boll Weight (g) | Lint Yield ( kg/ha ) | Reference |
| 0 | 0 | Lower | Lower | Lower | [6][7] |
| 198 | 120 | 3,595 | 4.6 | 1,701 | [6][7] |
| 150% RDF | 2 sprays (20g a.i./ha each) | 3,531 | Higher | - | [8] |
| 120 | No significant response to MC | 1099 | - | - | [9] |
Table 4: Effect of this compound Chloride on Cotton Growth Under Different Temperature Regimes
| Temperature (Day/Night °C) | This compound Chloride (MC) Rate (g ai/ha) | Plant Height Reduction | Dry Matter | Fruit Number per Plant | Reference |
| 25/15 (Low) | 15 and 30 | Less effective | Reduced | Reduced | [10][11] |
| 32/22 (Optimal) | 15 and 30 | Largest effect | Optimal | Highest | [10][11] |
| 39/29 (High) | 15 and 30 | Less effective | Lower | Lower | [10][11] |
Experimental Protocols
The methodologies employed in the cited studies form the basis of the data presented. While specific parameters varied, a general experimental protocol can be outlined.
Typical Field Trial Protocol for this compound Chloride Application in Cotton:
-
Experimental Design: Most studies utilized a split-plot or factorial randomized complete block design (RCBD) with multiple replications (typically 3 to 4) to assess the effects of different factors (e.g., planting density, nitrogen rate) and their interaction with this compound Chloride application.
-
Plot Size and Plant Spacing: Plot dimensions and intra-row/inter-row spacing were established to reflect local agronomic practices and the specific planting densities being tested.
-
This compound Chloride Application:
-
Timing: Applications were commonly made at specific growth stages, such as squaring, flowering, or boll development, often defined by the number of days after sowing (DAS) or physiological markers like nodes above white flower (NAWF).
-
Rates: Application rates varied significantly between studies, ranging from low-rate multiple applications to single higher-dose treatments. Rates were typically specified in grams of active ingredient per hectare (g a.i./ha) or milliliters of product per liter of water.
-
Method: Foliar spray was the standard application method, using calibrated equipment to ensure uniform coverage.
-
-
Data Collection: Key parameters measured included:
-
Yield Components: Seed cotton yield ( kg/ha ), lint yield ( kg/ha ), number of bolls per plant, and individual boll weight (g).
-
Lint Quality: Lint percentage (Ginning Out Turn - GOT), fiber length, strength, and micronaire.
-
Agronomic Traits: Plant height, number of nodes, and internode length.
-
-
Statistical Analysis: Analysis of variance (ANOVA) was used to determine the statistical significance of treatment effects and their interactions. Mean separation tests (e.g., Tukey's HSD, LSD) were employed to compare treatment means.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound Chloride and a typical experimental workflow for its evaluation.
Caption: this compound Chloride inhibits the early steps of the gibberellin biosynthesis pathway.
Caption: A typical workflow for a field experiment evaluating this compound Chloride.
Caption: Environmental factors modulate the impact of this compound Chloride on cotton yield.
References
- 1. pub.isa-india.in [pub.isa-india.in]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. fhkj-test.oss-cn-beijing.aliyuncs.com [fhkj-test.oss-cn-beijing.aliyuncs.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Foliar application of this compound chloride and nitrogen improves yield and fiber quality traits of cotton (Gossypium hirsutum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Foliar application of this compound chloride and nitrogen improves yield and fiber quality traits of cotton (Gossypium hirsutum L.) | PLOS One [journals.plos.org]
- 8. aatcc.peerjournals.net [aatcc.peerjournals.net]
- 9. cotton.org [cotton.org]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
Evaluating the Economic and Physiological Trade-offs of Mepiquat Application: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mepiquat chloride (MC), a plant growth regulator, is widely utilized in modern agriculture to manage the vegetative growth of various crops, most notably cotton.[1][2] Its application presents a classic study in trade-offs, balancing enhanced agronomic traits and economic benefits against potential physiological costs. This guide provides an objective comparison of this compound's performance, supported by experimental data, to inform research and development in crop science.
Economic and Physiological Performance of this compound Chloride
This compound chloride primarily acts by inhibiting the biosynthesis of gibberellic acid, a key hormone responsible for cell elongation.[1][3] This action leads to a more compact plant structure, which can have several downstream effects on both the plant's physiology and the farmer's economic returns.
Economic Implications
The application of this compound chloride is often associated with positive economic outcomes, primarily driven by increased yield and improved crop manageability. Studies have shown that the use of MC can lead to higher gross and net returns. For instance, two sprays of this compound chloride resulted in gross returns of ₹1,87,138/ha and net returns of ₹95,850/ha, compared to the control group's ₹1,66,902/ha and ₹88,364/ha, respectively.[4] The benefit-cost ratio (BCR) is also frequently improved with MC application.[4][5] One study reported a BCR of 1.93 with three sprays of MC, indicating a significant return on investment.[5] The economic benefits are largely attributed to higher seed cotton yield.[4][5]
However, the economic viability of MC application is not without its trade-offs. The cost of the chemical and its application must be weighed against the potential for yield increase. Furthermore, the effectiveness of MC can be influenced by environmental factors such as temperature, with higher temperatures potentially reducing its efficacy and requiring higher application rates.[6]
Physiological Effects
The physiological effects of this compound chloride are multifaceted, impacting various aspects of plant growth and development.
Morphological Alterations: The most prominent effect of MC is the reduction in plant height and internode length, leading to a more compact plant.[1][7] This alteration in plant architecture can improve light penetration into the canopy, potentially enhancing the photosynthetic efficiency of lower leaves.[1]
Yield and Yield Components: this compound chloride application has been shown to positively influence yield and its components. Studies have reported increases in the number of bolls per plant, boll weight, and overall seed cotton and lint yields.[1][8] For example, a late application of MC at 70 days after sowing (DAS) led to a 60% increase in opened bolls and a 32% increase in boll weight compared to an earlier application.[1]
Fiber Quality: The impact of MC on fiber quality is also significant. Research indicates improvements in fiber length, strength, micronaire, and uniformity with the application of MC, often in conjunction with nitrogen fertilization.[2][7][8]
Hormonal and Metabolic Changes: this compound chloride's primary mode of action is the inhibition of gibberellin (GA) biosynthesis.[1][9] This can lead to a cascade of hormonal changes, including potential interactions with other hormones like auxins (IAA) and cytokinins (CK), influencing the overall source-sink relationship within the plant.[10][11] Some studies suggest that MC can also increase chlorophyll (B73375) content and the net photosynthetic rate.[7][9]
The trade-off lies in the potential for overuse or misapplication of MC to excessively stunt growth, which could negatively impact overall biomass production and, consequently, yield. The timing and concentration of application are therefore critical factors in achieving the desired balance between vegetative control and reproductive success.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of this compound chloride application.
Table 1: Economic Impact of this compound Chloride Application on Cotton
| Parameter | Treatment | Value | Control | Source |
| Gross Returns | Two sprays of MC | ₹1,87,138/ha | ₹1,66,902/ha | [4] |
| Net Returns | Two sprays of MC | ₹95,850/ha | ₹88,364/ha | [4] |
| Benefit:Cost Ratio (BCR) | Three sprays of MC @ 0.4 ml/lit | 1.93 | - | [5] |
| Seed Cotton Yield Increase | Three sprays of MC @ 0.4 ml/lit | 28.83% | - | [5] |
Table 2: Physiological and Yield Effects of this compound Chloride on Cotton
| Parameter | Treatment | Effect | Source |
| Plant Height | MC Application | Decrease | [1][7] |
| Number of Bolls per Plant | MC and Nitrogen Application | Increase | [8] |
| Boll Weight | Late application of MC (70 DAS) | 32% increase | [1] |
| Seed Cotton Yield | MC and Nitrogen Application | Increase | [8] |
| Lint Yield | Late application of MC (70 DAS) | 27% increase | [1] |
| Fiber Length | MC Application | Improved | [7][8] |
| Fiber Strength | MC Application | Improved | [7][8] |
| Chlorophyll Content | MC Application | Increase | [7] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of this compound chloride.
Field Trial for Agronomic and Economic Evaluation
-
Experimental Design: Randomized complete block design with multiple replications (typically 3-4).
-
Treatments: Varying concentrations of this compound chloride (e.g., 0, 30, 60, 90, 120 g ha⁻¹) and different application timings (e.g., 50, 60, 70 days after sowing).[1][8] Often combined with other factors like nitrogen fertilizer levels.
-
Plot Size and Management: Standard plot sizes are used, and all other agronomic practices (irrigation, pest control, etc.) are kept uniform across all treatments.
-
Data Collection:
-
Morphological: Plant height, number of nodes, and leaf area are measured at regular intervals.
-
Yield Components: At harvest, the number of bolls per plant, boll weight, and seed cotton yield per plot are recorded.[1]
-
Fiber Quality: Lint samples are analyzed for fiber length, strength, micronaire, and uniformity using standard methods like High Volume Instrumentation (HVI).
-
Economic Analysis: The cost of cultivation for each treatment is calculated, and gross returns, net returns, and the benefit-cost ratio are determined based on the market price of the produce.[4][5]
-
Laboratory Analysis of Physiological Parameters
-
Plant Material: Leaf samples are collected from plants in the field trials at different growth stages.
-
Chlorophyll Content: Chlorophyll is extracted using a solvent (e.g., 80% acetone), and the absorbance is measured using a spectrophotometer to determine the concentration of chlorophyll a, chlorophyll b, and total chlorophyll.[8]
-
Hormone Analysis: Endogenous hormone levels (e.g., gibberellic acid, auxins) are quantified using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Visualizations
This compound Chloride Signaling Pathway
Caption: this compound Chloride's primary mechanism of action.
Experimental Workflow for this compound Chloride Evaluation
Caption: A typical workflow for evaluating this compound Chloride.
Logical Relationship of this compound's Trade-offs
Caption: Economic vs. Physiological Trade-offs of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. aatcc.peerjournals.net [aatcc.peerjournals.net]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. Cotton response to this compound chloride and temperature | Scientia Agricola [revistas.usp.br]
- 7. Foliar application of this compound chloride and nitrogen improves yield and fiber quality traits of cotton (Gossypium hirsutum L.) | PLOS One [journals.plos.org]
- 8. Foliar application of this compound chloride and nitrogen improves yield and fiber quality traits of cotton (Gossypium hirsutum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Roles of Mepiquate Chloride and Melatonin in the Morpho-Physiological Activity of Cotton under Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of this compound Chloride on Physiology of Soybean under Drought Stress [arccjournals.com]
- 11. researchgate.net [researchgate.net]
Mepiquat's Impact on Seed Quality and Germination: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Mepiquat, a widely used plant growth regulator, on seed quality and germination. The data presented is derived from various scientific studies to offer an objective overview of its performance against other alternatives. Detailed experimental protocols are provided to support the replication of these findings.
Comparative Effects of this compound and Other Plant Growth Regulators on Seed Quality
This compound chloride is known to influence various aspects of seed quality, with effects that can vary depending on the plant species, application rate, and environmental conditions. The following tables summarize quantitative data from comparative studies on greengram and cotton, offering insights into this compound's role in modifying key seed quality parameters.
Table 1: Effect of Plant Growth Regulators on Greengram Seed Quality
| Treatment | Plant Height (cm) | Seed Protein Content (%) | Seed Yield ( kg/ha ) |
| Control | - | - | - |
| This compound Chloride (5% AS) | - | 20.27 | 1272 |
| Chlormequat Chloride (187.5 g a.i./ha) | - | 20.63 | - |
| NAA (20 ppm) | Significantly Increased | - | 1310 |
| Brassinosteroid (20 ppm) | - | - | 1234 |
Source: Adapted from a comparative study on the effects of plant growth regulators on greengram.[1][2][3]
Table 2: Effect of this compound Chloride Seed Treatment on Cotton Seedling Growth
| This compound Chloride (g a.i./kg seed) | Plant Height | Number of Nodes | Number of Leaves | Number of Squares | Leaf Area |
| 0 (Control) | - | - | - | - | - |
| 0.2 | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| 1.0 | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| 2.0 | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
Source: Adapted from a study on the effects of this compound chloride seed treatment on cotton growth.[4]
Table 3: Influence of this compound Chloride on Cottonseed Vigor Under Varying Plant Densities
| Plant Density (plants/m²) | This compound Chloride (g/hm²) | 100-Seed Weight | Seed Vigor Index |
| 1.35 | 0 | - | - |
| 1.35 | 135 | Increased | Increased |
| 2.55 | 0 | - | - |
| 2.55 | 135 | Increased | Increased |
| 3.75 | 0 | - | - |
| 3.75 | 135 | Increased | Increased |
| 4.95 | 0 | Decreased | Decreased |
| 4.95 | 135 | Increased | Increased |
Source: Adapted from a study on the effects of this compound chloride and plant density on cottonseed quality.[5]
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for key experiments are outlined below. These protocols are based on standardized procedures in seed science.
Standard Seed Germination Test
This protocol is designed to determine the maximum germination potential of a seed lot under optimal conditions.
-
Sample Preparation: A representative seed sample is obtained using a mechanical divider. A minimum of 400 seeds are randomly selected and divided into four replicates of 100 seeds.[6]
-
Substrate: Seeds are placed between two layers of moistened germination paper (Between Paper method) or on top of moistened blotter paper in petri dishes (Top of Paper method). The substrate should be free of toxins and provide adequate moisture.
-
Germination Conditions: The seeds are placed in a germination chamber with controlled temperature and humidity. For cotton, a constant temperature of 25°C is often used.[7] For greengram, alternating temperatures may be employed. Light should be provided for at least 8 hours a day if required by the species.
-
Evaluation: Seedling evaluation is conducted at specified intervals (e.g., after 4 and 8 days for cotton). Seedlings are classified as normal, abnormal, or dead based on the integrity of their essential structures (root, shoot, and cotyledons). The germination percentage is calculated based on the number of normal seedlings.
Seedling Vigor Tests
Vigor tests provide a more sensitive measure of seed quality by assessing the ability of seeds to germinate and produce normal seedlings under a wide range of environmental conditions.
-
Cold Test: This test is particularly relevant for crops planted in early spring under cool, wet conditions.
-
Procedure: Seeds are planted in a mixture of soil and sand (or on moistened paper towels) and subjected to a low temperature (e.g., 10°C) for a specified period (e.g., 7 days). Following the cold period, the temperature is raised to an optimal level (e.g., 25°C) for several days.
-
Evaluation: The percentage of normal seedlings is determined. Lower emergence compared to the standard germination test indicates lower vigor.
-
-
Accelerated Aging Test: This test assesses the storage potential of seeds.
-
Procedure: Seeds are exposed to high temperature (e.g., 41-43°C) and high relative humidity (around 100%) for a short period (e.g., 72-96 hours). After this stress period, a standard germination test is conducted.
-
Evaluation: A high germination percentage after accelerated aging indicates high vigor and good storage potential.
-
Seed Protein Content Analysis
The protein content of seeds is a key indicator of nutritional quality.
-
Kjeldahl Method: This is a classic and highly accurate method for determining protein content.
-
Digestion: A known weight of ground seed material is digested with concentrated sulfuric acid, which converts the organic nitrogen to ammonium (B1175870) sulfate.
-
Distillation: The digested sample is made alkaline, and the ammonia (B1221849) is distilled and collected in a boric acid solution.
-
Titration: The amount of ammonia is determined by titration with a standard acid. The nitrogen content is then calculated and converted to protein content using a conversion factor (typically 6.25).
-
-
Near-Infrared (NIR) Spectroscopy: This is a rapid and non-destructive method.
-
Procedure: Whole or ground seeds are scanned with NIR light. The reflected or transmitted light is measured.
-
Calibration: The NIR instrument is calibrated using a set of samples with known protein content determined by a reference method (e.g., Kjeldahl).
-
Analysis: The protein content of unknown samples is then predicted based on their NIR spectra.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Caption: this compound Chloride's inhibition of Gibberellin biosynthesis.
The diagram above illustrates the molecular mechanism by which this compound chloride regulates plant growth. This compound acts as an inhibitor of the early steps of gibberellin (GA) biosynthesis.[4][7][8] Specifically, it blocks the activity of two key enzymes: copalyl-diphosphate synthase (CPS) and ent-kaurene synthase (KS).[4][7] This inhibition prevents the conversion of geranylgeranyl diphosphate (GGPP) to ent-kaurene, a critical precursor for all gibberellins. The resulting decrease in the levels of bioactive GAs leads to a reduction in cell elongation and, consequently, suppressed vegetative growth.[9]
Caption: General experimental workflow for PGR seed treatment analysis.
References
- 1. zwxb.chinacrops.org [zwxb.chinacrops.org]
- 2. awiner.com [awiner.com]
- 3. researchgate.net [researchgate.net]
- 4. jkip.kit.edu [jkip.kit.edu]
- 5. agronomyjournals.com [agronomyjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. The Roles of Mepiquate Chloride and Melatonin in the Morpho-Physiological Activity of Cotton under Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GROWTH RETARDANTS: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of this compound chloride on elongation of cotton (Gossypium hirsutum L.) internode is associated with low concentration of gibberellic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating Mepiquat Disposal: A Guide for Laboratory Professionals
Proper management and disposal of Mepiquat, a quaternary ammonium (B1175870) salt used as a plant growth regulator, are critical for ensuring laboratory safety and environmental protection.[1] this compound and its associated wastes are considered toxic, and improper disposal can constitute a violation of federal law.[2][3][4] This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle this compound waste in a compliant and safe manner.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to standard safety protocols.
-
Personal Protective Equipment (PPE): Handlers must wear long-sleeved shirts, long pants, chemical-resistant gloves (such as Nitrile or Butyl), and shoes with socks.[1] Goggles or shielded safety glasses are also recommended.[5]
-
Avoid Contamination: Prevent this compound from entering water supplies, food, or feed.[1][6] Spills and cleaning runoff must be kept out of municipal sewers and open bodies of water.[1][7]
-
Hygiene: Always wash hands thoroughly with soap and water after handling and before eating, drinking, or using the toilet.[1][2][5] If the pesticide gets on clothing, remove it immediately and wash the affected skin and clothing thoroughly.[1][5][6]
This compound Waste Characterization and Data
Under the Resource Conservation and Recovery Act (RCRA), it is the responsibility of the product user to determine at the time of disposal whether a material containing or derived from the product should be classified as a hazardous waste.[2] While a specific RCRA waste code is not listed for this compound, its toxic nature necessitates careful handling.[2][5]
| Data Point | Value | Notes |
| Waste Classification | Pesticide wastes are toxic.[1][2][3][4][5] | Must be managed according to local, state, and federal regulations.[2] |
| Common Concentrations | 4.2% (0.35 lbs/gal) or 38 g/L | Based on typical product formulations.[6][8] |
| Acute Oral Toxicity (Rat) | LD₅₀: > 5,000 mg/kg | Considered practically non-toxic on an acute oral basis.[5] |
| Environmental Hazards | Potentially toxic to fish and aquatic invertebrates.[2][5] | Do not apply directly to water or areas where surface water is present.[2][5][6] |
| Container Disposal Options | Recycling, Reconditioning, Sanitary Landfill, Incineration.[1][3][6] | Availability of these options is subject to state and local authority regulations.[1][3][6] |
Procedural Guide for this compound Disposal
Follow these step-by-step instructions for different types of this compound waste streams.
Disposal of Unused or Excess this compound
Wastes resulting from the use of this product must be disposed of correctly.[1]
-
Designate as Hazardous Waste: Treat all unused, expired, or excess this compound concentrate as hazardous waste.
-
Containerize: Ensure the waste is stored in its original or a suitable, tightly sealed, and clearly labeled container.
-
Arrange for Professional Disposal: Dispose of the material at an approved waste disposal facility.[1][2][5][6] This may include sending it to a suitable incineration plant, observing all local regulations.[7]
-
Seek Guidance: If disposal instructions are unclear, contact your State Pesticide or Environmental Control Agency, or the Hazardous Waste representative at the nearest EPA Regional Office for guidance.[2][3]
Spill Management and Cleanup Waste Disposal
Proper containment and cleanup of spills are crucial to prevent environmental contamination.
-
Contain the Spill: For large spills, create a dike around the spill using absorbent or impervious material like sand, clay, or vermiculite (B1170534) to contain it.[1][7]
-
Absorb the Material: Cover the spill with a suitable absorbent material (e.g., sand, sawdust, general-purpose binder).[5][7] Allow the absorbed material to solidify.[1]
-
Collect the Waste: Carefully scrape or sweep up the absorbed material and place it into a secure, labeled container for proper disposal.[1][2]
-
Decontaminate the Area: Scrub the spill area with a strong detergent and water.[1][2]
-
Manage Rinsate: Use additional absorbent material to pick up the cleaning wash liquid and place it in the disposal container.[1][3] This rinsate is also considered hazardous waste.
Empty Container Disposal
Empty containers must be properly cleaned before final disposal.[5]
-
Triple Rinse or Pressure Rinse: The preferred method is to triple rinse the empty container.[1][6][8]
-
Render Container Unusable: After rinsing, puncture the container to prevent reuse.[1][3][6][8]
-
Final Disposal: Dispose of the clean, punctured container by offering it for recycling or reconditioning, or by placing it in a sanitary landfill or incinerating it, if allowed by state and local authorities.[1][3][6] If burning is permitted, stay out of the smoke.[1][3][6]
Disposal of Contaminated PPE
-
Heavily Contaminated Items: Discard clothing and other absorbent materials that have been drenched or heavily contaminated with this compound concentrate.[3] Do not reuse them.[3]
-
Routine PPE: Follow manufacturer's instructions for cleaning reusable PPE.[3] If no such instructions exist, use detergent and hot water.[3] Keep and wash PPE separately from other laundry.[3]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams in a laboratory setting.
This compound waste disposal decision workflow.
References
- 1. kernred.co.kern.ca.us [kernred.co.kern.ca.us]
- 2. kernred.co.kern.ca.us [kernred.co.kern.ca.us]
- 3. fs1.agrian.com [fs1.agrian.com]
- 4. The MSDS of this compound Chloride - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 5. assets.greenbook.net [assets.greenbook.net]
- 6. assets.greenbook.net [assets.greenbook.net]
- 7. download.basf.com [download.basf.com]
- 8. genfarm.com.au [genfarm.com.au]
Essential Safety and Operational Protocols for Handling Mepiquat
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like Mepiquat is paramount. This guide provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, handling procedures, and disposal plans to foster a secure laboratory environment.
Personal Protective Equipment (PPE) for this compound Handling
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. This compound can be harmful if swallowed or absorbed through the skin and can cause moderate eye irritation.[1][2][3][4] The following table summarizes the required PPE for handling this plant growth regulator.
| Body Part | Required Personal Protective Equipment | Specifications and Recommendations |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or barrier/laminate gloves are recommended.[1][2][5] Always wash the outside of gloves before removing them.[2][3] |
| Eyes & Face | Goggles or shielded safety glasses | Recommended to protect against splashes and eye contact.[1][2] |
| Body | Long-sleeved shirt and long pants | Should be worn to minimize skin contact.[1][2][3][5] |
| Feet | Shoes plus socks | To ensure full foot protection.[1][2][3][5] |
| Respiratory | MSHA/NIOSH approved respirator | Required in case of inadequate ventilation or risk of inhaling mists or vapors.[1] A program compliant with OSHA 29 CFR 1910.134 should be in place if respirators are used.[1] |
Procedural Guidance for Safe Handling
Adherence to strict procedural steps is critical for minimizing exposure and ensuring safety.
Preparation and Handling:
-
Personal Hygiene: Wash hands thoroughly before eating, drinking, chewing gum, using tobacco, or using the toilet.[1][2][3][7]
-
Avoid Contact: Avoid contact with skin, eyes, or clothing.[1][2][3]
-
Donning PPE: Put on all required PPE as listed in the table above before handling this compound.
Post-Handling Procedures:
-
Doffing PPE: Remove PPE immediately after handling the product.[1][2][3]
-
Glove Removal: Wash the outside of your gloves before taking them off.[2][3]
-
Clothing: If pesticide gets inside your clothing, remove it immediately, wash your body thoroughly, and put on clean clothes.[1][2][3]
-
General Hygiene: As soon as possible after handling, wash thoroughly and change into clean clothing.[1][2][3]
This compound Handling Safety Protocol Workflow
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.
Caption: Workflow for this compound Handling Safety Protocol.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
Container Disposal:
-
Triple Rinse: Non-refillable containers should be triple rinsed (or equivalent) promptly after emptying.[1][5] The rinsate can be added to the application equipment or a mix tank.[1]
-
Puncture and Dispose: After rinsing, puncture the container and dispose of it in a sanitary landfill or by incineration, if allowed by state and local authorities.[1][2][5] Do not reuse the container.[1]
-
Recycling: Some agricultural plastic pesticide containers can be taken to a container collection site for recycling.[1]
Waste Disposal:
-
Wastes resulting from the use of this product may be disposed of on-site or at an approved waste disposal facility.[1][2][3][7]
-
Improper disposal of excess pesticide, spray mixture, or rinsate is a violation of Federal Law.[3][5][7] If wastes cannot be disposed of by use according to label instructions, contact your State Pesticide or Environmental Control Agency, or the Hazardous Waste representative at the nearest EPA Regional Office for guidance.[5][7]
-
Do not contaminate water, food, or feed by storage or disposal.[1][2][5]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
